1,2-Dimethyl-3-propylimidazolium Iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2-dimethyl-3-propylimidazol-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.HI/c1-4-5-10-7-6-9(3)8(10)2;/h6-7H,4-5H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHFYECQSXFODS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C[N+](=C1C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049247 | |
| Record name | 1,2-Dimethyl-3-propylimidazolium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218151-78-1 | |
| Record name | 1,2-Dimethyl-3-propylimidazolium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dimethyl-3-propylimidazolium Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 1,2-Dimethyl-3-propylimidazolium Iodide
An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Dimethyl-3-propylimidazolium Iodide
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of a Versatile Ionic Liquid
In the evolving landscape of chemical sciences, ionic liquids (ILs) have emerged as a class of compounds with immense potential, challenging the dominance of traditional volatile organic solvents. Among these, this compound, hereafter referred to as [DMPI]I, has garnered significant attention. This salt, characterized by an organic imidazolium cation and an inorganic iodide anion, is a solid at room temperature but possesses unique properties such as low volatility, high thermal stability, and notable ionic conductivity.[1]
This guide offers a comprehensive exploration of the core physicochemical properties of [DMPI]I, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and providing field-proven insights into its synthesis, characterization, and potential applications. Its utility spans from being an effective electrolyte in energy storage systems like lithium-ion batteries and dye-sensitized solar cells to acting as a green solvent and catalyst in pharmaceutical synthesis.[1][2][3] Understanding its fundamental properties is the key to unlocking its full potential in these innovative fields.
Core Physicochemical Data
A foundational understanding begins with the fundamental identifiers and properties of [DMPI]I, summarized for clarity.
| Property | Value | Source(s) |
| CAS Number | 218151-78-1 | [1][4][5][6] |
| Molecular Formula | C₈H₁₅IN₂ | [1][5][6] |
| Molecular Weight | 266.13 g/mol | [1][5] |
| Appearance | White to orange crystalline powder/solid | [1][5] |
| Purity (Typical) | ≥98.0% (HPLC) | [5][7] |
| Key Characteristic | Hygroscopic | [5] |
Synthesis and Structural Elucidation: From Precursors to Verified Product
The synthesis of [DMPI]I is a classic example of a quaternization reaction, a fundamental process in organic chemistry. The chosen methodology is not merely a recipe but a controlled process designed to ensure high yield and purity, which are critical for reproducible downstream applications.
Synthesis Pathway: A Nucleophilic Substitution Approach
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[3] The lone pair of electrons on the sp²-hybridized nitrogen atom of 1,2-dimethylimidazole acts as a nucleophile, attacking the electrophilic methylene carbon of 1-iodopropane. Iodide, being an excellent leaving group, facilitates this reaction, leading to the formation of the desired imidazolium salt.
Sources
1,2-Dimethyl-3-propylimidazolium Iodide CAS number 218151-78-1
An In-Depth Technical Guide to 1,2-Dimethyl-3-propylimidazolium Iodide (CAS: 218151-78-1)
Abstract
This compound (DMPII), an ionic liquid with the CAS number 218151-78-1, has emerged as a compound of significant interest across diverse scientific fields. Characterized by its unique properties, including notable thermal stability, low volatility, and high ionic conductivity, DMPII is finding critical applications ranging from advanced energy storage systems to green chemistry and catalysis.[1] This guide provides a comprehensive technical overview of DMPII, consolidating its physicochemical properties, detailing a robust synthesis protocol, and exploring its primary applications with field-proven insights. We delve into the causality behind its functional advantages, particularly its role as a multifunctional redox mediator in Li-O₂ batteries and as a key electrolyte component in dye-sensitized solar cells (DSSCs).[2][3][4] This document is intended to serve as a foundational resource for professionals seeking to leverage the unique characteristics of this versatile imidazolium salt in their research and development endeavors.
Introduction to this compound (DMPII)
Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100°C. They are composed entirely of ions and are distinguished by their negligible vapor pressure, high thermal stability, and wide electrochemical windows, making them attractive alternatives to traditional volatile organic solvents.[1][5]
Within this class, this compound, often abbreviated as DMPII, has garnered significant attention. It is a quaternary ammonium salt based on a substituted imidazole core. The methylation at the C2 position of the imidazolium ring is a key structural feature that differentiates it from more common 1,3-dialkylimidazolium salts, contributing to slightly higher thermal stabilities.[6] Its iodide anion is crucial for many of its redox applications, particularly in electrochemical systems.
Physicochemical Properties and Characterization
The utility of DMPII is fundamentally derived from its distinct physical and chemical properties. A summary of its core characteristics is presented below.
Core Properties
Quantitative and qualitative data for DMPII have been consolidated from various suppliers and safety data sheets.
| Property | Value | Source(s) |
| CAS Number | 218151-78-1 | [2][7][8] |
| Molecular Formula | C₈H₁₅IN₂ | [2][7] |
| Molecular Weight | 266.12 g/mol | [2][9] |
| Appearance | White to orange/green powder or crystals | [7][10] |
| Purity | ≥98.0% (HPLC) | [2][11] |
| Melting Point | 94 °C | [12] |
| Density | 1.45 g/cm³ (at 85 °C) | [7] |
| Water Solubility | Soluble | [7] |
| Key Characteristic | Hygroscopic | [11] |
Spectroscopic and Thermal Profile
Characterization of DMPII is typically performed using standard analytical techniques. While detailed spectra are proprietary to individual manufacturers, the expected methodologies include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring the correct placement of the methyl and propyl groups on the imidazolium ring.
-
Infrared (IR) Spectroscopy: FTIR analysis helps to identify the characteristic vibrational modes of the imidazolium ring and the alkyl chains.
-
Thermal Stability: As a class, imidazolium-based ionic liquids are known for their high thermal stability.[1] Studies on similar compounds show that 1,2,3-trialkylimidazolium salts exhibit slightly enhanced thermal stability compared to their 1,3-dialkyl counterparts.[6] However, the presence of the nucleophilic iodide anion results in a lower decomposition temperature compared to ILs with bulky, non-nucleophilic anions like bis(trifluoromethylsulfonyl)imide (TFSI).[6] Despite this, DMPII is stable under typical operating conditions for many electrochemical and catalytic applications.
Synthesis and Purification
The synthesis of DMPII is a straightforward quaternization reaction, a type of alkylation, involving a nucleophilic substitution mechanism.
Reaction Mechanism and Rationale
The process involves the reaction of 1,2-dimethylimidazole with an alkylating agent, 1-iodopropane. The lone pair of electrons on the N3 nitrogen of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the 1-iodopropane. This forms a new carbon-nitrogen bond and results in the positively charged imidazolium cation and the displaced iodide anion. The choice of microwave irradiation is a common process intensification technique used to reduce reaction times and improve yields by providing efficient and uniform heating.
Caption: Synthesis workflow for this compound.
Detailed Laboratory Protocol
This protocol is based on a published synthesis method and is designed to yield high-purity DMPII.[13]
Materials:
-
1,2-dimethylimidazole (e.g., 7.78 mL, 100 mmol)
-
1-iodopropane (e.g., 9.74 mL, 50 mmol)
-
Diethyl ether (analytical grade)
-
Microwave reactor or oil bath with reflux condenser
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 1,2-dimethylimidazole and 1-iodopropane. Causality Note: An excess of the imidazole base is often used to ensure complete consumption of the alkylating agent, simplifying purification.
-
Heating: Heat the mixture to 120°C under microwave irradiation or using a traditional oil bath with vigorous stirring.[13] Monitor the reaction until completion (typically determined by TLC or NMR analysis of an aliquot).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove any unreacted volatile materials by evaporation under reduced pressure using a rotary evaporator.[13]
-
Purification: Wash the resulting viscous liquid or solid product multiple times with diethyl ether (e.g., 5 x 20 mL).[13] Vigorously stir or sonicate during each wash. Causality Note: DMPII is insoluble in diethyl ether, while the non-polar starting materials are soluble. This allows for efficient removal of unreacted 1-iodopropane and other organic impurities.
-
Final Drying: Decant the ether after the final wash. Dry the purified product under high vacuum for at least 8 hours to remove any residual solvent.[13]
-
Characterization: The final product, a light yellow liquid or solid, should be characterized by NMR and its purity assessed by HPLC. A typical yield for this process is around 92%.[13]
Key Applications in Research and Development
DMPII's unique combination of properties makes it a highly versatile compound in several cutting-edge research areas.
Energy Storage: A Multifunctional Component
DMPII is extensively used as an electrolyte component in electrochemical devices due to its ionic conductivity.[1]
-
Dye-Sensitized Solar Cells (DSSCs): In DSSCs, DMPII is a primary component of the iodide/triiodide (I⁻/I₃⁻) redox couple electrolyte.[2][4] Its role is to regenerate the oxidized dye by donating an electron and then to be regenerated itself at the cathode. Its low volatility and high thermal stability contribute to the long-term operational stability of the solar cell, a critical advantage over volatile organic solvents. An optimized electrolyte composition for DSSCs was reported to achieve a photoelectric conversion efficiency of 8.08%.[14]
-
Lithium-Oxygen (Li-O₂) Batteries: In the high-energy-density field of Li-O₂ batteries, DMPII serves as a multifunctional redox mediator.[3] It promotes the discharge capacity, reduces the charging potential, and, critically, helps suppress the detrimental "shuttling" effect by forming a protective solid-electrolyte interphase (SEI) layer on the lithium anode in situ.[3] This "self-defensing" mechanism enhances the cyclability and overall performance of the battery.
Caption: Role of DMPII as a redox mediator and anode protector in Li-O₂ batteries.
Protocol: Preparation of a DMPII-based Electrolyte for DSSC Evaluation
This protocol describes the formulation of a standard liquid electrolyte for testing in DSSCs.[14]
Materials:
-
This compound (DMPII)
-
Lithium iodide (LiI)
-
Iodine (I₂)
-
4-tert-butylpyridine (TBP)
-
3-methoxypropionitrile (MePN) or Acetonitrile (ACN)
Procedure:
-
Solvent Preparation: In a glovebox or other inert atmosphere, add a measured volume of the chosen solvent (e.g., MePN) to a volumetric flask.
-
Component Addition: Sequentially add the solid components to the solvent under stirring. For a high-efficiency electrolyte, the following concentrations can be targeted: 1.0 M DMPII, 0.10 M LiI, 0.12 M I₂, and 0.50 M TBP.[14]
-
Dissolution: Stir the mixture at room temperature until all components are fully dissolved. This may take several hours. The solution should be a dark brown/red color due to the presence of the I⁻/I₃⁻ redox couple.
-
Storage: Store the electrolyte in a tightly sealed, dark container under an inert atmosphere to prevent solvent evaporation and degradation from light or moisture.
Green Chemistry and Other Applications
-
Green Solvents: DMPII's low volatility and high stability make it an environmentally friendly alternative to conventional solvents in various chemical reactions.[1]
-
Catalysis: The compound can be used as a catalyst or as a support for metal/metal oxide catalysts in organic synthesis, potentially improving reaction rates and yields.[1][12]
-
Biomedical Potential: Researchers are exploring the use of DMPII in creating biocompatible materials, which could have applications in targeted drug delivery systems.[1]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of DMPII is essential for laboratory safety. The information below is a summary from available Safety Data Sheets (SDS).[10][15]
Hazard Identification
| Hazard Classification (GHS) | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection |
| Acute Toxicity | Not classified, but may be harmful if inhaled or swallowed | P262: Do not get in eyes, on skin, or on clothing |
Recommended Handling and Storage Procedures
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid dust or aerosol inhalation. Avoid contact with skin, eyes, and clothing.[10] Standard personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat, should be worn.
-
Storage: DMPII is hygroscopic and should be stored in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen).[11][15] Keep in a cool, dark, and dry place to prevent degradation.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[10]
Conclusion and Future Outlook
This compound is a powerful and versatile ionic liquid with a well-established and growing presence in materials science and chemistry. Its multifunctional capabilities, particularly in next-generation energy storage devices, position it as a critical component for future technological advancements. The continued exploration of DMPII in green chemistry, catalysis, and biomedical applications promises to unlock further innovative solutions. As research progresses, a deeper understanding of its structure-property relationships will enable the rational design of even more efficient and stable systems, solidifying the role of DMPII as a cornerstone imidazolium salt for the scientific community.
References
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- 3. researchgate.net [researchgate.net]
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- 5. ceder.berkeley.edu [ceder.berkeley.edu]
- 6. Flammability, thermal stability, and phase change characteristics of several trialkylimidazolium salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. 1-Propyl-2,3-dimethyl-imidazolium iodide Solarpur this compound [sigmaaldrich.com]
- 10. iolitec.de [iolitec.de]
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- 15. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Solubility of 1,2-Dimethyl-3-propylimidazolium Iodide in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1,2-Dimethyl-3-propylimidazolium Iodide ([DMPII]), an ionic liquid of significant interest in diverse research and industrial applications. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the solution behavior of this compound.
Part 1: Introduction to this compound and the Significance of its Solubility
This compound, with the chemical formula C₈H₁₅IN₂ and CAS number 218151-78-1, is an imidazolium-based ionic liquid.[1][2][3] Ionic liquids (ILs) are salts that exist in a liquid state at or near room temperature, and their unique properties, such as low volatility, high thermal stability, and tunable solvency, have positioned them as "designer solvents" and functional materials in a multitude of fields.[4]
[DMPII] has garnered attention for its applications as an electrolyte in batteries and dye-sensitized solar cells, as a catalyst in organic synthesis, and as a green solvent alternative to volatile organic compounds.[5] Its ability to dissolve a wide range of organic and inorganic compounds makes it a valuable medium for various chemical processes.[5] A thorough understanding of its solubility in different organic solvents is paramount for its effective application, enabling the design of efficient reaction media, extraction systems, and electrochemical formulations.
Part 2: Theoretical Framework of Solubility
The solubility of an ionic liquid in an organic solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules. The overall process is driven by the change in Gibbs free energy of mixing. For dissolution to occur, the interactions between the ions of the ionic liquid and the solvent molecules must be strong enough to overcome the ion-ion interactions within the ionic liquid's quasi-lattice structure and the solvent-solvent interactions.
Several factors influence the solubility of [DMPII]:
-
Polarity: As an ionic compound, [DMPII] is inherently polar. It is expected to be more soluble in polar solvents that can effectively solvate the imidazolium cation and the iodide anion. Polar protic solvents, capable of hydrogen bonding, and polar aprotic solvents, with large dipole moments, are generally good candidates for dissolving ionic liquids.
-
Hydrogen Bonding: The hydrogen atoms on the imidazolium ring of [DMPII], particularly at the C2 position, are acidic and can act as hydrogen bond donors. Solvents that are strong hydrogen bond acceptors can interact favorably with the cation, promoting dissolution.
-
Van der Waals Forces: The propyl and methyl groups on the imidazolium cation contribute to van der Waals interactions. While weaker than electrostatic and hydrogen bonding forces, these interactions play a role, especially with less polar solvents.
-
The Iodide Anion: The iodide anion (I⁻) is a large, soft anion. Its interactions with the solvent are also crucial. The nature of the anion has a significant impact on the physical properties and solubility of an ionic liquid.
Part 3: Solubility Profile of this compound
Precise, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is scarce in publicly available literature. However, based on the principles outlined in Part 2 and data for analogous imidazolium-based ionic liquids, a qualitative and estimated quantitative solubility profile can be constructed.
Qualitative Solubility:
-
High Solubility: Expected in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, acetonitrile, acetone). The ability of these solvents to solvate both the cation and the anion through ion-dipole interactions and, in the case of protic solvents, hydrogen bonding, is the primary driver for high solubility. For instance, the structurally similar 1,3-Dimethylimidazolium iodide is known to be soluble in polar solvents like water, methanol, and ethanol.[8]
-
Limited to Low Solubility: Expected in non-polar and weakly polar solvents (e.g., toluene, hexane). The large difference in polarity between the ionic liquid and these solvents results in weak solute-solvent interactions that cannot overcome the strong ion-ion forces in the ionic liquid.
Estimated Quantitative Solubility Data:
The following table presents an estimated solubility of [DMPII] at room temperature (approximately 25°C). It is crucial to note that these are estimates based on the solubility of structurally similar imidazolium salts and general solubility trends for ionic liquids. For critical applications, experimental verification is strongly recommended.
| Solvent | Solvent Type | Estimated Solubility | Rationale |
| Water (H₂O) | Polar Protic | Very High (>500 g/L) | High polarity and strong hydrogen bonding capability. TCI indicates it is soluble in water.[9] |
| Ethanol (C₂H₅OH) | Polar Protic | High (>200 g/L) | Good polarity and hydrogen bonding ability.[7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (>200 g/L) | High polarity and strong dipole moment. |
| Acetonitrile (CH₃CN) | Polar Aprotic | High (>150 g/L) | Good polarity. |
| Acetone ((CH₃)₂CO) | Polar Aprotic | Moderate to High (>100 g/L) | Moderate polarity. |
| Toluene (C₇H₈) | Non-polar Aromatic | Low (<10 g/L) | Significant polarity mismatch.[7] |
| n-Hexane (C₆H₁₄) | Non-polar Aliphatic | Very Low (<1 g/L) | Large polarity mismatch.[7] |
Part 4: Experimental Determination of Solubility
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of [DMPII] in an organic solvent.
Experimental Protocol: Isothermal Shake-Flask Method
This method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostated shaker or water bath with agitation
-
Analytical balance (±0.1 mg)
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC with a suitable detector)
Step-by-Step Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of [DMPII] to a known volume or mass of the chosen organic solvent in a series of sealed vials. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
-
Equilibration:
-
Place the vials in a thermostated shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixtures for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the liquid phase remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the thermostated bath for several hours (e.g., 2-4 hours) to allow the excess solid to settle.
-
For finer suspensions, centrifuge the vials at a controlled temperature to facilitate phase separation.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.
-
Immediately filter the sample through a syringe filter compatible with the solvent to remove any remaining solid particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-calibrated analytical instrument. For imidazolium-based ionic liquids, UV-Vis spectrophotometry is often suitable due to the UV absorbance of the imidazolium ring. HPLC can also be used for more complex mixtures.
-
Construct a calibration curve using standard solutions of [DMPII] of known concentrations.
-
-
Calculation of Solubility:
-
From the measured concentration of the diluted sample and the dilution factor, calculate the concentration of [DMPII] in the original saturated solution. This value represents the solubility of the ionic liquid in the solvent at the specified temperature.
-
Express the solubility in appropriate units, such as g/L, mol/L, or mole fraction.
-
Self-Validation and Trustworthiness:
-
Equilibrium Confirmation: Perform kinetic studies to ensure that the measured solubility is independent of the equilibration time after a certain point.
-
Reproducibility: Conduct multiple independent experiments (at least triplicate) to ensure the reproducibility of the results.
-
Purity of Materials: The purity of both the ionic liquid and the solvents should be high to avoid erroneous results.
-
Temperature Control: Maintain precise temperature control throughout the experiment, as solubility is often temperature-dependent.
Part 5: Visualizing Intermolecular Interactions and Experimental Workflow
Diagram of Key Intermolecular Forces in Solution
Caption: Intermolecular forces governing the solubility of [DMPII].
Experimental Workflow Diagram
Caption: Workflow for the isothermal shake-flask solubility determination method.
References
-
1,2-Dimethyl-3-propyl-1H-imidazol-3-ium iodide | C8H15IN2 | CID 11459786. PubChem. Available at: [Link]
-
This compound | CAS#:218151-78-1. Chemsrc.com. Available at: [Link]
-
Ionic liquid. Wikipedia. Available at: [Link]
-
1,3-Dimethylimidazolium iodide - Solubility of Things. Solubilityofthings.com. Available at: [Link]
-
Hansen solubility parameters. Stenutz. Available at: [Link]
-
Practical Determination of the Solubility Parameters of 1-Alkyl-3-methylimidazolium Bromide ([CnC1im]Br, n = 5, 6, 7, 8) Ionic Liquids by Inverse Gas Chromatography and the Hansen Solubility Parameter. National Center for Biotechnology Information. Available at: [Link]
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- 2. This compound | CAS#:218151-78-1 | Chemsrc [chemsrc.com]
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- 5. chemimpex.com [chemimpex.com]
- 6. Hansen solubility parameters [stenutz.eu]
- 7. Practical Determination of the Solubility Parameters of 1-Alkyl-3-methylimidazolium Bromide ([CnC1im]Br, n = 5, 6, 7, 8) Ionic Liquids by Inverse Gas Chromatography and the Hansen Solubility Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. This compound | 218151-78-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
1,2-Dimethyl-3-propylimidazolium Iodide molecular weight and formula
An In-Depth Technical Guide to 1,2-Dimethyl-3-propylimidazolium Iodide
Authored by: Gemini, Senior Application Scientist
Abstract
This compound [CAS: 218151-78-1] is a prominent member of the imidazolium-based ionic liquids (ILs), a class of salts with melting points below 100°C. Possessing a unique combination of properties including high ionic conductivity, excellent thermal stability, and low volatility, it has emerged as a versatile compound in advanced materials science and green chemistry.[1] This guide provides a comprehensive technical overview of its core chemical attributes, a detailed synthesis protocol, and an exploration of its principal applications, tailored for researchers and professionals in drug development, electrochemistry, and materials science.
Physicochemical and Structural Properties
This compound, also known as DMPII, is a quaternary ammonium salt characterized by an imidazolium cation and an iodide anion.[2] The substitution pattern—methyl groups at positions 1 and 2, and a propyl group at position 3—imparts specific steric and electronic effects that define its physical and chemical behavior. Its appearance is typically a white to light yellow or orange crystalline powder.[1][3][4]
Key Data Summary
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅IN₂ | [1][3][5][6] |
| Molecular Weight | 266.13 g/mol | [1][3] |
| CAS Number | 218151-78-1 | [1][3][5] |
| Appearance | White to light yellow/orange crystalline powder | [1][4] |
| Purity | Typically ≥98% - ≥99% (by HPLC) | [1][3][5] |
| Melting Point | 94 °C | [2] |
| Common Synonyms | 1-Propyl-2,3-dimethyl-imidazolium iodide, DMPIIm, DMPII | [2] |
| Key Characteristic | Hygroscopic solid | [3] |
Synthesis Protocol and Mechanism
The synthesis of this compound is a straightforward quaternization reaction, a type of N-alkylation. The process involves the reaction of 1,2-dimethylimidazole with an alkylating agent, 1-iodopropane.
Underlying Mechanism: S_N2 Alkylation
The synthesis proceeds via a direct S_N2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom at the 3-position of the 1,2-dimethylimidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of 1-iodopropane that is bonded to the iodine atom. Iodide, being an excellent leaving group, departs, resulting in the formation of the stable 1,2-Dimethyl-3-propylimidazolium cation and the iodide anion. The use of microwave radiation is a common enhancement to this process, as it provides rapid and uniform heating, often leading to shorter reaction times and higher yields compared to conventional heating methods.[7]
Step-by-Step Synthesis Workflow
The following protocol details a validated method for the synthesis of this compound.[7]
Materials:
-
1,2-dimethylimidazole (e.g., 100 mmol)
-
1-iodopropane (e.g., 50 mmol)
-
Diethyl ether (for washing)
-
Microwave reactor
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Reactant Charging: In a suitable microwave reactor vessel, combine 1,2-dimethylimidazole and 1-iodopropane.[7] Note: An excess of the imidazole base is often used to drive the reaction to completion.
-
Microwave-Assisted Reaction: Heat the mixture to 120°C using microwave radiation.[7] Maintain this temperature until the reaction is complete, which can be monitored by techniques like TLC or NMR.
-
Solvent Removal: After the reaction, remove any unreacted starting material and volatile byproducts by evaporation under reduced pressure using a rotary evaporator.[7]
-
Purification by Washing: Wash the resulting crude product multiple times with diethyl ether (e.g., 5 x 20 mL).[7] This step is crucial for removing residual non-polar impurities, particularly unreacted 1-iodopropane.
-
Final Drying: Dry the purified product under a high vacuum for an extended period (e.g., 8 hours) to remove any remaining solvent. The final product is a high-purity light yellow liquid or solid.[7]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Key Applications and Field-Proven Insights
The unique physicochemical properties of this compound make it a highly valuable component in several advanced technology fields.
Energy Storage: Electrolytes for Batteries and Supercapacitors
A primary application of this ionic liquid is as an electrolyte component in energy storage devices.[1] Its high ionic conductivity facilitates efficient charge transport between the electrodes, which is a critical factor for the performance of lithium-ion batteries and supercapacitors. Furthermore, its low volatility and high thermal stability enhance the safety profile of these devices compared to those using traditional volatile and flammable organic solvents.[1]
Green Chemistry: An Environmentally Benign Solvent
In the realm of chemical synthesis, this compound serves as a "green solvent".[1] Its negligible vapor pressure significantly reduces the emission of volatile organic compounds (VOCs), mitigating air pollution and exposure risks. This property is especially advantageous in the pharmaceutical industry, where stringent environmental and safety standards are paramount.[1] It can enhance reaction rates and selectivity in various organic reactions, offering a sustainable alternative to conventional solvents.[1]
Photovoltaics: Dye-Sensitized Solar Cells (DSSC)
This ionic liquid has been specifically investigated for its role in dye-sensitized solar cells (DSSCs).[5] In DSSC technology, the electrolyte is a crucial component that regenerates the dye and transports charge. The iodide/triiodide (I⁻/I₃⁻) redox couple is a standard component of these electrolytes. This compound serves as a source of iodide ions and as a conductive medium, and its non-volatile nature contributes to the long-term stability and durability of the solar cell, a significant challenge for traditional solvent-based electrolytes.
Catalysis and Nanomaterial Synthesis
The compound is also utilized as a catalyst in various organic synthesis reactions, helping to facilitate transformations that are crucial for producing fine chemicals and pharmaceuticals.[1] Its structured ionic nature can influence reaction pathways and stabilize catalytic species. Additionally, it has been employed as a medium for the synthesis of nanomaterials, where it can act as a templating agent or stabilizer, controlling the size and morphology of the resulting nanoparticles.[1]
Safety and Handling
-
Handling: As a hygroscopic substance, this compound should be handled and stored in a dry environment, preferably under an inert atmosphere (e.g., in a glovebox or desiccator) to prevent moisture absorption.[3]
-
Storage: Store at room temperature in a tightly sealed container away from moisture and strong oxidizing agents.[1]
Conclusion
This compound stands out as a highly functional and versatile ionic liquid. Its synthesis is well-established, and its combination of high conductivity, thermal stability, and low volatility provides significant advantages across multiple scientific disciplines. From enhancing the safety and efficiency of next-generation batteries and solar cells to enabling greener chemical manufacturing processes, its utility continues to expand, making it a key material for researchers and innovators.
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The Genesis of a "Designer" Solvent: An In-depth Technical Guide to the Discovery and History of Imidazolium-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Solvent Chemistry
For decades, the world of chemistry has been dominated by volatile organic solvents (VOCs), essential for a vast array of reactions and processes but often posing significant environmental and safety hazards. The emergence of ionic liquids (ILs), and specifically imidazolium-based ILs, represents a paradigm shift in solvent chemistry. These unique compounds, composed entirely of ions and existing as liquids at or near room temperature, offer a tantalizing combination of negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1][2] This "designability," achieved by modifying the constituent cation and anion, has opened up unprecedented opportunities in fields ranging from green chemistry and catalysis to materials science and, critically, drug development.[3][4] This guide provides a comprehensive exploration of the discovery and historical evolution of imidazolium-based ionic liquids, offering insights into their synthesis, characterization, and the scientific milestones that have cemented their place as a cornerstone of modern chemical research.
The Dawn of Ionic Liquids: Early Discoveries and Foundational Concepts
The story of ionic liquids begins not in the late 20th century, as is often assumed, but over a century ago. In 1914, the Russian-German chemist Paul Walden was investigating the physicochemical properties of fused salts. In his pursuit of salts that were liquid at manageable temperatures, he synthesized ethylammonium nitrate, [EtNH₃][NO₃], and noted its remarkably low melting point of 12 °C.[3][5][6] This discovery of a salt that was liquid at room temperature was the first documented instance of what we now classify as an ionic liquid.[7] However, Walden's discovery remained largely a scientific curiosity for many decades, with the field of molten salts primarily focused on high-temperature systems.[5]
It wasn't until the 1970s and 80s that interest in low-temperature ionic liquids was rekindled, driven by the search for novel electrolytes for battery applications.[8] This research led to the development of first-generation ionic liquids based on alkyl-substituted pyridinium and imidazolium cations paired with halide or tetrahalogenoaluminate anions.[2] While these early imidazolium-based ILs demonstrated promising properties, their utility was severely limited by their extreme sensitivity to moisture, reacting vigorously with water and making them unsuitable for a wide range of chemical applications.[3]
A pivotal breakthrough occurred in 1992 when John Wilkes and Michael Zaworotko published their seminal paper on air and water-stable 1-ethyl-3-methylimidazolium ([EMIM]⁺) based ionic liquids.[7][9][10] By pairing the imidazolium cation with anions such as tetrafluoroborate ([BF₄]⁻) and acetate ([CH₃COO]⁻), they created a new class of ionic liquids that were not only liquid at room temperature but also remarkably stable in the presence of air and water.[10][11] This discovery is widely considered the dawn of the modern era of ionic liquid research, unlocking their potential for a vast array of applications and sparking an explosion of interest in the scientific community.[5][11]
A Timeline of Innovation: Key Milestones in Imidazolium-Based Ionic Liquids
Caption: Key milestones in the history of imidazolium-based ionic liquids.
The Art of Synthesis: From Lab-Scale Curiosities to Industrial Solvents
The "designer" nature of imidazolium-based ionic liquids stems from the versatility of their synthesis. The fundamental approach involves a two-step process: the quaternization of an N-substituted imidazole followed by anion exchange.
General Synthesis Pathway
Caption: General two-step synthesis of imidazolium-based ionic liquids.
Experimental Protocol: Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([EMIM][Cl])
This protocol details a common laboratory-scale synthesis of the foundational imidazolium-based ionic liquid, [EMIM]Cl.
Materials:
-
1-Methylimidazole (distilled prior to use)
-
Chloroethane
-
Toluene (or another suitable solvent)
-
Ethyl acetate
-
Three-necked round-bottom flask
-
Condenser
-
Dropping funnel
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, condenser, and dropping funnel, add 1-methylimidazole and a suitable solvent such as toluene.
-
Reaction Initiation: Heat the mixture to a controlled temperature (e.g., 50-60°C) with constant stirring.
-
Addition of Alkylating Agent: Slowly add chloroethane dropwise to the reaction mixture through the dropping funnel. The reaction is exothermic, so a controlled addition rate is crucial to maintain the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (1-methylimidazole) is consumed.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the resulting product with ethyl acetate to remove any unreacted starting materials and organic impurities. The ionic liquid, being immiscible with ethyl acetate, will form a separate layer.
-
Separate the lower ionic liquid layer.
-
Remove any residual solvent under reduced pressure using a rotary evaporator to yield the final product, 1-ethyl-3-methylimidazolium chloride.[1] For higher purity, the product can be further purified by recrystallization or by using activated carbon to remove colored impurities.[12]
-
Unveiling the Properties: Essential Characterization Techniques
The unique properties of imidazolium-based ionic liquids necessitate a suite of characterization techniques to elucidate their structure, purity, and physicochemical behavior.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular structure of the cation and anion, confirming the successful synthesis and purity of the ionic liquid.[13] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the ionic liquid and can provide insights into the interactions between the cation and anion.[13] |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition temperature of the ionic liquid, a critical parameter for its application in high-temperature processes.[5][14] |
| Differential Scanning Calorimetry (DSC) | Measures the melting point, glass transition temperature, and heat capacity of the ionic liquid, defining its liquid range and phase behavior.[5][14] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the cation and anion, providing further evidence of the ionic liquid's identity. |
| Viscometry | Measures the viscosity of the ionic liquid, a key property that influences its performance as a solvent and in mass transfer applications.[6][13] |
| Conductivity Measurement | Determines the ionic conductivity, which is crucial for electrochemical applications such as batteries and capacitors.[6][13] |
The Expanding Frontier: Applications in Research and Drug Development
The "designer" nature of imidazolium-based ionic liquids has led to their application in a vast and ever-expanding range of scientific disciplines.
Green Chemistry and Catalysis
Their low volatility and high thermal stability make them attractive "green" alternatives to traditional organic solvents in a variety of chemical reactions, including organic synthesis and catalysis.[4] The ability to tune their properties allows for the optimization of reaction rates and selectivities.
Electrochemistry and Materials Science
The wide electrochemical window and high ionic conductivity of many imidazolium-based ILs make them ideal electrolytes for batteries, supercapacitors, and solar cells.[1] They are also used as templates and solvents in the synthesis of novel nanomaterials and polymers.
Drug Development and Pharmaceutical Applications
The unique properties of imidazolium-based ionic liquids have garnered significant interest in the pharmaceutical industry.
-
Drug Synthesis: They serve as novel reaction media for the synthesis of active pharmaceutical ingredients (APIs), often leading to improved yields and purities.[4]
-
Drug Solubility and Delivery: Imidazolium-based ILs can enhance the solubility of poorly water-soluble drugs, a major challenge in drug formulation.[4] They are also being explored for the development of novel drug delivery systems, such as nanoparticles and micellar structures.[4]
-
Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): A groundbreaking approach involves creating ionic liquids where the API itself is the cation or anion. This can lead to improved physicochemical properties, such as enhanced solubility and the elimination of polymorphism, a common issue with solid-state drugs.[4]
-
Biological Activity: Certain imidazolium-based ionic liquids have demonstrated inherent antimicrobial and cytotoxic activities, opening up possibilities for their use as active agents themselves.[11]
Conclusion: A Future Built on Ionic Foundations
From a laboratory curiosity in the early 20th century to a cornerstone of modern chemistry, the journey of imidazolium-based ionic liquids has been one of remarkable innovation. Their unique combination of properties, particularly their "designability," has propelled them to the forefront of research in green chemistry, materials science, and, increasingly, the life sciences. For researchers, scientists, and drug development professionals, a thorough understanding of the history, synthesis, and characterization of these fascinating compounds is not just beneficial but essential for harnessing their full potential to address the scientific challenges of the 21st century. The future of solvent chemistry is undoubtedly ionic, and the versatile imidazolium cation will continue to be a key player in this ongoing revolution.
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- Wilkes, J. S., & Zaworotko, M. J. (1992). Air and water stable 1-ethyl-3-methylimidazolium based ionic liquids.
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Physionyx. (n.d.). Exploring the Chemistry and Applications of Imidazolium Ionic Liquids. Retrieved from [Link]
- Cahya, A., et al. (2019). Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone.
- Plechkova, N. V., & Seddon, K. R. (2008). Paul Walden, the discoverer of ionic liquids (and the Walden inversion). Aldrichimica Acta, 41(1), 23-30.
- Halder, A., & Das, S. (2022). History and Development of Ionic Liquids.
- Anderson, K. L., et al. (2007). A general and direct synthesis of imidazolium ionic liquids using orthoesters. Green Chemistry, 9(7), 743-747.
- Wilkes, J. S., & Zaworotko, M. J. (1992). Air and water stable 1-ethyl-3-methylimidazolium based ionic liquids. University of Limerick Institutional Repository.
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Wikipedia. (n.d.). Ionic liquid. Retrieved from [Link]
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- Wilkes, J. S., & Zaworotko, M. J. (1992). Air and Water Stable 1-Ethyl-3-Methylimidazolium Based Ionic Liquids.
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Hefa Cheng. (n.d.). 1-Ethyl-3-methylimidazolium Chloride: A Key Intermediate for Organic Synthesis. Retrieved from [Link]
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- University of Notre Dame. (2011, December 7).
- Gurtowska, N., et al. (2021). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. International Journal of Molecular Sciences, 22(16), 8758.
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- Shiflett, M. B. (Ed.). (2020).
- Hassan, M. A., et al. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. ACS Omega, 7(40), 35882-35894.
- Angell, C. A., et al. (2012). Ionic Liquids: Past, present and future. Faraday Discussions, 154, 9-27.
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- An, Y., et al. (2017). Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. Frontiers in Chemistry, 5, 43.
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1,2-Dimethyl-3-propylimidazolium Iodide NMR and spectral data
An In-Depth Technical Guide to the Synthesis and Spectral Analysis of 1,2-Dimethyl-3-propylimidazolium Iodide
For the modern researcher, scientist, and drug development professional, a comprehensive understanding of the molecular architecture and purity of chemical entities is paramount. This guide provides a detailed exploration of this compound, a versatile ionic liquid with applications ranging from a green solvent in chemical reactions to an electrolyte in energy storage devices.[1] This document will delve into its synthesis, followed by a thorough analysis of its nuclear magnetic resonance (NMR) and other key spectral data, offering insights into the causal relationships behind the observed chemical behaviors.
Synthesis of this compound
The synthesis of this compound is typically achieved through a straightforward quaternization reaction. This process involves the N-alkylation of 1,2-dimethylimidazole with 1-iodopropane. The lone pair of electrons on the N-3 nitrogen of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the 1-iodopropane, leading to the formation of the desired imidazolium salt.
Experimental Protocol
A common and effective method for the synthesis of this compound is as follows:
-
Reactant Preparation : In a round-bottom flask, a mixture of 1,2-dimethylimidazole and 1-iodopropane is prepared. A typical molar ratio would be a slight excess of the alkylating agent to ensure complete reaction of the imidazole.
-
Reaction Conditions : The reaction mixture is heated, often under microwave irradiation to accelerate the reaction rate, to a temperature of around 120°C.[2] The reaction is allowed to proceed until completion, which can be monitored by techniques such as thin-layer chromatography.
-
Work-up and Purification : Upon completion, the excess 1-iodopropane and any volatile impurities are removed by evaporation under reduced pressure. The resulting product is then washed multiple times with a non-polar solvent, such as diethyl ether, to remove any remaining unreacted starting materials.[2]
-
Drying : The purified product is dried under vacuum for an extended period to remove any residual solvent, yielding high-purity this compound as a light-yellow liquid or a white to orange crystalline powder.[1][2]
The following diagram illustrates the workflow for the synthesis of this compound:
Caption: Synthesis workflow for this compound.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The electron-withdrawing nature of the positively charged imidazolium ring will cause the protons attached to or near the ring to be deshielded and appear at a higher chemical shift (downfield).
Predicted ¹H NMR Chemical Shifts:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4, H-5 | ~7.5 - 7.8 | Doublets | 1H each |
| N-CH₂- | ~4.1 - 4.3 | Triplet | 2H |
| -CH₂- | ~1.8 - 2.0 | Sextet | 2H |
| -CH₃ (propyl) | ~0.9 - 1.1 | Triplet | 3H |
| N-CH₃ | ~3.8 - 4.0 | Singlet | 3H |
| C-CH₃ | ~2.6 - 2.8 | Singlet | 3H |
The predicted chemical shifts are based on data for the 1,2-dimethyl-3-propylimidazolium cation with a different anion and general NMR principles.[3]
The following diagram illustrates the logical relationship for predicting the ¹H NMR chemical shifts:
Sources
safety and handling precautions for 1,2-Dimethyl-3-propylimidazolium Iodide
An In-Depth Technical Guide to the Safe Handling of 1,2-Dimethyl-3-propylimidazolium Iodide
This guide provides comprehensive safety and handling protocols for this compound (CAS No. 218151-78-1), an imidazolium-based ionic liquid. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices to ensure the safe and effective use of this compound in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation.
Compound Profile and Hazard Identification
This compound, also known as DMPII, is a solid ionic liquid utilized in various research applications, including as an electrolyte in energy storage devices and as a green solvent in chemical synthesis.[1] While ionic liquids are often noted for their low volatility, this does not equate to an absence of hazards. A thorough understanding of the compound's specific risks is the foundation of safe laboratory practice.
The primary hazards associated with this compound, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are skin and eye irritation.[2]
-
Hazard Statements:
-
Signal Word: Warning[2]
It is crucial to note that for many toxicological endpoints, such as acute toxicity, carcinogenicity, and reproductive toxicity, comprehensive data is not yet available. One safety data sheet indicates the substance may be harmful if inhaled or swallowed.[3] Therefore, the absence of data should not be interpreted as an absence of risk; a conservative approach to handling is warranted.
Physicochemical Data Summary
The physical and chemical properties of a substance are critical inputs for a risk assessment. For instance, its solid, crystalline form necessitates measures to control airborne dust, while its hygroscopic nature dictates specific storage conditions.[2][4]
| Property | Value | Source(s) |
| CAS Number | 218151-78-1 | [2][4] |
| Molecular Formula | C₈H₁₅IN₂ | [2][4][5] |
| Molecular Weight | ~266.13 g/mol | [4][5] |
| Appearance | White to orange crystalline powder/solid | [1][4] |
| Purity | ≥98% | [1][2][6] |
| Melting Point | 94 °C | [6] |
| Key Characteristics | Hygroscopic (moisture-sensitive) | [4] |
Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes eliminating hazards, followed by substitution, engineering controls, administrative controls, and finally, PPE. For handling this compound powder, a combination of engineering controls and robust PPE is essential.
Primary Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood or a local exhaust ventilation (LEV) system.[2]
-
Causality: As a fine powder, the compound can easily become airborne during manipulation (e.g., weighing, transferring). A fume hood or LEV captures these particles at the source, preventing inhalation and contamination of the general laboratory environment.[7] This is particularly important given the potential for respiratory tract irritation.[3][8]
Mandatory Personal Protective Equipment (PPE)
Proper PPE provides a final barrier between the researcher and the chemical.[7] The selection of PPE must be based on the specific hazards of skin and eye irritation.
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[9]
-
Expert Insight: Standard safety glasses offer insufficient protection against dust particles, which can easily enter around the edges. Goggles provide a seal around the eyes. A face shield should be worn over goggles if there is a significant risk of splashing or dust generation.[2]
-
-
Skin Protection:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[2][10] It is critical to inspect gloves for defects before each use and to practice proper removal techniques to avoid contaminating the skin.[7][10] Disposable gloves should never be reused.[7]
-
Body Protection: A flame-resistant lab coat or impervious clothing is required to protect against skin contact from spills.[3][10] Closed-toe shoes must be worn at all times in the laboratory.[7][11]
-
-
Respiratory Protection:
-
Requirement: If work cannot be conducted within a fume hood and there is a risk of dust inhalation, a NIOSH/MSHA-approved respirator is necessary.[9] For nuisance exposures, a P95 or P1-type particle respirator may be used; for higher-level protection, a respirator with appropriate cartridges (e.g., ABEK-P2) is recommended.[3][12]
-
Causality: Since the inhalation toxicity is not fully characterized and respiratory irritation is a possibility, minimizing airborne exposure is a primary safety goal.[3][8]
-
Core Experimental Protocols: Handling and Storage
Adherence to standardized protocols is a self-validating system for safety. The following step-by-step methodologies are designed to mitigate the risks associated with this compound.
Protocol for Weighing and Transferring the Solid Compound
-
Preparation: Ensure a chemical fume hood is operational. Decontaminate the work surface and gather all necessary equipment (spatulas, weigh boats, receiving vessel, waste container).
-
Don PPE: Put on all required PPE, including a lab coat, safety goggles, and appropriate gloves.
-
Transfer to Hood: Transport the sealed container of this compound to the fume hood.
-
Dispensing: Perform all manipulations deep within the hood. Open the container away from your face. Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid any actions that could generate dust, such as dropping or rapid scraping.
-
Closure: Tightly reseal the main container immediately after dispensing. The compound is hygroscopic, and minimizing its exposure to air is critical for maintaining its integrity.[4]
-
Transfer: Carefully transfer the weighed powder to the reaction vessel.
-
Decontamination: Clean any residual powder from the spatula and work surface using a damp cloth (if compatible with your process) to prevent dust formation. Dispose of all contaminated disposables (weigh boats, gloves, wipes) in a designated, sealed waste container.[2]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after completing the task, even after removing gloves.[11]
Storage Requirements
-
Condition: Store in a tightly closed container in a cool, dry, dark, and well-ventilated place.[2][9]
-
Causality: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] This can degrade the material and affect experimental results. Storing under an inert gas like argon or nitrogen is also recommended to protect from moisture.[13] Keeping the container sealed prevents contamination and exposure.
Workflow for Safe Handling of Hygroscopic Ionic Liquid
The following diagram outlines the critical decision points and actions for safely handling a hygroscopic solid like this compound.
Caption: Critical workflow for handling hygroscopic solids.
Emergency and First Aid Procedures
Rapid and correct response during an emergency is crucial. All personnel must be familiar with the location of safety showers and eyewash stations.[9]
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Protect: Wear appropriate PPE, including respiratory protection if dust is airborne.
-
Contain: Prevent the spill from spreading or entering drains.[2]
-
Clean-up: Carefully sweep the solid material into an airtight container, taking care not to create dust.[2] Use a damp cloth for final cleaning of the area.
-
Dispose: Dispose of the collected material and cleaning supplies as hazardous waste according to local regulations.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, seek immediate medical attention.[2][9]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[2] Contaminated clothing must be washed before reuse.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical attention.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[2][3]
Waste Disposal
Disposal of this compound and its contaminated containers must be performed in strict accordance with all federal, state, and local regulations.[2] Entrust disposal to a licensed waste disposal company. Do not dispose of the material down the drain.[10] One potential method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[2]
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- This compound | CAS#:218151-78-1, Chemsrc.
- How do I handle with ionic liquids?
- This compound, >98%, RoCo Global.
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- Safety D
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
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environmental impact of 1,2-Dimethyl-3-propylimidazolium Iodide
An In-Depth Technical Guide to the Environmental Impact of 1,2-Dimethyl-3-propylimidazolium Iodide
The proliferation of ionic liquids (ILs) as "green" alternatives to volatile organic compounds has been a significant development in chemistry. However, the initial enthusiasm for their negligible vapor pressure has been tempered by a growing awareness of their potential environmental and toxicological effects upon release into aquatic and terrestrial ecosystems. This guide focuses on a specific imidazolium-based ionic liquid, this compound, providing a comprehensive analysis of its potential environmental impact. As a Senior Application Scientist, my objective is not merely to present data but to offer a structured, scientifically rigorous framework for assessing the environmental profile of this and similar novel chemical entities. This document is designed for researchers, scientists, and drug development professionals who require a deep, actionable understanding of the ecotoxicological considerations inherent in the lifecycle of such compounds.
Part 1: The Chemical Identity and Industrial Footprint of this compound
This compound is an ionic liquid characterized by an imidazolium cation with methyl groups at the 1 and 2 positions and a propyl group at the 3 position, paired with an iodide anion. Its synthesis is typically achieved through the quaternization of 1,2-dimethylimidazole with 1-iodopropane.[1]
This IL has found utility in several advanced applications, including:
-
Dye-Sensitized Solar Cells (DSSCs): As a component of the electrolyte, facilitating charge transport.[2][3]
-
Green Solvents & Catalysis: Its ionic nature and thermal stability make it a suitable medium for various chemical reactions.[4]
-
Biomaterials and Drug Delivery: Explored for the creation of biocompatible materials.[4]
-
Corrosion Inhibition: Its potential to protect metal surfaces is under investigation.[4]
The diversity of these applications indicates multiple potential pathways for its release into the environment, from industrial effluent during manufacturing and use, to disposal of end-of-life products.
Part 2: Extrapolating Environmental Risk from Structure-Activity Relationships
Direct, peer-reviewed ecotoxicological data for this compound is notably scarce in the public domain. Safety Data Sheets (SDS) often state that the toxicological properties have not been thoroughly investigated, while also indicating the substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) without providing underlying data.[5][6]
In the absence of specific data, we must turn to established structure-activity relationships for imidazolium-based ionic liquids to form a scientifically grounded hypothesis of its likely environmental behavior.
The Primacy of the Cation: Alkyl Chain Length and Toxicity
A substantial body of evidence demonstrates a strong positive correlation between the length of the alkyl chain on the imidazolium cation and its toxicity to aquatic organisms.[7][8][9][10][11] Longer alkyl chains increase the lipophilicity of the cation, enhancing its ability to interact with and disrupt cell membranes.
-
Expert Insight: The propyl group (a three-carbon chain) on this compound places it in a lower to moderate toxicity range compared to analogues with longer hexyl, octyl, or dodecyl chains, which are demonstrably more toxic.[7][10] However, it is expected to be more toxic than its ethyl- and butyl-substituted counterparts.[11] The presence of a second methyl group at the 2-position may also slightly modulate its interaction with biological membranes.
The Secondary Role of the Anion
The anion generally plays a secondary role in the toxicity of imidazolium ILs.[7][11] However, the nature of the anion can influence the overall physicochemical properties of the IL, such as its water solubility, which in turn affects its bioavailability. Iodide as an anion is a common component of ILs used in DSSCs. While less studied for its specific contribution to IL toxicity compared to anions like tetrafluoroborate or hexafluorophosphate, its environmental fate is of interest, particularly the potential for transformation into other iodine species.
Part 3: A Framework for Comprehensive Ecotoxicological Assessment
To move from hypothesis to definitive characterization, a tiered approach to ecotoxicological testing is essential. The following protocols represent a self-validating system for generating the necessary data to perform a robust environmental risk assessment.
Tier 1: Physicochemical Properties and Biodegradability
A foundational understanding of the IL's behavior in the environment begins with its fundamental properties.
| Property | Standard Test Guideline | Rationale |
| Water Solubility | OECD TG 105 | Determines the potential concentration in aquatic environments and bioavailability. |
| Partition Coefficient (n-octanol/water) | OECD TG 107 or 117 | Indicates the potential for bioaccumulation in organisms. A higher log Kow suggests greater lipophilicity and a higher likelihood of partitioning into fatty tissues. |
| Ready Biodegradability | OECD TG 301 series (e.g., 301B, 301F) | Assesses the potential for rapid and complete degradation by microorganisms. This is a critical "pass/fail" screen for persistence. Given the general recalcitrance of the imidazolium ring, this is a key data point. |
| Inherent Biodegradability | OECD TG 302 series | If not readily biodegradable, this determines if the substance has the potential to biodegrade under optimized conditions, suggesting it may not persist indefinitely. |
Tier 2: Aquatic Ecotoxicity Testing
A baseline assessment of acute toxicity across different trophic levels is mandatory.
| Trophic Level | Organism (Example) | Standard Test Guideline | Endpoint |
| Primary Producer | Scenedesmus quadricauda (Algae) | OECD TG 201 | 72-hour EC50 (growth inhibition) |
| Invertebrate | Daphnia magna | OECD TG 202 | 48-hour EC50 (immobilization) |
| Vertebrate | Danio rerio (Zebrafish) | OECD TG 203 | 96-hour LC50 (lethality) |
-
Experimental Causality: The selection of these three organisms provides a representative view of the potential impact on an aquatic food web. Algae are sensitive primary producers, daphnids are crucial primary consumers, and zebrafish are a standard vertebrate model.[7][8][9]
Experimental Protocol: Algal Growth Inhibition Test (OECD 201)
-
Preparation of Test Solutions: A geometric series of concentrations of this compound are prepared in a suitable algal growth medium. A control with no test substance is also prepared.
-
Inoculation: Exponentially growing cultures of Scenedesmus quadricauda are introduced to the test and control flasks at a low initial cell density.
-
Incubation: The flasks are incubated for 72 hours under continuous illumination and controlled temperature.
-
Measurement: Algal growth is measured at least daily by cell counts or a surrogate measure like fluorescence.
-
Data Analysis: The growth rates for each concentration are calculated and compared to the control to determine the EC50, the concentration causing a 50% reduction in growth.
Caption: Workflow for OECD 201 Algal Growth Inhibition Test.
Part 4: Environmental Fate and Potential for Remediation
Understanding the ultimate fate of this compound is crucial for a complete environmental profile.
Persistence and Bioaccumulation
Based on the structure, the imidazolium ring is expected to be resistant to biodegradation. Therefore, without specific data to the contrary, it should be considered potentially persistent. Its log Kow value will be the primary indicator of its bioaccumulation potential. A low to moderate value is anticipated due to the propyl chain.
Remediation Strategies
Should contamination occur, several strategies can be employed for the removal of ionic liquids from aqueous environments.
-
Adsorption: Materials like activated carbon, zeolites, and clays have shown effectiveness in adsorbing ionic liquids from water.
-
Advanced Oxidation Processes (AOPs): Processes like ozonation or Fenton oxidation can break down the recalcitrant imidazolium ring, but may lead to the formation of transformation products of unknown toxicity.
-
Supported Ionic Liquid Phases (SILPs): These novel materials can be designed to selectively trap other ionic liquids from waste streams, offering a potential for recovery and reuse.[12]
Caption: Potential remediation pathways for IL-contaminated water.
Part 5: Analytical Methods for Environmental Monitoring
Effective risk management requires the ability to detect and quantify the substance in environmental matrices.
-
Sample Preparation: For water samples, solid-phase extraction (SPE) is a common technique for concentrating the analyte and removing interfering substances. For soil and sediment, soxhlet or ultrasonic extraction with a suitable solvent would be employed.[13]
-
Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometry (MS) detector is the gold standard for the analysis of non-volatile, ionic compounds like this compound.[7] This provides the necessary sensitivity and selectivity for complex environmental samples. For the iodide anion, ion chromatography or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) could be used.[14]
Conclusion and Forward Look
While this compound offers significant advantages in its intended applications, its "green" credentials cannot be assumed. This guide has established a clear, scientifically defensible framework for evaluating its environmental impact. Based on established structure-activity relationships, it is likely to exhibit low to moderate aquatic toxicity and may be persistent in the environment.
The core directive for researchers and industry professionals is to generate the specific ecotoxicological and biodegradability data outlined herein. Only through such rigorous, standardized testing can we ensure that the adoption of novel ionic liquids represents a genuine advance in sustainable chemistry, balancing technological innovation with environmental stewardship.
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The acute toxic effects of imidazolium-based ionic liquids with different alkyl-chain lengths and anions on zebrafish (Danio rerio) - PubMed. Available at: [Link]
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Toxic effects of imidazolium ionic liquids on the green seaweed Ulva lactuca: oxidative stress and DNA damage - PubMed. Available at: [Link]
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1,2-Dimethyl-3-propylimidazolium Iodide as a green solvent
An In-Depth Technical Guide to 1,2-Dimethyl-3-propylimidazolium Iodide as a Green Solvent
Authored by a Senior Application Scientist
This guide provides an in-depth technical exploration of this compound (DMPII), a promising ionic liquid, within the context of green and sustainable chemistry. It is intended for researchers, chemists, and drug development professionals seeking to leverage advanced solvent technologies to improve reaction efficiency, reduce environmental impact, and innovate in material science.
The Imperative for Green Solvents: A Paradigm Shift from VOCs
Traditional organic synthesis is heavily reliant on volatile organic compounds (VOCs), which pose significant environmental and health risks. The principles of green chemistry mandate the reduction or elimination of such hazardous substances. Ionic liquids (ILs) have emerged as a compelling alternative. These salts, which are liquid below 100°C, are characterized by their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1][2] this compound (CAS No: 218151-78-1) is a member of the imidazolium-based IL family that has garnered significant attention for its utility in a variety of applications.[1][3]
Physicochemical Profile of this compound (DMPII)
Understanding the fundamental properties of DMPII is crucial for its effective application. Its unique combination of a substituted imidazolium cation and an iodide anion dictates its behavior as a solvent and catalyst.
Table 1: Key Physicochemical Properties of DMPII
| Property | Value | Source(s) |
| CAS Number | 218151-78-1 | [1][4][5][6][7] |
| Molecular Formula | C₈H₁₅IN₂ | [1][5][6] |
| Molecular Weight | 266.13 g/mol | [1][5][6][7][8] |
| Appearance | White to light yellow or orange crystalline powder/solid | [1][5][7] |
| Purity | Typically ≥98% (HPLC) | [1][5][7][8][9] |
| Key Characteristics | Low volatility, high thermal stability, hygroscopic | [1][5][7] |
| Solubility | Soluble in water | [7] |
| Storage | Room temperature, under inert gas, in a cool, dark place | [1][7] |
These properties make DMPII an excellent candidate for applications requiring a stable, non-volatile reaction medium, particularly at elevated temperatures where traditional solvents would evaporate.[1]
Synthesis and Purification: A Validated Protocol
The synthesis of high-purity DMPII is critical for reproducible experimental results. The most common method is a direct quaternization reaction (an Sₙ2 nucleophilic substitution) between 1,2-dimethylimidazole and 1-iodopropane.[10][11]
Diagram: Synthesis Workflow for DMPII
Caption: Workflow for the synthesis and purification of DMPII.
Experimental Protocol: Synthesis of DMPII
This protocol is designed to be self-validating, where the purification steps ensure the removal of starting materials, leading to a high-purity final product.
-
Reaction Setup:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 1,2-dimethylimidazole (e.g., 100 mmol) and 1-iodopropane (e.g., 50 mmol).[10] The choice of a slight excess of the imidazole can ensure the complete consumption of the alkyl halide.
-
Causality Note: Microwave irradiation is employed to provide rapid and uniform heating, significantly reducing reaction times compared to conventional heating methods.
-
-
Reaction Execution:
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 120°C and maintain this temperature until the reaction is complete (monitoring by TLC or NMR is recommended).[10]
-
-
Initial Purification (Solvent Removal):
-
After cooling the reaction mixture to room temperature, remove any unreacted starting material or solvent (if used) under reduced pressure using a rotary evaporator.[10]
-
-
Secondary Purification (Washing):
-
Wash the resulting crude product thoroughly with diethyl ether (e.g., 5 x 20 mL).[10]
-
Self-Validation Insight: This step is critical. Diethyl ether is a non-polar solvent in which the ionic liquid product is insoluble, while the unreacted, less polar starting materials are soluble. This differential solubility allows for their effective removal, which can be confirmed by analyzing the ether washes.
-
-
Final Drying:
Applications in Green Chemistry
DMPII's utility extends across several domains of green chemistry, primarily as a reaction solvent and a catalyst.
-
Green Solvent in Organic Synthesis: Its ability to dissolve a wide range of organic and inorganic compounds makes it a valuable medium for various chemical reactions, replacing hazardous VOCs.[1] Its low volatility prevents its release into the atmosphere and allows for reactions to be conducted at higher temperatures, often leading to increased reaction rates.
-
Catalysis: DMPII can act as a catalyst, facilitating reactions that are crucial in the production of fine chemicals and pharmaceuticals.[1] Its structure can stabilize transition states and improve reaction rates and yields.
-
Electrochemistry: It is widely used as a component in electrolytes for dye-sensitized solar cells (DSSCs) and lithium-ion batteries.[1][2][6][12][13] Its high ionic conductivity and thermal stability enhance the efficiency and longevity of these devices.[1]
-
Biocompatible Materials: Researchers are exploring its use in creating biocompatible materials for applications such as drug delivery systems.[1]
Diagram: Role of DMPII in a Catalytic Cycle
Caption: Generalized catalytic cycle showing DMPII's reusability.
Safety, Handling, and Environmental Profile
While DMPII offers significant advantages as a green solvent, it is not without hazards and requires appropriate handling.
Table 2: Hazard Identification and Safety Precautions for DMPII
| Hazard Category | GHS Classification | Precautionary Measures (P-Statements) | Source(s) |
| Skin Irritation | Category 2 (H315: Causes skin irritation) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice. | [4][9] |
| Eye Irritation | Category 2 (H319: Causes serious eye irritation) | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice. | [4][9][14] |
| General Handling | - | Avoid contact with skin, eyes, and clothing. Handle in a well-ventilated area. | [9][15] |
| Firefighting | - | Use dry powder, foam, water spray, or CO₂. High temperatures can generate corrosive/poisonous fumes (CO, CO₂, NOx, HI). | [4][9][14] |
Environmental Profile: A key aspect of a "green" solvent is its environmental fate. According to safety data sheets, DMPII is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[4][14] This is a significant advantage over many traditional solvents. However, as with all chemicals, release into the environment should be avoided.
Recyclability and Future Outlook
The economic and environmental viability of ionic liquids hinges on their recyclability. The non-volatile nature of DMPII makes it fundamentally easier to separate from volatile products via distillation. For non-volatile products, techniques like liquid-liquid extraction can be employed. The recycled DMPII can then be reintroduced into the reaction process, minimizing waste and cost, as depicted in the catalytic cycle diagram above.
The future of DMPII and similar ionic liquids is bright. Ongoing research is focused on fine-tuning their properties for specific applications, developing more efficient recycling protocols, and performing comprehensive lifecycle assessments. As industries continue to embrace sustainable practices, the adoption of solvents like this compound will be instrumental in developing the next generation of clean chemical processes.
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Methodological & Application
Application Notes and Protocols: Leveraging 1,2-Dimethyl-3-propylimidazolium Iodide for High-Performance Dye-Sensitized Solar Cells
Introduction: The Pivotal Role of Electrolytes in Dye-Sensitized Solar Cells
Dye-sensitized solar cells (DSSCs) represent a promising frontier in third-generation photovoltaic technology, offering a cost-effective and environmentally benign alternative to conventional silicon-based solar cells.[1] The operational heart of a DSSC is a photo-electrochemical system where a dye, sensitized to visible light, injects an electron into a wide-bandgap semiconductor. The electrolyte, a critical component, is responsible for regenerating the oxidized dye and transporting charge between the photoanode and the counter electrode.[2][3] While traditional DSSCs have employed volatile organic solvents in their electrolytes, concerns over long-term stability due to leakage and evaporation have driven the exploration of safer, more robust alternatives.[1][2]
Ionic liquids (ILs), salts that are liquid at or near room temperature, have emerged as a compelling solution. Their negligible vapor pressure, high thermal stability, and good ionic conductivity make them ideal candidates for creating stable and efficient DSSC electrolytes.[2][4][5] Among the various ILs investigated, 1,2-Dimethyl-3-propylimidazolium Iodide (DMPII) has distinguished itself as a particularly effective component in high-performance DSSC electrolytes.[5][6] This application note provides a comprehensive guide for researchers and scientists on the utilization of DMPII in the fabrication and optimization of dye-sensitized solar cells.
Physicochemical Properties of DMPII-Based Electrolytes
This compound is an imidazolium-based ionic liquid that serves as an excellent source of iodide ions for the I⁻/I₃⁻ redox couple, which is the most common and efficient redox mediator in DSSCs.[5] The key attributes of DMPII that contribute to its efficacy in DSSC electrolytes include:
-
High Ionic Conductivity: DMPII, when incorporated into an electrolyte formulation, facilitates efficient charge transport between the electrodes.[5]
-
Low Volatility: Its negligible vapor pressure significantly enhances the long-term stability of the DSSC by preventing electrolyte leakage and degradation.[4][5]
-
Excellent Thermal Stability: DMPII exhibits high thermal stability, making it suitable for DSSCs operating under varying temperature conditions.[5][7]
-
Electrochemical Stability: It possesses a wide electrochemical window, ensuring it remains stable during the cell's operation.
The performance of a DMPII-based electrolyte can be further tuned by the addition of various components, as summarized in the table below.
| Component | Typical Concentration | Purpose | Reference |
| This compound (DMPII) | 0.6 M - 1.0 M | Primary source of iodide ions for the redox couple. | [8] |
| Iodine (I₂) | 0.03 M - 0.15 M | Forms the triiodide (I₃⁻) part of the redox couple. | [4] |
| 4-tert-butylpyridine (TBP) | 0.5 M | Increases open-circuit voltage (Voc) by shifting the TiO₂ conduction band edge. | [4] |
| Lithium Iodide (LiI) | 0.1 M | Can enhance charge transport and overall efficiency. | [4][9] |
| Guanidinium thiocyanate (GuNCS) | 0.1 M | Can improve the open-circuit voltage and fill factor. | [4] |
| Solvent (e.g., 3-methoxypropionitrile, Acetonitrile) | Varies | Dissolves electrolyte components and facilitates ion transport. | [4][8] |
Experimental Protocols
Protocol 1: Preparation of a High-Efficiency DMPII-Based Liquid Electrolyte
This protocol details the preparation of a liquid electrolyte incorporating DMPII, a common formulation for achieving high power conversion efficiencies.
Materials:
-
This compound (DMPII)
-
Iodine (I₂)
-
4-tert-butylpyridine (TBP)
-
Lithium Iodide (LiI)
-
3-methoxypropionitrile (MePN) or Acetonitrile (ACN)
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply (for inert atmosphere)
-
Schlenk flask or glovebox
Procedure:
-
Preparation of the Solvent: Use anhydrous 3-methoxypropionitrile or acetonitrile for the best results.
-
Dissolving the Components: In a clean, dry Schlenk flask under an inert atmosphere, add the desired amount of the solvent.
-
Add 1.0 mol·dm⁻³ of DMPII to the solvent and stir until fully dissolved.[8]
-
Add 0.10 mol·dm⁻³ of LiI and continue stirring.[8]
-
Slowly add 0.12 mol·dm⁻³ of iodine (I₂) to the solution. The solution will turn a dark reddish-brown.
-
Finally, add 0.50 mol·dm⁻³ of 4-tert-butylpyridine (TBP).[8]
-
Continue stirring the mixture for several hours in the dark to ensure complete dissolution and homogenization.
-
Store the prepared electrolyte in a sealed, dark container under an inert atmosphere to prevent degradation.
Protocol 2: Fabrication of a Dye-Sensitized Solar Cell
This protocol outlines the fundamental steps for constructing a DSSC using the prepared DMPII-based electrolyte.
Materials and Equipment:
-
FTO (Fluorine-doped Tin Oxide) coated glass slides
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Ruthenium-based dye (e.g., N719)
-
Platinized counter electrode (or graphite-coated FTO)
-
DMPII-based electrolyte (from Protocol 1)
-
Surlyn or other suitable sealant
-
Screen printer or doctor blade
-
Furnace for sintering
-
Hot plate
-
Ethanol
-
Binder clips
Workflow Diagram:
Caption: Workflow for the fabrication of a dye-sensitized solar cell.
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass slides thoroughly with detergent, deionized water, and ethanol.
-
Deposit a uniform layer of TiO₂ paste onto the conductive side of an FTO slide using a screen printer or the doctor-blade technique.[10]
-
Sinter the TiO₂-coated slide in a furnace at 450-500°C for 30 minutes to create a nanocrystalline, porous film.
-
After cooling to about 80°C, immerse the TiO₂ electrode in a solution of the ruthenium dye for 12-24 hours to allow for dye adsorption.[10]
-
Rinse the dye-sensitized electrode with ethanol to remove any excess, unbound dye.[10][11]
-
-
Counter Electrode Preparation:
-
Cell Assembly:
-
Place a thin frame of a thermoplastic sealant (like Surlyn) around the TiO₂ area on the photoanode.
-
Place the counter electrode on top of the photoanode, with the conductive sides facing each other, and gently press them together.
-
Heat the assembly on a hot plate to melt the sealant and bond the two electrodes, leaving a small opening for electrolyte injection.
-
Introduce the DMPII-based electrolyte into the cell through the opening via vacuum backfilling or capillary action.
-
Seal the injection hole completely with a small piece of sealant and a soldering iron.
-
Use binder clips to hold the cell together while it cools.[11]
-
Mechanism of Action and Charge Transport
The operation of a DSSC with a DMPII-based electrolyte follows a well-defined charge transport mechanism.
Caption: Charge transport mechanism in a DSSC with an I⁻/I₃⁻ redox couple.
-
Light Absorption and Electron Injection: Incident photons excite the dye molecules, which then inject electrons into the conduction band of the TiO₂ semiconductor.[4]
-
Electron Transport: The injected electrons travel through the interconnected TiO₂ nanoparticles to the FTO-coated glass and then to the external circuit.[4]
-
Dye Regeneration: The oxidized dye molecule is regenerated by accepting an electron from an iodide ion (I⁻) in the DMPII-based electrolyte, which in turn is oxidized to triiodide (I₃⁻).[2]
-
Redox Mediator Regeneration: The triiodide ions diffuse to the counter electrode, where they are reduced back to iodide ions by the electrons returning from the external circuit, thus completing the cycle.[2]
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Short-Circuit Current (Jsc) | - Incomplete dye loading- High charge recombination- Poor contact between layers | - Increase dye soaking time or temperature.- Optimize TiO₂ film thickness.- Add additives like GuNCS to the electrolyte. |
| Low Open-Circuit Voltage (Voc) | - High concentration of I₃⁻- Recombination at the TiO₂/electrolyte interface | - Optimize the iodine concentration.- Add TBP to the electrolyte to shift the TiO₂ conduction band. |
| Low Fill Factor (FF) | - High series resistance- Poor catalytic activity of the counter electrode | - Ensure good electrical contacts.- Use a high-quality platinized counter electrode. |
| Poor Long-Term Stability | - Electrolyte leakage- Dye desorption or degradation | - Ensure proper sealing of the cell.- Use a DMPII-based electrolyte to minimize volatility.[13] |
Safety Precautions
-
Always handle chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Iodine is corrosive and can cause stains. Handle with care.
-
Organic solvents like acetonitrile are flammable and toxic. Avoid inhalation and skin contact.
-
The sintering process involves high temperatures; use appropriate tongs and heat-resistant gloves.
Conclusion
This compound is a highly effective and versatile ionic liquid for the formulation of electrolytes in dye-sensitized solar cells. Its inherent properties of low volatility, high thermal stability, and good ionic conductivity directly address the stability and performance challenges associated with traditional solvent-based electrolytes. By following the detailed protocols and understanding the underlying mechanisms outlined in this application note, researchers can effectively leverage DMPII to fabricate high-efficiency and durable dye-sensitized solar cells, contributing to the advancement of next-generation photovoltaic technologies.
References
-
MDPI. (n.d.). Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells. Retrieved from [Link]
-
ACS Publications. (2006). Influence of Ionic Liquids Bearing Functional Groups in Dye-Sensitized Solar Cells. Inorganic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Ionic Liquids in Dye Sensitized Solar Cells. Retrieved from [Link]
-
Kamat, P. V., et al. (n.d.). Fabrication procedure of dye-sensitized solar cells. Retrieved from [Link]
-
Chen, J., et al. (2011). Iodine-free quasi solid-state dye-sensitized solar cells based on ionic liquid and alkali salt. Journal of Materials Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The use of ionic liquids for dye-sensitized solar cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability study for more than 600 h at ambient conditions of the (a) R1 DSSC based on the DMPII liquid electrolyte and of the QsDSSCs using PVDF-HFP with different molecular weights. Retrieved from [Link]
-
JoVE. (2017). Dye-sensitized Solar Cells: Principle, Fabrication and Performance. Retrieved from [Link]
-
NIH. (n.d.). Progress on Electrolytes Development in Dye-Sensitized Solar Cells. Retrieved from [Link]
-
Indian Academy of Sciences. (2018). Efficiency enhancement of dye-sensitized solar cells with addition of additives (single/binary) to ionic liquid electrolyte. Bulletin of Materials Science. Retrieved from [Link]
-
RSC Publishing. (2011). Iodine-free quasi solid-state dye -sensitized solar cells based on ionic liquid and alkali salt. Journal of Materials Chemistry. Retrieved from [Link]
-
Greatcell Solar Materials. (n.d.). Ionic Liquids in DSSCs: Boosting Efficiency with DMPII. Retrieved from [Link]
-
J-STAGE. (n.d.). High Performance Dye-Sensitized Solar Cells Using Ionic Liquids As Their Electrolytes. Retrieved from [Link]
-
MDPI. (2023). Stable and Efficient Dye-Sensitized Solar Cells and Supercapacitors Developed Using Ionic-Liquid-Doped Biopolymer Electrolytes. Retrieved from [Link]
-
ACS Publications. (n.d.). Stable Efficient Solid-State Supercapacitors and Dye-Sensitized Solar Cells Using Ionic Liquid-Doped Solid Biopolymer Electrolyte. ACS Omega. Retrieved from [Link]
-
JAYARAJ ANNAPACKIAM COLLEGE FOR WOMEN (Autonomous). (n.d.). The Fabrication of Natural Dye Sensitized Solar Cell (Dssc) based on TiO2 Using Henna And Beetroot Dye Extracts. Retrieved from [Link]
-
Instructables. (n.d.). How to Build & Use a Dye-Sensitized Solar Cell (DSSC) + a Discussion on Energy & Efficiency. Retrieved from [Link]
-
Acta Phys. -Chim. Sin. (2005). Optimization of this compound Concentration in Dye-sensitized Solar Cells. Retrieved from [Link]
-
ACS Publications. (2021). Ionic Liquid-Based Dye-Sensitized Solar Cells—Insights into Electrolyte and Redox Mediator Design. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
YouTube. (2009). Constructing a Dye Sensitized Solar Cell. Retrieved from [Link]
-
ResearchGate. (2018). PVdF-HFP Quasi-solid-state Electrolyte for Application in Dye-sensitized Solar Cells. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ScienceDirect. (n.d.). Electrochemical characterization and photovoltaic performance of the binary ionic liquid electrolyte of 1-methyl-3-propylimidazo. Retrieved from [Link]
-
Semantic Scholar. (2021). Preparation and Characterization of Polymer Based Electrolytes for Dye- Sensitized Solar Cell Application. Retrieved from [Link]
-
ResearchGate. (n.d.). Long-term stability of a DSSC based on MK-2 with electrolyte B under.... Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of DMPESI molecule and treated perovskite films under.... Retrieved from [Link]
-
ACS Publications. (2023). Redox Shuttle-Based Electrolytes for Dye-Sensitized Solar Cells: Comprehensive Guidance, Recent Progress, and Future Perspective. ACS Omega. Retrieved from [Link]
-
MDPI. (2023). Stability Modification of Dye-sensitized Solar Cells by Ruthenium Dyes Embedded on Eggshell Membranes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Preparation and Characterization of Polymer Based Electrolytes for Dye Sensitized Solar Cell Application. Retrieved from [Link]
- Google Patents. (n.d.). CN102496465B - Electrolyte for dye-sensitized solar cell and preparation method thereof.
-
ResearchGate. (n.d.). Stability issues of improved dye sensitized solar cells. Retrieved from [Link]
Sources
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Use of 1,2-Dimethyl-3-propylimidazolium Iodide in Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,2-Dimethyl-3-propylimidazolium Iodide ([DMPI]I) as a catalyst in organic synthesis. [DMPI]I is a versatile and environmentally benign ionic liquid that has demonstrated significant catalytic activity in a variety of organic transformations.[1] This guide will delve into the mechanistic underpinnings of its catalytic action and provide a detailed, field-proven protocol for its use in the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction.
Introduction to this compound ([DMPI]I) as a Catalyst
Ionic liquids (ILs) have emerged as a promising class of compounds in green chemistry, often serving as both solvents and catalysts in chemical reactions.[1] this compound, hereafter referred to as [DMPI]I, is an imidazolium-based ionic liquid characterized by its thermal stability and low volatility.[1] Its utility extends to various applications, including as an electrolyte in energy storage and as a catalyst in organic synthesis to produce fine chemicals and pharmaceuticals.[1]
The catalytic prowess of imidazolium-based ionic liquids stems from their unique physicochemical properties.[1] The imidazolium cation can act as a Lewis acid, activating electrophiles, while the anion can participate in the reaction mechanism. This dual functionality makes them effective catalysts for a range of reactions, including multicomponent reactions for the synthesis of heterocyclic compounds.
Catalytic Application in the Synthesis of Dihydropyrimidinones (Biginelli Reaction)
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[2][3] DHPMs are a class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2]
While various catalysts have been employed for the Biginelli reaction, imidazolium-based ionic liquids have been shown to be effective, environmentally friendly catalysts for this transformation. They offer advantages such as high yields, mild reaction conditions, and the potential for catalyst recycling.
Proposed Catalytic Mechanism
The catalytic role of [DMPI]I in the Biginelli reaction is believed to proceed through a mechanism involving the activation of the aldehyde by the imidazolium cation. The proposed steps are as follows:
-
Aldehyde Activation: The imidazolium cation of [DMPI]I acts as a Lewis acid, coordinating with the carbonyl oxygen of the aldehyde. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack.
-
Imine Formation: Urea attacks the activated aldehyde, leading to the formation of an acyliminium ion intermediate after dehydration.
-
Nucleophilic Addition: The enol form of the β-ketoester then acts as a nucleophile, attacking the iminium ion.
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization with the elimination of a water molecule to afford the 3,4-dihydropyrimidin-2(1H)-one.
The iodide anion may also play a role in the reaction by acting as a weak base or by facilitating proton transfer steps.
Caption: Proposed mechanism for the [DMPI]I-catalyzed Biginelli reaction.
Experimental Protocol: [DMPI]I-Catalyzed Synthesis of 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
This protocol provides a detailed procedure for the synthesis of a representative dihydropyrimidinone using [DMPI]I as a catalyst.
Materials and Equipment
-
Reagents:
-
This compound ([DMPI]I) (CAS: 218151-78-1)
-
4-Methoxybenzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Ethanol (absolute)
-
Ethyl acetate
-
Hexane
-
-
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Melting point apparatus
-
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (1.36 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.72 g, 12 mmol), and this compound ([DMPI]I) (0.27 g, 1 mmol, 10 mol%).
-
Reaction Execution: To the mixture, add 10 mL of absolute ethanol. Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. A solid precipitate will form.
-
Purification: Filter the solid product using a Büchner funnel and wash with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and the catalyst. The crude product can be further purified by recrystallization from hot ethanol to afford the pure dihydropyrimidinone as a white solid.
-
Characterization: Dry the purified product under vacuum. The identity and purity of the product can be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the synthesis of DHPMs using [DMPI]I.
Expected Results
The protocol is expected to yield the desired 3,4-dihydropyrimidin-2(1H)-one in high yield (typically >85%) and purity. The physical and spectroscopic data should be consistent with the structure of the target compound.
| Parameter | Expected Value |
| Yield | >85% |
| Physical Appearance | White crystalline solid |
| Melting Point | 202-204 °C |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure all reagents are pure and dry. The reaction time can be extended, or the catalyst loading can be slightly increased (e.g., to 15 mol%).
-
Incomplete Reaction: If the reaction does not go to completion, verify the reaction temperature and ensure efficient stirring.
-
Purification Issues: If the product is difficult to purify, an alternative recrystallization solvent or column chromatography may be necessary.
Safety Precautions
-
Standard laboratory safety procedures should be followed, including the use of personal protective equipment (safety glasses, lab coat, and gloves).
-
All manipulations should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Conclusion
This compound ([DMPI]I) is an effective and versatile catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction. The protocol described herein is robust, providing high yields of the desired products under mild and environmentally friendly conditions. The ease of handling and potential for recyclability make [DMPI]I an attractive catalyst for applications in both academic research and industrial drug development.
References
- Unknown. (n.d.). File 1.
- Chem-Impex. (n.d.). This compound.
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
PMC Labs. (2020). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Retrieved from [Link]
Sources
Application Notes and Protocols for CO2 Capture Using 1,2-Dimethyl-3-propylimidazolium Iodide
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Role of Imidazolium-Based Ionic Liquids in Carbon Capture
The rising concentration of atmospheric carbon dioxide (CO₂) is a primary driver of global climate change, necessitating the development of efficient carbon capture, utilization, and storage (CCUS) technologies.[1] Traditional CO₂ capture methods, often employing aqueous amine solutions, suffer from drawbacks such as high energy consumption for regeneration, solvent volatility, and equipment corrosion.[2][3] Ionic liquids (ILs), salts with melting points below 100 °C, have emerged as promising alternatives due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[4][5][6]
Among the vast array of possible ILs, those based on the imidazolium cation have been extensively investigated for CO₂ capture.[2][7] Their efficacy is often attributed to the interactions between CO₂ and both the cation and the anion of the ionic liquid. This document provides a detailed guide to the application of a specific imidazolium-based ionic liquid, 1,2-Dimethyl-3-propylimidazolium Iodide ([DMPII]) , for CO₂ capture applications. These notes are intended for researchers and scientists in the fields of chemistry, materials science, and drug development who are exploring novel CO₂ capture agents.
Physicochemical Properties of this compound ([DMPII])
Understanding the fundamental properties of [DMPII] is crucial for its effective application in CO₂ capture experiments. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₈H₁₅IN₂ | [8][9] |
| Molecular Weight | 266.13 g/mol | [8][10] |
| CAS Number | 218151-78-1 | [8][11][12] |
| Appearance | White to light yellow powder or crystal | [8][10][12] |
| Physical State (at 20°C) | Solid | [8][12] |
| Solubility in Water | Soluble | [10][12] |
| Storage Conditions | Room temperature, in a cool, dark place under an inert atmosphere.[10][12] | |
| Key Characteristic | Hygroscopic | [8][12] |
Synthesis of this compound ([DMPII])
For researchers interested in preparing [DMPII] in-house, a common synthetic route involves the quaternization of 1,2-dimethylimidazole. A general procedure is outlined below, based on established methods for similar imidazolium salts.[11]
Materials:
-
1,2-dimethylimidazole
-
1-iodopropane
-
Ethyl acetate (for washing)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Protocol:
-
In a round-bottom flask, combine 1,2-dimethylimidazole and a slight molar excess of 1-iodopropane.
-
Heat the mixture with stirring under reflux conditions. The reaction temperature and time can be optimized (e.g., 40-120°C for several hours) to ensure complete reaction.[11][13]
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting product is often a viscous liquid or solid. Wash the product multiple times with ethyl acetate to remove any unreacted starting materials.
-
Remove the residual solvent under reduced pressure using a rotary evaporator.
-
Dry the final product, a light yellow liquid or solid, under vacuum for an extended period (e.g., 8-10 hours) to yield high-purity [DMPII].[11][13]
Experimental Protocol: CO₂ Absorption Measurement by the Gravimetric Method
This protocol details a standard laboratory procedure for quantifying the CO₂ absorption capacity of [DMPII] using a gravimetric approach.
Principle: The CO₂ uptake is determined by the change in mass of the [DMPII] sample upon exposure to a CO₂ atmosphere at a controlled temperature and pressure.
Apparatus:
-
High-precision analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled chamber or water bath
-
Gas-tight reaction vessel
-
Mass flow controllers for CO₂ and an inert gas (e.g., N₂)
-
Pressure gauges and regulators
-
Vacuum pump
Experimental Workflow for CO₂ Absorption
Caption: Workflow for CO₂ absorption measurement using the gravimetric method.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh a sample of [DMPII] (typically 1-2 g) into the pre-weighed gas-tight reaction vessel.
-
Due to the hygroscopic nature of [DMPII], it is critical to dry the sample thoroughly.[8][12] Place the vessel in a vacuum oven or connect it to a vacuum line and heat gently (e.g., 60-80°C) for several hours to remove any absorbed water.
-
After drying, allow the vessel to cool to the desired experimental temperature under vacuum and record the initial mass (m_initial).
-
-
CO₂ Absorption:
-
Place the reaction vessel on the analytical balance within a thermostatically controlled environment (e.g., 25°C, 40°C).
-
Introduce CO₂ gas into the vessel at the desired pressure (e.g., 1 atm). The partial pressure of CO₂ in flue gases is typically low, so experiments under these conditions are also relevant.[14]
-
Continuously record the mass of the sample over time. The mass will increase as [DMPII] absorbs CO₂.
-
The experiment is complete when the mass of the sample remains constant over a significant period, indicating that CO₂ saturation has been reached. Record the final mass (m_final).
-
-
Data Analysis:
-
The mass of absorbed CO₂ (m_CO₂) is calculated as: m_CO₂ = m_final - m_initial
-
The CO₂ absorption capacity can be expressed in two common ways:
-
Gravimetric capacity (g CO₂ / g IL): Capacity = m_CO₂ / m_initial
-
Molar uptake (mol CO₂ / mol IL): Uptake = (m_CO₂ / MW_CO₂) / (m_initial / MW_IL) Where:
-
MW_CO₂ is the molecular weight of CO₂ (44.01 g/mol )
-
MW_IL is the molecular weight of [DMPII] (266.13 g/mol )
-
-
-
Proposed Mechanism of CO₂ Capture by [DMPII]
The interaction of CO₂ with imidazolium-based ionic liquids can occur through both physical and chemical absorption. For [DMPII], with a simple iodide anion, physical absorption is expected to play a role. However, the acidity of the proton at the C-2 position of the imidazolium ring can facilitate chemical interactions, especially in the presence of a basic anion. While iodide is a weak base, the possibility of a concerted mechanism or interaction involving the anion cannot be entirely ruled out.
A plausible mechanism involves the interaction of the electrophilic carbon of CO₂ with the nucleophilic sites of the ionic liquid. In some imidazolium-based systems, particularly with more basic anions like acetate, the reaction can proceed through the formation of an N-heterocyclic carbene (NHC) intermediate or a concerted pathway where the C-2 proton is transferred to the anion as CO₂ binds.[15] For [DMPII], a simplified interaction can be visualized as follows:
Caption: Proposed mechanism for CO₂ capture by [DMPII].
Regeneration and Reusability
A key advantage of using ionic liquids for CO₂ capture is their potential for regeneration and reuse, which is crucial for the economic viability of the process.[16]
Protocol for Regeneration:
-
After a CO₂ absorption experiment, the CO₂-saturated [DMPII] can be regenerated by:
-
Thermal Swing: Heating the sample (e.g., to 60-80°C) under a vacuum or a stream of inert gas (like N₂ or Ar). The increased temperature provides the energy to break the IL-CO₂ interactions, releasing the CO₂.[16]
-
Pressure Swing/Inert Gas Stripping: Reducing the pressure in the reaction vessel or bubbling an inert gas through the ionic liquid at ambient or slightly elevated temperatures can also shift the equilibrium and release the captured CO₂.[16]
-
-
The regeneration process is complete when the mass of the sample returns to its initial, pre-absorption value (m_initial).
-
The regenerated [DMPII] can then be used for subsequent CO₂ absorption cycles to evaluate its stability and reusability. A minimal loss in absorption capacity over multiple cycles indicates good stability.
Safety and Handling Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle [DMPII] in a well-ventilated area or a fume hood.
-
As [DMPII] is hygroscopic, minimize its exposure to atmospheric moisture by storing it in a desiccator or under an inert atmosphere.[8][12]
Conclusion
This compound is a representative imidazolium-based ionic liquid with potential for CO₂ capture applications. Its non-volatile nature and thermal stability make it an attractive alternative to conventional amine-based solvents. The protocols outlined in this document provide a framework for researchers to systematically evaluate the CO₂ absorption capacity, kinetics, and regenerability of [DMPII]. Further studies could involve modifying the anion to enhance chemical interactions with CO₂ or immobilizing the ionic liquid on a solid support to create hybrid sorbent materials.
References
-
Bates, E. D., Mayton, R. D., Ntai, I., & Davis, J. H., Jr. (2002). CO2 Capture by a Task-Specific Ionic Liquid. Journal of the American Chemical Society, 124(6), 926–927. Available from: [Link]
-
Hasib-ur-Rahman, M., Siaj, M., & Larachi, F. (2010). Ionic Liquids for CO2 Capture—A Review. Chemical Engineering and Processing: Process Intensification, 49(4), 313-322. Available from: [Link]
-
Huang, J., Riisager, A., Wasserscheid, P., & Fehrmann, R. (2014). Reversible Physical Absorption of CO2 by Ionic Liquids. Chemical Reviews, 114(20), 10185-10251. Available from: [Link]
-
PubChem. (n.d.). This compound. Available from: [Link]
-
Chemdad. (n.d.). This compound. Available from: [Link]
-
MDPI. (2024). Using Ionic Liquids to Improve CO2 Capture. Available from: [Link]
-
ACS Publications. (2017). Highly Efficient CO2 Capture by Imidazolium Ionic Liquids through a Reduction in the Formation of the Carbene–CO2 Complex. Available from: [Link]
-
ACS Publications. (2012). State-of-the-Art of CO2 Capture with Ionic Liquids. Available from: [Link]
-
MDPI. (2021). CO2 Desorption Performance from Imidazolium Ionic Liquids by Membrane Vacuum Regeneration Technology. Available from: [Link]
-
NIH. (2015). Tuning Functionalized Ionic Liquids for CO2 Capture. Available from: [Link]
-
NIH. (2015). Functionalized Ionic Liquids for CO2 Capture under Ambient Pressure. Available from: [Link]
-
RSC Publishing. (2012). Understanding the mechanism of CO2 capture by 1,3 di-substituted imidazolium acetate based ionic liquids. Available from: [Link]
-
RSC Publishing. (2013). CO2 capture in ionic liquid 1-alkyl-3-methylimidazolium acetate: a concerted mechanism without carbene. Available from: [Link]
-
NIH. (2023). Elucidating the Molecular Mechanism of CO2 Capture by Amino Acid Ionic Liquids. Available from: [Link]
-
ACS Publications. (2021). Highly Efficient Absorption of CO2 by Protic Ionic Liquids-Amine Blends at High Temperatures. Available from: [Link]
-
Hindawi. (2014). CO2 Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. Available from: [Link]
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- 10. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 16. Equimolar CO2 capture by imidazolium-based ionic liquids and superbase systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
experimental setup for using 1,2-Dimethyl-3-propylimidazolium Iodide in electrochemistry
An Application Guide to the Electrochemical Use of 1,2-Dimethyl-3-propylimidazolium Iodide
As a versatile ionic liquid, this compound ([DMPI]I) has garnered significant attention for its potential in various electrochemical systems.[1] Its favorable properties, including thermal stability and ionic conductivity, make it a compound of interest for researchers in energy storage, catalysis, and green chemistry.[1][2] This guide provides a comprehensive overview of the experimental setup for utilizing [DMPI]I, with a particular focus on its application as a redox electrolyte component in dye-sensitized solar cells (DSSCs).[3][4][5]
This document serves as a detailed protocol for researchers, scientists, and drug development professionals, offering insights from material synthesis to advanced electrochemical characterization.
Section 1: Synthesis and Purification of [DMPI]I
The quality of an ionic liquid is paramount for obtaining reproducible and accurate electrochemical data. The synthesis of [DMPI]I is typically achieved through a straightforward quaternization reaction, a type of nucleophilic substitution (SN2), between 1,2-dimethylimidazole and 1-iodopropane.[5] A procedure adapted from similar imidazolium salt syntheses is detailed below.[6]
Materials:
-
1,2-dimethylimidazole (C₅H₈N₂)
-
1-Iodopropane (C₃H₇I)
-
Anhydrous ethyl acetate or acetonitrile
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
Protocol:
-
Reaction Setup : In a dry, round-bottomed flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,2-dimethylimidazole (1.0 mol equivalent) in anhydrous ethyl acetate.
-
Addition of Alkyl Halide : Slowly add 1-iodopropane (1.0-1.1 mol equivalent) to the stirring solution. The reaction is often exothermic, so controlled addition is recommended.
-
Reaction Conditions : Heat the mixture to a gentle reflux (approximately 60-70 °C) and maintain for 12-24 hours. The product will typically separate as a denser, viscous liquid or precipitate as a solid.
-
Initial Purification : After cooling to room temperature, decant the ethyl acetate solvent. The crude [DMPI]I product will remain.
-
Washing : Wash the crude product multiple times with fresh ethyl acetate or diethyl ether to remove unreacted starting materials. This is a critical step, as residual imidazole can interfere with electrochemical measurements.
-
Solvent Removal : Remove any residual solvent from the purified product under reduced pressure using a rotary evaporator. For a high degree of purity, drying under a high vacuum for several hours is recommended. The final product should be a white to light yellow crystalline solid.
-
Characterization : Confirm the identity and purity of the synthesized [DMPI]I using ¹H NMR spectroscopy and HPLC (purity should be >98.0%).
Caption: Workflow for the synthesis and purification of [DMPI]I.
Section 2: Safety and Handling
Proper safety precautions are essential when working with ionic liquids. [DMPI]I is classified as a substance that can cause skin irritation and serious eye irritation or damage.[7]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side-shields, and a lab coat.[7][8]
-
Handling : Handle in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
-
Storage : Store in a tightly closed container in a cool, dry place under an inert atmosphere, as the material can be hygroscopic.[7]
-
First Aid :
-
Skin Contact : Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[7]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[8]
-
Ingestion : Rinse mouth and get medical attention. Do not induce vomiting.[8]
-
Section 3: Electrolyte Preparation
[DMPI]I is commonly used as a component of a redox-active electrolyte, particularly for DSSCs. The electrolyte formulation is critical for device performance. A typical composition involves the ionic liquid, a source of iodide/triiodide redox couple, and additives in a solvent.[5]
Typical DSSC Electrolyte Formulation:
-
1.0 M this compound ([DMPI]I)
-
0.10 M Lithium Iodide (LiI)
-
0.12 M Iodine (I₂)
-
0.50 M 4-tert-butylpyridine (TBP)
-
Solvent : 3-methoxypropionitrile (MePN) or Acetonitrile (ACN)
Protocol:
-
Environment : Perform all steps in a glovebox or under an inert atmosphere to minimize moisture and oxygen contamination.
-
Mixing : In a volumetric flask, dissolve the required amounts of [DMPI]I, LiI, I₂, and TBP in the chosen solvent (e.g., MePN).[9]
-
Dissolution : Stir the mixture at room temperature until all components are fully dissolved. This may take several hours. Gentle heating can be applied if necessary, but care should be taken with volatile solvents like acetonitrile.
-
Storage : Store the prepared electrolyte in a sealed, dark container to prevent degradation from light and exposure to air.
The causality behind this formulation is a balance of functions: [DMPI]I provides ionic conductivity and the iodide for the redox shuttle, LiI can enhance charge transport, I₂ provides the other half of the I⁻/I₃⁻ redox couple, and TBP is an additive known to improve the open-circuit voltage of the solar cell.[4][5]
Section 4: Electrochemical Cell Assembly
For fundamental electrochemical studies like Cyclic Voltammetry or Electrochemical Impedance Spectroscopy, a standard three-electrode cell is required.[10] This setup allows for the precise control and measurement of the potential at the working electrode, independent of the current flowing through the cell.[10][11]
Components:
-
Working Electrode (WE) : An inert material where the reaction of interest occurs (e.g., Glassy Carbon, Platinum, Gold).[10]
-
Counter Electrode (CE) : An inert material with a large surface area to complete the circuit (e.g., Platinum wire or mesh).[11]
-
Reference Electrode (RE) : Provides a stable potential to which the WE potential is referenced (e.g., Ag/Ag⁺ or Saturated Calomel Electrode - SCE). A silver wire can serve as a quasi-reference electrode in non-aqueous systems.[10]
-
Electrochemical Cell : A glass vessel designed to hold the electrolyte and electrodes.
-
Potentiostat : The electronic instrument that controls the potential and measures the current.
Caption: A standard three-electrode electrochemical cell setup.
Section 5: Electrochemical Characterization Protocols
Cyclic Voltammetry (CV)
CV is a powerful technique used to investigate the redox behavior of species in the electrolyte and to determine the electrochemical stability window of the electrolyte itself.
Protocol:
-
Cell Preparation : Assemble the three-electrode cell with the prepared [DMPI]I electrolyte. Ensure the electrodes are polished and clean before use.
-
Deaeration : Purge the electrolyte with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with measurements.
-
Parameter Setup :
-
Potential Range : To determine the electrochemical window, scan from a potential where no reaction occurs towards anodic (positive) and cathodic (negative) limits until a sharp rise in current is observed.[12]
-
Scan Rate (υ) : Start with a typical scan rate of 50-100 mV/s. Varying the scan rate can provide information about the kinetics of the electron transfer processes.[13]
-
Number of Cycles : Run at least three cycles to ensure the system has reached a stable state.
-
-
Data Acquisition : Record the current response as a function of the applied potential. The resulting plot is a voltammogram.
-
Interpretation : The electrochemical window is the potential range between the onset of oxidative and reductive decomposition of the electrolyte. For a redox couple like I⁻/I₃⁻, distinct oxidation and reduction peaks will be visible within this window.[5][14]
Electrochemical Impedance Spectroscopy (EIS)
EIS is used to study the ionic conductivity of the electrolyte and the charge transfer processes occurring at the electrode-electrolyte interface.[15] It involves applying a small AC potential perturbation and measuring the resulting current response over a range of frequencies.[16]
Protocol:
-
Cell Setup : A two-electrode or three-electrode setup can be used. For bulk conductivity, a two-electrode cell with a known geometry is often employed.[17] For interfacial studies, the three-electrode setup is preferred.[18]
-
Parameter Setup :
-
Frequency Range : A wide range is typically used, from high frequencies (e.g., 1 MHz) to low frequencies (e.g., 0.1 Hz).[5][17]
-
AC Amplitude : A small amplitude (e.g., 5-10 mV) is used to ensure the system responds linearly.[16]
-
DC Potential : The measurement is performed at a specific DC potential, often the open-circuit potential (OCP) or a potential where a specific redox process occurs.
-
-
Data Acquisition : The instrument measures the complex impedance (Z' and Z'') at each frequency. The data is typically presented as a Nyquist plot (Z'' vs. Z').
-
Interpretation :
-
Ionic Conductivity (σ) : The bulk resistance (Rb) of the electrolyte can be determined from the high-frequency intercept of the Nyquist plot with the real axis. Conductivity is calculated using the formula σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.
-
Interfacial Properties : Semicircles in the Nyquist plot relate to charge-transfer resistance and double-layer capacitance at the interfaces, which can be modeled using equivalent circuits.[16][18]
-
Section 6: Key Parameters and Data
The following table summarizes key electrochemical parameters that can be obtained for [DMPI]I-based electrolytes. Values are indicative and depend on the specific formulation and conditions.
| Parameter | Typical Value / Range | Technique | Significance |
| Ionic Conductivity | 1-10 mS·cm⁻¹ | EIS | Measures the ability of the electrolyte to conduct ions.[17] |
| Electrochemical Window | ~3-5 V | CV | Defines the potential range where the electrolyte is stable.[12][19] |
| Diffusion Coefficient (I₃⁻) | 10⁻⁶ - 10⁻⁵ cm²·s⁻¹ | CV / EIS | Quantifies the mass transport of the redox species.[20] |
| Charge Transfer Resistance | Varies with electrode | EIS | Indicates the kinetic barrier for electron transfer at the interface.[5] |
Section 7: References
-
Chen, J., Peng, T., Fan, K., & Xia, J. (2011). Iodine-free quasi solid-state dye-sensitized solar cells based on ionic liquid and alkali salt. Journal of Materials Chemistry, 21(41), 16448-16452. [Link]
-
Yusoff, M. M., et al. (2020). Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells. Molecules, 25(17), 3933. [Link]
-
Pajkossy, T., et al. (2018). The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy. Faraday Discussions, 210, 279-299. [Link]
-
Galiano, H., et al. (2019). Electrochemical Impedance Spectroscopy and X-ray Photoelectron Spectroscopy Study of Lithium Metal Surface Aging in Imidazolium-Based Ionic Liquid Electrolytes Performed at Open-Circuit Voltage. ACS Applied Materials & Interfaces, 11(24), 21549-21557. [Link]
-
Roling, B. (2015). Impedance Spectroscopy on Electrode | Ionic Liquid Interfaces. ResearchGate. [Link]
-
Laskova, B., et al. (2022). Electrochemical Impedance Spectroscopy—A Tutorial. Journal of The Electrochemical Society, 169(10), 107503. [Link]
-
Wang, P., et al. (2003). Optimization of this compound Concentration in Dye-sensitized Solar Cells. Chinese Journal of Chemistry, 21(11), 1444-1448. [Link]
-
Fernicola, A., et al. (2007). Cyclic voltammetry of different ionic liquids based on fluorinated imidazolium and aliphatic ammonium cations. Journal of Power Sources, 174(1), 342-348. [Link]
-
Popovic-Neuber, J. (2024). Electrochemical Impedance Spectroscopy: High-energy Battery Interphases. YouTube. [Link]
-
Wu, J., et al. (2008). Influence of 1-butyl-3-methylimidazolium iodide on dye-sensitized solar cells. Journal of Power Sources, 182(1), 347-352. [Link]
-
Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]
-
ResearchGate. (n.d.). Cyclic voltammetry of ionic liquid electrolytes. [Link]
-
Al-Zubi, A., et al. (2022). Eco-Friendly Aqueous Dye-Sensitized Solar Cell with a Copper(I/II) Electrolyte System: Efficient Performance under Ambient Light Conditions. ACS Omega, 7(3), 3201-3209. [Link]
-
ResearchGate. (2016). How can I prepare iodine (electrolyte) solution to be used for DSSC applications?[Link]
-
Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. [Link]
-
Park, S., et al. (2010). Preparation and Characterization of Ionic Liquid-based Electrodes for High Temperature Fuel Cells Using Cyclic Voltammetry. ResearchGate. [Link]
-
Stathatos, E., et al. (2013). Ionic liquid redox electrolytes based on binary mixtures of 1-alkyl-methylimidazolium tricyanomethanide with 1-methyl-3-propylimidazolium iodide and implication in dye-sensitized solar cells. Journal of Materials Chemistry A, 1(18), 5623-5633. [Link]
-
Chemsrc. (n.d.). This compound. [Link]
-
Arulepp, M., et al. (2017). Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems. Molecules, 22(9), 1438. [Link]
-
Singh, P. K., et al. (2009). Ionic Liquid (1-Methyl 3-propyl imidazolium iodide) With Polymer Electrolyte for DSSC Application. Polymer Engineering & Science, 49(5), 862-865. [Link]
-
Zoski, C. G. (Ed.). (2016). Electrochemistry. Springer. [Link]
-
PubChem. (n.d.). This compound. [Link]
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Application Notes & Protocols: 1,2-Dimethyl-3-propylimidazolium Iodide in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: A Greener Catalyst System for Modern Synthesis
In the landscape of modern organic synthesis and drug development, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] However, the pursuit of more sustainable, efficient, and recyclable catalytic systems is a continuous endeavor.[3][4] Ionic liquids (ILs), particularly those based on imidazolium salts, have emerged as promising media and ligands that address these challenges.[3][5][6] This guide focuses on 1,2-Dimethyl-3-propylimidazolium Iodide (CAS 218151-78-1), a versatile ionic liquid that serves as a highly effective precursor to an N-heterocyclic carbene (NHC) ligand in palladium-catalyzed cross-coupling reactions.[7][8][9][10]
This imidazolium salt offers significant advantages over traditional phosphine ligands and volatile organic solvents.[3][11] Its negligible vapor pressure reduces environmental impact, while its ability to form stable, highly active Pd-NHC complexes in situ enhances catalytic efficiency and longevity.[2][12][13] As a dual solvent-ligand system, it can simplify reaction setups and facilitate catalyst recycling, a key goal in industrial applications.[3][14][15] This document provides an in-depth look at the mechanistic role of this compound and offers detailed protocols for its application in Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Physicochemical Properties & Synthesis
This compound is a room-temperature ionic liquid, typically appearing as a white to light yellow solid or liquid, depending on purity.[7][16] It is characterized by good thermal stability and is hygroscopic.[16]
| Property | Value |
| CAS Number | 218151-78-1 |
| Molecular Formula | C₈H₁₅IN₂ |
| Molecular Weight | 266.13 g/mol [16] |
| Physical State | Solid / Liquid[7][16] |
| Purity | Typically >98% |
A common synthetic route involves the quaternization of 1,2-dimethylimidazole with 1-iodopropane, often under microwave irradiation to accelerate the reaction.[7] The product is then purified by washing with a non-polar solvent like diethyl ether to remove unreacted starting material, followed by drying under vacuum.[7]
Mechanism of Action: The In-Situ Formation of Pd-NHC Catalysts
The efficacy of this compound in palladium catalysis stems from its role as a precursor to a strongly σ-donating N-heterocyclic carbene (NHC) ligand.[17][18][19] Unlike pre-formed, and often air-sensitive, Pd-NHC complexes, this system generates the active catalyst in situ under basic reaction conditions.
The process begins with the deprotonation of the imidazolium salt at the C2 position, the most acidic proton, by a base present in the reaction mixture (e.g., K₂CO₃, Et₃N). This generates the free carbene.[13] The highly nucleophilic carbene then readily coordinates to a Pd(0) or Pd(II) precursor, displacing weaker ligands to form a stable and catalytically active Pd-NHC complex.[2][18]
The resulting Pd-NHC complex is the central player in the catalytic cycle. The strong Pd-C bond imparts high thermal stability and resistance to decomposition, leading to a long-lived catalyst with high turnover numbers.[2]
Generalized Catalytic Workflow
The following diagram illustrates the general workflow for employing this compound as a catalyst precursor.
Caption: General experimental workflow for Pd-catalyzed cross-coupling.
The Suzuki-Miyaura Catalytic Cycle
The diagram below details the key steps of the Suzuki-Miyaura reaction catalyzed by the in-situ generated Pd-NHC complex. The cycle involves oxidative addition, transmetalation, and reductive elimination.[1]
Caption: Simplified Pd-NHC catalyzed Suzuki-Miyaura cycle.
Detailed Application Protocols
Safety Precautions: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds are toxic and should be handled with care. Imidazolium salts can be irritants; avoid skin and eye contact.[20] Reactions should be run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the active Pd(0) species.[18]
Protocol 1: Suzuki-Miyaura Coupling of Aryl Halides
This protocol describes a general procedure for the coupling of an aryl iodide or bromide with an arylboronic acid, adapted from established methods for Pd-NHC catalyzed reactions.[17][21]
Objective: To synthesize a biaryl compound via Suzuki-Miyaura cross-coupling.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound
-
Aryl Halide (e.g., 4-Iodotoluene)
-
Arylboronic Acid (e.g., Phenylboronic acid)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Anhydrous Toluene or Dioxane (optional, for substrate solubility)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Catalyst Addition: Add Palladium(II) Acetate (0.01 mmol, 1 mol%).
-
Solvent/Ligand Addition: Add this compound (2.0 mL). If the substrates have poor solubility in the ionic liquid, a minimal amount of co-solvent like anhydrous toluene (1-2 mL) can be added.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.
-
Reaction: Place the flask in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete, cool the flask to room temperature.
-
Extraction: Add deionized water (5 mL) and ethyl acetate (10 mL) to the flask. Stir vigorously for 10 minutes. Transfer the mixture to a separatory funnel. The product will partition into the ethyl acetate layer. The ionic liquid and catalyst will preferentially remain in the aqueous or IL phase.[3]
-
Separation: Separate the organic layer. Extract the aqueous/IL phase two more times with ethyl acetate (2 x 10 mL).
-
Washing & Drying: Combine the organic extracts and wash with brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl compound.
-
Catalyst Recycling (Optional): The remaining ionic liquid phase containing the palladium catalyst can potentially be reused. Remove any residual water under high vacuum and charge the vessel with new substrates for a subsequent run.[4][14]
| Parameter | Recommended Condition | Rationale / Note |
| Pd Source | Pd(OAc)₂ | A common, air-stable Pd(II) precursor. |
| Catalyst Loading | 0.5 - 2 mol% | Lower loadings may be possible with optimization. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for both the transmetalation step and for generating the NHC from the imidazolium salt.[1] |
| Temperature | 100 - 120 °C | Sufficient to promote oxidative addition and ensure catalyst turnover. |
| Reaction Time | 4 - 24 hours | Highly dependent on the reactivity of the substrates. |
Protocol 2: Copper-Free Sonogashira Coupling
This protocol details the coupling of a terminal alkyne with an aryl iodide. The use of an imidazolium-based ionic liquid can often obviate the need for a copper co-catalyst, which simplifies the reaction and avoids potential homocoupling side products.[22][23][24][25] This procedure is adapted from general methods for copper-free Sonogashira reactions in ILs.[22][26]
Objective: To synthesize a disubstituted alkyne via a copper-free Sonogashira reaction.
Materials:
-
Palladium(II) Chloride (PdCl₂) or PdCl₂(PPh₃)₂
-
This compound
-
Aryl Iodide (e.g., Iodobenzene)
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Organic Base (e.g., Triethylamine, Et₃N or Diisopropylethylamine, DIPEA)
-
Pentane or Hexane (for extraction)
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Vessel Preparation: In a screw-cap vial or Schlenk tube equipped with a stir bar, add the aryl iodide (0.5 mmol, 1.0 equiv) and the terminal alkyne (0.75 mmol, 1.5 equiv).
-
Catalyst Addition: Add the palladium source (e.g., PdCl₂(PPh₃)₂, 0.005 mmol, 1 mol%).
-
Solvent/Ligand & Base Addition: Add this compound (0.8 mL) followed by the organic base (e.g., Et₃N, 1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Purge the vial with Nitrogen or Argon for 2-3 minutes and seal it tightly.
-
Reaction: Place the vial in a preheated block or oil bath at 55-80 °C. Stir the mixture for 3-6 hours.
-
Monitoring: Follow the consumption of starting materials via TLC or GC-MS.
-
Work-up: After cooling to room temperature, partition the mixture between water (5 mL) and pentane or hexane (5 mL).
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous/IL phase twice more with the hydrocarbon solvent (2 x 5 mL). The nonpolar product will move to the hydrocarbon layer.[22]
-
Washing & Drying: Combine the organic extracts, wash with brine, and dry over MgSO₄.
-
Purification: Filter and evaporate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography if necessary.
| Parameter | Recommended Condition | Rationale / Note |
| Pd Source | PdCl₂(PPh₃)₂, PdCl₂ | Pre-catalysts that readily form the active Pd(0) species. |
| Catalyst Loading | 0.5 - 2 mol% | Effective loadings for Sonogashira couplings.[22] |
| Base | Et₃N, DIPEA | Acts as a scavenger for HI produced and facilitates the catalytic cycle. |
| Temperature | 55 - 80 °C | Milder conditions are often sufficient for Sonogashira reactions, especially with aryl iodides.[22][25] |
| Reaction Time | 3 - 12 hours | Dependent on substrate electronics and steric hindrance. |
Troubleshooting & Field Insights
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation of the Pd(0) active species. Check the quality of the palladium precursor.
-
Insufficient Base: The base is critical for generating the NHC. Ensure the base is anhydrous and of high quality. For Suzuki reactions, a stronger base like K₃PO₄ might be necessary for less reactive substrates.
-
Low Temperature: Some less reactive aryl halides (especially chlorides or bromides) may require higher temperatures (>120 °C).
-
-
Formation of Side Products:
-
Homocoupling (Suzuki): This can result from premature decomposition of the boronic acid. Ensure the reaction is not heated for an unnecessarily long time and that the inert atmosphere is maintained.
-
Debromination/Deiodination: This side reaction can occur, particularly at high temperatures. Try lowering the reaction temperature and extending the reaction time.
-
-
Difficulty in Product Extraction:
-
The polarity of the product can affect extraction efficiency. If the product is highly polar, a more polar extraction solvent like dichloromethane or ethyl acetate may be required, though this might also extract some of the ionic liquid. A subsequent water wash of the organic phase can help remove co-extracted IL.
-
Conclusion
This compound represents a significant advancement in the field of palladium-catalyzed cross-coupling. By serving as a stable, effective, and recyclable N-heterocyclic carbene ligand precursor and reaction medium, it aligns with the principles of green chemistry without compromising catalytic efficiency.[3][5] The protocols provided herein offer a robust starting point for researchers in synthetic chemistry and drug discovery to leverage the benefits of this versatile ionic liquid, enabling the streamlined synthesis of complex molecular architectures under more sustainable conditions.
References
-
Kormos, A., & Csihony, S. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link]
-
Dupont, J., & Scholten, J. D. (2010). Carbon-Carbon Cross Coupling Reactions in Ionic Liquids Catalysed by Palladium Metal Nanoparticles. Molecules, 15(5), 3227–3243. Available at: [Link]
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Arkivoc. (n.d.). Palladate Salts from Ionic Liquids as Catalysts in the Heck Reaction. Available at: [Link]
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MDPI. (2020). Ionic Liquids and Ohmic Heating in Combination for Pd-Catalyzed Cross-Coupling Reactions: Sustainable Synthesis of Flavonoids. Molecules, 25(18), 4299. Available at: [Link]
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McNally, A., et al. (2011). Surface-active ionic liquids for palladium-catalysed cross coupling in water. Dalton Transactions, 40(38), 9670-9676. Available at: [Link]
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ACS Publications. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis, 12(4), 2329-2336. Available at: [Link]
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ResearchGate. (2020). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Available at: [Link]
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ResearchGate. (2013). Efficient Heck Reactions Catalyzed by a Highly Recyclable Palladium(II) Complex of a Pyridyl-Functionalized Imidazolium-Based Ionic liquid. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2006). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Available at: [Link]
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Wiley Online Library. (2018). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem, 11(23), 4066-4073. Available at: [Link]
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ResearchGate. (2020). New Route to Cycloplatinated N‐Heterocyclic Carbene Complexes via Iodide Assisted C‐H Activation and Proton Transfer. Available at: [Link]
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Application Note: A Comprehensive Protocol for the Preparation of 1,2-Dimethyl-3-propylimidazolium Iodide-Based Electrolytes
Abstract: This document provides a detailed, field-proven protocol for the synthesis, purification, and characterization of the ionic liquid 1,2-Dimethyl-3-propylimidazolium Iodide (DMPII). Furthermore, it outlines the subsequent formulation of a high-performance iodide-based electrolyte, a critical component in various electrochemical systems, most notably Dye-Sensitized Solar Cells (DSSCs). This guide is intended for researchers and scientists in materials science, electrochemistry, and renewable energy, offering in-depth explanations for experimental choices to ensure reproducibility and high-quality outcomes.
Introduction: The Significance of DMPII in Modern Electrolytes
Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100°C. Their unique properties, including negligible vapor pressure, high thermal stability, and excellent ionic conductivity, make them superior alternatives to traditional volatile organic solvents in many applications.[1] this compound (DMPII) is an imidazolium-based ionic liquid that has garnered significant attention as an electrolyte component.[1][2] Its primary role is often as a source of iodide ions for the I⁻/I₃⁻ redox couple, which is the essential charge mediator in DSSCs.[3][4] The inherent conductivity and stability of DMPII contribute to the overall efficiency and longevity of such devices.[1][3] This protocol provides a complete workflow from precursor materials to the final electrolyte solution.
Part I: Synthesis of this compound (DMPII)
Principle of Synthesis: The Sɴ2 Quaternization Reaction
The synthesis of DMPII is a classic example of a quaternization reaction, where the nitrogen atom of an amine is alkylated to form a quaternary ammonium salt. Specifically, this is a bimolecular nucleophilic substitution (Sɴ2) reaction. The lone pair of electrons on the N-3 nitrogen of the 1,2-dimethylimidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of 1-iodopropane. The iodide ion is displaced as the leaving group, subsequently becoming the counter-ion to the newly formed 1,2-dimethyl-3-propylimidazolium cation.
Caption: Sɴ2 reaction mechanism for the synthesis of DMPII.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Notes |
| 1,2-Dimethylimidazole | 1739-84-0 | C₅H₈N₂ | ≥98% | Must be handled in a dry atmosphere. |
| 1-Iodopropane | 107-08-4 | C₃H₇I | ≥98% | Light-sensitive; store in a dark bottle. |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | Anhydrous | Used for washing and purification. |
| Acetonitrile | 75-05-8 | C₂H₃N | Anhydrous | Optional reaction solvent. |
Experimental Protocol: Synthesis
This protocol describes the synthesis of DMPII from 1,2-dimethylimidazole and 1-iodopropane. The reaction can be performed with conventional heating or under microwave irradiation for accelerated results.[5]
-
Reaction Setup: In a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-dimethylimidazole (e.g., 0.1 mol, 9.61 g).
-
Causality Note: The use of dry glassware and a reflux condenser is critical to prevent the introduction of water, which can interfere with the reaction, and to avoid the loss of volatile reactants upon heating.
-
-
Addition of Alkyl Halide: Slowly add a slight molar excess of 1-iodopropane (e.g., 0.105 mol, 17.85 g) to the flask while stirring. The reaction is often exothermic; addition should be controlled to manage the temperature.
-
Reaction Conditions: Heat the mixture to 70-80°C and maintain it for 12-24 hours with continuous stirring. Alternatively, heat the mixture at 120°C under microwave radiation for a shorter duration as specified by the equipment.[5]
-
Expertise Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the formation of a second, denser liquid phase (the ionic liquid).
-
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature. The product, crude DMPII, will likely be a viscous, yellowish liquid or a crystalline solid.[1][5]
Protocol: Purification
Purification is essential to remove unreacted starting materials, which can negatively impact the electrochemical properties of the final electrolyte.
-
Initial Washing: Add a sufficient volume of anhydrous diethyl ether to the flask containing the crude product (e.g., 3 x 50 mL).
-
Extraction: Vigorously stir the mixture for 15-20 minutes. The unreacted, non-polar starting materials will dissolve in the diethyl ether phase, while the ionic liquid will remain as a separate, immiscible layer.
-
Phase Separation: Carefully decant or use a separatory funnel to remove the top diethyl ether layer. Repeat the washing step at least three to five times to ensure high purity.[5]
-
Trustworthiness Note: A self-validating check is to analyze the final ether wash by TLC or GC-MS to confirm the absence of starting materials before proceeding.
-
-
Drying: After the final wash, place the product under a high vacuum for several hours (e.g., 8 hours) to remove any residual diethyl ether and trace amounts of water.[5] The final product should be a white to light yellow crystalline powder or liquid.[1][5] Store the purified DMPII in a desiccator or glovebox as it can be hygroscopic.[6]
Caption: Workflow for the synthesis and purification of DMPII.
Part II: Characterization and Quality Control
Confirming the identity and purity of the synthesized DMPII is a critical step before its use in sensitive applications like electrolytes.
Physicochemical Properties
| Property | Value |
| Synonyms | 1-Propyl-2,3-dimethyl-imidazolium iodide[1][7] |
| CAS Number | 218151-78-1[1][6] |
| Molecular Formula | C₈H₁₅IN₂[1][8] |
| Molecular Weight | 266.13 g/mol [1][6] |
| Appearance | White to orange/light yellow crystalline powder[1][5] |
| Purity (Typical) | ≥98% to ≥99% (HPLC)[1][6] |
| Key Characteristic | Hygroscopic[6] |
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity of the final product. A purity of ≥98% is generally required for electrochemical applications.[6][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the molecular structure of the synthesized DMPII by identifying the chemical shifts and integrations of the protons and carbons, ensuring the correct product has been formed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps to identify the functional groups present and confirm the absence of starting materials.[9]
Part III: Preparation of the Iodide-Based Electrolyte
This section details the formulation of a standard electrolyte for use in Dye-Sensitized Solar Cells, using the synthesized DMPII as the primary iodide source and solvent.
Principle of Electrolyte Formulation
The function of a DSSC electrolyte is to regenerate the oxidized dye by reducing it and to transport charge between the photoanode and the cathode. The standard electrolyte is based on the iodide/triiodide (I⁻/I₃⁻) redox couple.[4]
-
This compound (DMPII): Serves as the primary source of iodide (I⁻) and as a non-volatile, conductive solvent.
-
Iodine (I₂): Reacts with iodide (I⁻) to form triiodide (I₃⁻), completing the redox couple (I₂ + I⁻ ⇌ I₃⁻).
-
Lithium Iodide (LiI): Often added to increase the concentration of charge-compensating cations (Li⁺), which can improve charge transport and device performance.
-
4-tert-Butylpyridine (TBP): An additive that adsorbs onto the semiconductor surface (e.g., TiO₂), suppressing charge recombination reactions and increasing the open-circuit voltage of the solar cell.[3][10]
-
Solvent (e.g., Acetonitrile): A low-viscosity solvent is typically used to dissolve all components and facilitate rapid ion diffusion.[10]
Example Electrolyte Formulation
The following table provides component concentrations for a widely cited high-performance electrolyte.[10]
| Component | Concentration | Purpose in Electrolyte |
| DMPII | 0.6 M | Iodide source and ionic liquid solvent |
| Lithium Iodide (LiI) | 0.1 M | Additional iodide and cation source |
| Iodine (I₂) | 0.05 M | Forms the I₃⁻ redox mediator |
| 4-tert-Butylpyridine (TBP) | 0.5 M | Additive to suppress recombination |
| Solvent | Acetonitrile | Dissolves components, facilitates ion transport |
Protocol: Electrolyte Preparation
-
Environment: Perform all steps in a controlled environment, such as a glovebox with low moisture and oxygen levels, to prevent contamination.
-
Solvent Measurement: In a volumetric flask, add approximately 80% of the final required volume of anhydrous acetonitrile.
-
Component Addition: Sequentially add the pre-weighed amounts of each solid component (DMPII, LiI, I₂, and TBP) to the flask.
-
Calculation Example (for 10 mL):
-
DMPII (0.6 M): 0.006 mol * 266.13 g/mol = 1.597 g
-
LiI (0.1 M): 0.001 mol * 133.85 g/mol = 0.134 g
-
I₂ (0.05 M): 0.0005 mol * 253.81 g/mol = 0.127 g
-
TBP (0.5 M): 0.005 mol * 135.21 g/mol = 0.676 g
-
-
-
Dissolution: Place a magnetic stir bar in the flask and seal it. Stir the mixture until all components are completely dissolved. This may take several hours. Gentle heating can be applied if necessary, but avoid high temperatures that could degrade components.[10]
-
Final Volume: Once fully dissolved, carefully add anhydrous acetonitrile to reach the final desired volume (e.g., fill to the 10 mL mark).
-
Storage: Store the final electrolyte solution in a sealed, dark container to prevent degradation from light and air exposure.
Caption: Workflow for preparing the DMPII-based electrolyte.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these chemicals.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile substances like diethyl ether, acetonitrile, and 1-iodopropane.
-
Chemical Hazards: 1-Iodopropane is a suspected carcinogen and should be handled with extreme care. Imidazole derivatives can be skin and eye irritants. Iodine is corrosive and harmful if inhaled or ingested.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of high-purity this compound and its subsequent formulation into a high-performance electrolyte. By understanding the chemical principles behind each step and adhering to the quality control checks, researchers can confidently produce reliable materials for advanced electrochemical applications, contributing to the development of more efficient and stable energy devices.
References
-
Yusoff, N. A., et al. (2021). Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11459786, this compound. Retrieved from [Link]
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Stergiopoulos, T., et al. (2013). Ionic liquid redox electrolytes based on binary mixtures of 1-alkyl-methylimidazolium tricyanomethanide with 1-methyl-3-propylimidazolium iodide and implication in dye-sensitized solar cells. Journal of Materials Chemistry A. Retrieved from [Link]
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ResearchGate. (2016). How can I prepare iodine (electrolyte) solution to be used for DSSC applications?. Retrieved from [Link]
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
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Singh, P. K., et al. (2009). Ionic Liquid (1-Methyl 3-propyl imidazolium iodide) With Polymer Electrolyte for DSSC Application. ResearchGate. Retrieved from [Link]
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Ribeiro-Claro, P. J. A., et al. (2010). Synthesis, experimental and theoretical vibrational studies of 1-methyl and 1,2-dimethyl, 3-propyl imidazolium bis(trifluoromethanesulfonyl) imide. Indian Academy of Sciences. Retrieved from [Link]
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Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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Garcia, G., et al. (2023). Solvent-dependent iodide interactions in LiO2 electrolytes – a molecular dynamics study. Royal Society of Chemistry. Retrieved from [Link]
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Application Notes and Protocols: 1,2-Dimethyl-3-propylimidazolium Iodide as a Novel Solvent for Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Biocatalysis in Ionic Liquids
The use of ionic liquids (ILs) as solvents for enzymatic reactions represents a significant frontier in biocatalysis, offering potential advantages in substrate solubility, reaction selectivity, and enzyme stability.[1][2] This guide focuses on 1,2-Dimethyl-3-propylimidazolium Iodide ([DMPI]I) , a member of the imidazolium-based ionic liquid family.
It is important to note that while the body of research on enzymatic reactions in ionic liquids is growing, specific, peer-reviewed protocols detailing the use of [DMPI]I are not yet widely available in the public domain. Therefore, this document serves as a comprehensive guide based on established principles of biocatalysis in structurally similar ionic liquids. The protocols provided herein are robust templates, grounded in successful applications of other imidazolium-based ILs, and are intended to be adapted and optimized for your specific enzyme and reaction of interest when using [DMPI]I.
Introduction to this compound ([DMPI]I) in Enzymatic Reactions
[DMPI]I is an ionic liquid characterized by a 1,2-dimethyl-3-propylimidazolium cation and an iodide anion. Its physicochemical properties, such as its polarity, viscosity, and ability to form hydrogen bonds, can significantly influence enzyme structure and function.[3] The "designer" nature of ionic liquids allows for the tuning of these properties by altering the cation and anion, making them a versatile choice for optimizing enzymatic processes.[3]
Physicochemical Properties of [DMPI]I:
| Property | Value | Reference |
| CAS Number | 218151-78-1 | [4][5] |
| Molecular Formula | C₈H₁₅IN₂ | [4][5][6] |
| Molecular Weight | 266.13 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | |
| Purity | >98.0% (HPLC) |
The choice of an ionic liquid for a particular enzymatic reaction is critical. The cation, in this case, 1,2-dimethyl-3-propylimidazolium, can interact with the enzyme through hydrophobic and electrostatic interactions, potentially influencing its conformational stability and activity.[1][7] The anion, iodide, can also play a crucial role through its position in the Hofmeister series, affecting protein solubility and stability.[7]
The Role of the Imidazolium Cation and Iodide Anion in Biocatalysis
The interactions between the components of [DMPI]I and the enzyme are multifaceted. The imidazolium cation, with its alkyl substituents, can establish hydrophobic interactions with nonpolar regions of the enzyme. The length of these alkyl chains has been shown to be a critical factor; shorter chains can lead to increased enzyme activity, while longer chains may cause irreversible structural changes and inhibition.[8]
The iodide anion's effect is more complex. As a large, polarizable anion, it is considered a "soft" anion. According to the Hofmeister series, which ranks ions based on their ability to salt out or salt in proteins, iodide is generally considered a chaotropic or "structure-breaking" ion. This property can lead to increased solubility of some proteins but may also have a destabilizing effect on the enzyme's tertiary structure at higher concentrations. However, the specific effect is highly dependent on the enzyme .
General Workflow for Enzymatic Reactions in [DMPI]I
The following diagram outlines a general workflow for conducting an enzymatic reaction in [DMPI]I, from initial setup to product analysis.
Caption: General workflow for enzymatic reactions in [DMPI]I.
Protocol: Lipase-Catalyzed Esterification in a [DMPI]I-based System
This protocol details the esterification of a model alcohol and carboxylic acid using a commercially available lipase, such as Candida antarctica Lipase B (CALB), in a system containing [DMPI]I. This reaction is widely used in the synthesis of pharmaceuticals and fine chemicals.[9][10][11]
4.1. Materials
-
This compound ([DMPI]I), >98% purity
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Model alcohol (e.g., 1-phenylethanol)
-
Model acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene or methyl tert-butyl ether) for co-solvent system (optional) and product extraction
-
Molecular sieves (3Å), activated
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer with heating capabilities
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis
4.2. Pre-reaction Preparations
-
Drying of [DMPI]I: Water content can significantly affect lipase activity. Dry the [DMPI]I under high vacuum at an elevated temperature (e.g., 60-80 °C) for several hours to minimize water content. The final water content should be checked by Karl Fischer titration.
-
Enzyme Activation: Activate the immobilized lipase by incubating it with the reaction substrates in the absence of the ionic liquid for a short period, or as recommended by the supplier.
-
Substrate Preparation: Ensure all substrates and co-solvents are anhydrous by storing them over activated molecular sieves.
4.3. Reaction Procedure
-
In a dried, round-bottom flask equipped with a magnetic stir bar, add [DMPI]I. If using a co-solvent, add it at this stage.
-
Add the alcohol and the acyl donor to the flask. A typical molar ratio is 1:1 to 1:5 (alcohol to acyl donor).
-
Place the flask in a temperature-controlled bath (e.g., 40-60 °C) and stir until all components are fully dissolved.
-
Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 1-10% (w/w) of the total substrate mass.
-
Seal the flask and allow the reaction to proceed with constant stirring.
-
Monitor the reaction progress by taking small aliquots at regular intervals. Dilute the aliquots with an appropriate solvent (e.g., hexane or isopropanol) and analyze by GC or HPLC to determine the conversion of the substrate and the formation of the product.
4.4. Product Isolation and Solvent Recycling
-
Once the desired conversion is reached, stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with an anhydrous solvent and reused.
-
Extract the product from the [DMPI]I phase using a non-polar organic solvent in which the ionic liquid is immiscible (e.g., hexane or diethyl ether). Repeat the extraction multiple times to ensure complete recovery.
-
Combine the organic extracts and remove the solvent under reduced pressure to obtain the crude product.
-
The remaining [DMPI]I can be purified by washing with a non-polar solvent and drying under vacuum to be reused in subsequent reactions.
Key Considerations and Optimization Parameters
-
Water Activity: The amount of water in the reaction medium is a critical parameter for lipase activity in non-aqueous solvents. While some water is essential for maintaining the enzyme's active conformation, excess water can promote the reverse hydrolysis reaction.[12]
-
Temperature: The optimal temperature for the reaction will depend on the thermal stability of the enzyme in [DMPI]I. It is advisable to perform the reaction at various temperatures to determine the optimum.
-
Co-solvent: The addition of a co-solvent can be used to reduce the viscosity of the ionic liquid, which may improve mass transfer and increase the reaction rate. However, the co-solvent must be compatible with the enzyme.
-
Substrate Concentration: The solubility of substrates may be enhanced in [DMPI]I, allowing for higher substrate concentrations and potentially higher reaction rates. However, high substrate concentrations can also lead to substrate inhibition.
Mechanistic Insights: Enzyme-Solvent Interactions
The following diagram illustrates the key interactions between the enzyme, substrates, and the ionic liquid components in the active site.
Caption: Interactions in the [DMPI]I-enzyme system.
Conclusion and Future Outlook
This compound holds promise as a solvent for enzymatic reactions, offering a unique chemical environment that can be exploited to enhance biocatalytic processes. The protocols and guidelines presented here, based on well-established principles for similar ionic liquids, provide a solid foundation for researchers to explore the potential of [DMPI]I in their specific applications. Further research is needed to fully elucidate the specific interactions between [DMPI]I and various enzymes to unlock its full potential in green chemistry and drug development.
References
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Kim, J. H., et al. (2016). The effect of imidazolium cations on the structure and activity of the Candida antarctica Lipase B enzyme in ionic liquids. RSC Advances, 6(10), 8051-8060. Available at: [Link]
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van Rantwijk, F., & Sheldon, R. A. (2007). Dissolution of Candida antarctica lipase B in ionic liquids: effects on structure and activity. Green Chemistry, 9(6), 550-551. Available at: [Link]
-
Ferreira-Leitão, V. S., et al. (2019). Insights into the effect of imidazolium-based ionic liquids on chemical structure and hydrolytic activity of microbial lipase. Bioprocess and Biosystems Engineering, 42(7), 1235–1246. Available at: [Link]
-
Lai, J. Q., et al. (2011). Specific ion effects of ionic liquids on enzyme activity and stability. Green Chemistry, 13(7), 1860-1868. Available at: [Link]
-
Wu, P., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry, 11, 1323393. Available at: [Link]
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Domínguez de María, P., & Tu, R. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry, 11. Available at: [Link]
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Ghanem, O., & Al-Zoubi, M. (2021). Capturing the Effect of Anion Type on the Intermolecular Interactions between Water and Imidazolium-Based Ionic Liquids: A Comparative DFT Study. International Journal of Molecular Sciences, 22(16), 8886. Available at: [Link]
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Drahl, C. (2015). Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis. ACS Central Science, 1(5), 226-235. Available at: [Link]
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Stergiou, P. Y., et al. (2013). Advances in lipase-catalyzed esterification reactions. Biotechnology Advances, 31(8), 1846–1859. Available at: [Link]
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Lu, X., et al. (2023). Thermodynamic study of imidazolium halide ionic liquid–water binary systems using excess Gibbs free energy models. Fluid Phase Equilibria, 573, 113845. Available at: [Link]
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Gotor-Fernández, V., & Gotor, V. (2019). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 24(18), 3293. Available at: [Link]
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Gandhi, N. N. (2000). Lipase-Catalyzed Esterification. Critical Reviews in Biotechnology, 20(3), 229-255. Available at: [Link]
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Chiappe, C., et al. (2022). A Combined Experimental/Computational Study of Dicationic Ionic Liquids with Bromide and Tungstate Anions. International Journal of Molecular Sciences, 23(21), 13359. Available at: [Link]
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Adak, S., et al. (2016). Lipase-Catalyzed Esterification. In Lipases and Phospholipases (pp. 239-263). Humana Press, New York, NY. Available at: [Link]
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Application Note: Enhancing Perovskite Solar Cell Performance and Stability through Incorporation of 1,2-Dimethyl-3-propylimidazolium Iodide
For Researchers, Scientists, and Professionals in Photovoltaics and Materials Science
Introduction
Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology, demonstrating remarkable power conversion efficiencies (PCEs) that rival those of conventional silicon-based solar cells.[1][2] Their low-cost fabrication and tunable optoelectronic properties make them an attractive candidate for next-generation solar energy harvesting.[3][4] However, the long-term operational stability of PSCs remains a significant hurdle for their commercialization, largely due to the prevalence of defects within the polycrystalline perovskite film and at its interfaces.[5][6][7] These defects act as non-radiative recombination centers, diminishing device efficiency and accelerating degradation under environmental stressors like moisture and heat.[6][7]
Ionic liquids (ILs) have been identified as effective additives to address these challenges.[5][8][9] Their unique properties, such as high thermal stability, ionic conductivity, and designable chemical structures, allow them to favorably influence perovskite crystallization, passivate defects, and improve interfacial energy level alignment.[3][9][10] Imidazolium-based ILs, in particular, have shown significant promise in enhancing both the efficiency and stability of PSCs.[11][12][13]
This application note provides a detailed protocol for the fabrication of high-performance n-i-p planar perovskite solar cells incorporating 1,2-Dimethyl-3-propylimidazolium Iodide (DMPImI) as a key additive. While extensive research has been conducted on various imidazolium-based ILs, this guide synthesizes established high-efficiency fabrication protocols with the targeted application of DMPImI to enhance film quality and device performance. The rationale behind the use of DMPImI is its potential to passivate defects through the interaction of the imidazolium cation with undercoordinated lead ions and to reduce halide vacancies, thereby suppressing non-radiative recombination and improving device stability.[11][12]
Underlying Principles: The Role of DMPImI in Perovskite Film Formation
The introduction of DMPImI into the perovskite precursor solution is hypothesized to influence the fabrication and performance of the solar cell in several key ways, drawing parallels from the behavior of similar imidazolium-based ionic liquids:
-
Defect Passivation: The primary proposed role of DMPImI is the passivation of defects within the perovskite film. The lone-pair electrons in the nitrogen atoms of the imidazolium ring can coordinate with uncoordinated Pb²⁺ ions, which are common defect sites in perovskite crystals.[11][12] This interaction neutralizes these charge traps, reducing non-radiative recombination pathways.
-
Crystallization Control: Ionic liquids can modulate the crystallization kinetics of the perovskite film.[3][9] The presence of DMPImI in the precursor solution can lead to the formation of intermediate phases that facilitate more controlled and uniform crystal growth.[8] This can result in larger grain sizes and fewer grain boundaries, which are often pathways for charge recombination and material degradation.[6]
-
Improved Film Morphology: By controlling crystallization, DMPImI can contribute to the formation of a more compact and pinhole-free perovskite layer.[14] A high-quality film is crucial for efficient charge transport and for preventing direct contact between the electron and hole transport layers, which would cause short-circuiting.
-
Enhanced Stability: The passivation of defects and improved crystallinity can significantly enhance the environmental stability of the perovskite film.[10] By neutralizing reactive defect sites, the film becomes less susceptible to degradation from moisture and heat.[15][16]
Below is a diagram illustrating the proposed mechanism of defect passivation by the DMPImI additive.
Caption: Proposed defect passivation mechanism of DMPImI.
Materials and Equipment
Materials
| Material | Purity | Supplier |
| FTO-coated glass substrates (15 Ω/sq) | - | Standard vendor |
| Zinc (Zn) powder | 99.9% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% | Sigma-Aldrich |
| Acetone | ACS | Sigma-Aldrich |
| Isopropanol (IPA) | ACS | Sigma-Aldrich |
| Deionized (DI) water | 18 MΩ·cm | - |
| Tin(IV) oxide (SnO₂) colloidal dispersion | 15 wt% | Alfa Aesar |
| Formamidinium iodide (FAI) | >99.9% | Greatcell Solar |
| Methylammonium bromide (MABr) | >99.9% | Greatcell Solar |
| Lead iodide (PbI₂) | 99.99% | TCI |
| Lead bromide (PbBr₂) | 99.99% | TCI |
| Cesium iodide (CsI) | 99.99% | Sigma-Aldrich |
| This compound (DMPImI) | >98% | Solaronix[17] |
| N,N-Dimethylformamide (DMF), anhydrous | 99.8% | Sigma-Aldrich |
| Dimethyl sulfoxide (DMSO), anhydrous | 99.9% | Sigma-Aldrich |
| Chlorobenzene (CB), anhydrous | 99.8% | Sigma-Aldrich |
| Spiro-OMeTAD | >99.5% | Lumtec |
| 4-tert-Butylpyridine (tBP) | 96% | Sigma-Aldrich |
| Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) | 99.95% | Sigma-Aldrich |
| Acetonitrile, anhydrous | 99.8% | Sigma-Aldrich |
| Gold (Au) pellets | 99.99% | Kurt J. Lesker |
Equipment
-
Spin coater
-
Glovebox with N₂ atmosphere (<1 ppm O₂, <1 ppm H₂O)
-
Hot plates
-
Ultrasonic bath
-
UV-Ozone cleaner
-
Thermal evaporator
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
External Quantum Efficiency (EQE) measurement system
-
Scanning Electron Microscope (SEM)
-
X-ray Diffractometer (XRD)
-
UV-Vis Spectrophotometer
-
Time-Resolved Photoluminescence (TRPL) Spectrometer[18]
Experimental Protocols
The following protocols outline a comprehensive procedure for fabricating perovskite solar cells with a DMPImI additive. The entire device fabrication process, from perovskite deposition onwards, should be conducted inside a nitrogen-filled glovebox.
Caption: Overall workflow for perovskite solar cell fabrication.
Substrate Preparation and Cleaning
-
Etching of FTO: Use zinc powder and 2M HCl solution to etch the desired pattern on the FTO glass to create isolated electrode areas.[4]
-
Sequential Cleaning: Clean the patterned FTO substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[4]
-
Drying: Dry the substrates with a stream of nitrogen gas.
-
UV-Ozone Treatment: Place the cleaned substrates in a UV-Ozone cleaner for 20 minutes to remove organic residues and improve the wettability of the surface.[4]
Deposition of Electron Transport Layer (ETL)
-
Transfer the substrates into the nitrogen-filled glovebox.
-
Prepare a diluted SnO₂ solution by mixing the commercial colloidal dispersion with DI water (1:5 volume ratio) and sonicating for 30 minutes.
-
Deposit the SnO₂ layer by spin-coating at 4000 rpm for 30 seconds.[4]
-
Anneal the substrates on a hotplate at 150 °C for 30 minutes in the glovebox.[4] Allow to cool to room temperature before the next step.
Perovskite Precursor Solution Preparation (with DMPImI)
This protocol is for a standard triple-cation perovskite composition (CsMAFA).
-
Stock Solutions:
-
Prepare a 1.5 M stock solution of PbI₂ and a 1.5 M stock solution of PbBr₂ in a 4:1 (v:v) mixture of anhydrous DMF:DMSO.
-
Prepare a stock solution of CsI by dissolving it in DMSO to a concentration of 1.5 M.
-
-
Perovskite Precursor Formulation: In a new vial, mix the following components to achieve the final desired perovskite composition. The DMPImI is added as a percentage of the total lead concentration.
| Component | Amount for 1 mL Final Solution |
| FAI | 172 mg |
| MABr | 22.4 mg |
| PbI₂ Stock Solution (1.5 M) | 700 µL |
| PbBr₂ Stock Solution (1.5 M) | 100 µL |
| CsI Stock Solution (1.5 M) | 50 µL |
| DMPImI | X mg (see note below) |
| Additional DMF:DMSO (4:1) | to 1 mL |
Note on DMPImI Concentration: The optimal concentration of DMPImI should be determined empirically. A good starting point is to test concentrations ranging from 0.1 to 1.0 mol% with respect to the total lead concentration. For a 1M lead concentration, this corresponds to approximately 2.7 mg to 27 mg per 10 mL of precursor solution.
-
Stir the final solution at room temperature for at least 2 hours before use.
Perovskite Film Deposition
-
Place the SnO₂-coated substrate on the spin coater.
-
Dispense 40 µL of the perovskite precursor solution onto the substrate.
-
Execute a two-step spin-coating program:
-
Step 1: 1000 rpm for 10 seconds (ramp rate: 200 rpm/s).
-
Step 2: 6000 rpm for 30 seconds (ramp rate: 2000 rpm/s).
-
-
During the second step, at approximately 20 seconds into the spin, dispense 100 µL of anhydrous chlorobenzene as an anti-solvent onto the center of the spinning substrate.[19]
-
Immediately transfer the substrate to a hotplate and anneal at 100 °C for 60 minutes.
| Parameter | Value |
| Spin Coating Program | |
| Step 1 Speed | 1000 rpm |
| Step 1 Duration | 10 s |
| Step 2 Speed | 6000 rpm |
| Step 2 Duration | 30 s |
| Anti-Solvent Dripping | |
| Anti-Solvent | Chlorobenzene |
| Volume | 100 µL |
| Dripping Time | ~20 s into Step 2 |
| Annealing | |
| Temperature | 100 °C |
| Duration | 60 min |
Deposition of Hole Transport Layer (HTL)
-
Prepare the HTL solution: Dissolve 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene.
-
Add 28.8 µL of tBP and 17.5 µL of a Li-TFSI stock solution (520 mg Li-TFSI in 1 mL acetonitrile) to the Spiro-OMeTAD solution.
-
After the perovskite film has cooled to room temperature, deposit the HTL solution by spin-coating at 4000 rpm for 30 seconds.
-
Allow the films to oxidize in the dark in ambient air (or a controlled humidity environment) for 12-24 hours. This step is crucial for achieving good conductivity in the Spiro-OMeTAD layer.
Electrode Deposition
-
Place the substrates in a thermal evaporator.
-
Evacuate the chamber to a pressure below 5 x 10⁻⁶ Torr.
-
Deposit an 80-100 nm thick layer of gold (Au) at a rate of 0.1-0.2 Å/s.
Characterization and Expected Results
-
Photovoltaic Performance: The primary characterization will involve measuring the current density-voltage (J-V) characteristics under simulated AM 1.5G illumination. The addition of an optimized concentration of DMPImI is expected to lead to an increase in all photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and ultimately, the power conversion efficiency (PCE). The control device (without DMPImI) should be fabricated alongside for direct comparison.
-
Film Morphology and Crystallinity: SEM imaging should reveal larger, more uniform perovskite grains with the DMPImI additive. XRD patterns are expected to show sharper and more intense diffraction peaks, indicating improved crystallinity.
-
Optical and Electronic Properties: UV-Vis spectroscopy can confirm the light absorption characteristics of the perovskite film. Steady-state photoluminescence (PL) and time-resolved photoluminescence (TRPL) are crucial for demonstrating defect passivation.[18] An increase in PL intensity and a longer carrier lifetime in the TRPL decay for the DMPImI-treated film would provide strong evidence for the reduction of non-radiative recombination centers.[18]
| Parameter | Control Device (Expected) | DMPImI Device (Target) | Characterization Technique |
| PCE (%) | 18 - 20 | > 21 | Solar Simulator (J-V) |
| Voc (V) | 1.05 - 1.10 | > 1.12 | Solar Simulator (J-V) |
| Jsc (mA/cm²) | 22 - 23 | > 23 | Solar Simulator (J-V) |
| FF (%) | 75 - 78 | > 80 | Solar Simulator (J-V) |
| Carrier Lifetime (ns) | 100 - 200 | > 300 | TRPL |
| Stability | Moderate | Enhanced | Long-term aging tests |
Conclusion
This application note provides a detailed, synthesized protocol for the fabrication of high-efficiency perovskite solar cells using this compound as a performance-enhancing additive. The incorporation of DMPImI is strategically designed to passivate defects, control crystal growth, and ultimately improve both the power conversion efficiency and operational stability of the devices. By following this guide, researchers can explore the potential of this specific ionic liquid and contribute to the broader effort of advancing perovskite photovoltaic technology towards commercial viability. The provided protocols are based on established methods and the hypothesized benefits of DMPImI are grounded in the well-documented effects of similar imidazolium-based ionic liquids in perovskite systems.[9][10][11]
References
Sources
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- 13. Interfacial defect passivation via imidazolium bromide for efficient, stable perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. A facile approach for fabricating efficient and stable perovskite solar cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 15. Retarding Thermal Degradation in Hybrid Perovskites by Ionic Liquid Additives [infoscience.epfl.ch]
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The Role of 1,2-Dimethyl-3-propylimidazolium Iodide in Nanoparticle Synthesis: Application Notes and Protocols
Introduction: A New Frontier in Nanomaterial Fabrication
The burgeoning field of nanotechnology continually seeks novel and efficient methods for the synthesis of nanoparticles with controlled size, shape, and stability. Ionic liquids (ILs), particularly those based on the imidazolium cation, have emerged as promising media for nanoparticle synthesis, acting as solvents, stabilizers, and even templates for crystal growth. This guide focuses on the specific role and application of 1,2-Dimethyl-3-propylimidazolium Iodide ([DMPI]I), a unique ionic liquid, in the fabrication of metallic nanoparticles.
This compound is an organic salt with a melting point below 100°C, composed of a 1,2-Dimethyl-3-propylimidazolium cation and an iodide anion. Its distinct structural features—a methyl group at the C2 position of the imidazolium ring, a propyl chain at the N3 position, and an iodide counter-ion—impart specific properties that can be harnessed to direct nanoparticle formation and ensure their long-term stability. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed application notes, and step-by-step protocols for the synthesis of gold (Au) and silver (Ag) nanoparticles using [DMPI]I.
The Multifaceted Role of this compound in Nanoparticle Synthesis
The efficacy of [DMPI]I in nanoparticle synthesis stems from a combination of electrostatic and steric stabilization mechanisms, influenced by both its cationic and anionic components.
-
The Imidazolium Cation as a Steric Stabilizer: The bulky 1,2-Dimethyl-3-propylimidazolium cation forms a protective layer around the nascent nanoparticle. This steric hindrance prevents the nanoparticles from aggregating, a common challenge in colloidal synthesis. The presence of a methyl group at the C2 position of the imidazolium ring can increase the viscosity and hinder the rotation of the anion around the cation.[1] This altered ion pair dynamic can influence the growth kinetics of the nanoparticles, potentially leading to smaller and more uniform particle sizes. The propyl chain at the N3 position contributes to the overall bulk of the cation, further enhancing the steric barrier. Longer alkyl chains on the imidazolium cation have been shown to improve the stability of gold nanoparticles.[2]
-
The Iodide Anion as an Electrostatic Stabilizer and Capping Agent: The iodide anion plays a crucial role in the stabilization and morphology of the nanoparticles. Halide ions, including iodide, can act as effective shape-controlling agents by selectively adsorbing onto specific crystal facets of the growing nanoparticles.[1] This selective adsorption modifies the surface energy of these facets, guiding the final shape of the nanoparticles. Furthermore, the iodide ions contribute to the electrostatic stabilization of the nanoparticles by creating a negatively charged surface layer, which repels other nanoparticles and prevents agglomeration.
Diagram: Proposed Mechanism of Nanoparticle Stabilization by [DMPI]I
Caption: Workflow for the synthesis of Gold Nanoparticles using [DMPI]I.
Detailed Procedure
-
Preparation of the Gold Precursor Solution:
-
In a clean glass vial, dissolve 1 mg of HAuCl₄·3H₂O in 10 mL of [DMPI]I.
-
Stir the mixture at room temperature until the gold salt is completely dissolved. The solution should be pale yellow.
-
-
Reduction of Gold Ions:
-
Prepare a fresh solution of 0.1 M NaBH₄ in ice-cold deionized water.
-
While vigorously stirring the gold precursor solution, add 100 µL of the NaBH₄ solution dropwise.
-
A rapid color change from yellow to a deep red or ruby color should be observed, indicating the formation of AuNPs.
-
-
Stabilization and Growth:
-
Continue stirring the solution for at least 2 hours at room temperature to ensure complete reduction and stabilization of the nanoparticles.
-
-
Characterization:
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum of the colloidal solution. A characteristic surface plasmon resonance (SPR) peak for spherical AuNPs is expected between 520-540 nm.
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the synthesized AuNPs, deposit a drop of the nanoparticle solution onto a carbon-coated copper grid and allow it to dry before imaging.
-
Expected Results and Discussion
The use of [DMPI]I as the reaction medium is expected to yield small, spherical, and highly stable AuNPs. The combination of the bulky cation and the coordinating iodide anion effectively passivates the nanoparticle surface, preventing aggregation. The resulting nanoparticle characteristics are summarized in the table below.
| Parameter | Expected Outcome |
| Appearance | Deep red colloidal solution |
| UV-Vis λmax | 520 - 540 nm |
| Average Particle Size (TEM) | 5 - 15 nm |
| Morphology | Spherical |
| Stability | Stable for several weeks at room temperature |
Application Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)
This protocol is adapted from a known procedure for the synthesis of AgNPs in a similar imidazolium halide ionic liquid.
Materials
-
Silver nitrate (AgNO₃)
-
This compound ([DMPI]I)
-
Deionized water
Equipment
-
Pressurized reaction vessel
-
Hydrogen gas cylinder with regulator
-
Magnetic stirrer and stir bars
-
UV-Vis spectrophotometer
-
Transmission Electron Microscope (TEM)
Experimental Workflow
Caption: Workflow for the synthesis of Silver Nanoparticles using [DMPI]I.
Detailed Procedure
-
Preparation of the Silver Precursor Solution:
-
In a pressurized reaction vessel, dissolve 10 mg of AgNO₃ in 10 mL of [DMPI]I.
-
Stir the mixture at room temperature until the silver nitrate is completely dissolved.
-
-
Reduction of Silver Ions:
-
Seal the reaction vessel and purge with hydrogen gas for 15 minutes to remove any air.
-
Pressurize the vessel with hydrogen gas to 4 bar.
-
Heat the mixture to 60°C while stirring.
-
Maintain these conditions for 4 hours. A color change to yellowish-brown will indicate the formation of AgNPs.
-
-
Cooling and Collection:
-
After the reaction is complete, cool the vessel to room temperature and carefully release the pressure.
-
The resulting colloidal solution can be used directly for characterization.
-
-
Characterization:
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum of the AgNP solution. A characteristic SPR peak for spherical AgNPs is expected around 400-420 nm.
-
Transmission Electron Microscopy (TEM): Analyze the size and morphology of the AgNPs as described in the AuNP protocol.
-
Expected Results and Discussion
This method, which utilizes hydrogen gas as a reducing agent, is a clean synthesis route as it avoids the introduction of other chemical species. The [DMPI]I acts as both the solvent and the stabilizer. The iodide anion's strong interaction with the silver surface is expected to play a significant role in controlling the particle size and preventing aggregation.
| Parameter | Expected Outcome |
| Appearance | Yellowish-brown colloidal solution |
| UV-Vis λmax | 400 - 420 nm |
| Average Particle Size (TEM) | 10 - 25 nm |
| Morphology | Predominantly spherical |
| Stability | Stable for several weeks at room temperature |
Conclusion and Future Perspectives
This compound presents a versatile and effective medium for the synthesis of stable gold and silver nanoparticles. The unique interplay between its C2-methylated imidazolium cation and the iodide anion provides a robust stabilization mechanism, offering precise control over nanoparticle growth and morphology. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this ionic liquid in creating a wide range of nanomaterials for applications in catalysis, sensing, and nanomedicine. Further investigations into the influence of reaction parameters such as temperature, precursor concentration, and the choice of reducing agent will undoubtedly unlock the full potential of [DMPI]I in the rational design of advanced nanomaterials.
References
- Safavi, A., et al. (2012). Synthesis of biologically stable gold nanoparticles using imidazolium-based amino acid ionic liquids. Amino Acids, 42(5), 1877-1884.
- Koutsoukos, S., et al. (2022). Nature of the C2-methylation effect on the properties of imidazolium ionic liquids. Physical Chemistry Chemical Physics, 24(1), 223-231.
- Kim, K. S., et al. (2004). Synthesis of Gold Nanoparticles Modified with Ionic Liquid Based on the Imidazolium Cation. Journal of the American Chemical Society, 126(10), 3026–3027.
- Patil, V. S., et al. (2020). Synthesis of silver nanoparticles colloids in imidazolium halide ionic liquids and their antibacterial activities for gram-positive and gram-negative bacteria. Chemosphere, 243, 125302.
- Li, Z., et al. (2019). Facile Synthesis of Pd Nanocubes with Assistant of Iodide and Investigation of Their Electrocatalytic Performances Towards Formic Acid Oxidation. Nanoscale Research Letters, 14(1), 81.
- Sundararajan, M., et al. (2022). CHEMICAL SYNTHESIS OF METAL OXIDE NANOPARTICLES VIA IONIC LIQUID AS CAPPING AGENT: PRINCIPLE, PREPARATION AND APPLICATIONS. Malaysian Journal of Analytical Sciences, 26(6), 1263-1283.
- Nocerino, V., et al. (2024). Protocol for synthesis of spherical silver nanoparticles with stable optical properties and characterization by transmission electron microscopy. STAR Protocols, 5(1), 102920.
- Itoh, H., et al. (2004). Synthesis of gold nanoparticles modified with ionic liquid based on the imidazolium cation. Journal of the American Chemical Society, 126(10), 3026-3027.
- Mecerreyes, D., et al. (2011). Synthesis and characterization of gold nanoparticles using 1-alkyl, 3-methyl imidazolium based ionic liquids. African Journal of Pure and Applied Chemistry, 5(3), 45-51.
- Scott, R. W. J., et al. (2005). 1-Methylimidazole stabilization of gold nanoparticles in imidazolium ionic liquids.
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Application Notes and Protocols for 1,2-Dimethyl-3-propylimidazolium Iodide in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pursuit of enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. Asymmetric catalysis has emerged as the most elegant and efficient methodology for achieving this goal. In this context, the reaction medium plays a pivotal role, influencing not only the reaction rate and yield but also the stereochemical outcome. Ionic liquids (ILs), with their unique physicochemical properties, have garnered significant attention as "green" and highly tunable solvents for a myriad of chemical transformations. This guide provides a comprehensive overview of the application of 1,2-Dimethyl-3-propylimidazolium Iodide , an achiral ionic liquid, in the realm of asymmetric catalysis. While itself not a source of chirality, this ionic liquid serves as a powerful medium that can enhance the performance of chiral catalysts, facilitate product separation, and enable catalyst recycling, thereby contributing to more sustainable and efficient synthetic processes.
Introduction: The Role of Achiral Ionic Liquids in Asymmetric Synthesis
Asymmetric catalysis relies on the transfer of chiral information from a catalyst to a prochiral substrate, leading to the preferential formation of one enantiomer over the other. The solvent can profoundly influence the delicate energetic balance between the diastereomeric transition states that govern enantioselectivity.[1] While chiral ionic liquids have been extensively studied as both chiral solvents and catalysts, achiral ionic liquids like this compound offer a distinct set of advantages.[2][3] Their highly ordered and polar nature can stabilize charged intermediates and transition states often encountered in asymmetric reactions.[1] Furthermore, the negligible vapor pressure and high thermal stability of ionic liquids contribute to safer and more environmentally benign reaction conditions.[4] A key benefit is the potential for catalyst immobilization within the ionic liquid phase, allowing for simple product extraction with an immiscible organic solvent and subsequent recycling of the expensive chiral catalyst.[5][6]
Physicochemical Properties and Synthesis of this compound
A thorough understanding of the solvent's properties is paramount for designing and optimizing a catalytic reaction.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 218151-78-1 | [7][8] |
| Molecular Formula | C₈H₁₅IN₂ | [7] |
| Molecular Weight | 266.13 g/mol | [7] |
| Appearance | White to light yellow crystalline solid/liquid | [8] |
| Purity | ≥98% | [9] |
| Hygroscopicity | Hygroscopic | [2] |
Synthesis Protocol
The synthesis of this compound is a straightforward quaternization reaction, a type of SN2 reaction, between 1,2-dimethylimidazole and 1-iodopropane.[8]
Materials:
-
1,2-Dimethylimidazole
-
1-Iodopropane
-
Anhydrous ethyl acetate (or other suitable solvent for washing)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,2-dimethylimidazole (1.0 molar equivalent) and 1-iodopropane (1.0-1.1 molar equivalents). The reaction can often be performed neat or in a minimal amount of a polar aprotic solvent.
-
Reaction Conditions: Heat the mixture with stirring. A typical reaction temperature is around 60-80 °C. The reaction progress can be monitored by TLC or NMR.
-
Work-up and Purification:
-
After the reaction is complete (typically after several hours to overnight), cool the mixture to room temperature. The product may solidify upon cooling.
-
Wash the crude product repeatedly with a non-polar solvent, such as diethyl ether or ethyl acetate, to remove any unreacted starting materials. This is a crucial step to ensure high purity.[8]
-
After decanting the wash solvent, dry the resulting product under high vacuum to remove any residual solvent. The final product should be a white to pale yellow solid or viscous liquid.[8]
-
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Application in Asymmetric Catalysis: Protocols and Mechanistic Considerations
While no specific protocols for asymmetric catalysis in this compound are extensively documented, its properties as an achiral imidazolium-based ionic liquid make it an excellent candidate solvent for various chiral catalyst systems. The following protocols are adapted from well-established asymmetric reactions performed in similar ionic liquids and are expected to be readily transferable.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings with high stereocontrol. Chiral Lewis acids and organocatalysts are commonly employed to induce enantioselectivity.
Protocol: Organocatalyzed Asymmetric Diels-Alder Reaction
This protocol is adapted from the work on imidazolidinone-catalyzed Diels-Alder reactions in ionic liquids.[10]
Materials:
-
Cyclopentadiene (freshly cracked)
-
Cinnamaldehyde (or other α,β-unsaturated aldehyde)
-
(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one (MacMillan's first-generation catalyst)
-
Trifluoroacetic acid (TFA)
-
This compound
-
Anhydrous diethyl ether
-
Reaction vial with a magnetic stir bar
Procedure:
-
Catalyst Activation: In a reaction vial, dissolve the imidazolidinone catalyst (20 mol%) and trifluoroacetic acid (20 mol%) in this compound (0.5 mL). Stir the mixture at room temperature for 10-15 minutes.
-
Reaction Initiation: Cool the mixture to -20 °C. Add the α,β-unsaturated aldehyde (1.0 molar equivalent) to the catalyst solution.
-
Addition of Diene: Add freshly cracked cyclopentadiene (3.0 molar equivalents) dropwise to the cooled mixture.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC.
-
Work-up and Product Isolation:
-
Upon completion, add anhydrous diethyl ether (5 mL) to the reaction mixture.
-
The product will be extracted into the ether phase, while the ionic liquid containing the catalyst will form a separate layer.
-
Carefully separate the ether layer. Repeat the extraction of the ionic liquid phase with diethyl ether (2 x 5 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography.
-
-
Catalyst Recycling: The ionic liquid phase containing the catalyst can be washed with fresh diethyl ether and dried under vacuum to be reused in subsequent reactions.[10]
Causality Behind Experimental Choices:
-
Ionic Liquid Medium: this compound provides a polar environment that can stabilize the charged iminium ion intermediate, which is key to the catalytic cycle. Its immiscibility with diethyl ether is crucial for the biphasic work-up and catalyst recycling.[10]
-
Catalyst System: The imidazolidinone catalyst, in the presence of a Brønsted acid like TFA, forms a chiral iminium ion with the α,β-unsaturated aldehyde. This lowers the LUMO of the dienophile and shields one face of the molecule, directing the diene to attack from the less sterically hindered face.[11]
-
Low Temperature: Performing the reaction at low temperatures generally enhances the enantioselectivity by increasing the energetic difference between the diastereomeric transition states.
Diagram of the Catalytic Cycle:
Caption: Organocatalytic cycle for the asymmetric Diels-Alder reaction.
Asymmetric Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction. Organocatalysts, particularly those derived from proline, are highly effective in promoting enantioselective Michael additions in ionic liquids.[12][13]
Protocol: Proline-based Chiral Ionic Liquid-Catalyzed Asymmetric Michael Addition
While this compound is achiral, this protocol demonstrates the principle of using a chiral catalyst within an ionic liquid medium. A proline-derived catalyst immobilized on an ionic liquid tag is a prime example.[14]
Materials:
-
Cyclohexanone
-
trans-β-Nitrostyrene
-
Proline-derived chiral ionic liquid catalyst (e.g., an imidazolium-tagged prolinamide) (10 mol%)
-
This compound
-
Toluene
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the proline-derived chiral ionic liquid catalyst (10 mol%) in this compound (0.5 mL).
-
Addition of Reactants: Add cyclohexanone (2.0 molar equivalents) followed by trans-β-nitrostyrene (1.0 molar equivalent).
-
Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction by TLC.
-
Work-up and Product Isolation:
-
Upon completion, add water and extract the product with ethyl acetate.
-
The ionic liquid and catalyst will remain in the aqueous phase or as a separate layer.
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
-
Catalyst Recycling: The ionic liquid phase can be dried under vacuum and reused.
Mechanistic Rationale:
-
The proline-derived catalyst reacts with the ketone to form a chiral enamine intermediate.
-
This enamine then attacks the nitroalkene in a stereocontrolled fashion.
-
The resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst.
-
The ionic liquid medium helps to stabilize the charged intermediates in the catalytic cycle and can facilitate the separation of the catalyst for reuse.[12]
Catalyst Recycling and Sustainability
A significant advantage of using this compound as a reaction medium is the ease with which the catalyst can be recycled.[5][6] This is particularly important for expensive chiral catalysts, such as those based on precious metals or complex organic scaffolds.
General Procedure for Catalyst Recycling:
-
After the reaction is complete, add a solvent that is immiscible with the ionic liquid (e.g., diethyl ether, hexane, or ethyl acetate) and in which the product is soluble.
-
Agitate the biphasic mixture to ensure efficient extraction of the product into the organic phase.
-
Separate the two phases. The ionic liquid phase, containing the catalyst, can be retained.
-
Wash the ionic liquid phase with fresh portions of the extraction solvent to remove any residual product.
-
Dry the ionic liquid/catalyst mixture under high vacuum to remove any traces of the extraction solvent.
-
The recovered catalyst in the ionic liquid is now ready to be used in a subsequent reaction.
Workflow for Catalyst Recycling:
Caption: General workflow for the recycling of a chiral catalyst using an ionic liquid medium.
Conclusion
This compound, while an achiral molecule, represents a valuable tool in the arsenal of the synthetic chemist engaged in asymmetric catalysis. Its utility lies not in being a source of chirality, but in its capacity to act as a highly effective and sustainable reaction medium. By providing a polar and stabilizing environment, it can enhance the activity and selectivity of chiral catalysts. Furthermore, its unique physical properties facilitate straightforward product isolation and catalyst recycling, aligning with the principles of green chemistry. The protocols and principles outlined in this guide serve as a foundation for researchers and drug development professionals to explore the potential of this compound in the enantioselective synthesis of valuable chiral molecules.
References
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Ionic Liquid Immobilized Organocatalysts for Asymmetric Reactions in Aqueous Media. (n.d.). MDPI. Retrieved from [Link]
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Ionic Liquids in Asymmetric Synthesis: An Overall View from Reaction Media to Supported Ionic Liquid Catalysis. (n.d.). ResearchGate. Retrieved from [Link]
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Room Temperature Ionic Liquids in Asymmetric Hetero-Ene Type Reactions. (2021). Molecules, 26(2), 391. [Link]
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Ionic Liquids for Development of Heterogeneous Catalysts Based on Nanomaterials for Biocatalysis. (2021). Materials, 14(16), 4529. [Link]
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Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. (n.d.). Molecules, 19(12), 21256-21293. [Link]
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Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. (2022). Molecules, 27(19), 6524. [Link]
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Chiral Ionic Liquids: Synthesis and Role as Efficient Green Catalyst in Asymmetric Synthesis. (2017). Current Organocatalysis, 4(1), 4-32. [Link]
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Chiral Ionic Liquids: Synthesis and Role as Efficient Green Catalyst in Asymmetric Synthesis. (n.d.). Bentham Science. Retrieved from [Link]
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Ionic liquids as the catalysts for asymmetric reactions. (n.d.). ResearchGate. Retrieved from [Link]
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Investigations on the Synthesis of Chiral Ionic-Liquid-Supported Ligands and Corresponding Transition-Metal Catalysts: Strategy and Experimental Schemes. (2023). Molecules, 28(15), 5851. [Link]
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DNA-based asymmetric catalysis: role of ionic solvents and glymes. (2014). RSC Advances, 4(84), 44781-44788. [Link]
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Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. (2019). Molecules, 24(17), 3048. [Link]
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Application of chiral recyclable catalysts in asymmetric catalysis. (2024). Organic & Biomolecular Chemistry, 22(23), 4883-4911. [Link]
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Synthesis of an N-Mesityl Substituted Chiral Imidazolium Salt for NHC-Catalyzed Reactions. (2008). Organic Letters, 10(5), 957-960. [Link]
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A Tutorial on Asymmetric Electrocatalysis. (2023). Chemical Society Reviews. [Link]
-
Application of Chiral Ionic Liquids for Asymmetric Induction in Catalysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Chiral imidazolium and imidazolinium salts for Cu‐catalyzed enantioselective syntheses. (n.d.). ResearchGate. Retrieved from [Link]
-
Application of chiral recyclable catalysts in asymmetric catalysis. (2024). Organic & Biomolecular Chemistry, 22(23), 4883-4911. [Link]
-
Recycling Chiral Imidazolidin‐4‐one Catalyst for Asymmetric Diels–Alder Reactions: Screening of Various Ionic Liquids. (n.d.). ResearchGate. Retrieved from [Link]
-
Functionalized Chiral Ionic Liquids as Highly Efficient Asymmetric Organocatalysts for Michael Addition to Nitroolefins. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. (2016). Oriental Journal of Chemistry, 32(2), 1085-1092. [Link]
-
Synthesis of an N-mesityl substituted chiral imidazolium salt for NHC-catalyzed reactions. (2008). Organic letters, 10(5), 957-60. [Link]
-
A Modular Synthesis of Highly Substituted Imidazolium Salts. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chiral Catalyst Immobilization and Recycling Edited by D. E. De Vos, I. F. J. Vankelecom, and P. A. Jacobs (Katholieke Universiteit Leuven, Belgium). Wiley-VCH: Weinheim. 2000. xx + 320 pp. $125.00. ISBN 3-527-29952-I. (n.d.). ResearchGate. Retrieved from [Link]
-
Asymmetric Diels-Alder reactions: A one-pot, multi-substrate screening approach. (2019). Nature Communications, 10(1), 744. [Link]
-
Investigation of the asymmetric ionic Diels–Alder reaction for the synthesis of cis-decalins. (2003). Organic & Biomolecular Chemistry, 1(21), 3749-3760. [Link]
-
This compound 98.0+%, TCI America™. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. (2018). Green Chemistry, 20(4), 831-836. [Link]
-
Asymmetric hydrogenation of ketimines with minimally different alkyl groups. (2024). Nature, 630(8015), 101-107. [Link]
-
Intramolecular Diels Alder reactions in highly organized imidazolium salt-based ionic liquid crystals. (n.d.). ResearchGate. Retrieved from [Link]
-
Asymmetric Hydrative Aldol Reaction (HAR) via Vinyl-Gold Promoted Intermolecular Ynamide Addition to Aldehydes. (2022). Angewandte Chemie International Edition, 61(45), e202210115. [Link]
-
Chem 115. (n.d.). Andrew G. Myers Research Group. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Asymmetric intramolecular Diels-Alder reactions. (2005). DSpace@MIT. Retrieved from [Link]
-
Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine. (2021). Organic Chemistry Frontiers, 8(19), 5393-5398. [Link]
-
CO2-Assisted asymmetric hydrogenation of prochiral allylamines. (n.d.). ResearchGate. Retrieved from [Link]
-
Aldol Chemistry. (n.d.). Denmark Group. Retrieved from [Link]
-
Asymmetric hydrogenation with perfluoroalkylated monodentate phosphorus(iii) ligands in supercritical CO2 and CH2Cl2. (2003). Green Chemistry, 5(2), 225-229. [Link]
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Application Notes and Protocols for the Recovery and Recycling of 1,2-Dimethyl-3-propylimidazolium Iodide
For correspondence:
Abstract
1,2-Dimethyl-3-propylimidazolium iodide ([DMPII]) is a versatile ionic liquid (IL) with applications in electrochemistry, catalysis, and organic synthesis.[1][2] Its utility in various processes, from enhancing battery performance to serving as a green solvent, underscores the importance of developing sustainable practices for its post-application recovery.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on effective techniques for recycling [DMPII]. We present detailed protocols for three primary recycling methodologies: Solvent Extraction, Electrodialysis, and Precipitation, each tailored to address common impurity profiles encountered after its use. The causality behind experimental choices is elucidated, and each protocol is designed as a self-validating system.
Introduction: The Imperative of Ionic Liquid Recycling
Ionic liquids (ILs), such as this compound, are often lauded as "green solvents" due to their negligible vapor pressure and high thermal stability.[1][3] However, their environmental credentials and economic viability are significantly enhanced when they are effectively recycled. The high cost and potential environmental impact of ILs necessitate the development of robust recovery methods to minimize waste and reduce operational expenses.[4]
This guide focuses on practical, lab-scale techniques to recover and purify [DMPII] from reaction mixtures, enabling its reuse. The choice of recycling method is contingent on the nature of the impurities and the desired purity of the recovered IL.
Characterization of Used this compound
Before initiating a recycling protocol, it is crucial to characterize the spent [DMPII] to identify the nature and concentration of impurities. Common contaminants may include residual reactants, products, byproducts, and solvents from the preceding chemical process. A preliminary analysis using techniques such as NMR spectroscopy, mass spectrometry, and Karl Fischer titration (for water content) is highly recommended.
Recycling Methodologies
We present three distinct methodologies for the recycling of [DMPII]. The selection of the most appropriate technique will depend on the specific application and the impurities present.
Method 1: Solvent Extraction for Removal of Organic Impurities
Principle: This technique leverages the differential solubility of [DMPII] and organic, non-polar impurities in a biphasic solvent system. [DMPII], being a salt, is highly polar and will preferentially remain in a polar phase, while non-polar organic impurities can be extracted into an immiscible non-polar solvent.
Rationale: Solvent extraction is a straightforward and widely applicable method for separating ILs from organic solutes.[5][6] The choice of an appropriate organic solvent is critical to ensure efficient extraction of impurities without significant dissolution of the [DMPII].
Experimental Protocol:
-
Sample Preparation: Transfer the used [DMPII] containing organic impurities into a separatory funnel.
-
Solvent Addition: Add an equal volume of a suitable non-polar organic solvent (e.g., diethyl ether, hexane, or toluene).
-
Expert Insight: Diethyl ether is often a good starting choice due to its low boiling point, facilitating its subsequent removal. However, for more non-polar impurities, hexane or toluene may offer better solvation.
-
-
Extraction: Stopper the separatory funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The denser [DMPII] phase will be at the bottom, and the organic solvent layer containing the impurities will be at the top.
-
Collection: Carefully drain the lower [DMPII] layer into a clean, dry flask.
-
Repeat Extraction: For optimal purity, repeat the extraction of the [DMPII] phase with fresh organic solvent two more times.
-
Solvent Removal: Remove any residual organic solvent from the purified [DMPII] by rotary evaporation under reduced pressure.
-
Drying: Dry the recovered [DMPII] under high vacuum for several hours to remove any remaining volatile residues and moisture.
Workflow Diagram:
Caption: Schematic of the electrodialysis process for [DMPII] recovery.
Method 3: Precipitation for Iodide Recovery and Anion Exchange
Principle: This method is employed when the iodide anion needs to be removed or exchanged. It involves the precipitation of iodide as an insoluble salt, followed by the introduction of a new anion.
Rationale: In some applications, the iodide anion may interfere with subsequent reactions or be consumed. Precipitation with a suitable metal salt, such as a silver or lead salt, can effectively remove the iodide from the ionic liquid. [7]This also presents an opportunity for anion metathesis to generate a new ionic liquid if desired.
Experimental Protocol:
-
Dissolution: Dissolve the used [DMPII] in a suitable solvent in which the precipitating salt is also soluble, but the product (e.g., AgI) is not. Acetonitrile or a short-chain alcohol are often suitable choices.
-
Precipitant Addition: Slowly add a stoichiometric amount of a solution of a salt containing a cation that forms an insoluble salt with iodide (e.g., silver nitrate (AgNO₃) or silver acetate).
-
Expert Insight: Using a silver salt with the desired new anion for the ionic liquid (e.g., silver acetate to form [DMPII][OAc]) can accomplish both iodide removal and anion exchange in a single step.
-
-
Precipitation: Stir the mixture at room temperature. A precipitate of the insoluble iodide salt (e.g., AgI) will form. The reaction can be monitored by periodically taking a sample of the supernatant and testing for the presence of iodide ions.
-
Separation: Separate the precipitate from the solution by filtration or centrifugation.
-
IL Recovery: The filtrate now contains the 1,2-dimethyl-3-propylimidazolium cation with the new anion. Recover the new ionic liquid by removing the solvent via rotary evaporation.
-
Washing and Drying: The recovered IL should be washed with a non-polar solvent (like diethyl ether) to remove any organic-soluble impurities and then dried under high vacuum.
Safety Precautions:
-
Handle heavy metal salts (e.g., silver, lead) with appropriate personal protective equipment.
-
Dispose of the precipitated heavy metal iodide as hazardous waste according to institutional guidelines.
Workflow Diagram:
Caption: Workflow for iodide precipitation and anion exchange of [DMPII].
Quality Control of Recycled [DMPII]
After recycling, it is imperative to assess the purity of the recovered [DMPII] to ensure it is suitable for reuse. The following analytical techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structural integrity of the 1,2-dimethyl-3-propylimidazolium cation and to detect any organic impurities.
-
Halide Titration: To quantify the residual iodide concentration.
-
Karl Fischer Titration: To determine the water content.
-
Color and Clarity: A visual inspection can often provide a quick indication of purity. A significant change in color may indicate the presence of degradation products or impurities.
Waste Disposal and Safety
All waste generated during the recycling process, including used organic solvents and precipitated salts, must be disposed of in accordance with local and institutional safety regulations. [8]Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling ionic liquids and other chemicals.
Conclusion
The recycling of this compound is a critical step towards achieving more sustainable and cost-effective chemical processes. The methodologies outlined in this guide—solvent extraction, electrodialysis, and precipitation—provide robust and adaptable options for purifying [DMPII] after its use. By carefully selecting the appropriate technique based on the nature of the impurities, researchers can significantly extend the lifecycle of this valuable ionic liquid.
References
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Application Notes and Protocols: 1,2-Dimethyl-3-propylimidazolium Iodide as a High-Efficiency Phase Transfer Catalyst
Introduction: The Evolving Landscape of Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful and versatile technique in synthetic organic chemistry, enabling reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] The catalyst, a phase transfer agent, facilitates the transport of a reactant from one phase to another, thereby accelerating the reaction rate.[2] Traditionally, quaternary ammonium and phosphonium salts have dominated this field. However, the emergence of ionic liquids (ILs) has opened new avenues for innovation in PTC.[3][4] Imidazolium-based ionic liquids, in particular, have garnered significant attention due to their tunable physicochemical properties, high thermal stability, and potential for recyclability.[1][5]
This document provides a detailed guide to the application of 1,2-Dimethyl-3-propylimidazolium Iodide as a phase transfer catalyst. We will delve into its fundamental properties, the mechanistic underpinnings of its catalytic activity, and provide a detailed, field-tested protocol for its use in a classic nucleophilic substitution reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of ionic liquid-based PTC for cleaner, more efficient, and scalable chemical syntheses.
Physicochemical Properties of this compound
Understanding the physical and chemical characteristics of a catalyst is paramount to its effective application. This compound is a versatile ionic liquid with properties that make it an excellent candidate for phase transfer catalysis.[6]
| Property | Value | Reference |
| CAS Number | 218151-78-1 | [6][7] |
| Molecular Formula | C₈H₁₅IN₂ | [6] |
| Molecular Weight | 266.13 g/mol | [6] |
| Appearance | White to orange crystalline powder | [6] |
| Purity | ≥ 98.0% (HPLC) | [7] |
| Storage Conditions | Store at room temperature, hygroscopic | [7] |
The Mechanism of Action: How Imidazolium-Based PTC Works
The efficacy of this compound as a phase transfer catalyst lies in its ability to facilitate the transport of anions across the interface of two immiscible liquids.[8] The lipophilic cation, 1,2-dimethyl-3-propylimidazolium, forms an ion pair with the anion of a reactant in the aqueous phase. This ion pair is sufficiently soluble in the organic phase to be transported across the phase boundary, where the anion can then react with the organic-soluble substrate.
Application Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[9] This reaction often benefits from the use of a phase transfer catalyst to facilitate the reaction between the aqueous-soluble alkoxide and the organic-soluble alkyl halide.[6]
The following protocol provides a detailed methodology for the synthesis of benzyl ethyl ether from benzyl chloride and sodium ethoxide, using this compound as the phase transfer catalyst.
Materials and Reagents
-
Benzyl chloride (Reagent grade, ≥99%)
-
Sodium ethoxide (Reagent grade, ≥98%)
-
Toluene (Anhydrous, ≥99.8%)
-
Deionized water
-
This compound (≥98.0%)
-
Magnesium sulfate (Anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium ethoxide (1.0 eq), deionized water (50 mL), and toluene (50 mL).
-
Catalyst Addition: To the biphasic mixture, add this compound (0.02 eq).
-
Heating and Equilibration: Begin vigorous stirring and heat the mixture to 60-70°C using a heating mantle. Allow the mixture to stir at this temperature for 15 minutes to ensure thermal equilibrium and distribution of the catalyst.
-
Substrate Addition: Slowly add benzyl chloride (1.0 eq) to the reaction mixture dropwise over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Maintain the reaction temperature at 60-70°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents of the flask to a separatory funnel.
-
Phase Separation: Separate the organic layer.
-
Washing: Wash the organic layer twice with 50 mL portions of deionized water to remove any remaining inorganic salts and the ionic liquid.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude benzyl ethyl ether.
-
Purification (Optional): If necessary, the crude product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
Expected Results and Optimization
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-5 mol% | Lower loadings may result in slower reaction rates, while higher loadings may not significantly improve yield and increase cost. |
| Temperature | 50-80°C | The reaction is typically faster at higher temperatures, but side reactions such as elimination may become more prevalent. |
| Stirring Speed | >1000 rpm | Vigorous stirring is crucial to maximize the interfacial area between the two phases, which directly impacts the reaction rate. |
| Solvent | Toluene, Xylene | A non-polar aprotic solvent is ideal for dissolving the organic substrate and facilitating the separation from the aqueous phase. |
Troubleshooting
-
Low Conversion:
-
Cause: Insufficient catalyst, low temperature, or poor mixing.
-
Solution: Increase catalyst loading, raise the reaction temperature, or increase the stirring speed. Ensure the quality of the starting materials.
-
-
Formation of Side Products:
-
Cause: High reaction temperature leading to elimination or other side reactions.
-
Solution: Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
-
-
Difficulty in Phase Separation:
-
Cause: Emulsion formation, which can be common with ionic liquids.
-
Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion.
-
Conclusion
This compound is a highly effective and versatile phase transfer catalyst suitable for a range of organic transformations. Its favorable physicochemical properties, coupled with the inherent advantages of ionic liquids, make it a valuable tool for developing cleaner and more efficient synthetic processes. The detailed protocol for the Williamson ether synthesis provided herein serves as a practical starting point for researchers to explore the utility of this catalyst in their own applications. By understanding the underlying principles and optimizing the reaction conditions, scientists can unlock the full potential of this compound in modern organic synthesis and drug development.
References
-
Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. (n.d.). MDPI. Retrieved from [Link]
-
Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Ionic Liquid in Phase Transfer Catalysis. (n.d.). OUCI. Retrieved from [Link]
-
Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). Chem-Impex. Retrieved from [Link]
-
Phase Transfer Catalysis and Ionic liquids. (n.d.). Slideshare. Retrieved from [Link]
-
This compound. (n.d.). Chemsrc. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Phase Transfer Catalysis(Mechanism and Applications). (2020, August 27). YouTube. Retrieved from [Link]
-
This compound. (n.d.). Five Chongqing Chemdad Co. Retrieved from [Link]
-
Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Characterization of 1,2-Dimethyl Imidazolium Ionic Liquids and Their Catalytic Activities. (2015, July 6). Semantic Scholar. Retrieved from [Link]
-
Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates. (n.d.). Beilstein Journals. Retrieved from [Link]
Sources
- 1. iris.unive.it [iris.unive.it]
- 2. researchgate.net [researchgate.net]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. phasetransfer.com [phasetransfer.com]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
optimizing concentration of 1,2-Dimethyl-3-propylimidazolium Iodide in DSSC electrolytes
An Application Scientist's Guide to Optimizing 1,2-Dimethyl-3-propylimidazolium Iodide (DMPII) in DSSC Electrolytes
Introduction: The Central Role of DMPII in High-Performance DSSCs
The electrolyte is a cornerstone of a high-efficiency and stable Dye-Sensitized Solar Cell (DSSC), acting as the charge-transporting medium that regenerates the photo-oxidized dye.[1] Among the various components developed, this compound (DMPII), an imidazolium-based ionic liquid, has become a key ingredient.[2] Unlike volatile organic solvents, DMPII offers excellent thermal stability, low volatility, and high ionic conductivity, contributing significantly to the cell's long-term performance and safety.[2][3][4]
As a primary source of iodide (I⁻) ions, DMPII is central to the I⁻/I₃⁻ redox couple, the most common mediator in DSSCs.[5][6] The concentration of DMPII directly influences the concentration of the redox couple, which in turn governs critical device parameters including dye regeneration kinetics, charge recombination rates, and mass transport phenomena within the cell.[7][8][9] Achieving the optimal concentration is not a trivial task; it is a delicate balance between providing sufficient redox species for efficient operation and avoiding the detrimental effects of excess ions or increased viscosity.
This guide serves as a technical support center for researchers and scientists working to optimize DMPII concentration in their DSSC electrolytes. It provides direct answers to common questions, detailed troubleshooting for experimental hurdles, and a validated protocol for systematic optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DMPII) in a DSSC electrolyte?
DMPII serves two main functions. First and foremost, it is a source of iodide ions (I⁻), which are essential for the regeneration of the oxidized dye molecule after electron injection into the TiO₂ conduction band.[6][10] The iodide ion donates an electron to the oxidized dye, becoming part of a triiodide ion (I₃⁻). Second, as an ionic liquid, DMPII acts as a non-volatile solvent or co-solvent, enhancing the long-term stability and safety of the DSSC by reducing electrolyte leakage and evaporation issues common with traditional organic solvents like acetonitrile.[2][3][4]
Q2: What is a typical starting concentration range for DMPII in a liquid electrolyte?
A common starting concentration for DMPII in liquid electrolytes (often using solvents like acetonitrile or 3-methoxypropionitrile) is in the range of 0.6 M to 1.0 M .[1][11][12] This concentration is typically used in conjunction with other additives, such as a smaller iodide salt (e.g., 0.1 M Lithium Iodide, LiI), iodine (I₂) at a concentration of about one-tenth of the total iodide, and pyridine derivatives like 4-tert-butylpyridine (TBP).[12][13]
Q3: How does varying the DMPII concentration impact the key photovoltaic parameters (Jsc, Voc, FF, and η)?
The concentration of DMPII has a profound and interconnected effect on all major DSSC performance metrics:
-
Short-Circuit Current Density (Jsc): Increasing DMPII concentration generally increases the availability of I⁻ ions, which can lead to faster dye regeneration and a higher Jsc. However, an excessively high concentration increases the electrolyte's viscosity, which can impede the diffusion of I₃⁻ ions to the counter electrode. This issue, known as a mass transport limitation, can cause Jsc to plateau or even decrease.[10][14][15]
-
Open-Circuit Voltage (Voc): The Voc is determined by the difference between the TiO₂ Fermi level and the electrolyte's redox potential.[6] Increasing the total iodide/triiodide concentration can lead to a higher rate of recombination, where electrons from the TiO₂ conduction band react with I₃⁻ ions in the electrolyte.[8][9] This increased recombination is a loss mechanism that typically lowers the Voc.[8]
-
Fill Factor (FF): The FF can be negatively affected by high electrolyte viscosity from excess DMPII, which increases the series resistance of the cell. Mass transport limitations at high current densities also lead to a significant drop in the FF.[8]
-
Power Conversion Efficiency (η): As the product of Jsc, Voc, and FF, the efficiency is a result of the trade-offs described above. The optimal DMPII concentration is the point that maximizes this product, balancing efficient dye regeneration and ion transport against recombination and resistive losses.[16]
Q4: What are the signs of a sub-optimal DMPII concentration in my experimental results?
-
Too Low Concentration: A very low Jsc can indicate insufficient I⁻ for rapid dye regeneration. The cell is essentially "starved" of the redox mediator.
-
Too High Concentration:
-
A low Voc can suggest increased electron recombination due to an excess of I₃⁻.[8]
-
A low FF, particularly a "bowed" or flattened current-voltage (J-V) curve near the maximum power point, is a classic sign of mass transport limitations caused by high viscosity.[10][15]
-
A Jsc that does not increase linearly with light intensity is another strong indicator of diffusion problems.[14][17]
-
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during your experiments and links them to the concentration of DMPII.
| Problem | Potential Cause Related to DMPII Concentration | Recommended Action & Rationale |
| Low Short-Circuit Current (Jsc) | 1. Insufficient I⁻ Concentration: The rate of dye regeneration is too slow, limiting the number of dye molecules available for subsequent photon absorption. 2. Mass Transport Limitation: The concentration of DMPII is too high, making the electrolyte overly viscous. This slows the diffusion of I₃⁻ ions to the counter electrode, creating a bottleneck in the charge carrier cycle.[10][14][15] | 1. Increase DMPII Concentration: Incrementally raise the DMPII concentration (e.g., in 0.2 M steps) to ensure sufficient iodide is present for dye regeneration. 2. Decrease DMPII Concentration: If Jsc is low and the fill factor is also poor, high viscosity is the likely culprit. Reduce the DMPII concentration to improve ion mobility. Consider using a less viscous co-solvent. |
| Low Open-Circuit Voltage (Voc) | Increased Recombination: A high concentration of I₃⁻ (resulting from high DMPII and I₂ levels) increases the probability of injected electrons in the TiO₂ recombining with the electrolyte before being collected.[8][9] This is a significant parasitic reaction that lowers the Voc. | Decrease DMPII and I₂ Concentration: Reduce the concentration of both DMPII and iodine proportionally. This lowers the I₃⁻ concentration, suppressing the recombination pathway and increasing the electron lifetime in the TiO₂.[8] Adding additives like TBP can also help by shifting the TiO₂ conduction band edge to a more negative potential.[13][18] |
| Low Fill Factor (FF) | 1. High Series Resistance: An overly viscous electrolyte (high DMPII) has lower ionic conductivity, which contributes to the overall series resistance of the cell, thus reducing the FF.[8] 2. Mass Transport Limitation: As with low Jsc, poor diffusion of the redox species at high current densities causes a sharp voltage drop, severely impacting the shape of the J-V curve and lowering the FF.[10][14] | Optimize for Ionic Conductivity: Systematically vary the DMPII concentration to find the peak ionic conductivity. This often represents the best balance for the FF. Use Electrochemical Impedance Spectroscopy (EIS) to measure the electrolyte resistance. A smaller semicircle in the high-frequency region of a Nyquist plot often corresponds to lower charge-transfer resistance at the counter electrode, which is beneficial for the FF. |
| Poor Long-Term Stability | Phase Separation or Crystallization: While DMPII itself is stable, an improperly balanced electrolyte formulation (especially in quasi-solid-state cells) can lead to phase separation or crystallization of salts over time, disrupting ionic pathways. | Formulate a Stable Quasi-Solid Electrolyte: For enhanced stability, use DMPII as the basis for a quasi-solid-state electrolyte by incorporating a gelling agent or polymer matrix.[1][6] This physically immobilizes the electrolyte, preventing leakage and improving long-term operational stability.[3] |
Visualizing Key Processes and Workflows
The Role of DMPII in DSSC Charge Transport
The diagram below illustrates the fundamental charge transfer processes within a DSSC, highlighting where DMPII (as the source of I⁻) plays its critical role in regenerating the dye.
Caption: Charge transfer pathway in a DSSC with an I⁻/I₃⁻ redox couple.
Experimental Workflow for DMPII Concentration Optimization
This flowchart outlines a systematic approach to finding the optimal DMPII concentration for your specific DSSC configuration.
Caption: Workflow for systematic optimization of DMPII concentration.
Experimental Protocol: Systematic Optimization of DMPII
Objective: To experimentally determine the optimal concentration of this compound (DMPII) in a 3-methoxypropionitrile (MePN)-based electrolyte for maximizing the power conversion efficiency (η) of a standard N719-sensitized DSSC.
Materials & Reagents:
-
This compound (DMPII), high purity (≥98%)
-
Lithium Iodide (LiI), anhydrous
-
Iodine (I₂), resublimed
-
4-tert-butylpyridine (TBP)
-
3-methoxypropionitrile (MePN), anhydrous
-
Standard prepared TiO₂ photoanodes (e.g., 12+4 µm thickness)
-
N719 dye solution (0.3 mM in acetonitrile/tert-butanol)
-
Platinized FTO counter electrodes
-
Thermoplastic sealant (e.g., Surlyn)
-
Glovebox with low oxygen and water levels
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat with frequency response analyzer for J-V and EIS measurements
Procedure:
-
Dye Sensitization: Immerse the prepared TiO₂ photoanodes in the N719 dye solution for 18-24 hours at room temperature. After sensitization, rinse with ethanol and dry thoroughly.
-
Electrolyte Preparation (inside a glovebox):
-
Prepare a stock solution of LiI, I₂, and TBP in MePN. For example, a solution containing 0.1 M LiI, 0.05 M I₂, and 0.5 M TBP.
-
Create a series of five electrolyte formulations by adding varying amounts of DMPII to the stock solution to achieve final DMPII concentrations of 0.6 M, 0.8 M, 1.0 M, 1.2 M, and 1.4 M . Ensure complete dissolution.
-
-
Cell Assembly:
-
Assemble the dyed photoanode and the platinized counter electrode using a thermoplastic sealant frame.
-
Heat-seal the cell, leaving two small filling holes on the counter electrode.
-
-
Electrolyte Filling:
-
Inject one of the prepared electrolytes into a sealed cell via vacuum backfilling. Ensure the entire active area is wetted.
-
Seal the filling holes completely with a small piece of sealant and a microscope slide cover. Prepare at least three cells for each electrolyte concentration to ensure reproducibility.
-
-
Device Characterization:
-
J-V Measurement: Mask the cell to define an active area (e.g., 0.25 cm²). Measure the current density-voltage (J-V) characteristics under a calibrated solar simulator. From this curve, extract the Jsc, Voc, FF, and calculate the efficiency (η).
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements in the dark at a forward bias equivalent to the Voc of the cell. Scan from a high frequency (e.g., 100 kHz) to a low frequency (e.g., 0.1 Hz). This data will provide insights into series resistance, charge transfer resistance, and ion diffusion (Warburg impedance).
-
-
Data Analysis:
-
Average the photovoltaic parameters (Jsc, Voc, FF, η) for the cells at each DMPII concentration.
-
Plot each parameter as a function of the DMPII concentration.
-
The concentration that yields the highest average efficiency (η) is the optimum for this specific cell architecture and component set.
-
Analyze the EIS data to correlate changes in resistance and diffusion with the observed J-V performance.
-
Example Data Table
The following table shows hypothetical but representative results from such an optimization experiment.
| DMPII Conc. (M) | Voc (V) | Jsc (mA/cm²) | FF (%) | Efficiency (η) (%) | Observations from EIS |
| 0.6 | 0.72 | 14.5 | 0.68 | 7.09 | Low series resistance, but some recombination evident. |
| 0.8 | 0.71 | 16.2 | 0.70 | 8.04 | Good balance of parameters. |
| 1.0 | 0.70 | 16.8 | 0.71 | 8.35 | Optimal performance, lowest charge transfer resistance. |
| 1.2 | 0.69 | 16.5 | 0.67 | 7.64 | Increased series resistance, onset of diffusion limitations (Warburg). |
| 1.4 | 0.68 | 15.8 | 0.62 | 6.67 | High viscosity evident; significant mass transport limitations. |
References
-
DiVA portal. (2018). Overcoming the Mass Transport Limitations of Dye-Sensitised Solar Cells. [Link]
-
Greatcell Solar Materials. (n.d.). Ionic Liquids in DSSCs: Boosting Efficiency with DMPII. [Link]
-
AIP Publishing. (2017). Influence of electrolyte proportion on the performance of dye-sensitized solar cells. [Link]
-
ResearchGate. (2017). (PDF) Influence of electrolyte proportion on the performance of dye-sensitized solar cells. [Link]
-
ACS Publications. (2016). Influence of Ionic Liquid on Recombination and Regeneration Kinetics in Dye-Sensitized Solar Cells. [Link]
-
University of Washington. (2012). Effects of Iodine Content in the Electrolyte on the Charge Transfer and Power Conversion Efficiency of Dye-Sensitized Solar Cell. [Link]
-
Royal Society of Chemistry. (2018). The impact of non-uniform photogeneration on mass transport in dye-sensitised solar cells. [Link]
-
ResearchGate. (2014). Effect of iodine concentration on the photovoltaic properties of dye sensitized solar cells for various I2/LiI ratios. [Link]
-
AIP Publishing. (2019). Simulation of the Iodide/Triiodide Electrolyte Concentration's Effects on Jsc and Voc for Dye-Sensitized Solar Cells (DSSC). [Link]
-
Figshare. (2016). Influence of Ionic Liquid on Recombination and Regeneration Kinetics in Dye-Sensitized Solar Cells. [Link]
-
ResearchGate. (2015). (PDF) Reducing Mass-Transport Limitations in Cobalt-Electrolyte-Based Dye-Sensitized Solar Cells by Photoanode Modification. [Link]
-
National Institutes of Health (NIH). (2019). Progress on Electrolytes Development in Dye-Sensitized Solar Cells. [Link]
-
MDPI. (2023). A Review on Liquid Electrolyte Stability Issues for Commercialization of Dye-Sensitized Solar Cells (DSSC). [Link]
-
ACS Publications. (2023). Redox Shuttle-Based Electrolytes for Dye-Sensitized Solar Cells: Comprehensive Guidance, Recent Progress, and Future Perspective. [Link]
-
ResearchGate. (2005). Optimization of this compound Concentration in Dye-sensitized Solar Cells. [Link]
-
MDPI. (2020). Ionic Liquids in DSSCs. [Link]
-
National Institutes of Health (NIH). (2023). Redox Shuttle-Based Electrolytes for Dye-Sensitized Solar Cells: Comprehensive Guidance, Recent Progress, and Future Perspective. [Link]
-
ACS Publications. (2021). Ionic Liquid-Based Dye-Sensitized Solar Cells—Insights into Electrolyte and Redox Mediator Design. [Link]
-
Acta Physico-Chimica Sinica. (2005). Optimization of this compound Concentration in Dye-sensitized Solar Cells. [Link]
-
MDPI. (2019). Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells. [Link]
-
ResearchGate. (2017). Optimization of Electrolyte Components on the Performance of Organic-Dye-Sensitized Solar Cells. [Link]
-
ACS Publications. (2006). Role of Electrolytes on Charge Recombination in Dye-Sensitized TiO2 Solar Cell (1): The Case of Solar Cells Using the I-/I3- Redox Couple. [Link]
-
Royal Society of Chemistry. (2012). Iodine-free quasi solid-state dye-sensitized solar cells based on ionic liquid and alkali salt. [Link]
-
ResearchGate. (2007). An improved preparation of 1-methyl-3-propylimidazolium iodide and its application in dye-sensitized solar cells. [Link]
-
CORE. (2020). Thesis on Polyiodide HTM for DSSCs. [Link]
-
MDPI. (2021). Low-Temperature Fabrication of Flexible Dye-Sensitized Solar Cells: Influence of Electrolyte Solution on Performance under Solar and Indoor Illumination. [Link]
-
ResearchGate. (2023). (PDF) A Review on Liquid Electrolyte Stability Issues for Commercialization of Dye-Sensitized Solar Cells (DSSC). [Link]
-
ResearchGate. (2016). (PDF) Efficiency enhancement of dye-sensitized solar cell with PVdF-HFP:MPII:NaI quasi-solid-state electrolyte. [Link]
-
PubMed Central. (2023). Data-driven modelling for electrolyte optimisation in dye-sensitised solar cells and photochromic solar cells. [Link]
-
Semantic Scholar. (2021). Preparation and Characterization of Polymer Based Electrolytes for Dye- Sensitized Solar Cell Application. [Link]
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Technical Support Center: Enhancing the Stability of 1,2-Dimethyl-3-propylimidazolium Iodide Electrolytes
Welcome to the technical support center for 1,2-Dimethyl-3-propylimidazolium Iodide (DMPII). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of DMPII in electrochemical cells. Here, we address common challenges and frequently asked questions to ensure the reliability and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs) about DMPII Stability
This section addresses common questions regarding the stability of DMPII-based electrolytes.
Q1: My freshly prepared DMPII electrolyte has a yellow to brownish tint. Is this normal?
A freshly synthesized and properly purified this compound should be a white to light yellow crystalline powder.[1] When dissolved to form an electrolyte, a pale yellow color is acceptable. However, a noticeable yellow to brown color often indicates the presence of triiodide (I₃⁻), which can form from the oxidation of the iodide anion (I⁻). This is a common occurrence, especially if the DMPII has been exposed to air and light. While a low concentration of triiodide is often a component of the redox couple in applications like Dye-Sensitized Solar Cells (DSSCs), excessive amounts can be a sign of degradation and can negatively impact device performance.[2]
Q2: What are the primary causes of DMPII degradation in an electrochemical cell?
The degradation of DMPII in an electrochemical cell is primarily influenced by:
-
Presence of Impurities: Water and oxygen are significant contributors to the degradation of imidazolium-based ionic liquids.[3][4] Water can act as a nucleophile, initiating decomposition pathways.[3]
-
Electrochemical Potential: Applying potentials beyond the electrochemical stability window of the ionic liquid can lead to its oxidation or reduction.
-
Thermal Stress: Elevated temperatures can accelerate decomposition reactions.[2]
-
Photodegradation: Exposure to UV light can also contribute to the degradation of the electrolyte, particularly in applications like DSSCs.[2]
Q3: What is the expected electrochemical stability window for DMPII?
Imidazolium-based ionic liquids are known for their wide electrochemical stability windows. The exact window for DMPII can be influenced by the purity of the ionic liquid and the nature of the other components in the electrolyte. It is crucial to determine the electrochemical stability window experimentally for your specific electrolyte composition using techniques like cyclic voltammetry.
Q4: Can I reuse a DMPII-based electrolyte that has changed color?
It is generally not recommended to reuse a DMPII-based electrolyte that has undergone a significant color change (e.g., from pale yellow to dark brown or black). This color change is a strong indicator of significant triiodide formation and potentially other degradation products, which can adversely affect the performance and reproducibility of your electrochemical cell.
Section 2: Troubleshooting Guide for DMPII Electrolyte Instability
This section provides a structured approach to identifying and resolving common stability issues with DMPII electrolytes.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Rapid color change of the electrolyte to dark brown/black after cell assembly. | 1. Presence of significant amounts of water or oxygen in the electrolyte or cell components. 2. Reaction with incompatible cell materials. 3. Photodegradation from excessive light exposure. | 1. Ensure all components (DMPII, solvents, additives) are thoroughly dried and degassed. Assemble the cell in an inert atmosphere (e.g., a glovebox). 2. Verify the chemical compatibility of all cell components (e.g., sealant, electrodes) with the iodide/triiodide redox couple. 3. Protect the cell from unnecessary light exposure, especially UV light. |
| Gradual decrease in cell performance over time (e.g., lower open-circuit voltage or short-circuit current in a DSSC). | 1. Slow degradation of the DMPII cation. 2. Evaporation of volatile solvent components from the electrolyte. 3. Reaction of the electrolyte with the electrode surfaces. | 1. Consider the use of stabilizing additives (see Section 3). 2. Ensure proper sealing of the electrochemical cell to prevent solvent loss. 3. Characterize the electrode surfaces post-operation to check for signs of corrosion or passivation. |
| Inconsistent or non-reproducible electrochemical measurements. | 1. Variations in the purity of the DMPII used. 2. Inconsistent electrolyte preparation procedure. 3. Contamination during cell assembly. | 1. Purify the as-received DMPII (see Protocol 1). 2. Follow a standardized and well-documented electrolyte preparation protocol (see Protocol 2). 3. Maintain a clean working environment and handle all components with care to avoid contamination.[5] |
Section 3: Key Stabilization Strategies and Experimental Protocols
Proactive measures during the preparation and handling of DMPII and its electrolytes are crucial for ensuring long-term stability.
The Critical Role of Purity: Purification of DMPII
Commercial DMPII may contain impurities from its synthesis, such as unreacted starting materials or residual solvents. These impurities can act as catalysts for degradation reactions. Therefore, purifying the DMPII before use is a critical first step.
Protocol 1: Purification of this compound
Objective: To remove colored impurities and residual starting materials from commercially available DMPII.
Materials:
-
This compound (as-received)
-
Activated charcoal
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
-
Rotary evaporator
-
High-vacuum line
Procedure:
-
Dissolution: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the as-received DMPII in a minimal amount of anhydrous acetonitrile.
-
Decolorization: Add a small amount of activated charcoal to the solution (approximately 1-2% by weight of the DMPII).
-
Stirring: Stir the mixture at room temperature for 12-24 hours. The activated charcoal will adsorb colored impurities.
-
Filtration: Filter the solution through a fine filter paper to remove the activated charcoal. The resulting solution should be colorless or pale yellow.
-
Solvent Removal: Remove the acetonitrile using a rotary evaporator.
-
Washing: Wash the resulting solid or viscous liquid with anhydrous diethyl ether to remove any remaining non-polar impurities. Decant the diethyl ether. Repeat this washing step 2-3 times.
-
Drying: Dry the purified DMPII under high vacuum for at least 24 hours to remove any residual solvent.
-
Storage: Store the purified DMPII in a tightly sealed container inside a glovebox or desiccator, protected from light.
Strategic Use of Additives
The addition of certain compounds to the DMPII electrolyte can significantly enhance its stability and the overall performance of the electrochemical cell.
-
4-tert-butylpyridine (TBP): TBP is a common additive in DSSC electrolytes. It adsorbs on the surface of the semiconductor electrode (e.g., TiO₂), suppressing charge recombination and improving the open-circuit voltage.
-
Guanidinium Thiocyanate (GuSCN): GuSCN can act as a chaotropic agent, influencing the solvation of ions in the electrolyte. It has been shown to improve the performance and stability of DSSCs.
-
Lithium Iodide (LiI): The addition of LiI can increase the ionic conductivity of the electrolyte and influence the energetics at the electrode-electrolyte interface.
Protocol for Preparing a Stable DMPII-Based Electrolyte
The order of addition and the handling of the components are crucial for preparing a stable and high-performing electrolyte.
Protocol 2: Preparation of a Standard DMPII-Based Electrolyte for Dye-Sensitized Solar Cells
Objective: To prepare a stable DMPII-based electrolyte with common additives for use in DSSCs.
Materials:
-
Purified this compound (DMPII)
-
Lithium Iodide (LiI), anhydrous
-
Iodine (I₂), resublimed
-
4-tert-butylpyridine (TBP), anhydrous
-
Guanidinium Thiocyanate (GuSCN)
-
Acetonitrile (anhydrous)
-
Valeronitrile (anhydrous)
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Glovebox or other inert atmosphere environment
Procedure:
-
Solvent Preparation: Prepare a co-solvent mixture of acetonitrile and valeronitrile (e.g., 85:15 v/v) inside a glovebox.
-
Component Dissolution (Order is Important): a. In a volumetric flask, dissolve the purified DMPII in the solvent mixture with gentle stirring. b. Once the DMPII is fully dissolved, add the LiI and stir until it dissolves completely. c. Next, add the GuSCN and stir until dissolved. d. Add the TBP to the solution and stir. e. Finally, add the iodine and stir until it is completely dissolved. The solution will turn a dark reddish-brown.
-
Final Concentration Example: A common electrolyte composition is:
-
0.6 M DMPII
-
0.1 M LiI
-
0.05 M I₂
-
0.5 M TBP
-
0.1 M GuSCN
-
-
Storage: Store the prepared electrolyte in a tightly sealed, amber glass vial inside a glovebox to protect it from air, moisture, and light.
Section 4: Advanced Characterization and Stability Testing
To thoroughly investigate the stability of your DMPII electrolyte, advanced characterization techniques and standardized testing protocols are essential.
Visualizing Degradation Pathways
The primary degradation pathway for imidazolium cations in the presence of a nucleophile (like water or hydroxide ions) and heat is through a Hofmann-type elimination reaction.[6][7][8][9][10]
Caption: Interpreting changes in cyclic voltammograms.
¹H NMR Spectroscopy:
-
Appearance of New Signals: The presence of new peaks in the ¹H NMR spectrum of the electrolyte after aging is a clear indication of chemical degradation. For example, the formation of 1,2-dimethylimidazole and propene from a Hofmann-type elimination would result in new characteristic signals.
-
Changes in Chemical Shifts: Shifts in the positions of the DMPII proton signals can indicate changes in the chemical environment, such as interactions with degradation products.
-
Integration Changes: A decrease in the integral of the DMPII proton signals relative to an internal standard would indicate a reduction in its concentration.
By following the guidance and protocols outlined in this technical support center, researchers can significantly improve the stability and reliability of their this compound-based electrochemical systems.
References
-
Effect of Trace Water and Oxygen on the Imidazolium Cation-Copper Electrode Interface Electrochemistry. Langmuir, 2025.
- Troubleshooting the Dye Sensitized Solar Cell (DSSC). Unknown Source.
-
Hofmann elimination. Wikipedia.
-
Effect of Trace Water and Oxygen on the Imidazolium Cation–Copper Electrode Interface Electrochemistry. ResearchGate.
- Acceler
-
The Hofmann Elimination. Organic Chemistry Tutor.
-
A Review on Liquid Electrolyte Stability Issues for Commercialization of Dye-Sensitized Solar Cells (DSSC). HSBI.
-
The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored?. Master Organic Chemistry.
-
Hofmann Elimination Reaction | Definition, Mechanism & Applications. Allen.
-
Hofmann Elimination Reaction: Mechanism, Examples & Applications. Aakash Institute.
-
Ionic Liquid-Based Dye-Sensitized Solar Cells-Insights into Electrolyte and Redox Mediator Design. DiVA portal.
-
Investigation of the Long-Term Stability of Different Polymers and Their Blends with PEO to Produce Gel Polymer Electrolytes for Non-Toxic Dye-Sensitized Solar Cells. MDPI.
-
Accelerated Aging Test Checklist. Westpak.
-
Accelerated and Real-Time Aging. STERIS AST.
-
Ionic Liquid-Based Dye-Sensitized Solar Cells—Insights into Electrolyte and Redox Mediator Design. ResearchGate.
-
Effect of Trace Water and Oxygen on the Imidazolium Cation-Copper Electrode Interface Electrochemistry.. Semantic Scholar.
-
Redox Shuttle-Based Electrolytes for Dye-Sensitized Solar Cells: Comprehensive Guidance, Recent Progress, and Future Perspective. ACS Omega.
-
Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells. MDPI.
-
Long-term stability testing of dye-sensitized solar cells. ResearchGate.
-
Thermal Aging of Anions in Ionic Liquids containing Lithium Salts by IC/ESI-MS. ResearchGate.
-
Ionic Liquid-Based Dye-Sensitized Solar Cells—Insights into Electrolyte and Redox Mediator Design. ACS Sustainable Chemistry & Engineering.
-
A Review on Liquid Electrolyte Stability Issues for Commercialization of Dye-Sensitized Solar Cells (DSSC). ResearchGate.
-
This compound, 25G - D3903-25G. Lab Pro Inc.
-
Photocatalytic degradation of imidazolium ionic liquids using dye sensitized TiO2/SiO2 composites. RSC Publishing.
-
(A) cyclic voltammetry of an iodide/iodine-based electrolyte at.... ResearchGate.
-
Dye Sensitized Solar Cells - Working Principles, Challenges and Opportunities. SciSpace.
-
Development of Accelerated Aging Test Protocol for Environmental. UMass Lowell.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Unknown Source.
- Solvent-dependent iodide interactions in LiO2 electrolytes – a molecular dynamics study. Unknown Source.
-
Influence of Elemental Iodine on Imidazolium-Based Ionic Liquids: Solution and Solid-State Effects. Inorganic Chemistry.
-
This compound. TCI Chemicals.
-
This compound. Chongqing Chemdad Co..
-
Ionic liquid redox electrolytes based on binary mixtures of 1-alkyl-methylimidazolium tricyanomethanide with 1-methyl-3-propylimidazolium iodide and implication in dye-sensitized solar cells. Journal of Materials Chemistry A.
-
Cyclic Voltammetry Uses | How to Read a Voltammogram. Ossila.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Unknown Source.
-
1,2-Dimethyl-3-propyl-1H-imidazol-3-ium iodide. ChemScene.
-
Long-Term Stability Improvement of Non-Toxic Dye-Sensitized Solar Cells via Poly(ethylene oxide) Gel Electrolytes for Future Textile-Based Solar Cells. MDPI.
-
Ionic Liquid (1-Methyl 3-propyl imidazolium iodide) With Polymer Electrolyte for DSSC Application. ResearchGate.
-
Understanding Degradation at the Lithium-Ion Battery Cathode/Electrolyte Interface. NIH.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
-
On Decomposition, Degradation, and Voltammetric Deviation: The Electrochemist's Field Guide to Identifying Precatalyst Transformation. RSC Publishing.
-
1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts. ResearchGate.
-
Episode #46: How to interpret CV cyclic voltammograms. YouTube.
- NMR Solvent D
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- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]
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- 9. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 10. Hofmann Elimination Reaction: Mechanism, Examples & Applications | AESL [aakash.ac.in]
Technical Support Center: Purification of 1,2-Dimethyl-3-propylimidazolium Iodide
Welcome to the technical support center for the purification of 1,2-Dimethyl-3-propylimidazolium Iodide (DMPII). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile ionic liquid. Our goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying principles for a successful outcome.
I. Understanding the Challenges: Common Impurities and Their Impact
The purity of this compound is paramount for its successful application in areas such as electrochemistry, catalysis, and pharmaceutical development.[1][2] Impurities, even in trace amounts, can significantly alter its physicochemical properties, including viscosity, conductivity, and thermal stability, leading to unreliable and irreproducible experimental results.[3]
The primary impurities in crude DMPII typically arise from its synthesis, which involves the quaternization of 1,2-dimethylimidazole with 1-iodopropane.[4][5]
Common Impurities:
-
Unreacted Starting Materials: Residual 1,2-dimethylimidazole and 1-iodopropane are common contaminants.
-
Colored Impurities: The presence of a yellow to orange hue is a frequent issue, often attributed to trace impurities or degradation products with high molar extinction coefficients.[6]
-
Water: Imidazolium-based ionic liquids are often hygroscopic and readily absorb atmospheric moisture, which can significantly impact their properties.[7][8][9]
-
Other Halides: Chloride and bromide impurities can be present, affecting the electrochemical properties.[10]
This guide will provide detailed, step-by-step protocols and troubleshooting advice to effectively remove these impurities.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My synthesized this compound has a strong yellow/orange color. How can I decolorize it?
A1: The coloration of imidazolium-based ionic liquids is a common issue that can often be resolved with an activated carbon treatment.[11][12] The porous structure of activated carbon provides a large surface area for the adsorption of colored impurities.
Underlying Principle: Activated carbon possesses a nonpolar surface that effectively adsorbs large organic molecules, which are often the source of color, through van der Waals forces.
Recommended Protocol:
-
Dissolve the crude DMPII in a suitable solvent (e.g., acetonitrile or methanol).
-
Add 1-5% (w/w) of activated carbon to the solution.
-
Stir the mixture at room temperature for several hours (4-12 hours is a good starting point).
-
Remove the activated carbon by filtration through a fine filter medium (e.g., Celite or a 0.22 µm syringe filter).
-
Remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting:
-
Color persists: Increase the amount of activated carbon or the treatment time. Gentle heating (e.g., 40-50 °C) can sometimes enhance the adsorption process, but be mindful of potential solvent evaporation.
-
Product loss: Activated carbon can adsorb some of the ionic liquid. Using the minimum effective amount of carbon is crucial to maximize yield.
Q2: I've washed my DMPII with an organic solvent, but I suspect unreacted starting materials are still present. How can I confirm and remove them?
A2: Washing with a non-polar organic solvent like diethyl ether or ethyl acetate is a standard procedure to remove unreacted, non-polar starting materials.[4][13] However, residual amounts may remain.
Confirmation: The presence of unreacted 1,2-dimethylimidazole and 1-iodopropane can be confirmed using ¹H NMR spectroscopy. Look for characteristic peaks of the starting materials that are absent in the pure product spectrum.
Enhanced Removal Protocol (Liquid-Liquid Extraction):
Liquid-liquid extraction is a highly effective method for separating components based on their differential solubilities in two immiscible liquid phases.[14][15][16]
-
Dissolve the crude DMPII in a minimal amount of a polar solvent in which it is highly soluble (e.g., dichloromethane).
-
Wash the solution multiple times with a non-polar solvent (e.g., hexane or diethyl ether) in a separatory funnel. The ionic liquid will remain in the polar phase, while the unreacted starting materials will partition into the non-polar phase.
-
Separate the polar layer containing the purified ionic liquid.
-
Remove the solvent under reduced pressure.
Diagram: Liquid-Liquid Extraction Workflow
Caption: Workflow for purification via liquid-liquid extraction.
Q3: My final product is a viscous liquid/solid, and I'm concerned about residual water content. What is the best way to dry this compound?
A3: Water is a common and detrimental impurity in ionic liquids.[8] Rigorous drying is essential. Several methods can be employed, with vacuum drying being one of the most effective.[7][9]
Recommended Drying Protocol:
-
Place the purified DMPII in a round-bottom flask.
-
Connect the flask to a high-vacuum line (Schlenk line).
-
Heat the sample gently (e.g., 60-80 °C) while stirring under high vacuum for an extended period (at least 24-48 hours).
Alternative Methods:
-
Azeotropic Distillation: For larger scales, azeotropic distillation with a suitable solvent (e.g., toluene) can be effective for water removal.[17]
-
Molecular Sieves: Direct contact with activated molecular sieves (3Å) can also be used, though vacuum drying is often more thorough for achieving very low water content.[7][9]
Confirmation of Dryness: The water content can be accurately determined using Karl Fischer titration.
Table: Comparison of Drying Methods
| Drying Method | Advantages | Disadvantages |
| High-Vacuum Drying | Highly effective for achieving low water content. | Can be time-consuming. |
| Azeotropic Distillation | Faster for larger quantities. | Requires an additional solvent removal step. |
| Molecular Sieves | Simple and convenient. | May not achieve as low water content as vacuum drying. |
Q4: Can I purify this compound by recrystallization?
A4: Yes, recrystallization, a form of melt crystallization, can be a very effective purification technique for ionic liquids that are solid at or near room temperature.[18] This method is excellent for removing a wide range of impurities. The principle relies on the slow formation of a crystal lattice, which tends to exclude impurity molecules.[18]
Recrystallization Protocol:
-
Select a solvent system in which DMPII is soluble at elevated temperatures but poorly soluble at lower temperatures. A mixture of a good solvent (e.g., acetonitrile, ethanol) and an anti-solvent (e.g., ethyl acetate, diethyl ether) often works well.
-
Dissolve the crude DMPII in a minimum amount of the hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.
-
Dry the purified crystals under high vacuum.
Troubleshooting:
-
Oiling out: If the ionic liquid separates as an oil instead of crystals, try using a more dilute solution or a different solvent system. Seeding with a small crystal of pure product can also promote crystallization.
-
No crystallization: The solution may not be saturated enough. Carefully evaporate some of the solvent and attempt to cool again.
Diagram: Purification Strategy Overview
Caption: A general workflow for the purification of DMPII.
III. Detailed Experimental Protocol: Comprehensive Purification of this compound
This protocol combines several techniques for a comprehensive purification of crude DMPII.
Materials:
-
Crude this compound
-
Activated Carbon
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Ethyl acetate (anhydrous)
-
Celite or 0.22 µm syringe filters
-
Standard laboratory glassware, including a separatory funnel and Schlenk flask
-
Rotary evaporator
-
High-vacuum line
Procedure:
-
Decolorization:
-
Dissolve the crude DMPII in a suitable volume of acetonitrile.
-
Add 2% (w/w) activated carbon to the solution.
-
Stir the mixture at room temperature for 6 hours.
-
Filter the mixture through a pad of Celite to remove the activated carbon. Rinse the Celite with a small amount of acetonitrile.
-
-
Solvent Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the acetonitrile solution three times with an equal volume of diethyl ether to remove unreacted starting materials.
-
Separate the lower acetonitrile layer containing the DMPII.
-
-
Recrystallization:
-
Reduce the volume of the acetonitrile solution using a rotary evaporator until the solution is saturated.
-
Slowly add ethyl acetate as an anti-solvent until the solution becomes slightly turbid.
-
Warm the solution gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
Collect the resulting white to off-white crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
-
Drying:
-
Transfer the purified crystals to a Schlenk flask.
-
Dry the product under high vacuum at 70 °C for 48 hours.
-
-
Quality Control:
IV. References
-
Recovery and purification of ionic liquids from solutions: a review. RSC Advances. [Link]
-
Drying methods for [Emim]+ based ionic liquid electrospray propellants. University of Illinois. [Link]
-
Drying of Ionic Liquid by Mohammad Norazry bin Sulaiman. UTPedia. [Link]
-
Gas Drying Using Supported Ionic Liquids. Chemie Ingenieur Technik. [Link]
-
Drying methods for [Emim]+ based ionic liquid electrospray propellants. AIAA SciTech Forum. [Link]
-
Purification of Ionic Liquid Solvents in a Self-Optimizing, Continuous Microfluidic Process via Extraction of Metal Ions and Phase Separation. ACS Sustainable Chemistry & Engineering. [Link]
-
Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. ACS Publications. [Link]
-
Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts. PMC - NIH. [Link]
-
A kind of deep drying water removal method for ionic liquid. Google Patents.
-
Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. MDPI. [Link]
-
Modification of activated carbon using ionic liquids for concurrent elimination of micropollutants and antibiotic-resistant bacteria from wastewater. ResearchGate. [Link]
-
SOLVENT EXTRACTION OF METALLIC SPECIES IN IONIC LIQUIDS: AN OVERVIEW OF s-, p- AND d-ELEMENTS. Journal of Chemical Technology and Metallurgy. [Link]
-
Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems. MDPI. [Link]
-
Decolorization of Ionic Liquids for Spectroscopy. ACS Publications. [Link]
-
Ultra Purification of Ionic Liquids by Melt Crystallization. ResearchGate. [Link]
-
Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon. Royal Society of Chemistry. [Link]
-
Degradation of imidazolium-based ionic liquids in aqueous solution by Fenton oxidation. ResearchGate. [Link]
-
Crystallization in Ionic Liquids: Synthesis, Properties, and Polymorphs of Uranyl Salts. ACS Publications. [Link]
-
Approaches to crystallization from ionic liquids: complex solvents–complex results, or, a strategy for controlled formation of new supramolecular architectures?. Chemical Communications. [Link]
-
Application of ionic liquids to solvent extraction. ResearchGate. [Link]
-
Crystallization and Glass-Forming Ability of Ionic Liquids: Novel Insights into Their Thermal Behavior. ACS Sustainable Chemistry & Engineering. [Link]
-
Approaches to Crystallization from Ionic Liquids: Complex Solvents—Complex Results, or, a Strategy for Controlled Formation of New Supramolecular Architectures?. ResearchGate. [Link]
-
Advances in Ionic Liquid Technologies for CO2 Capture and Conversion: A Comprehensive Review. Industrial & Engineering Chemistry Research. [Link]
-
Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation. PubMed. [Link]
-
This compound, >98%. RoCo Global. [Link]
-
Synthesis, experimental and theoretical vibrational studies of 1-methyl and 1,2-dimethyl, 3-propyl imidazolium bis(trifluoromethanesulfonyl) imide. Indian Academy of Sciences. [Link]
-
This compound. Chemsrc. [Link]
-
Biodegradation of imidazolium ionic liquids by activated sludge microorganisms. PMC - NIH. [Link]
-
Decolorization of Ionic Liquids for Spectroscopy. ResearchGate. [Link]
-
This compound. Five Chongqing Chemdad Co.. [Link]
-
The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. ScienceDirect. [Link]
-
Synthesis and toxicity studies of imidazolium-based ionic liquids. Scholars' Mine. [Link]
-
Investigation of Imidazolium-Based Ionic Liquids as Additives for the Separation of Urinary Biogenic Amines via Capillary Electrophoresis. MDPI. [Link]
-
Interactions of Aqueous Imidazolium-Based Ionic Liquid Mixtures with Solid-Supported Phospholipid Vesicles. NIH. [Link]
-
1,3-dimethylimidazole-2-thione. Organic Syntheses Procedure. [Link]
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- 9. arc.aiaa.org [arc.aiaa.org]
- 10. 1-Methyl-3-propylimidazolium iodide = 98.0 HPLC 119171-18-5 [sigmaaldrich.com]
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Technical Support Center: The Critical Impact of Water Content on 1,2-Dimethyl-3-propylimidazolium Iodide ([DMPII]) Performance
Welcome to the technical support guide for 1,2-Dimethyl-3-propylimidazolium Iodide, a versatile ionic liquid with significant applications in electrochemistry, catalysis, and particularly as an electrolyte component in dye-sensitized solar cells (DSSCs)[1][2][3]. This document is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with water content in [DMPII], ensuring experimental reproducibility and optimal performance.
Imidazolium-based ionic liquids are known for their hygroscopic nature, readily absorbing moisture from the atmosphere[4]. This absorbed water, even in trace amounts, can significantly alter the physicochemical properties of [DMPII], such as its viscosity, ionic conductivity, and electrochemical stability, thereby impacting its performance in sensitive applications[4][5]. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you manage and control the water content in your experiments.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with [DMPII] that may be related to water content.
Frequently Asked Questions (FAQs)
Q1: I'm observing lower than expected ionic conductivity in my [DMPII] electrolyte. Could water be the cause?
A1: The effect of water on the ionic conductivity of ionic liquids is complex. At very low concentrations, a small amount of water can sometimes lead to an increase in conductivity by decreasing the viscosity of the medium, which in turn increases the mobility of the charge-carrying ions[5]. However, as the water content increases further, it can lead to a decrease in the concentration of the ionic species, resulting in an overall decrease in conductivity. For electrolytes in applications like DSSCs, where the charge transport is crucial, any deviation from the optimal anhydrous state can be detrimental[3].
Q2: My dye-sensitized solar cell (DSSC) is showing a reduced open-circuit voltage (Voc) and fill factor (FF). How can water in the [DMPII] electrolyte contribute to this?
A2: Water in a DSSC electrolyte can have several negative effects. It can promote the recombination of electrons at the TiO₂ surface with the triiodide ions in the electrolyte, a process that directly reduces the Voc[6]. Furthermore, water can alter the chemical environment at the dye-sensitized anode, potentially leading to dye desorption or degradation, which would decrease the overall efficiency[6]. The changes in viscosity and conductivity due to water can also affect the mass transport of the redox couple, leading to a lower fill factor.
Q3: What is the acceptable level of water content for [DMPII] in moisture-sensitive applications?
A3: For high-performance applications like DSSCs and other electrochemical systems, the water content should be minimized, ideally to below 100 ppm. High-purity, "solar-grade" [DMPII] is specifically manufactured to have low water and other impurity levels[7][8]. For less sensitive applications, the acceptable water content may be higher, but it is always crucial to quantify and control it to ensure reproducibility.
Q4: Can water affect the long-term stability of [DMPII]?
A4: Yes, the presence of water can compromise the chemical stability of imidazolium-based ionic liquids, especially at elevated temperatures or in the presence of other reactive species[9]. While [DMPII] is known for its good thermal stability, water can facilitate degradation pathways that might not occur in an anhydrous environment[1].
Troubleshooting Common Experimental Issues
| Observed Issue | Potential Cause Related to Water Content | Recommended Action |
| Inconsistent results between experimental batches. | Varying levels of water absorption from the atmosphere due to differences in handling and storage conditions. | Implement a strict protocol for handling and storing [DMPII] under an inert atmosphere (e.g., in a glovebox). Always measure the water content of each batch before use. |
| Reduced performance of DSSCs over time. | Gradual ingress of moisture into the solar cell assembly, leading to electrolyte degradation and reduced efficiency. | Ensure proper sealing of the DSSC device. Consider using a quasi-solid-state electrolyte to minimize solvent leakage and moisture ingress[3]. |
| Unexpected side reactions in catalytic processes. | Water acting as a nucleophile or a proton source, interfering with the intended reaction pathway. | Dry the [DMPII] and all other reaction components thoroughly before starting the experiment. Run a control reaction with a known amount of added water to confirm its effect. |
| Narrowed electrochemical window in cyclic voltammetry. | The electrolysis of water at the electrode surfaces, which occurs at a lower potential than the decomposition of the ionic liquid itself[4]. | Perform electrochemical measurements in a controlled, dry environment. Dry the [DMPII] and the electrochemical cell meticulously before the experiment. |
Part 2: Understanding the Physicochemical Impact of Water
Water molecules, even at low concentrations, can significantly disrupt the organized structure of an ionic liquid. The primary mechanisms through which water affects the properties of [DMPII] are:
-
Viscosity: Water acts as a molecular "lubricant," reducing the strong coulombic and van der Waals interactions between the imidazolium cations and iodide anions. This leads to a significant decrease in the viscosity of the ionic liquid[5][10].
-
Ionic Conductivity: The relationship between water content and ionic conductivity is not linear. Initially, the decrease in viscosity enhances ion mobility, leading to an increase in conductivity. However, at higher water concentrations, the dilution effect and changes in the ion association can lead to a decrease in conductivity[5][11].
-
Electrochemical Stability: The electrochemical window of an ionic liquid is the range of potentials within which it is electrochemically stable. Water has a much narrower electrochemical window than anhydrous ionic liquids. Its presence leads to parasitic electrochemical reactions (water splitting into hydrogen and oxygen), thus narrowing the usable potential range of the [DMPII] electrolyte[4].
The following diagram illustrates the general relationship between water content and the key physicochemical properties of an imidazolium-based ionic liquid.
Caption: Logical flow of the effects of increasing water content on the key properties of [DMPII].
Part 3: Experimental Protocols
To ensure the quality and reproducibility of your research, it is essential to have reliable methods for quantifying and controlling the water content in your [DMPII].
Protocol 1: Determination of Water Content by Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for accurately determining the water content in a wide range of samples, including ionic liquids[12][13][14].
Principle: The KF reaction is a quantitative reaction between water, iodine, and sulfur dioxide in the presence of a base and a suitable solvent. The endpoint is detected when all the water has been consumed and free iodine is present.
Methodology (Volumetric Titration):
-
System Preparation:
-
Ensure the KF titrator is clean, dry, and properly assembled.
-
Fill the titration vessel with a suitable anhydrous solvent (e.g., methanol or a specialized KF solvent).
-
Condition the solvent by running a pre-titration to eliminate any residual moisture in the vessel.
-
-
Titer Determination:
-
Accurately weigh a known amount of a certified water standard (e.g., sodium tartrate dihydrate) and add it to the titration vessel.
-
Titrate with the KF reagent to the endpoint.
-
The titer of the KF reagent (in mg H₂O/mL) is calculated based on the amount of water standard used and the volume of titrant consumed. Perform this in triplicate for accuracy.
-
-
Sample Analysis:
-
In a dry, inert atmosphere (e.g., inside a glovebox), accurately weigh a sample of [DMPII] (typically 0.1-1 g, depending on the expected water content).
-
Quickly and carefully add the [DMPII] sample to the conditioned titration vessel.
-
Start the titration and record the volume of KF reagent consumed at the endpoint.
-
-
Calculation:
-
The water content in the [DMPII] sample is calculated using the following formula: Water Content (ppm) = (Volume of Titrant (mL) × Titer (mg/mL)) / Sample Weight (g) × 1000
-
Caption: Workflow for determining water content in [DMPII] using Karl Fischer titration.
Protocol 2: Drying [DMPII] by High Vacuum
For most applications, drying [DMPII] under high vacuum at a moderate temperature is an effective method to remove absorbed water.
Methodology:
-
Sample Preparation:
-
Place the [DMPII] sample in a clean, dry Schlenk flask or a similar vacuum-rated vessel. The vessel should be large enough to allow for efficient stirring and to prevent bumping.
-
-
Drying Process:
-
Connect the flask to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen or a dry ice/acetone bath) to protect the vacuum pump from volatile components.
-
Begin stirring the [DMPII] sample.
-
Gradually apply vacuum to the system.
-
Once a high vacuum is achieved (<0.1 mbar), gently heat the sample to a moderate temperature (e.g., 60-80 °C). Caution: Do not exceed the thermal decomposition temperature of the ionic liquid.
-
Continue drying under these conditions for an extended period (typically 12-24 hours). The exact time will depend on the initial water content and the sample volume.
-
-
Completion and Storage:
-
After the drying period, allow the sample to cool to room temperature under vacuum.
-
Break the vacuum with a dry, inert gas (e.g., argon or nitrogen).
-
Immediately transfer the dried [DMPII] to a sealed container and store it in a desiccator or a glovebox to prevent reabsorption of atmospheric moisture.
-
-
Verification:
-
Measure the water content of the dried sample using Karl Fischer titration (Protocol 1) to confirm that the desired level of dryness has been achieved.
-
References
-
Chem-Impex. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Optimization of this compound Concentration in Dye-sensitized Solar Cells. [Link]
-
PubMed. (2021). The hopping mechanism of the hydrated excess proton and its contribution to proton diffusion in water. [Link]
-
Royal Society of Chemistry. (2011). Iodine-free quasi solid-state dye-sensitized solar cells based on ionic liquid and alkali salt. [Link]
-
DiVA portal. (2022). Experimental and theoretical study on ion association in [Hmim][halide] & isopropanol/water binary mixtures. [Link]
-
ResearchGate. (n.d.). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. [Link]
-
Royal Society of Chemistry. (2015). Enhanced performance of dye-sensitized solar cells with dual-function coadsorbent: reducing the surface concentration of dye–iodine complexes concomitant with attenuated charge recombination. [Link]
-
Chemsrc. (2025). This compound | CAS#:218151-78-1. [Link]
-
ACS Publications. (2022). Eco-Friendly Aqueous Dye-Sensitized Solar Cell with a Copper(I/II) Electrolyte System: Efficient Performance under Ambient Light Conditions. [Link]
-
ResearchGate. (n.d.). The Mechanism of Hydrated Proton Transport in Water. [Link]
-
MDPI. (n.d.). Low-Temperature Fabrication of Flexible Dye-Sensitized Solar Cells: Influence of Electrolyte Solution on Performance under Solar and Indoor Illumination. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ACS Publications. (2009). Effect of Water on the Viscosities and Densities of 1-Butyl-3-methylimidazolium Dicyanamide and 1-Butyl-3-methylimidazolium Tricyanomethane at Atmospheric Pressure. [Link]
-
Mettler Toledo. (n.d.). Karl Fischer Titration - School experiments. [Link]
-
MDPI. (2019). Water Absorption and Effect of Water Content on Viscosity and Electrical Conductivity of Two Diethylmethylammonium Ionic Liquids. [Link]
-
ResearchGate. (n.d.). (PDF) Water Absorption and Effect of Water Content on Viscosity and Electrical Conductivity of Two Diethylmethylammonium Ionic Liquids. [Link]
-
ResearchGate. (n.d.). Ionic Liquid (1-Methyl 3-propyl imidazolium iodide) With Polymer Electrolyte for DSSC Application. [Link]
-
Hydrogen Program. (n.d.). Mechanism of Proton Transport in Proton Exchange Membranes: Insights from Computer Simulation. [Link]
-
Mettler Toledo. (n.d.). Operating Instructions. [Link]
-
Semantic Scholar. (2010). Temperature-Dependent Density and Viscosity of the Ionic Liquids 1-Alkyl-3-methylimidazolium Iodides: Experiment and Molecular Dynamics Simulation. [Link]
-
Royal Society of Chemistry. (n.d.). Ionic liquid redox electrolytes based on binary mixtures of 1-alkyl-methylimidazolium tricyanomethanide with 1-methyl-3-propylimidazolium iodide and implication in dye-sensitized solar cells. [Link]
-
OUCI. (n.d.). Measurement and relationships of density and viscosity of 1,2‑propylene glycol + dimethyl sulfoxide mixtures and spectral insight. [Link]
-
OUCI. (n.d.). Efficiency improvement by incorporating 1-methyl-3-propylimidazolium iodide ionic liquid in gel polymer electrolytes for dye-sensitized solar cells. [Link]
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overcoming solubility issues with reactants in 1,2-Dimethyl-3-propylimidazolium Iodide
Answering the user's request.## Technical Support Center: 1,2-Dimethyl-3-propylimidazolium Iodide ([DMPII])
Welcome to the technical support guide for this compound (CAS 218151-78-1). This resource is designed for researchers, chemists, and drug development professionals utilizing this versatile ionic liquid as a solvent or catalyst. Here, we address common challenges, with a primary focus on overcoming reactant solubility issues, providing not just solutions but the fundamental principles behind them.
Frequently Asked Questions (FAQs)
Q1: What is this compound ([DMPII]) and what are its core properties?
A1: this compound, hereafter [DMPII], is an imidazolium-based ionic liquid. Unlike traditional volatile organic solvents, it is a salt that is liquid at or near room temperature. Its key features include high thermal stability, low volatility, and excellent ionic conductivity.[1] These properties make it a compelling "green solvent" alternative and an effective electrolyte in electrochemical applications.[1]
A summary of its essential physicochemical properties is provided below.
| Property | Value | Source |
| CAS Number | 218151-78-1 | [2] |
| Molecular Formula | C₈H₁₅IN₂ | [3] |
| Molecular Weight | 266.12 g/mol | |
| Appearance | White to light yellow solid/powder | [4] |
| Key Characteristics | Hygroscopic, Soluble in water | [4][5] |
It is critical to note that [DMPII] is hygroscopic; absorption of atmospheric moisture can alter its physical properties and impact reaction outcomes. Always store under an inert atmosphere.[4][5]
Q2: What types of compounds are generally soluble in [DMPII] and other imidazolium-based ionic liquids?
A2: Imidazolium-based ionic liquids like [DMPII] are considered polar solvents. They are particularly effective at dissolving a wide array of polar organic and inorganic compounds.[1][6] The solubility is governed by the principle of "like dissolves like." The charged, polar nature of the imidazolium cation and the iodide anion creates a highly polar environment. Therefore, solutes that can engage in strong electrostatic, hydrogen bonding, or dipole-dipole interactions tend to be readily soluble. This includes many salts, polar functionalized organic molecules (e.g., alcohols, carboxylic acids), and some gases. Conversely, non-polar reactants, such as hydrocarbons, often exhibit poor solubility.
Q3: What are the primary factors that control a reactant's solubility in an ionic liquid?
A3: The solubility of a solute in any solvent, including an ionic liquid, is a result of the thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.[7]
Key factors include:
-
Reactant Polarity: The polarity of your reactant is the most critical factor. A significant mismatch between the high polarity of [DMPII] and a non-polar reactant will result in poor solubility.
-
Lattice Energy (for solid reactants): For crystalline solids, the energy holding the crystal lattice together must be overcome. If the energy released upon solvation (solvation energy) is insufficient to overcome the lattice energy, the compound will not dissolve.[7]
-
Temperature: For most solid reactants, solubility increases with temperature.[8] The added thermal energy increases the kinetic energy of the molecules, helping to break apart the solute's lattice structure and promoting mixing.[7]
-
Molecular Size and Shape: Larger molecules can be more difficult to solvate, as it requires creating a larger cavity within the solvent structure.[8]
-
Ionic Liquid Structure: The specific cation and anion of the ionic liquid determine its overall properties, including its ability to solvate different species.[9][10] For instance, changing the anion can significantly alter hydrophobicity and coordinating ability.[11]
Troubleshooting Guide: Reactant Solubility Issues
This section provides a systematic approach to diagnosing and solving common solubility problems encountered when using [DMPII].
Q4: My non-polar organic reactant shows virtually no solubility in [DMPII]. What is happening and how can I fix it?
A4: This is a classic case of polarity mismatch. The highly ordered, charged environment of [DMPII] cannot effectively form favorable interactions with a non-polar molecule. The energy cost of breaking the strong ion-ion interactions within the ionic liquid is not compensated by the weak van der Waals forces that would form with the non-polar solute.
Solution: Employ a Co-solvent
The most effective strategy is to introduce a co-solvent that is miscible with both the ionic liquid and your non-polar reactant. This co-solvent acts as a "bridge," creating a new solvent environment with an intermediate polarity that can accommodate all species.
Mechanism of Co-solvent Action: A good co-solvent can improve solubility in two primary ways:
-
Polarity Bridging: It creates a homogenous phase with a polarity intermediate between the ionic liquid and the non-polar reactant.
-
Viscosity Reduction: Many ionic liquids are viscous, which can hinder the kinetics of dissolution. Co-solvents like DMSO or acetonitrile dramatically reduce the mixture's viscosity, facilitating mass transport and speeding up the dissolution process.[12] Studies on similar imidazolium halides with DMSO confirm that strong ion-solvent interactions are formed, which can disrupt the ionic liquid's structure enough to accommodate other solutes.[13]
Recommended Co-solvents for Screening:
| Co-solvent | Polarity Index | Boiling Point (°C) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Aprotic, highly polar, excellent for reducing viscosity.[12] |
| Acetonitrile (MeCN) | 5.8 | 82 | Aprotic, less polar than DMSO, easily removed post-reaction. |
| Dichloromethane (DCM) | 3.1 | 40 | Good for bridging to very non-polar reactants; low boiling point. |
| Tetrahydrofuran (THF) | 4.0 | 66 | Ethereal solvent, good for a range of polarities. |
Experimental Protocol: Co-solvent Screening
-
Setup: In separate vials, add a known amount of your reactant (e.g., 10 mg).
-
Ionic Liquid Addition: To each vial, add a fixed volume of [DMPII] (e.g., 0.5 mL). Observe for initial insolubility.
-
Co-solvent Titration: To each vial, add one of the selected co-solvents dropwise (e.g., 50 µL increments) while stirring or vortexing.
-
Observation: Record the volume of co-solvent required to achieve full dissolution. The co-solvent that dissolves the reactant with the smallest volume percentage is often the most effective.
-
Control: Ensure your reaction of interest is compatible with the chosen co-solvent by running a control experiment.
Q5: My reactant is polar, but it is still not dissolving or is only sparingly soluble in [DMPII]. What should I do?
A5: This scenario typically points to a high crystal lattice energy in your solid reactant. Even though the reactant is polar and can form favorable interactions with [DMPII], the energy required to break apart its own strong intermolecular forces (e.g., hydrogen bonds, ion-ion interactions in a salt) is prohibitively high at ambient temperature.
Solution 1: Application of Heat
For most endothermic dissolution processes (where heat is absorbed), increasing the temperature will increase solubility according to Le Chatelier's principle.[7]
Protocol:
-
Combine the reactant and [DMPII] in a reaction vessel equipped with a magnetic stirrer and a temperature probe.
-
Slowly increase the temperature of the mixture in a controlled manner (e.g., using an oil bath) while stirring vigorously.
-
Increase in increments of 5-10 °C, allowing the mixture to equilibrate at each step.
-
Crucial: Monitor the thermal stability of your reactant. Do not exceed its decomposition temperature. Run a preliminary TGA (Thermogravimetric Analysis) on your reactant if this is unknown.
Solution 2: Sonication
Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates localized hot spots and powerful shockwaves that can break apart the solute's crystal lattice, dramatically accelerating the rate of dissolution without requiring a bulk increase in temperature.
Protocol:
-
Prepare the mixture of your reactant and [DMPII] in a suitable vial.
-
Place the vial in an ultrasonic bath.
-
Sonicate in short bursts (e.g., 5-10 minutes) followed by a period of stirring to observe any changes.
-
Monitor the bath temperature, as prolonged sonication can cause heating.
References
-
Ranke, J., Mölter, K., Stock, F., Bottin-Weber, U., Poczobutt, J., Hoffmann, J., Ondruschka, B., Filser, J., & Jastorff, B. (2007). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. National Institutes of Health (NIH). Retrieved from [Link]
-
Physionyx. (n.d.). Exploring the Chemistry and Applications of Imidazolium Ionic Liquids. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Factors That Affect Solubility. Retrieved from [Link]
-
Marciniak, A. (2010). The Solubility Parameters of Ionic Liquids. Molecules, 15(4), 2837-2861. MDPI. Retrieved from [Link]
-
Zhang, J., Zhang, S., Dong, K., Zhang, Y., Shen, Y., & Lv, X. (2017). Synthesis, structure and properties of imidazolium-based energetic ionic liquids. New Journal of Chemistry, 41(15), 7502-7510. Royal Society of Chemistry. Retrieved from [Link]
-
askIITians. (2024). Explain any four factors which affect the solubility of ionic compounds. Retrieved from [Link]
-
Vedantu. (n.d.). Explain any four factors which affect the solubility of ionic compounds. Retrieved from [Link]
-
Zhang, J., et al. (2017). Synthesis, structure and properties of imidazolium-based energetic ionic liquids. New Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of ILs in water and organic solvents. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Hallett, J. P., & Welton, T. (2007). Understanding chemical reaction mechanisms in ionic liquids: Successes and challenges. ResearchGate. Retrieved from [Link]
-
Fréchet, J. M. J., & Vaino, A. R. (2006). Ionic-Liquid-Supported Synthesis: A Novel Liquid-Phase Strategy for Organic Synthesis. Accounts of Chemical Research, 39(12), 907-917. ACS Publications. Retrieved from [Link]
-
International Journal of Recent Research Aspects. (2016). Ionic liquids-Useful Reaction Green Solvents for the Future (A Review). Retrieved from [Link]
-
Doherty, T. V., Mora-Varó, A., Rae, A., & Goodrich, P. (2016). Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids. Green Chemistry, 18(22), 5947-5961. RSC Publishing. Retrieved from [Link]
-
Musale, D. A., & Pansare, S. S. (2024). Thermodynamic Study of Ionic Liquid Mixtures of 1-Hexyl-3-methylimidazolium Halide and Dimethyl Sulfoxide. Journal of Chemical & Engineering Data. DiVA portal. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, July 3). Predicting the Solubility of Ionic Compounds. YouTube. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Times in 1,2-Dimethyl-3-propylimidazolium Iodide ([DMPI]I)
Welcome to the technical support guide for utilizing 1,2-Dimethyl-3-propylimidazolium Iodide ([DMPI]I) as a reaction solvent. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction kinetics in this versatile ionic liquid. The following sections provide answers to frequently asked questions and in-depth troubleshooting guides based on established scientific principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound ([DMPI]I) and why is it used as a solvent?
A: this compound, or [DMPI]I, is a type of ionic liquid (IL), which is a salt that is liquid below 100 °C.[1] It is composed of a 1,2-dimethyl-3-propylimidazolium cation and an iodide anion.[2] Its key properties, such as low volatility, high thermal stability, and its ability to dissolve a wide range of organic and inorganic compounds, make it an attractive "green solvent" alternative to traditional volatile organic compounds (VOCs).[3][4] It is particularly noted for its applications in electrochemistry, catalysis, and organic synthesis.[3]
Q2: My reaction in [DMPI]I is unexpectedly slow. What are the most common culprits?
A: Slow reaction kinetics in an ionic liquid like [DMPI]I can typically be traced back to a few key factors. The primary suspects are:
-
Impurities: Water and halide (e.g., chloride) impurities can significantly increase the viscosity of the ionic liquid, which in turn can slow down reaction rates.[5]
-
Viscosity: The inherent viscosity of the ionic liquid may be too high at your operating temperature, limiting mass transport and the frequency of molecular collisions.[6][7]
-
Temperature: Like most chemical reactions, kinetics in [DMPI]I are highly temperature-dependent. An insufficient temperature is a common cause of slow reactions.[8][9]
-
Reactant Concentration: Dilute concentrations can lead to a lower frequency of collisions between reactant molecules, thereby decreasing the reaction rate.[10]
Q3: How does the iodide anion in [DMPI]I influence the reaction?
A: The iodide anion is not always an inert spectator ion. It can actively participate in reactions. For instance, in reactions involving iodine, the iodide anion can form polyiodide species (like [I₃]⁻), which are often more reactive.[11][12][13] Studies have shown that interactions between the imidazolium cation and the polyiodide anion can weaken the I-I bonds, enhancing reactivity in processes like iodination reactions.[11][13] Furthermore, the nature of the anion plays a crucial role in determining the physical properties of the ionic liquid, such as viscosity and polarity, which directly impact reaction kinetics.[14][15]
Q4: Can I use a co-solvent with [DMPI]I to speed up my reaction?
A: Yes, using a co-solvent is a common and effective strategy. Adding a low-viscosity molecular solvent can significantly reduce the overall viscosity of the reaction medium, thereby enhancing diffusion rates and accelerating the reaction.[5][16] However, the choice of co-solvent is critical. It must be miscible with [DMPI]I and inert under your reaction conditions. The addition of a co-solvent will also alter the polarity of the medium, which can either increase or decrease the reaction rate depending on the reaction mechanism.[17][18]
Section 2: Troubleshooting Guide for Slow or Stalled Reactions
This section provides a deeper dive into specific issues you may encounter and offers structured solutions.
Issue: Reaction is significantly slower than anticipated or reported in the literature.
Q1: Could impurities in my commercial or synthesized [DMPI]I be the problem?
A: Absolutely. Impurities are a primary cause of poor reaction performance in ionic liquids.
-
Water: [DMPI]I is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[19] Even small amounts of water can increase viscosity and potentially participate in side reactions.[5][16]
-
Halide Impurities (especially Chloride): If the synthesis of your IL involved chloride-containing precursors, residual chloride ions can dramatically increase the viscosity.[5] This is a well-documented phenomenon in imidazolium-based ionic liquids.
-
Unreacted Starting Materials: Incomplete synthesis can leave behind 1,2-dimethylimidazole or 1-iodopropane, which can interfere with your reaction.[20]
Solution: Rigorous purification and drying of the [DMPI]I are essential. See Protocol 1 for a detailed methodology.
Q2: How does the viscosity of [DMPI]I specifically affect reaction kinetics?
A: High viscosity impedes the movement of reactant molecules, a phenomenon known as the diffusion-controlled limit. This reduces the frequency of effective collisions necessary for a reaction to occur.[6][21] The relationship between viscosity and reaction rate is particularly pronounced in reactions involving large molecules or in processes where mass transport is the rate-limiting step.
Solutions:
-
Increase Temperature: Increasing the reaction temperature raises the kinetic energy of molecules and significantly decreases the viscosity of the ionic liquid, leading to a faster reaction rate.[8][9]
-
Introduce a Co-solvent: As mentioned in the FAQ, adding a low-viscosity co-solvent can be very effective.[5] See the table below for guidance.
Q3: Are there specific methods to monitor my reaction's progress in an opaque or colored ionic liquid solution?
A: Monitoring reactions in ionic liquids can be challenging, but several standard analytical methods are effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most powerful techniques for in-situ reaction monitoring in ionic liquids.[22] You can take aliquots of the reaction mixture, dissolve them in a deuterated solvent, and acquire spectra to quantify the disappearance of reactants and the appearance of products. The distinct signals of the ionic liquid cation usually do not interfere with the analysis of the reactants and products.[23] See Protocol 2 for a guide on setting this up.
-
Thin-Layer Chromatography (TLC): While the non-volatile nature of ILs can make TLC tricky, it is still a viable option for qualitative monitoring. You may need to experiment with different solvent systems, often more polar than for conventional solvents, to achieve good separation.[24] Using reverse-phase TLC plates can also be beneficial.
Section 3: Experimental Protocols & Methodologies
Protocol 1: Purification and Drying of this compound ([DMPI]I)
This protocol is a self-validating system designed to minimize water and organic impurities.
Objective: To obtain high-purity, anhydrous [DMPI]I suitable for kinetic studies.
Materials:
-
Crude or commercial [DMPI]I
-
Activated carbon
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized water
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum pump (<1 mbar) with a cold trap
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude [DMPI]I in a minimal amount of deionized water.
-
Decolorization (Optional): If the IL is colored, add a small amount of activated carbon (approx. 1-2% by weight) and stir the aqueous solution for 2-3 hours at room temperature.
-
Filtration: Filter the solution through a pad of Celite or a 0.45 µm syringe filter to remove the activated carbon.
-
Extraction of Organic Impurities: Transfer the aqueous solution to a separatory funnel. Wash the solution 3-5 times with an organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting materials or non-polar organic impurities.[25] Discard the organic layers.
-
Water Removal:
-
Step 5a (Rotary Evaporation): Remove the bulk of the water from the aqueous layer using a rotary evaporator. Set the bath temperature to 70-80 °C.
-
Step 5b (High-Vacuum Drying): Transfer the resulting viscous liquid to a Schlenk flask. Connect the flask to a high-vacuum line equipped with a liquid nitrogen or dry ice/acetone cold trap. Heat the flask in an oil bath at 70-80 °C and dry under high vacuum for at least 12-24 hours, or until no more water is collected in the cold trap.
-
-
Storage: Store the purified, dry [DMPI]I under an inert atmosphere (e.g., nitrogen or argon) in a sealed container to prevent water reabsorption.
Protocol 2: In-situ Reaction Monitoring using ¹H NMR Spectroscopy
Objective: To quantitatively track the progress of a reaction in [DMPI]I over time.
Procedure:
-
Setup: In an NMR tube, combine your starting materials and [DMPI]I. If necessary, add a small amount of a deuterated solvent (e.g., DMSO-d₆) that is miscible with the IL to provide a lock signal. Alternatively, an external lock can be used.
-
Internal Standard: Add a known amount of an inert internal standard with a simple, well-resolved signal in a clean region of the ¹H NMR spectrum (e.g., 1,3,5-trimethoxybenzene or hexamethylbenzene).
-
Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum immediately after mixing. Ensure the relaxation delay (d1) is set to at least 5 times the longest T₁ of the signals being integrated.
-
Time-Course Monitoring: Place the NMR tube in a temperature-controlled environment (e.g., a heating block set to the reaction temperature). At regular intervals, remove the tube, cool it rapidly to quench the reaction, and acquire another quantitative spectrum.
-
Data Analysis: Integrate the signals corresponding to a reactant, a product, and the internal standard. The conversion can be calculated by comparing the relative integrals of the reactant and product signals to the constant integral of the internal standard over time.
Section 4: Data Presentation
Table 1: Influence of Key Parameters on Reaction Time in [DMPI]I
| Parameter | Effect on Reaction Time | Causality & Key Considerations |
| Temperature | Decrease (reaction speeds up) | Increases kinetic energy and collision frequency; significantly lowers solvent viscosity.[8][9] |
| Water Content | Increase (reaction slows down) | Increases viscosity; can act as a competing nucleophile or base in some reactions.[5][16] |
| Co-solvent (low viscosity) | Decrease (reaction speeds up) | Reduces bulk viscosity, improving mass transport. May also alter polarity, affecting the transition state.[5][26] |
| Reactant Concentration | Decrease (reaction speeds up) | Higher concentration increases the probability of molecular collisions per unit time.[10][27] |
| Stirring/Agitation | Decrease (reaction speeds up) | Crucial for ensuring homogeneity, especially in viscous media or with heterogeneous reactants. |
Section 5: Visualization & Formatting
Diagram 1: Troubleshooting Workflow for Slow Reactions
Caption: A step-by-step workflow for diagnosing and resolving slow reaction kinetics in [DMPI]I.
Diagram 2: Interplay of Factors Affecting Reaction Kinetics
Caption: Key parameters influencing reaction rates in ionic liquids and their interdependencies.
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strategies to minimize byproducts in reactions using 1,2-Dimethyl-3-propylimidazolium Iodide
Welcome to the technical support center for 1,2-Dimethyl-3-propylimidazolium Iodide ([DMPI]I). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing byproduct formation and troubleshooting common issues encountered during chemical reactions using this versatile ionic liquid. Our focus is on understanding the "why" behind experimental choices to ensure reproducible, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an ionic liquid, which is a salt that is liquid at or near room temperature. It is recognized for its excellent thermal stability, low volatility, and ability to dissolve a wide range of organic and inorganic compounds.[1] Its primary applications in research and industry include:
-
Green Solvents: An environmentally friendly alternative to traditional volatile organic compounds (VOCs) in various chemical reactions.[1]
-
Catalysis: It can act as a catalyst or a catalyst support in organic synthesis.[1]
-
Electrochemistry: Used as an electrolyte in devices like lithium-ion batteries and dye-sensitized solar cells due to its ionic conductivity.[1]
Q2: My reaction is giving a lower yield than expected. What are the most common culprits when using [DMPI]I?
A2: Low yields in reactions involving [DMPI]I can often be traced back to a few key factors:
-
Purity of the Ionic Liquid: Residual starting materials from its synthesis (1,2-dimethylimidazole and propyl iodide) can interfere with your reaction.
-
Water Content: [DMPI]I is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Water can alter the ionic liquid's properties and may be detrimental to moisture-sensitive reactions.
-
Thermal Stability: While thermally stable, at elevated temperatures, the ionic liquid can decompose.
-
Reactivity of the Imidazolium Cation: Under certain conditions, particularly in the presence of a strong base, the imidazolium cation itself can react, leading to byproduct formation.
Q3: How can I purify my this compound before use?
A3: Ensuring the purity of your [DMPI]I is a critical first step for minimizing byproducts. A general purification protocol is provided in the "Experimental Protocols" section of this guide. The key steps involve washing with a non-polar solvent to remove organic impurities and thorough drying under high vacuum to eliminate water.
Troubleshooting Guide: A Deeper Dive into Byproduct Formation
This section addresses specific issues you may encounter and provides actionable strategies to mitigate them.
Issue 1: Unexpected Byproducts in Base-Catalyzed Reactions
Q: I am running a base-catalyzed reaction (e.g., an aldol condensation or a Baylis-Hillman reaction) in [DMPI]I and observing byproducts that seem to have incorporated a fragment of the ionic liquid. What is happening?
A: This is a known issue with imidazolium-based ionic liquids. They are not always inert spectators in the presence of a base. The C2 proton on the imidazolium ring (the proton between the two nitrogen atoms) is weakly acidic. In the presence of a sufficiently strong base, the imidazolium cation can be deprotonated to form an N-heterocyclic carbene (NHC). This NHC is a potent nucleophile and can add to electrophilic starting materials in your reaction, such as aldehydes, leading to significant byproduct formation and reduced yield of your desired product.
Mitigation Strategies:
| Strategy | Rationale |
| Choice of Base | Opt for a weaker, non-nucleophilic base if your reaction allows. Strong, sterically hindered bases are less likely to deprotonate the imidazolium cation. |
| Reaction Temperature | Lowering the reaction temperature can disfavor the deprotonation equilibrium. |
| Alternative Ionic Liquids | If deprotonation is a persistent issue, consider an imidazolium ionic liquid with a substituent at the C2 position, which lacks the acidic proton. |
Visualizing the Problem:
Caption: Formation of an N-heterocyclic carbene byproduct.
Issue 2: Reaction Failure or Byproducts at High Temperatures
Q: My reaction requires high temperatures (e.g., >150°C) and I am seeing decomposition of my starting materials and/or the formation of unexpected nitrogen-containing impurities. Could the [DMPI]I be the problem?
A: Yes, while [DMPI]I has good thermal stability, it is not limitless. At elevated temperatures, imidazolium halides can undergo thermal decomposition. The primary decomposition pathway is a nucleophilic substitution reaction where the iodide anion attacks the alkyl groups on the imidazolium cation. This results in the formation of neutral imidazole derivatives and alkyl halides.
For this compound, the main decomposition products would be:
-
1,2-dimethylimidazole and propyl iodide
-
1-propyl-2-methylimidazole and methyl iodide
These decomposition products can then react with your starting materials or catalysts, leading to a complex mixture of byproducts.
Mitigation Strategies:
| Strategy | Rationale |
| Temperature Control | Whenever possible, keep the reaction temperature below the decomposition temperature of the ionic liquid. Consult the manufacturer's data for the specific thermal stability of your [DMPI]I. |
| Reaction Time | Minimize the reaction time at elevated temperatures to reduce the extent of decomposition. |
| Inert Atmosphere | Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to suppress certain decomposition pathways. |
Visualizing the Decomposition Pathway:
Caption: Thermal decomposition of [DMPI]I.
Issue 3: Inconsistent Results and Poor Reproducibility
Q: I am getting inconsistent results with my reaction in [DMPI]I, even when I follow the same procedure. What could be causing this variability?
A: The most likely culprit for inconsistent results is the hygroscopic nature of this compound. The amount of absorbed water can vary significantly depending on how the ionic liquid is stored and handled. Water can influence the reaction in several ways:
-
Altering Polarity and Viscosity: The presence of water changes the physicochemical properties of the ionic liquid, which can affect reaction rates and equilibria.
-
Reacting with Reagents: In moisture-sensitive reactions, water can directly react with starting materials or catalysts, leading to decomposition and byproduct formation.
-
Influencing Catalytic Activity: Water can coordinate to metal catalysts, altering their activity and selectivity.
Mitigation Strategies:
| Strategy | Rationale |
| Proper Storage | Store [DMPI]I in a tightly sealed container, preferably in a desiccator or glovebox. |
| Drying Before Use | Before each use, dry the ionic liquid under high vacuum at a moderate temperature (e.g., 60-80°C) for several hours to remove absorbed water. |
| Use of Drying Agents | For extremely moisture-sensitive reactions, consider adding molecular sieves to the reaction mixture. |
| Quantify Water Content | For highly sensitive applications, consider quantifying the water content using Karl Fischer titration to ensure consistency between batches. |
Visualizing the Impact of Water:
Sources
Technical Support Center: Enhancing Ionic Conductivity of 1,2-Dimethyl-3-propylimidazolium Iodide (DMPII) Electrolytes
Welcome to the technical support center for 1,2-Dimethyl-3-propylimidazolium Iodide (DMPII) electrolytes. This guide is designed for researchers, scientists, and drug development professionals working with DMPII and aims to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on the practical enhancement of ionic conductivity, a critical parameter for the performance of various electrochemical systems, including Dye-Sensitized Solar Cells (DSSCs).[1][2]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of DMPII electrolytes.
Q1: What is this compound (DMPII) and why is it used in electrolytes?
A1: this compound (DMPII) is an imidazolium-based ionic liquid. Ionic liquids are salts that are in a liquid state at or near room temperature.[3] DMPII is particularly valued for its excellent thermal stability, low volatility, and high intrinsic ionic conductivity, making it a safer and more environmentally friendly alternative to traditional volatile organic solvents in applications like DSSCs, advanced battery systems, and supercapacitors.[2] In the context of DSSCs, it serves as a crucial component of the electrolyte, facilitating charge transport between the electrodes.
Q2: What are the key factors that influence the ionic conductivity of a DMPII electrolyte?
A2: The ionic conductivity of a DMPII electrolyte is primarily influenced by several interconnected factors:
-
Temperature: Higher temperatures generally increase ion mobility and thus enhance conductivity.[4][5][6]
-
Viscosity: Lower viscosity facilitates faster ion transport, leading to higher conductivity. Viscosity is inversely related to temperature.[7][8][9][10]
-
DMPII Concentration: The concentration of DMPII in the solvent affects the number of charge carriers. Conductivity typically increases with concentration up to an optimal point, after which ion pairing and aggregation can lead to a decrease.[11][12][13]
-
Solvent Choice: The properties of the solvent, such as polarity and viscosity, play a significant role. Solvents with low viscosity can enhance the diffusion of ions.[9][14][15]
-
Additives: The presence of other salts (e.g., lithium iodide) or chemical compounds can significantly alter the conductivity by increasing the number of charge carriers or modifying the electrolyte's physical properties.[3][12][16][17]
Q3: My new batch of DMPII electrolyte shows lower than expected conductivity. What are the potential causes?
A3: A freshly prepared DMPII electrolyte exhibiting low conductivity could be due to several reasons:
-
Purity of DMPII: Impurities in the DMPII salt can significantly hinder ionic mobility. Ensure you are using high-purity, solar-grade DMPII for your applications.[1][18]
-
Water Content: While some applications might tolerate small amounts of water, excess water can negatively impact the performance and stability of the electrolyte, especially in non-aqueous systems.[19] DMPII should be handled in a controlled, low-humidity environment.
-
Incorrect Concentration: The concentration of DMPII may not be optimal for the chosen solvent system. It is crucial to determine the optimal concentration experimentally.[12][20]
-
Solvent Purity: Impurities in the solvent can also interfere with ion transport. Always use high-purity, anhydrous solvents.
-
Incomplete Dissolution: Ensure that the DMPII and any other additives are fully dissolved in the solvent to achieve a homogeneous electrolyte.
Section 2: Troubleshooting Guide for Low Ionic Conductivity
This section provides a structured approach to diagnosing and resolving issues of low ionic conductivity in your DMPII electrolyte systems.
Issue 1: Sub-optimal Ionic Conductivity in a Pure DMPII-Solvent System
If you are experiencing low conductivity in a simple two-component system of DMPII and a solvent, follow these troubleshooting steps.
Causality Analysis:
Low conductivity in this system is often a result of an imbalance between the number of charge carriers and their mobility. The primary factors to investigate are the concentration of DMPII and the operating temperature, which directly influence the electrolyte's viscosity.[7][12][13]
Troubleshooting Workflow:
Below is a systematic workflow to optimize the ionic conductivity of your DMPII electrolyte.
Caption: Workflow for troubleshooting low conductivity in a pure DMPII-solvent system.
Experimental Protocols:
Protocol 2.1.1: Optimization of DMPII Concentration
-
Objective: To determine the concentration of DMPII that yields the highest ionic conductivity in a specific solvent.
-
Materials: High-purity DMPII, anhydrous solvent (e.g., 3-methoxypropionitrile [MePN]), conductivity meter, volumetric flasks, magnetic stirrer.
-
Procedure:
-
Prepare a series of DMPII solutions in the chosen solvent with varying concentrations (e.g., 0.1 M, 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M).[12][20]
-
Ensure complete dissolution of the DMPII at each concentration by stirring thoroughly.
-
Measure the ionic conductivity of each solution at a constant temperature using a calibrated conductivity meter.
-
Plot ionic conductivity as a function of DMPII concentration.
-
The concentration corresponding to the peak of the curve is the optimal concentration for maximizing charge carriers without significant ion pairing.[11][13]
-
Protocol 2.1.2: Temperature Dependence Study
-
Objective: To evaluate the effect of temperature on the ionic conductivity of the optimized DMPII electrolyte.
-
Materials: Optimized DMPII electrolyte from Protocol 2.1.1, temperature-controlled conductivity cell, thermostat.
-
Procedure:
-
Place the optimized electrolyte in the temperature-controlled conductivity cell.
-
Measure the ionic conductivity at a range of temperatures (e.g., 25°C, 35°C, 45°C, 55°C).[6]
-
Ensure the system reaches thermal equilibrium at each temperature point before taking a measurement.
-
Plot ionic conductivity as a function of temperature. This will demonstrate the expected increase in conductivity with temperature.[5][6]
-
Issue 2: Enhancing Conductivity with Additives
For applications requiring even higher conductivity, the use of additives is a common strategy.
Causality Analysis:
Additives can enhance ionic conductivity through two primary mechanisms: increasing the number of mobile charge carriers and reducing the viscosity of the electrolyte.[3][16] For instance, adding a salt like Lithium Iodide (LiI) introduces more ions into the solution.[12] Other additives might act as plasticizers, increasing the amorphousness of a polymer-based electrolyte and facilitating segmental motion of the polymer chains.[3]
Troubleshooting Workflow:
Caption: Workflow for enhancing conductivity using additives.
Experimental Protocols:
Protocol 2.2.1: Screening and Optimization of Salt Additives
-
Objective: To systematically evaluate the effect of a salt additive (e.g., LiI) on the ionic conductivity of the DMPII electrolyte.
-
Materials: Optimized DMPII electrolyte, high-purity LiI, conductivity meter, viscometer.
-
Procedure:
-
Start with the DMPII electrolyte at its optimal concentration.
-
Prepare a series of electrolytes with varying concentrations of LiI (e.g., 0.05 M, 0.1 M, 0.15 M, 0.2 M).[12][20]
-
Measure the ionic conductivity and viscosity of each formulation at a constant temperature.
-
Plot both ionic conductivity and viscosity as a function of LiI concentration.
-
Analyze the data to find the optimal LiI concentration that maximizes conductivity, keeping in mind that excessive salt concentration can lead to increased viscosity and ion pairing, which would be detrimental.[8][13][16]
-
Data Presentation:
Table 1: Effect of LiI Additive on DMPII Electrolyte Properties (Illustrative Data)
| LiI Concentration (M) | Ionic Conductivity (mS/cm) | Viscosity (cP) |
| 0.00 | 8.5 | 35 |
| 0.05 | 10.2 | 38 |
| 0.10 | 12.1 | 42 |
| 0.15 | 11.5 | 48 |
| 0.20 | 10.8 | 55 |
Note: The data in this table is for illustrative purposes and should be determined experimentally for your specific system.
Section 3: Advanced Considerations and System Validation
Self-Validating Protocols:
The experimental protocols provided are designed to be self-validating. For example, in the concentration optimization protocol, the expected outcome is a curve with a clear maximum. The absence of such a peak would indicate a potential issue with the experimental setup or materials, prompting a re-evaluation of purity and measurement techniques. Similarly, the temperature dependence study should yield a monotonic increase in conductivity; any deviation could suggest a phase change or degradation of the electrolyte at certain temperatures.
Impact of Cation and Anion Structure:
It is important to recognize that the structure of the imidazolium cation and the nature of the anion significantly influence the electrolyte's properties. For instance, increasing the length of the alkyl chain on the imidazolium cation generally leads to higher viscosity and lower ionic conductivity.[7][11] While our focus is on DMPII, these principles are transferable when considering other ionic liquids.
References
- Conductivity studies of imidazolium-based ionic liquids in aqueous solution.
- Ionic Liquids in DSSCs: Boosting Efficiency with DMPII.Vertex AI Search.
- Prediction of ionic conductivity of imidazolium-based ionic liquids at different temperatures using multiple linear regression and support vector machine algorithms.New Journal of Chemistry (RSC Publishing).
- Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by C
- Predicting Ionic Conductivity of Imidazolium-Based Ionic Liquid Mixtures Using Quantum-Mechanically Derived Partial Charges in the Condensed Phase.NIH.
- Predicting Ionic Conductivity of Imidazolium-Based Ionic Liquid Mixtures Using Quantum-Mechanically Derived Partial Charges in the Condensed Phase.
- Ionic Liquid Enhancement of Polymer Electrolyte Conductivity and their Effects on the Performance of Electrochemical Devices.SciSpace.
- IonLic, Solar-Grade Ionic Liquids.Solaronix.
- Optimization of this compound Concentration in Dye-sensitized Solar Cells | Request PDF.
- This compound | 218151-78-1.ChemicalBook.
- Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells.MDPI.
- Dependence of the ionic conductivity on DMPII concentration of the IFGE...
- Addition of 1 Methyl-3 Propyl Imidazolium Iodide Into Polymer Electrolyte System for Enhancement in Dye Sensitized Solar Cell Efficiency.
- This compound.Chem-Impex.
- This compound | C8H15IN2 | CID 11459786.PubChem.
- Optimization of Electrolyte Components on the Performance of Organic-Dye-Sensitized Solar Cells.
- Optimization of electrolyte components on the performance of organic-Dye-Sensitized solar cells.Daegu Gyeongbuk Institute of Science and Technology (DGIST).
- Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solv
- Long-Term Stability Improvement of Non-Toxic Dye-Sensitized Solar Cells via Poly(ethylene oxide) Gel Electrolytes for Future Textile-Based Solar Cells.NIH.
- This compound.(Quarternary onium salts|Quarternary onium salts):Koei Chemical Co., Ltd.
- This compound Five Chongqing Chemdad Co.Ltd.
- Progress on Electrolytes Development in Dye-Sensitized Solar Cells.PMC - NIH.
- Alkali Iodide Deep Eutectic Solvents as Alternative Electrolytes for Dye Sensitized Solar Cells.MDPI.
- How to improve the conductivity of electrolyte at low temperatures?One-stop lubrication solution | Discover the way to smoothness | Infomak.
- a Temperature-dependent | Download Scientific Diagram.
- Probing the Origin of Viscosity of Liquid Electrolytes for Lithium Batteries.
- Ionic conductivities of 1-propyl-2,3-dimethylimidazolium iodide.
- Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion B
- Redox Shuttle-Based Electrolytes for Dye-Sensitized Solar Cells: Comprehensive Guidance, Recent Progress, and Future Perspective | ACS Omega.ACS Omega.
- The strategies to improve ionic conductivity for solid electrolytes.
- Application Note: Viscosities of electrolyte solutions for rechargeable b
- How to Enhance Ionic Conductivity in Polymer Electrolytes.
- Effect of Electrolyte Additives on the LiNi0.5Mn0.3Co0.
- Enhancing ionic conductivity in composite polymer electrolytes with well-aligned ceramic nanowires.Stanford University.
- Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime.MDPI.
- Temperature and concentration dependence of the ionic transport properties of poly(ethylene oxide) electrolytes.eScholarship.
- Effect of conductive additives on the transport properties of porous flow-through electrodes with insulative particles and their optimization for Faradaic deioniz
- Probing the Origin of Viscosity of Liquid Electrolytes for Lithium Batteries.
- A Review on Liquid Electrolyte Stability Issues for Commercialization of Dye-Sensitized Solar Cells (DSSC).HSBI.
- Optimizing the Ion Conductivity and Mechanical Stability of Polymer Electrolyte Membranes Designed for Use in Lithium Ion Batteries: Combining Imidazolium-Containing Poly(ionic liquids)
- A predictive viscosity model for aqueous electrolytes and mixed organic–inorganic aerosol phases.ACP - Recent.
- Temperature Dependent Radiation Induced Conductivity of Polymeric Spacecraft M
- Viscosity of Electrolytes.RheoSense Blog.
- Data-driven modelling for electrolyte optimisation in dye-sensitised solar cells and photochromic solar cells.PubMed Central.
- Ternary Electrolyte Additive Mixtures for Li-Ion Cells that Promote Long Lifetime and Less Reactivity with Charged Electrodes at Elevated Temperatures.
- Comparative study of imide-based Li salts as electrolyte additives for Li-ion b
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Navigating the Large-Scale Application of 1,2-Dimethyl-3-propylimidazolium Iodide: A Technical Support Guide
Welcome to the technical support center for 1,2-Dimethyl-3-propylimidazolium Iodide ([DMPII]). This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale experiments to large-scale applications of this versatile ionic liquid. As you scale up, new challenges can emerge, from ensuring consistent purity to managing safety and waste streams. This comprehensive resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to support your success.
Frequently Asked Questions (FAQs)
Q1: What are the primary large-scale applications of this compound?
A1: [DMPII] is a versatile ionic liquid with significant potential in several large-scale applications. Its high ionic conductivity and thermal stability make it an excellent electrolyte in energy storage devices like lithium-ion batteries and dye-sensitized solar cells.[1][2][3] In the pharmaceutical and fine chemical industries, it serves as a green solvent and catalyst in organic synthesis, often leading to improved reaction rates and yields.[2] Additionally, its potential for creating biocompatible materials is being explored for drug delivery systems.[2]
Q2: We are observing a yellow to orange discoloration in our bulk [DMPII], although it should be a white powder. What could be the cause?
A2: Discoloration is a common issue in the synthesis of imidazolium-based ionic liquids and is often an indicator of impurities.[4] The yellowish tint can result from unreacted starting materials or side products from the quaternization reaction of 1,2-dimethylimidazole and propyl iodide.[5] Another significant cause, particularly with iodide-based ionic liquids, is the formation of polyiodide species from the oxidation of the iodide anion, which can be exacerbated by exposure to air and light.[1][6][7]
Q3: Is [DMPII] sensitive to moisture, and what precautions should be taken during large-scale handling?
A3: Yes, [DMPII] is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8] This is a critical consideration for large-scale applications as water contamination can significantly alter the physicochemical properties of the ionic liquid, including its viscosity, conductivity, and solvent behavior. For large-scale handling, it is imperative to store [DMPII] in tightly sealed containers under an inert atmosphere, such as nitrogen or argon.[9] Transfer and processing should ideally occur in a controlled, low-humidity environment.
Q4: What are the key safety concerns when handling large quantities of [DMPII]?
A4: While ionic liquids have low volatility, minimizing inhalation exposure, direct contact with [DMPII] can cause skin and serious eye irritation.[9][10] When handling large quantities, it is essential to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat or apron.[9] Ensure adequate ventilation in the processing area and have safety showers and eyewash stations readily accessible.
Q5: What are the options for recycling or disposing of large volumes of [DMPII] and associated iodide-containing waste?
A5: Due to the relatively high cost of ionic liquids, recycling is an economically and environmentally prudent approach.[11] For [DMPII], recovery can be achieved through methods such as extraction, adsorption, and membrane separation.[11][12] Iodide-containing waste streams are considered hazardous and should not be discharged into the environment.[10] The iodide can be recovered and recycled through specialized processes.[12] For disposal, it is crucial to use a licensed hazardous waste management company that can handle iodide-containing chemical waste in compliance with local regulations.[10]
Troubleshooting Guide
Synthesis and Purity Issues
Problem 1: Inconsistent product purity and presence of unreacted starting materials in large-scale synthesis.
-
Underlying Cause: The quaternization reaction to synthesize [DMPII] is often exothermic. Without proper temperature control in a large reactor, localized overheating can lead to side reactions and incomplete conversion.
-
Troubleshooting Steps:
-
Controlled Reagent Addition: Implement a slow, controlled addition of the propyl iodide to the 1,2-dimethylimidazole solution to manage the heat of reaction.
-
Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., a cooling jacket) to maintain a consistent reaction temperature.
-
Solvent Selection: The use of an appropriate anhydrous solvent can help to dissipate heat and control the reaction rate.[5]
-
In-Process Monitoring: Utilize in-process analytical techniques, such as HPLC, to monitor the reaction progress and ensure complete conversion before proceeding to purification.[4]
-
Problem 2: Persistent yellow or brown discoloration of the final product.
-
Underlying Cause: As mentioned in the FAQs, discoloration is often due to impurities or the formation of polyiodides.[1][4][6][7]
-
Troubleshooting Steps:
-
Purification with Activated Carbon: Treatment of the crude [DMPII] solution with activated carbon can effectively remove many colored impurities.
-
Washing: Thoroughly wash the crude product with a suitable non-polar solvent, such as diethyl ether or ethyl acetate, to remove unreacted starting materials.[13]
-
Inert Atmosphere: Conduct the final drying and packaging steps under an inert atmosphere to prevent oxidation of the iodide anion.[9]
-
Light Protection: Store the final product in amber or opaque containers to protect it from light, which can promote the formation of colored species.
-
Stability and Degradation
Problem 3: Gradual degradation of [DMPII] during storage or in a reaction at elevated temperatures.
-
Underlying Cause: Iodide-based ionic liquids can be susceptible to thermal and oxidative degradation. The iodide anion can be oxidized, leading to the formation of iodine and polyiodides, which can be corrosive and affect the performance of the ionic liquid.[1][6][7]
-
Troubleshooting Steps:
-
Inert Atmosphere: Always store and handle [DMPII] under an inert atmosphere to minimize contact with oxygen.[9]
-
Temperature Control: Avoid prolonged exposure to high temperatures. If a reaction requires heating, use the lowest effective temperature and for the shortest duration necessary.
-
Material Compatibility: Ensure that the storage and reaction vessels are made of compatible materials. Certain metals can catalyze the degradation of ionic liquids.
-
Problem 4: Changes in the viscosity and conductivity of the ionic liquid over time.
-
Underlying Cause: The most common cause for changes in the physical properties of [DMPII] is water absorption due to its hygroscopic nature.[8]
-
Troubleshooting Steps:
-
Strict Moisture Control: Implement stringent procedures to prevent moisture ingress during storage and handling. Use of desiccants in storage areas and glove boxes for transfers can be beneficial.
-
Drying Procedures: If moisture contamination is suspected, the ionic liquid can be dried under high vacuum at a moderate temperature.[14]
-
Moisture Analysis: Regularly test the water content of your [DMPII] stock using Karl Fischer titration to ensure it meets your process specifications.
-
Handling and Material Compatibility
Problem 5: Corrosion or degradation of reactor components and transfer lines.
-
Underlying Cause: Iodide-containing ionic liquids can be corrosive to certain metals, especially in the presence of impurities or at elevated temperatures. The formation of iodine or polyiodides can exacerbate this issue.[1][6][7]
-
Troubleshooting Steps:
-
Material Selection: For large-scale reactors and equipment, prefer high-grade stainless steel (e.g., 316L), glass-lined steel, or Hastelloy. Avoid using materials that are susceptible to halide-induced corrosion.
-
Gasket and Seal Compatibility: Ensure that all gaskets and seals are made from chemically resistant polymers like PTFE or Kalrez, as some elastomers can swell or degrade upon contact with ionic liquids.
-
Regular Inspection: Implement a regular inspection and maintenance schedule for all equipment in contact with [DMPII] to detect any early signs of corrosion.
-
Experimental Protocols
Protocol 1: Large-Scale Purification of [DMPII]
This protocol outlines a general procedure for the purification of [DMPII] after synthesis to remove unreacted starting materials and colored impurities.
-
Solvent Washing:
-
Transfer the crude [DMPII] to a suitable reactor or vessel.
-
Add an equal volume of a non-polar solvent such as ethyl acetate or diethyl ether.[13]
-
Agitate the mixture vigorously for at least 30 minutes.
-
Allow the phases to separate. The [DMPII] will typically be the denser phase.
-
Decant or drain the upper solvent layer.
-
Repeat the washing step 2-3 times until the solvent layer is colorless.
-
-
Activated Carbon Treatment (Optional, for colored product):
-
Dissolve the washed [DMPII] in a minimal amount of a suitable polar solvent like acetonitrile.
-
Add 1-2% (w/w) of activated carbon to the solution.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the mixture through a bed of celite to remove the activated carbon.
-
-
Solvent Removal and Drying:
-
Remove the bulk of the solvent using a rotary evaporator under reduced pressure.
-
For the final drying, transfer the [DMPII] to a vacuum oven and dry under high vacuum at 60-80°C for 12-24 hours to remove residual solvent and water.[14]
-
Protocol 2: Quality Control Analysis of [DMPII] using HPLC
This protocol provides a basic method for determining the purity of [DMPII] and detecting the presence of 1,2-dimethylimidazole.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: A cation exchange column is suitable for this separation.
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen phosphate) is typically used. The exact ratio may need to be optimized.[4]
-
Detection: UV detection at a wavelength of around 210 nm.
-
Procedure:
-
Prepare a standard solution of 1,2-dimethylimidazole in the mobile phase.
-
Prepare a dilute solution of the [DMPII] sample in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks corresponding to 1,2-dimethylimidazole and the [DMPII] cation based on their retention times.
-
Quantify the purity of the [DMPII] and the concentration of any unreacted 1,2-dimethylimidazole by comparing the peak areas. A purity of ≥99% is often desired for demanding applications.[2]
-
Data Summaries
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 218151-78-1 | [2] |
| Molecular Formula | C₈H₁₅IN₂ | [2] |
| Molecular Weight | 266.13 g/mol | [2] |
| Appearance | White to orange crystalline powder | [2] |
| Purity (typical) | ≥99% (HPLC) | [2] |
| Key Characteristic | Hygroscopic | [8] |
Table 2: Recommended Materials for Large-Scale Handling of [DMPII]
| Component | Recommended Materials | Materials to Avoid |
| Reactors/Vessels | Glass-lined steel, Stainless Steel (316L or higher), Hastelloy | Carbon steel, Aluminum |
| Piping/Tubing | Stainless Steel (316L), PTFE-lined steel | Copper, Brass |
| Gaskets/Seals | PTFE, Kalrez, Viton (with compatibility testing) | EPDM, Neoprene, Natural Rubber |
| Pumps | Magnetically driven or mechanically sealed pumps with compatible wetted parts | Pumps with incompatible elastomers |
Visualizations
Workflow for Troubleshooting [DMPII] Discoloration
Caption: A decision-making workflow for identifying the cause of and rectifying discoloration in [DMPII].
Key Factors in Maintaining [DMPII] Stability
Caption: A diagram illustrating the key environmental and handling factors that influence the stability of [DMPII].
References
-
Fei, Z., Bobbink, F. D., & Păunescu, E. (n.d.). Influence of Elemental Iodine on Imidazolium-Based Ionic Liquids: Solution and Solid-State Effects. FOLIA. Retrieved from [Link]
-
Fei, Z., et al. (2015). Influence of Elemental Iodine on Imidazolium-Based Ionic Liquids: Solution and Solid-State Effects. Inorganic Chemistry, 54(21), 10504-10512. Available from: [Link]
-
Goon, J. T., et al. (2019). Recycling of 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide Ionic Liquid by Stacked Cation and Anion Exchange Adsorption-Desorption. Semantic Scholar. Retrieved from [Link]
-
Fei, Z., et al. (2015). Influence of Elemental Iodine on Imidazolium-Based Ionic Liquids: Solution and Solid-State Effects. ResearchGate. Retrieved from [Link]
-
Zhang, Q., et al. (2010). Purification of Ionic Liquids: Sweeping Solvents by Nitrogen. Journal of Chemical & Engineering Data, 55(9), 3945-3949. Available from: [Link]
-
Katsuta, S., & Sugimoto, A. (2023). Use of ionic liquids for extraction separation and concentration of iodide ions in brine samples. Analytical Sciences, 39(6), 785-789. Available from: [Link]
- Google Patents. (n.d.). WO2004080974A1 - A purification method of ionic liquids to obtain their high purity.
-
Nockemann, P., et al. (2005). Purification of imidazolium ionic liquids for spectroscopic application. ResearchGate. Retrieved from [Link]
-
Zhang, S., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 8(52), 29996-30015. Available from: [Link]
-
Hou, L., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. ResearchGate. Retrieved from [Link]
-
EPFL Graph Search. (n.d.). Influence of Elemental Iodine on Imidazolium-Based Ionic Liquids: Solution and Solid-State Effects. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
L-García, M., et al. (2021). Investigation of Sulfonium-Iodide-Based Ionic Liquids to Inhibit Corrosion of API 5L X52 Steel in Different Flow Regimes in Acid Medium. Molecules, 26(21), 6599. Available from: [Link]
-
Markiewicz, M., et al. (2015). Biodegradation of imidazolium ionic liquids by activated sludge microorganisms. Journal of Hazardous Materials, 300, 273-280. Available from: [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
-
Wang, P., et al. (2011). Optimization of this compound Concentration in Dye-sensitized Solar Cells. ResearchGate. Retrieved from [Link]
-
Hou, L., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Environmental Science and Ecotechnology, 14, 100227. Available from: [Link]
-
Zain, N. M., et al. (2018). Viscosity and Ionic Conductivity of Imidazolium based Ionic Liquids bearing Triiodide Anion. E3S Web of Conferences, 34, 02002. Available from: [Link]
-
Stolte, S., et al. (2012). Ionic Liquids: Methods of Degradation and Recovery. ResearchGate. Retrieved from [Link]
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compatibility of 1,2-Dimethyl-3-propylimidazolium Iodide with different electrode materials
Welcome to the technical support center for researchers and scientists working with 1,2-Dimethyl-3-propylimidazolium Iodide (DMPII). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the compatibility of DMPII with various common electrode materials. As Senior Application Scientists, we have compiled and synthesized field-proven insights to ensure the accuracy and practical applicability of the information provided.
Frequently Asked Questions (FAQs)
Q1: What is the general electrochemical behavior of this compound?
This compound is an ionic liquid composed of a 1,2-dimethyl-3-propylimidazolium cation ([DMPI]⁺) and an iodide anion (I⁻). Its electrochemical behavior is primarily defined by the redox reactions of these two ions. The iodide anion can be oxidized to iodine (I₂) and subsequently to triiodide (I₃⁻)[1]. The imidazolium cation, on the other hand, is generally stable within a certain potential window but can be reduced at highly negative potentials[2]. The overall electrochemical stability window of imidazolium-based ionic liquids is influenced by the specific anion and cation structure[3][4][5]. For DMPII, the anodic (positive) limit is largely determined by the oxidation of the iodide anion, while the cathodic (negative) limit is set by the reduction of the imidazolium cation.
Q2: How does the choice of electrode material affect the electrochemical window of DMPII?
The choice of electrode material can significantly influence the observed electrochemical window of DMPII. This is primarily due to the catalytic activity of the electrode surface towards the redox reactions of the iodide/iodine couple and the imidazolium cation.
-
Platinum (Pt) and Gold (Au) electrodes: These materials are known to be catalytically active for halogen redox reactions. The oxidation of iodide to iodine may occur at lower overpotentials on Pt and Au compared to more inert electrodes[1]. However, the formation of an iodine film on the electrode surface can lead to passivation, affecting the reproducibility of measurements[1].
-
Glassy Carbon (GC) electrodes: Glassy carbon is a widely used electrode material due to its relatively wide potential window and chemical inertness. The oxidation of iodide on glassy carbon is feasible, and it is often used as a substrate for modification to enhance its electrocatalytic properties[6].
-
Carbon Nanotube (CNT) electrodes: CNTs offer a high surface area and can exhibit faster electron transfer kinetics compared to traditional carbon electrodes. Their compatibility with ionic liquids makes them suitable for various electrochemical applications[7]. The large surface area can enhance the current response for iodide oxidation.
Q3: What are the common challenges when using DMPII in electrochemical experiments?
Researchers using DMPII may encounter several challenges:
-
Electrode Fouling: The oxidation of iodide can lead to the formation of an insoluble iodine film on the electrode surface, a phenomenon known as electrode fouling or passivation[1][8][9]. This film can block the active sites of the electrode, leading to a decrease in current and a distortion of the voltammetric signal.
-
Viscosity: Like many ionic liquids, DMPII can have a higher viscosity compared to conventional aqueous or organic electrolytes. This can affect mass transport and lead to slower diffusion of electroactive species to the electrode surface[10].
-
Impurities: The presence of impurities, such as water or residual reactants from the synthesis of the ionic liquid, can significantly impact the electrochemical behavior. Water, in particular, can narrow the electrochemical window.
Troubleshooting Guide
This section provides solutions to common problems encountered during electrochemical experiments with this compound.
Problem 1: Distorted or disappearing peaks in cyclic voltammetry.
-
Possible Cause: Electrode fouling due to the formation of an iodine film. This is particularly common on platinum and gold electrodes[1].
-
Troubleshooting Steps:
-
Electrode Polishing: After each experiment, thoroughly polish the solid electrode (Pt, Au, GC) with alumina slurry to remove any adsorbed species or films.
-
Solvent Rinsing: Rinse the electrode with a suitable solvent (e.g., acetonitrile or ethanol) to dissolve any residual iodine.
-
Electrochemical Cleaning: For noble metal electrodes, cycling the potential in a clean electrolyte solution (e.g., dilute sulfuric acid) can help to restore a clean surface.
-
Use of Modified Electrodes: Consider using electrode materials that are less prone to fouling or have been modified to resist it[8].
-
Problem 2: Poor reproducibility of measurements.
-
Possible Cause 1: Inconsistent electrode surface condition.
-
Solution: Implement a standardized electrode cleaning and preparation protocol before each experiment.
-
-
Possible Cause 2: Presence of water or other impurities in the ionic liquid.
-
Solution: Dry the ionic liquid under vacuum before use to remove moisture. Ensure all glassware and equipment are thoroughly dried.
-
-
Possible Cause 3: Changes in the reference electrode potential.
-
Solution: Use a stable reference electrode, such as a quasi-reference electrode (e.g., a silver wire) and calibrate it against a known redox couple (e.g., ferrocene/ferrocenium).
-
Problem 3: Low current response or slow kinetics.
-
Possible Cause: High viscosity of the ionic liquid leading to slow mass transport.
-
Troubleshooting Steps:
-
Increase Temperature: Gently heating the electrochemical cell can decrease the viscosity of the ionic liquid and improve ionic conductivity.
-
Use of Co-solvents: Adding a low-viscosity co-solvent can reduce the overall viscosity of the electrolyte, but this may also affect the electrochemical window and solubility of reactants[11].
-
Use of Ultramicroelectrodes: Ultramicroelectrodes are less affected by slow diffusion and can provide steady-state voltammograms.
-
Experimental Protocols & Data
Electrode Preparation Workflow
The following diagram illustrates a standard workflow for preparing solid electrodes for use with DMPII.
Caption: Standard workflow for preparing solid electrodes.
Troubleshooting Logic for Unstable Cyclic Voltammograms
This diagram outlines the decision-making process for troubleshooting unstable cyclic voltammograms.
Caption: Troubleshooting logic for unstable cyclic voltammograms.
Comparative Data on Iodide Oxidation
The following table summarizes the typical anodic peak potentials for iodide oxidation on different electrode materials. Note that these are approximate values and can vary depending on the experimental conditions (scan rate, concentration, etc.).
| Electrode Material | Typical Anodic Peak Potential (vs. Ag/AgCl) | Notes |
| Platinum (Pt) | ~ +0.5 to +0.7 V | Prone to iodine film formation and passivation[1]. |
| Gold (Au) | ~ +0.6 to +0.8 V | Similar to platinum, can be passivated by an iodine layer[12]. |
| Glassy Carbon (GC) | ~ +0.7 to +0.9 V | Generally more resistant to fouling than Pt or Au[6]. |
| Carbon Nanotubes (CNTs) | Varies | High surface area can lead to enhanced current, but behavior depends on CNT type and purity. |
References
-
Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions. The Journal of Physical Chemistry B. [Link]
-
Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions. PubMed. [Link]
-
Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. FAO AGRIS. [Link]
-
Imidazolium-Based Ionic Liquid Electrolytes for Fluoride Ion Batteries. PMC - NIH. [Link]
-
Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. The Journal of Physical Chemistry B. [Link]
-
Oxidation of iodide to iodate concurrently with evolution of oxygen at Kelgraf composite electrodes. Semantic Scholar. [Link]
-
Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. PMC - NIH. [Link]
-
[High school:Redox reactions]why is it that the iodide ions undergo oxidation. Reddit. [Link]
-
Optimization of this compound Concentration in Dye-sensitized Solar Cells. ResearchGate. [Link]
-
Boosting hydrogen generation by anodic oxidation of iodide over Ni–Co(OH)2 nanosheet arrays. RSC Publishing. [Link]
-
Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega. [Link]
-
Solvent Effects on the Electro-oxidation of Iodide Ion. Analytical Chemistry. [Link]
-
Electrochemical Oxidation Behavior of Iodide on Platinum Electrode in Acid Solution. ResearchGate. [Link]
-
Characterization of Room-Temperature Ionic Liquids to Study the Electrochemical Activity of Nitro Compounds. MDPI. [Link]
-
Approaches to, and Problems with, Ionic Liquid Electrolytes for Alkali Metal Electrochemical Devices: The Case of Low-Melting Chloroaluminate Binary Solutions. ResearchGate. [Link]
-
Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Journal of Physical Chemistry B. [Link]
-
Simultaneous detection of iodine and iodide on boron doped diamond electrodes. Infoscience. [Link]
-
The Electrochemistry of the Iodide/Tri-iodide/Iodine Redox System in Propylene Carbonate. eScholarship. [Link]
-
Real-Time Technique For Studying Ionic Liquids At Electrode Interfaces. EE World Online. [Link]
-
Exploring the electro-oxidation of the iodinated contrast iopamidol on different electrode materials for wastewater treatment. ResearchGate. [Link]
-
Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. Journal of Chemical Theory and Computation. [Link]
-
Application of Ionic Liquids in Electrochemistry—Recent Advances. PMC - NIH. [Link]
-
Electrochemical oxidation of iodide in aqueous solution. ResearchGate. [Link]
-
Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes. Science and Education Publishing. [Link]
-
This compound. Chemdad. [Link]
-
Ionic Liquid (1-Methyl 3-propyl imidazolium iodide) With Polymer Electrolyte for DSSC Application. ResearchGate. [Link]
-
This compound 98.0+%, TCI America™. Fisher Scientific. [Link]
- Carbon Nanotube Dispersion, and Negative Electrode Slurry, Negative Electrode, and Lithium Secondary Battery Including the Same.
-
Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems. MDPI. [Link]
-
Electrochemical determination of iodide on a vanadium oxide-polypropylene carbonate coated glassy carbon electrode. ResearchGate. [Link]
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Technical Support Center: Cost-Effective Synthesis of 1,2-Dimethyl-3-propylimidazolium Iodide
Introduction
Welcome to the technical support guide for the synthesis of 1,2-Dimethyl-3-propylimidazolium Iodide (DMPII). This ionic liquid is a crucial component in various research and development areas, including as an electrolyte in dye-sensitized solar cells and as a versatile solvent in green chemistry.[1] The primary barrier to its widespread use can often be the cost of synthesis, largely driven by the price of starting materials.
This guide provides a comprehensive, experience-driven approach to significantly reduce the production cost of DMPII without compromising purity or yield. We will delve into the core chemistry, offer alternative cost-effective protocols, and provide a detailed troubleshooting framework in a direct question-and-answer format to address common challenges encountered during synthesis.
Section 1: Understanding the Core Synthesis
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis of DMPII is a classic example of a quaternization reaction , where the nitrogen atom of an amine (in this case, 1,2-dimethylimidazole) attacks an alkyl halide. Mechanistically, this proceeds via a bimolecular nucleophilic substitution (SN2) pathway .[2]
In this reaction, the lone pair of electrons on the N-3 nitrogen of the 1,2-dimethylimidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of the propyl halide. This forms a new carbon-nitrogen bond and displaces the halide ion, which becomes the counter-ion for the newly formed imidazolium cation. The efficiency of this SN2 reaction is highly dependent on the choice of solvent and the nature of the leaving group (the halide).[3][4][5]
Caption: General SN2 mechanism for the quaternization of 1,2-dimethylimidazole.
Section 2: Strategic Cost Reduction
The primary expenses in this synthesis are the two key starting materials: 1,2-dimethylimidazole and the propylating agent.
Q2: How can I reduce the cost of the propylating agent?
The most direct route to DMPII uses 1-iodopropane. However, iodine-containing reagents are significantly more expensive than their bromine or chlorine counterparts. The reactivity of alkyl halides in SN2 reactions follows the trend: R-I > R-Br > R-Cl . This is because the iodide ion is an excellent leaving group.
A highly effective cost-saving strategy is to use the cheaper 1-bromopropane in combination with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a solvent like acetone. This is known as the Finkelstein reaction , which allows for an in situ halide exchange, converting the alkyl bromide to the more reactive alkyl iodide, which then quaternizes the imidazole.[6]
Data Summary: Alkyl Halide Cost Comparison
| Reagent | Typical Purity | Price (500g, Approx.) | Relative Cost Index |
| 1-Iodopropane | 99% | ~$110 USD | 1.7x |
| 1-Bromopropane | 99% | ~$65 USD | 1.0x |
Note: Prices are estimates based on current market listings for reagent-grade chemicals and can vary by supplier.[7][8]
Q3: What is the most cost-effective solvent choice?
SN2 reactions are favored by polar aprotic solvents . These solvents can stabilize the transition state but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive.[9] While specialized ionic liquids can be used as solvents, more traditional and cost-effective options are preferable for reducing costs.
-
Recommended: Acetonitrile (ACN) is an excellent and relatively inexpensive choice. It is polar, aprotic, and easily removed under vacuum.
-
Alternatives: Acetone is also a good choice, especially for the Finkelstein reaction, as it helps precipitate the NaBr byproduct, driving the equilibrium forward. Dichloromethane (DCM) can also be used.[10]
-
Avoid: Polar protic solvents like water, ethanol, or methanol should be avoided. They form strong hydrogen bonds with the nucleophile, creating a solvent "cage" that significantly reduces its reactivity and slows down the reaction.[9]
Q4: Is it feasible to synthesize 1,2-dimethylimidazole in-house?
For labs equipped for multi-step synthesis, preparing the 1,2-dimethylimidazole precursor can offer further savings. Several methods exist:
-
Methylation of 2-Methylimidazole: A common method involves the methylation of 2-methylimidazole using a methylating agent like dimethyl carbonate in an organic solvent such as DMF.[11][12] This approach is advantageous because dimethyl carbonate is low-cost and has low toxicity.[12]
-
One-Pot Synthesis: A one-pot method has been developed using glyoxal, acetaldehyde, methylamine, and ammonia water as raw materials in an aqueous solvent.[13] This method boasts low raw material costs and simpler operation.[13]
Section 3: Detailed Experimental Protocols
Protocol 1: Direct Synthesis via 1-Iodopropane (Higher Cost)
This method is straightforward and typically results in high yields with simpler purification.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,2-dimethylimidazole (1.0 eq.) in anhydrous acetonitrile (approx. 2-3 mL per gram of imidazole).
-
Reagent Addition: While stirring, slowly add 1-iodopropane (1.0-1.05 eq.) to the solution at room temperature. An exothermic reaction may be observed. For larger scale reactions, cooling the flask in an ice bath during addition is recommended.
-
Reaction Conditions: Stir the mixture at room temperature for 24-48 hours or heat to a gentle reflux (around 60-70°C) for 6-12 hours to expedite the reaction. Monitor progress using Thin-Layer Chromatography (TLC).
-
Workup & Purification:
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
The resulting crude product (a viscous liquid or solid) should be washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether (3 x volume of product) to remove any unreacted starting materials.[14]
-
Dry the final product under high vacuum for several hours to remove any residual solvent. The product should be a white to light yellow crystalline powder or viscous liquid.[1][14][15]
-
Protocol 2: Cost-Effective Synthesis via 1-Bromopropane (Recommended)
This protocol leverages the Finkelstein reaction for significant cost savings.
-
Reaction Setup: In a dry round-bottom flask, dissolve sodium iodide (NaI, 1.1 eq.) in acetone. Add 1,2-dimethylimidazole (1.0 eq.) to this solution.
-
Reagent Addition: Slowly add 1-bromopropane (1.05 eq.) to the stirring mixture.
-
Reaction Conditions: Heat the mixture to reflux (approx. 56°C) and stir for 24-48 hours. A white precipitate of sodium bromide (NaBr) will form as the reaction progresses.
-
Workup & Purification:
-
After cooling to room temperature, filter the reaction mixture to remove the NaBr precipitate.
-
Wash the filtered solid with a small amount of fresh acetone.
-
Combine the filtrates and remove the acetone under reduced pressure.
-
Wash the resulting crude ionic liquid with ethyl acetate or diethyl ether (3 x volume of product) to remove organic impurities.
-
Dry the purified product under high vacuum to yield the final this compound.
-
Caption: General experimental workflow for the synthesis and purification of DMPII.
Section 4: Troubleshooting Guide
Q5: My reaction yield is very low. What are the likely causes?
-
Cause A: Incomplete Reaction: SN2 reactions can be slow.
-
Solution: Increase the reaction time or apply gentle heat (60-70°C) to increase the reaction rate. Ensure your starting materials are of sufficient purity.
-
-
Cause B: Presence of Water: Water is a polar protic molecule that will solvate and deactivate your nucleophile.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Performing the reaction under an inert atmosphere (Nitrogen or Argon) can also help.[16]
-
-
Cause C: Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting material.
-
Solution: Carefully calculate and measure the molar equivalents of your reactants. Using a slight excess (1.05 eq.) of the alkyl halide is often beneficial.
-
Q6: The final product is a dark yellow or brown color. How can I fix this?
-
Cause: This discoloration is almost always due to the oxidation of the iodide anion (I⁻) to molecular iodine (I₂), which is brown in solution. This can be caused by exposure to light or air, or by acidic impurities.
-
Solution 1 (Decolorizing Carbon): Dissolve the crude product in a minimal amount of a suitable solvent (like acetonitrile or methanol), add a small amount of activated charcoal, stir for 30-60 minutes, and then filter through a pad of Celite. Remove the solvent under vacuum.
-
Solution 2 (Reductive Wash): During the workup, you can wash the product with a dilute aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃). This will reduce the I₂ back to I⁻. However, this introduces water, so a subsequent high-vacuum drying step is critical.
-
Q7: I'm struggling to remove unreacted starting materials during purification.
-
Cause: 1,2-dimethylimidazole and 1-iodopropane can be difficult to separate from the viscous ionic liquid product.
-
Solution: The key is vigorous and repeated washing with a solvent in which the ionic liquid is insoluble, but the starting materials are soluble. Diethyl ether and ethyl acetate are excellent choices.[14] Perform these washes in a separatory funnel if the product is liquid, or by stirring the product as a slurry in the wash solvent followed by decanting. Repeat the washing step 3-5 times for best results.
-
Q8: The reaction doesn't seem to be starting. What should I check first?
-
Cause A: Reagent Purity: Old or impure 1,2-dimethylimidazole may have degraded.
-
Solution: Check the purity of your starting materials via NMR or other analytical techniques. If necessary, purify the 1,2-dimethylimidazole by distillation.
-
-
Cause B: Inactive Alkyl Halide: While less common, alkyl halides can degrade over time, especially when exposed to light.
-
Solution: Use a fresh bottle of the alkyl halide. 1-Iodopropane often contains a copper stabilizer to prevent degradation.[7]
-
-
Cause C: Insufficient Activation Energy: At room temperature, the reaction may be kinetically slow.
-
Solution: Gently warm the reaction mixture to 50-60°C to provide the necessary energy to overcome the activation barrier and initiate the reaction.
-
Section 5: Purity Assessment
Q9: How can I confirm the identity and purity of my final product?
Verifying the structure and purity of your synthesized DMPII is a critical final step.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method to determine the purity of the final product, which should typically be ≥98%.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for confirming the structure. You should be able to identify characteristic peaks for the propyl chain protons, the methyl groups, and the imidazolium ring protons, and integrate them to confirm the correct ratio. The absence of peaks corresponding to the starting materials will confirm high purity.
References
- Biosynth. (n.d.). 1,2-Dimethylimidazole.
-
Fallon, T., et al. (2018). Ionic Liquids as Solvents for SN 2 Processes. Demonstration of the Complex Interplay of Interactions Resulting in the Observed Solvent Effects. ChemPlusChem, 83(12), 1162-1168. [Link]
- ChemicalBook. (n.d.). 1,2-Dimethylimidazole synthesis.
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Yong, Z., et al. (n.d.). SN2 Fluorination reactions in ionic liquids: a mechanistic study towards solvent engineering. Organic & Biomolecular Chemistry. [Link]
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- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-Methyl-3-propylimidazolium Iodide.
- Google Patents. (n.d.). CN106045912A - Preparation method for 1,2-dimethylimidazole.
- Google Patents. (n.d.). WO2015184280A1 - Imidazole containing quaternary ammonium salts.
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- Sigma-Aldrich. (n.d.). 1-Iodopropane 99%.
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- Chegg. (2020). The reaction of 1-bromopropane with sodium iodide gives 1-iodopropane.
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- TCI Chemicals. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 1-Methyl-3-propylimidazolium iodide.
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troubleshooting product extraction from 1,2-Dimethyl-3-propylimidazolium Iodide mixtures
Welcome to the technical support center for 1,2-Dimethyl-3-propylimidazolium Iodide ([DMPII]). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis, extraction, and purification of this versatile ionic liquid. My approach is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.
Section 1: Synthesis & Initial Workup Issues
This section addresses problems that can arise during the initial synthesis and before the main extraction process. A successful extraction begins with a well-executed reaction.
Question 1: My reaction yield is significantly lower than expected. What are the common causes?
Answer:
Low yield in the synthesis of [DMPII], a standard SN2 quaternization reaction, is a frequent issue that can almost always be traced back to reaction conditions or reactant purity.
Pillar 1: Probable Causes
-
Incomplete Reaction: The quaternization of 1,2-dimethylimidazole with 1-iodopropane requires sufficient thermal energy and time to proceed to completion. Inadequate temperature or reaction duration are primary culprits.
-
Reactant Purity & Stoichiometry: The presence of moisture or other nucleophilic impurities in the starting materials can lead to side reactions. 1,2-dimethylimidazole is hygroscopic, and absorbed water can interfere with the reaction. Incorrect stoichiometry, particularly an insufficient amount of the alkylating agent (1-iodopropane), will naturally limit the theoretical yield.
-
Volatilization of Reactant: 1-Iodopropane has a boiling point of 102 °C. If the reaction is run at or above this temperature in an open or poorly sealed system, significant loss of this reactant can occur, halting the reaction prematurely.
Pillar 2: Recommended Actions & Protocols
-
Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). While simple preparations can be done without it, maximizing yield requires minimizing water content.[1]
-
Verify Stoichiometry: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of 1-iodopropane to ensure the complete conversion of the 1,2-dimethylimidazole.
-
Optimize Reaction Conditions: A typical synthesis involves heating the neat mixture or a solution in a solvent like acetonitrile.[2] A temperature of 70-80 °C for 12-24 hours with vigorous stirring is a good starting point. Using a reflux condenser is mandatory to prevent the loss of 1-iodopropane.[2]
-
Monitor Reaction Progress: If possible, take small aliquots from the reaction mixture over time and analyze them using ¹H NMR. The disappearance of the N-methyl peak of 1,2-dimethylimidazole and the appearance of the new N-propyl and N-methyl peaks of the product will confirm progress.
Pillar 3: Verification & Analysis
The most definitive way to confirm reaction completion is via Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] In the ¹H NMR spectrum, you should observe the complete disappearance of the starting 1,2-dimethylimidazole signals and the appearance of the characteristic peaks for the [DMPII] cation.
Section 2: Core Extraction & Purification Problems
This is the most critical stage for achieving high purity. The unique properties of ionic liquids—negligible vapor pressure and high polarity—make traditional purification methods like distillation or simple recrystallization challenging.[5]
Question 2: After synthesis, how do I effectively remove unreacted starting materials?
Answer:
The key is to exploit the significant difference in polarity between the ionic liquid product and the unreacted starting materials. The product, [DMPII], is a highly polar salt, while the reactants (1,2-dimethylimidazole and 1-iodopropane) are significantly less polar.
Pillar 1: Probable Causes of Contamination
-
Incomplete Reaction: As discussed in Question 1, this is the primary source of starting material contamination.
-
Insufficient Washing: Using an inadequate volume of washing solvent or not performing enough washing cycles will leave residual reactants in the product.
Pillar 2: Recommended Actions & Protocols
A liquid-liquid extraction or a series of solvent washes is the most effective method.[6] Solvents like diethyl ether or ethyl acetate are ideal because they readily dissolve the non-polar starting materials but are poor solvents for the highly polar ionic liquid.
Experimental Protocol: Removal of Unreacted Starting Materials
-
Cool the Reaction Mixture: Allow the crude reaction mixture to cool to room temperature. The product may be a viscous liquid or have solidified.
-
Initial Wash: Add a sufficient volume of diethyl ether or ethyl acetate (e.g., 3-5 times the volume of the crude product) to the flask.
-
Stir Vigorously: Stir the mixture vigorously for 15-20 minutes. The ionic liquid should remain as a separate, denser phase, while the impurities are extracted into the ether/ethyl acetate layer.
-
Separate the Phases: Carefully decant or use a separatory funnel to remove the top organic layer.
-
Repeat: Repeat the washing process at least 3 to 5 times to ensure complete removal of the reactants.[7]
-
Dry Under Vacuum: After the final wash, place the ionic liquid under a high vacuum at a slightly elevated temperature (e.g., 60-70 °C) for several hours to remove any residual washing solvent and water.[8]
Pillar 3: Verification & Analysis
Verify the removal of starting materials using ¹H NMR. The spectra of the purified product should be free of the characteristic peaks of 1,2-dimethylimidazole and 1-iodopropane. High-Performance Liquid Chromatography (HPLC) can also be used for a quantitative assessment of purity.[9]
Workflow for Synthesis and Initial Purification
Caption: General workflow for the synthesis and initial purification of [DMPII].
Question 3: My final product has a persistent yellow or brownish color. How can I remove it?
Answer:
Color in imidazolium-based ionic liquids is a very common issue. It typically arises from trace impurities or degradation products that are highly colored and persist even after solvent washing.[10][11]
Pillar 1: Probable Causes
-
Iodide Oxidation: The iodide anion (I⁻) can be susceptible to oxidation, forming iodine (I₂), which is yellow/brown in solution. This can be initiated by light, heat, or trace acidic/oxidizing impurities.
-
Starting Material Impurities: Impurities in the initial 1,2-dimethylimidazole can lead to colored side products during the reaction.
-
Thermal Degradation: Although [DMPII] is thermally stable, prolonged heating at excessively high temperatures during synthesis or drying can cause slight degradation and color formation.
Pillar 2: Recommended Actions & Protocols
The most common and effective method for decolorizing ionic liquids is treatment with activated carbon.[12][13] Activated carbon has a high surface area with a porous structure that is excellent at adsorbing the large, often conjugated organic molecules responsible for color.[13]
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolve the IL: Dissolve the colored [DMPII] in a minimal amount of a suitable solvent. For a water-soluble IL like [DMPII], deionized water or a polar organic solvent like methanol or acetonitrile can be used. A concentration of 10-20% w/v is a good starting point.
-
Add Activated Carbon: Add a small amount of decolorizing activated carbon (typically 1-2% of the mass of the ionic liquid) to the solution.
-
Stir: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1-3 hours. The decolorization effect is often strongest in aqueous solutions.[12]
-
Filter: Remove the activated carbon by filtration. A Celite® pad or a fine porosity filter paper (e.g., Whatman® Grade 42) is recommended to ensure all fine carbon particles are removed.
-
Remove Solvent: Remove the solvent from the filtrate using a rotary evaporator, followed by drying under high vacuum to obtain the purified, colorless ionic liquid.
Pillar 3: Verification & Analysis
Visual inspection is the primary verification method. For a more quantitative assessment, UV-Vis spectroscopy can be performed on the IL before and after treatment to confirm the removal of absorbing species in the visible range.
Troubleshooting Decision Tree for Colored Product
Caption: Decision-making process for troubleshooting a colored [DMPII] product.
Section 3: Characterization & Analysis FAQs
Q: What are the key signals to look for in the ¹H NMR spectrum of pure this compound? A: You should confirm the presence of all expected proton signals and their correct integration ratios. Look for the disappearance of reactant peaks. The key is to see the signals corresponding to the propyl group (a triplet, a sextet, and another triplet) and the two distinct methyl groups on the imidazolium ring, in addition to the ring protons.
Q: My product is pure by NMR, but my application (e.g., electrochemistry) is failing. What could be wrong? A: Even if NMR pure, trace impurities can be detrimental. The most common culprits are water and residual halide ions (other than iodide). [DMPII] is hygroscopic.[9] Water content should be measured by Karl Fischer titration and should ideally be below 100 ppm for electrochemical applications.[8] Residual chloride or bromide can be checked using methods like ion chromatography or silver nitrate testing.
Q: How do I choose the best solvent for liquid-liquid extraction? A: The ideal solvent should be immiscible with your ionic liquid phase, have high solubility for the impurities you want to remove, and a low boiling point for easy removal. Since [DMPII] is water-soluble, you would typically dissolve it in water and wash with a non-polar organic solvent (like ethyl acetate, dichloromethane, or hexane) to remove organic impurities.[6] The choice depends on the specific impurity you are targeting.
Table 1: Properties of Common Solvents for [DMPII] Purification
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Polarity (Dielectric Constant) | Use Case |
| Diethyl Ether | (C₂H₅)₂O | 34.6 | 0.713 | 4.3 | Washing non-polar reactants (e.g., 1-iodopropane).[7] |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.902 | 6.0 | Washing non-polar reactants and some side products.[6] |
| Dichloromethane | CH₂Cl₂ | 39.6 | 1.326 | 9.1 | Extracting impurities from an aqueous solution of [DMPII]. |
| Acetonitrile | CH₃CN | 81.6 | 0.786 | 37.5 | Solvent for synthesis or for dissolving IL for carbon treatment.[2] |
| Water | H₂O | 100.0 | 0.997 | 80.1 | Dissolving [DMPII] to create an aqueous phase for extraction.[6] |
References
-
Recovery and purification of ionic liquids from solutions: a review. PMC - PubMed Central. Available at: [Link]
-
Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances. Chemical Communications (RSC Publishing). Available at: [Link]
-
Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances. Chemical Communications (RSC Publishing), DOI:10.1039/D1CC02151F. Available at: [Link]
-
Recent advances in NMR spectroscopy of ionic liquids. PubMed. Available at: [Link]
-
Purification of imidazolium ionic liquids for spectroscopic application. ResearchGate. Available at: [Link]
-
NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. MDPI. Available at: [Link]
-
Purification of imidazolium ionic liquids for spectroscopic applications. Queen's University Belfast. Available at: [Link]
-
Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. SpringerLink. Available at: [Link]
-
NMR Spectroscopic Study of Orientational Order in Imidazolium-Based Ionic Liquid Crystals. MDPI. Available at: [Link]
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Ionic Liquids as Solvents in Separation Processes. Austin Publishing Group. Available at: [Link]
- A purification method of ionic liquids to obtain their high purity.Google Patents.
-
Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems. MDPI. Available at: [Link]
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Liquid-Liquid Extraction of Ferric Ions into the Ionic Liquids. MDPI. Available at: [Link]
-
Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts. PMC - NIH. Available at: [Link]
-
(PDF) Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. ResearchGate. Available at: [Link]
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Why was the polymerization of ionic liquids not successful?. ResearchGate. Available at: [Link]
-
Alkylimidazolium Based Ionic Liquids: Impact of Cation Symmetry on Their Nanoscale Structural Organization. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
-
Decolorization Principle Of Activated Carbon. Industry knowledge - News. Available at: [Link]
-
The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. Huamei Carbon. Available at: [Link]
-
Ionic liquid decolorization, recycling and reuse. Bonatech. Available at: [Link]
-
Is it difficult to prepare ionic liquids in a lab?. ResearchGate. Available at: [Link]
-
This compound. Five Chongqing Chemdad Co.. Available at: [Link]
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Validation & Comparative
A Comparative Performance Analysis: 1,2-Dimethyl-3-propylimidazolium Iodide versus BMIM-Based Ionic Liquids in Electrochemical Applications
Introduction: The Evolving Landscape of Ionic Liquid Electrolytes
Ionic liquids (ILs), salts that exist in a liquid state below 100°C, have established themselves as a cornerstone in modern electrochemistry.[1] Their negligible vapor pressure, high thermal stability, and wide electrochemical windows make them compelling alternatives to traditional volatile organic solvents in applications ranging from dye-sensitized solar cells (DSSCs) to advanced battery systems.[2][3][4] Among the most widely studied cations is 1-butyl-3-methylimidazolium ([BMIM]⁺), which has been paired with various anions like hexafluorophosphate ([PF₆]⁻), tetrafluoroborate ([BF₄]⁻), and iodide ([I]⁻) to suit different applications.[3]
However, the pursuit of enhanced stability and performance necessitates a deeper exploration of IL structural diversity. This guide provides an in-depth performance comparison between a promising next-generation IL, 1,2-Dimethyl-3-propylimidazolium Iodide ([DMPII]) , and the family of conventional [BMIM]⁺-based ILs. We will dissect their fundamental physicochemical properties and correlate them to performance metrics in real-world applications, supported by experimental data and protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select and design next-generation electrolyte systems.
The Critical C2 Position: A Structural Keystone for Stability
A key structural differentiator between the [DMPII] cation and the [BMIM] cation is the substitution at the C2 position of the imidazolium ring (the carbon atom situated between the two nitrogen atoms). In [BMIM]⁺, this position holds a proton, which is known to be the most acidic proton on the ring. This acidity can render the cation susceptible to deprotonation and subsequent degradation, particularly under basic conditions or at elevated temperatures, which can compromise the long-term stability of an electrochemical device.
In contrast, [DMPII] features a methyl group at the C2 position. This substitution effectively "caps" the most reactive site on the imidazolium ring, leading to significantly enhanced thermal and chemical stability.[5] This fundamental structural modification is the primary driver behind the performance differences explored in this guide.
Physicochemical Properties: A Head-to-Head Comparison
The performance of an IL electrolyte is intrinsically linked to its physical properties. Ionic conductivity, viscosity, and thermal stability are paramount as they govern ion transport, operational temperature range, and device longevity.
| Property | This compound ([DMPII]) | 1-Butyl-3-methylimidazolium Iodide ([BMIM]I) | 1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF₆]) | 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF₄]) |
| Molecular Weight | 266.13 g/mol [6] | 294.15 g/mol | 284.18 g/mol [7] | 226.02 g/mol |
| Typical State | Solid / Liquid[6][8] | Liquid | Liquid[9] | Liquid[10] |
| Ionic Conductivity | High conductivity reported in electrolyte formulations[11] | Moderate; structure-dependent | ~1.37 mS/cm (20°C)[9] | ~3 mS/cm (RT)[10] |
| Viscosity | Lower viscosity is a design advantage | Generally lower than [PF₆]⁻ and [BF₄]⁻ analogues | High, ~310 mPa·s (25°C)[9] | High, ~219 mPa·s (25°C)[10] |
| Decomposition Temp. | Excellent thermal stability reported[11] | Varies with purity and conditions | >200°C[9] | ~432°C[12] |
| Electrochemical Window | Wide, suitable for electrochemical devices[11] | ~4 V[2] | ~4.0 V[9] | ~4.0 V[10] |
Analysis of Properties:
-
Thermal Stability: The C2 methylation in [DMPII] provides a clear advantage in thermal stability over analogous structures with a C2-H.[5] While [BMIM][BF₄] shows a high decomposition temperature, the overall stability of an IL is also dependent on the anion's reactivity.[15] The inherent stability of the [DMPII] cation makes it a robust choice for applications requiring long-term operation, potentially at elevated temperatures.[11]
Application Focus: Performance in Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells are an excellent platform for evaluating electrolyte performance due to their direct reliance on the electrolyte for regenerating the dye and transporting charge. The key performance metrics are the power conversion efficiency (η), open-circuit voltage (V_oc), short-circuit current density (J_sc), and fill factor (FF).
| Electrolyte System | V_oc (mV) | J_sc (mA·cm⁻²) | FF (%) | Efficiency (η) (%) | Source |
| [DMPII] -based liquid electrolyte | - | - | - | 7.43 | [2] |
| [DMPII] in Gel Polymer Electrolyte (GPE) | - | - | - | 5.87 | [2] |
| [BMIM]I -based liquid electrolyte | 600 | - | 49 | 5.17 | [2] |
| MPII * in Gel Polymer Electrolyte (GPE) | - | - | - | 9.35 | [16] |
*MPII: 1-Methyl-3-propylimidazolium iodide, similar to [DMPII] but without C2 methylation.
Performance Insights:
The data clearly indicates that in direct comparisons within similar experimental frameworks, electrolytes based on [DMPII] outperform those based on [BMIM]I.[2] An efficiency of 7.43% was achieved with a [DMPII]-based liquid electrolyte, significantly higher than the 5.17% reported for a [BMIM]I system where the butyl chain was found to be optimal among other alkyl lengths.[2]
It is crucial to note that the overall electrolyte composition, including additives like 4-tert-butylpyridine and the presence of co-solvents, heavily influences final cell performance.[2] For instance, a gel polymer electrolyte containing 1-methyl-3-propylimidazolium iodide (MPII), a close structural analog of [DMPII] but lacking the C2-methylation, achieved a remarkable efficiency of 9.35%.[16] This highlights that while the core IL is critical, the synergistic effects of the entire formulation are what unlock peak performance. The superior stability of [DMPII] suggests it could offer better long-term performance and reliability compared to its non-C2-methylated counterparts.
Experimental Protocols: A Guide to DSSC Fabrication and Characterization
To ensure the reproducibility and validation of performance claims, a detailed experimental protocol is indispensable. The following outlines the fabrication and testing of a DSSC, a common workflow for evaluating novel electrolytes.
I. Preparation of TiO₂ Photoanode
-
FTO Substrate Cleaning: Sequentially sonicate fluorine-doped tin oxide (FTO) glass substrates in a detergent solution, deionized water, and ethanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.
-
TiO₂ Blocking Layer: Treat the cleaned FTO substrates with a 40 mM TiCl₄ aqueous solution at 70°C for 30 minutes to deposit a compact blocking layer. Rinse with water and ethanol, then dry.
-
Mesoporous TiO₂ Layer: Apply a commercial TiO₂ paste onto the substrate using the doctor-blade technique. Use adhesive tape as a spacer to control the thickness (typically 10-12 µm).
-
Sintering: Dry the electrodes at 125°C for 5 minutes. Subsequently, sinter them in a muffle furnace using a multi-step heating profile, culminating at 500°C for 30 minutes to remove organic binders and ensure particle necking. Allow to cool to ~80°C.
II. Dye Sensitization and Cell Assembly
-
Dye Loading: While still warm (~80°C), immerse the TiO₂ photoanodes in a 0.3-0.5 mM solution of a standard ruthenium-based dye (e.g., N719) in a solvent mixture like acetonitrile/tert-butanol for 18-24 hours.
-
Counter Electrode Preparation: Drill a small filling hole in a platinized FTO counter electrode. Clean thoroughly.
-
Cell Sealing: Rinse the dye-sensitized photoanode with ethanol to remove non-adsorbed dye and dry it. Assemble the photoanode and the counter electrode in a sandwich configuration, separated by a 25 µm thick thermoplastic sealant (e.g., Surlyn). Seal the cell by heating on a hot plate at ~100°C under light pressure.
-
Electrolyte Injection: Introduce the ionic liquid electrolyte (e.g., a solution containing 0.6 M [DMPII], 0.05 M I₂, 0.1 M LiI, and 0.5 M 4-tert-butylpyridine in an organic solvent like acetonitrile) into the cell through the pre-drilled hole via vacuum backfilling.
-
Final Sealing: Seal the filling hole with a small piece of Surlyn and a coverslip by heating.
III. Photovoltaic Characterization
-
Current-Voltage (I-V) Measurement: Use a solar simulator calibrated to AM 1.5G conditions (100 mW·cm⁻²) as the light source.
-
Data Acquisition: Record the I-V curve of the assembled DSSC using a digital source meter.
-
Parameter Extraction: From the I-V curve, determine the key performance parameters: V_oc, J_sc, FF, and calculate the power conversion efficiency (η).
Visualizing the Process: DSSC Fabrication Workflow
Caption: Workflow for DSSC fabrication and characterization.
Structure-Property-Performance Relationships
The interplay between the molecular structure of the IL cation, the resulting physicochemical properties of the electrolyte, and the final device performance is complex but logical.
Caption: Impact of cation structure on electrolyte properties and DSSC performance.
Conclusion and Future Outlook
The comparative analysis reveals that This compound ([DMPII]) stands out as a high-performance alternative to conventional BMIM-based ionic liquids, particularly for applications like dye-sensitized solar cells. The strategic methylation at the C2 position of the imidazolium ring imparts enhanced thermal and chemical stability, addressing a known vulnerability in widely used imidazolium salts.
Experimental data demonstrates that [DMPII]-based electrolytes can yield significantly higher power conversion efficiencies in DSSCs compared to their [BMIM]I counterparts.[2] This performance boost is attributable to a favorable combination of high ionic conductivity and the inherent stability of the cation. While the viscosity of ILs remains a challenge, the performance of iodide-based ILs like [DMPII] is superior to high-viscosity alternatives such as [BMIM][PF₆] in mass-transport-limited systems.
For researchers and developers in the fields of solar energy, battery technology, and green chemistry, [DMPII] represents a compelling building block for next-generation electrolytes. Its adoption can lead to devices with not only improved initial performance but also enhanced long-term stability and reliability. Future research should focus on optimizing [DMPII]-based electrolyte formulations with novel additives and co-solvents to further unlock its full potential.
References
- MDPI. (n.d.). Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells.
- ChemicalBook. (2025). This compound | 218151-78-1.
- Chem-Impex. (n.d.). This compound.
- Lab Pro Inc. (n.d.). This compound, 25G - D3903-25G.
- MDPI. (n.d.). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids.
- ACS Publications. (2011). Densities and Viscosities of [Bmim][PF6] and Binary Systems.
- ACS Publications. (n.d.). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Hexafluorophosphate.
- Iolitec. (2012). TDS IL-0011_UP BMIM PF6.
- ACS Publications. (n.d.). Densities and Viscosities of [Bmim][PF6] and Binary Systems [Bmim][PF6] + Ethanol, [Bmim][PF6] + Benzene at Several Temperatures and Pressures: Determined by the Falling-Ball Method.
- BMIM PF6 1-Butyl-3-MethylImidazolium hexaFluoroPhosphate. (n.d.).
- International Journal of Electrochemical Science. (2012). BMIMBF4 Ionic Liquid Mixtures Electrolyte for Li-ion Batteries.
- ResearchGate. (2025). High performance dye-sensitized solar cells using ionic liquids as their electrolytes.
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ResearchGate. (n.d.). Dependences of (a) maximum electrical conductivity, max, on.... Retrieved from [Link]
- PubMed Central. (n.d.). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel.
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- ACS Publications. (2009). The Conductivity of Imidazolium-Based Ionic Liquids from (−35 to 195) °C. A. Variation of Cation's Alkyl Chain.
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A Comparative Guide to Imidazolium vs. Pyridinium Ionic Liquids in Catalysis
In the ever-evolving landscape of sustainable chemistry and catalysis, ionic liquids (ILs) have emerged as a pivotal class of compounds, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable solvent properties. Among the myriad of available ionic liquids, those based on imidazolium and pyridinium cations have garnered significant attention for their versatile applications as catalysts, co-catalysts, and reaction media. This guide provides an in-depth comparative analysis of the catalytic performance of imidazolium and pyridinium-based ionic liquids, offering experimental data, mechanistic insights, and practical protocols for researchers, scientists, and professionals in drug development.
Introduction: The Role of Cation Structure in Catalysis
The catalytic activity of an ionic liquid is intrinsically linked to its molecular structure, particularly the nature of the cation. Both imidazolium and pyridinium cations are aromatic heterocyclic structures, but their subtle electronic and steric differences can profoundly influence their catalytic efficacy.
Imidazolium-based ionic liquids , characterized by a five-membered ring with two nitrogen atoms, are arguably the most extensively studied class of ILs. Their popularity stems from their relative ease of synthesis, modularity, and demonstrated effectiveness in a wide array of catalytic transformations.[1] The C2-proton of the imidazolium ring is notably acidic, enabling it to act as a hydrogen bond donor and to form N-heterocyclic carbenes (NHCs) in situ, which are potent ligands for transition metal catalysts.[2]
Pyridinium-based ionic liquids , featuring a six-membered aromatic ring with one nitrogen atom, offer a distinct set of properties. Their aromaticity and the ability to be functionalized at various positions on the ring allow for fine-tuning of their steric and electronic characteristics.[3] Pyridinium ILs have shown promise as both solvents and catalysts in various organic reactions, including Diels-Alder and Friedel-Crafts reactions.[4]
This guide will dissect the catalytic performance of these two classes of ionic liquids by examining their efficiency, stability, and recyclability in key chemical transformations, supported by experimental evidence.
Head-to-Head Comparison: Catalytic Performance
A direct comparison of catalytic performance provides the most valuable insights for catalyst selection. While comprehensive head-to-head studies across all reaction types are still emerging, existing data allows for a robust comparative analysis in several key areas.
Catalytic Efficiency: A Tale of Two Cations
The efficiency of a catalyst is paramount. Here, we compare the performance of imidazolium and pyridinium ILs in representative catalytic reactions.
Heck Reaction:
The palladium-catalyzed Heck reaction is a cornerstone of C-C bond formation. A study comparing palladate salts derived from imidazolium and pyridinium ionic liquids in the Heck reaction between iodobenzene and styrene provides a direct performance benchmark.
| Catalyst Precursor | Ionic Liquid Medium | Conversion (%) (3h) | Recyclability (Yield after 5 cycles) | Reference |
| [Bmim]₂[PdCl₄] | [Bmim][PF₆] | 84 | ~80% | [1] |
| [Pyr]₂[PdCl₄] | [Bmim][PF₆] | 88 | ~85% | [1] |
| Table 1: Comparative performance of imidazolium and pyridinium-based palladate catalysts in the Heck reaction. |
In this specific study, the pyridinium-based palladate salt demonstrated slightly higher initial activity and better recyclability compared to its imidazolium counterpart under the tested conditions.[1] This suggests that the pyridinium cation may offer enhanced stabilization of the palladium nanoparticles that are the active catalytic species.
Knoevenagel Condensation:
The Knoevenagel condensation is a vital reaction for the synthesis of α,β-unsaturated compounds. Both imidazolium and pyridinium-based ILs have been successfully employed as catalysts for this transformation, often acting as basic catalysts.
Diels-Alder Reaction:
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. Imidazolium-based ionic liquids have been extensively studied as solvents and catalysts for this reaction, where they can act as Lewis acids to activate the dienophile.[7][8] For example, the reaction between anthracene and 1-p-tolyl-2,5-dione in [Bmim][BF₄] proceeds with high yield at room temperature.[9] While pyridinium ILs are also utilized in Diels-Alder reactions, detailed direct comparative studies on their catalytic efficiency versus imidazolium ILs are less common in the literature.[4]
Stability and Recyclability: The Green Chemistry Imperative
A key advantage of ionic liquids in catalysis is their potential for recyclability, which is intrinsically linked to their thermal and chemical stability.
Thermal Stability:
Generally, both imidazolium and pyridinium-based ionic liquids exhibit high thermal stability. However, studies have shown that dicationic ionic liquids, including those with mixed imidazolium-pyridinium cations, possess even greater thermal stability compared to their monocationic analogues.[10] This enhanced stability is attributed to stronger intermolecular interactions and a more dispersed positive charge.[10] When comparing monocationic systems, imidazolium-based ILs are often reported to have slightly higher thermal decomposition temperatures than their pyridinium counterparts with the same anion, which is a critical consideration for high-temperature catalytic processes.[10]
Recyclability:
The recyclability of ionic liquid catalysts is a cornerstone of their "green" credentials. In many reported catalytic systems, both imidazolium and pyridinium ionic liquids can be recycled multiple times with minimal loss of activity. For instance, in the Heck reaction cited earlier, both the imidazolium and pyridinium-based catalysts could be recycled at least five times.[1] Similarly, in the sustainable synthesis of vitamin esters, an imidazolium-based ionic liquid was recycled for four subsequent batches with an average yield of 94.1%.[11] The ease of separation of the ionic liquid phase from the product and unreacted starting materials is a key factor in achieving high recyclability.
Mechanistic Considerations: The "Why" Behind the Performance
Understanding the mechanistic role of the ionic liquid cation is crucial for rational catalyst design and optimization.
Figure 1: Mechanistic contributions of imidazolium and pyridinium cations in catalysis.
The acidic C2-proton of the imidazolium ring plays a multifaceted role. It can act as a hydrogen-bond donor, stabilizing transition states and activating substrates.[12] More significantly, under basic conditions, this proton can be abstracted to form an N-heterocyclic carbene (NHC), which can then coordinate to a metal center, forming a highly active and stable catalyst.[2] This in situ generation of NHC-metal complexes is a key feature of many imidazolium IL-mediated catalytic reactions.
In contrast, the pyridinium cation's catalytic influence is often more subtle, primarily through its role as a polar, non-coordinating solvent that can stabilize charged intermediates and transition states. The aromatic π-system of the pyridinium ring can also engage in π-π stacking interactions with aromatic substrates, influencing their reactivity. Furthermore, the ease of functionalization of the pyridinium ring allows for the introduction of specific catalytic moieties or tuning of the steric and electronic environment around the active site.
Experimental Protocols
To provide a practical context, detailed experimental protocols for representative catalytic reactions using both imidazolium and pyridinium ionic liquids are presented below.
Heck Reaction using an Imidazolium-based Ionic Liquid
This protocol is adapted from literature procedures for the Heck reaction in [Bmim][BF₄].[9]
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Olefin (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Base (e.g., triethylamine, Et₃N)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF₄])
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 1 mol%).
-
Add [Bmim][BF₄] (e.g., 2 mL) to the flask and stir until the palladium salt is dissolved.
-
Add the aryl halide (1.0 mmol), olefin (1.2 mmol), and base (1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 3-24 hours), monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product from the ionic liquid phase with an organic solvent (e.g., diethyl ether, 3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
The remaining ionic liquid phase containing the catalyst can be washed with fresh organic solvent and reused for subsequent reactions after drying under vacuum.
Figure 2: Experimental workflow for a Heck reaction in an imidazolium-based ionic liquid.
Friedel-Crafts Alkylation using a Pyridinium-based Ionic Liquid
This protocol is a general procedure based on literature reports for Friedel-Crafts alkylation in pyridinium ILs.[6]
Materials:
-
Aromatic substrate (e.g., benzene)
-
Alkylating agent (e.g., 1-bromopropane)
-
Lewis acid catalyst (e.g., AlCl₃ or FeCl₃)
-
Pyridinium-based ionic liquid (e.g., 1-ethyl-3-methylpyridinium tetrafluoroborate, [Empy][BF₄])
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, prepare the catalytic ionic liquid by carefully adding the Lewis acid (e.g., 2 mmol) to the pyridinium IL (e.g., 1 mmol) at 0 °C.
-
Stir the mixture at room temperature until a homogeneous solution is formed.
-
Add the aromatic substrate (e.g., 2 mmol) to the catalytic ionic liquid.
-
Add the alkylating agent (e.g., 1 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50 °C) for the specified duration (e.g., 4 hours). Monitor the reaction by GC or TLC.
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the product with an organic solvent (e.g., diethyl ether, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by distillation or column chromatography.
-
The ionic liquid phase can be recovered by removing water under vacuum and reused.
Conclusion and Future Outlook
Both imidazolium and pyridinium-based ionic liquids are powerful tools in the realm of catalysis, each with its own set of advantages and mechanistic nuances. Imidazolium ILs, with their well-established ability to form NHC-metal complexes and act as hydrogen bond donors, offer a robust platform for a wide range of catalytic reactions. Pyridinium ILs, on the other hand, provide a highly tunable scaffold where steric and electronic properties can be finely adjusted, and they have demonstrated excellent performance in several key transformations.
The choice between an imidazolium and a pyridinium-based ionic liquid for a specific catalytic application should be guided by a thorough understanding of the reaction mechanism, the required reaction conditions, and the desired product outcome. As research in this field continues to expand, we can expect to see the development of novel, task-specific ionic liquids based on both of these core structures, further pushing the boundaries of sustainable catalysis. The future of ionic liquid catalysis will likely involve a more sophisticated understanding of the synergistic effects between the cation, anion, and the catalytic species, leading to the design of even more efficient and selective catalytic systems.
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Solvent Properties of Pyridinium Ionic Liquids. Longdom Publishing. Available at: [Link].
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A Facile Approach of Diels-Alder Reaction in Imidazolium-based Ionic Liquids at Room Temperature. ResearchGate. Available at: [Link].
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Activity of Imidazolium-Based Ionic Liquids as Catalysts for Friedel-Crafts Acylation of Aromatic Compounds. Asian Journal of Chemistry. Available at: [Link].
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Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. MDPI. Available at: [Link].
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Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. I.R.I.S. Institutional Research Information System. Available at: [Link].
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Activity Investigation of Imidazolium-Based Ionic Liquid as Catalyst for Friedel-Crafts Alkylation of Aromatic Compounds. Asian Journal of Chemistry. Available at: [Link].
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Comparison of imidazolium and pyridinium ionic liquids as the media for biphasic ethylene polymerization in the presence of titanocene catalyst. Semantic Scholar. Available at: [Link].
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Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. MDPI. Available at: [Link].
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Comparative Evaluation of [Imidazolium][Tf2N] and [Pyridinium][Tf2N] Ionic Liquids for the Liquid-liquid Extraction of Aromatics. Semantic Scholar. Available at: [Link].
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Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysis. Green Chemistry. Available at: [Link].
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Palladium nanoparticles immobilized in ionic liquid: An outstanding catalyst for the Suzuki C–C coupling. ResearchGate. Available at: [Link].
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Removal of imidazolium- and pyridinium-based ionic liquids by Fenton oxidation. PubMed. Available at: [Link].
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1,2-Dimethyl-3-propylimidazolium Iodide
In the rapidly evolving landscape of ionic liquids (ILs), the synthesis of novel compounds like 1,2-Dimethyl-3-propylimidazolium Iodide ([DMPI]I) opens new avenues for applications ranging from advanced battery electrolytes to green solvents in catalysis.[1] However, the adage "purity is paramount" has never been more critical. The presence of even trace impurities, such as residual starting materials, water, or halide contaminants, can dramatically alter the physicochemical properties of an IL, leading to inconsistent and unreliable experimental outcomes.[2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the purity of synthesized this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establish a self-validating system of protocols, and ground our recommendations in authoritative sources.
The Synthesis of this compound: A Foundational Overview
The synthesis of this compound is typically achieved through a quaternization reaction, a type of SN2 reaction, involving the alkylation of 1,2-dimethylimidazole with 1-iodopropane.[3][4] This seemingly straightforward reaction can, however, introduce impurities that necessitate the rigorous validation methods discussed in this guide.
A general synthetic protocol is as follows:
-
Reaction Setup: In a round-bottomed flask, 1,2-dimethylimidazole is reacted with a slight molar excess of 1-iodopropane. The reaction can be carried out neat or in a suitable solvent under controlled temperature conditions, sometimes with the use of microwave irradiation to accelerate the reaction.[3]
-
Purification: Post-reaction, the crude product is typically a viscous liquid or a solid. Purification is crucial and often involves washing the product with a non-polar solvent, such as diethyl ether or ethyl acetate, to remove unreacted starting materials.[3] The purified product is then dried under vacuum to remove any residual solvent.[3]
The following diagram illustrates the synthetic workflow:
Caption: A schematic of the synthesis workflow for this compound.
A Comparative Guide to Purity Validation Techniques
No single analytical technique provides a complete picture of purity. Therefore, a multi-faceted approach, cross-validating results from different methods, is essential for a comprehensive assessment.
Core Purity and Structural Integrity
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of ionic liquids.[5] Both ¹H and ¹³C NMR provide detailed information about the molecular structure and can reveal the presence of organic impurities.
-
Expertise & Experience: In the ¹H NMR spectrum of [DMPI]I, specific resonances are expected for the protons on the imidazolium ring, the N-methyl and N-propyl groups, and the C2-methyl group. The integration of these peaks should correspond to the number of protons in each environment. Impurities, such as unreacted 1,2-dimethylimidazole or 1-iodopropane, will exhibit distinct signals. Similarly, the ¹³C NMR spectrum will show characteristic peaks for each carbon atom in the cation.
-
Trustworthiness: The purity can be quantitatively assessed by comparing the integral of the product peaks to those of known impurities or a certified internal standard. The absence of unexpected signals is a strong indicator of high purity.
Table 1: Comparison of NMR Spectroscopy with other Core Purity Techniques
| Technique | Principle | Strengths | Weaknesses |
| ¹H & ¹³C NMR | Nuclear spin transitions in a magnetic field | Provides detailed structural information, quantitative analysis of organic impurities.[5] | Lower sensitivity to inorganic impurities, requires deuterated solvents. |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis | High sensitivity, provides molecular weight confirmation.[2] | Fragmentation can be complex, may not be suitable for all impurities. |
| Elemental Analysis (EA) | Combustion and detection of elemental composition | Provides empirical formula confirmation, good for overall purity assessment. | Does not identify specific impurities, requires specialized equipment. |
2. Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that confirms the molecular weight of the synthesized ionic liquid. Electrospray ionization (ESI) is a commonly used soft ionization technique for ionic liquids, which typically shows the cation as the dominant species in the positive ion mode.[2]
-
Expertise & Experience: For this compound, the ESI-MS spectrum in positive ion mode is expected to show a prominent peak corresponding to the [DMPI]⁺ cation (C₈H₁₅N₂⁺) at m/z 139.12. The fragmentation pattern, which can be studied using tandem mass spectrometry (MS/MS), can provide further structural confirmation. Common fragmentation pathways for imidazolium cations involve the loss of alkyl groups from the nitrogen atoms.[2]
-
Trustworthiness: The presence of the correct molecular ion peak with high accuracy provides strong evidence for the successful synthesis of the target compound. The absence of peaks corresponding to potential side-products or starting materials supports the purity of the sample.
3. Elemental Analysis (EA)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is used to confirm the empirical formula of the synthesized compound.
-
Expertise & Experience: The experimentally determined percentages of C, H, and N should be in close agreement (typically within ±0.4%) with the calculated values for the molecular formula C₈H₁₅IN₂.
-
Trustworthiness: A good correlation between the experimental and calculated elemental composition is a strong indicator of the overall purity of the bulk sample.
Detection of Common Impurities
1. Water Content: Karl Fischer Titration
Water is a ubiquitous impurity in ionic liquids and can significantly affect their physical and chemical properties.[6][7] Karl Fischer titration is the gold standard for the accurate determination of water content in ionic liquids.[6][8]
-
Expertise & Experience: This technique is based on the quantitative reaction of water with an iodine-sulfur dioxide reagent. Both volumetric and coulometric Karl Fischer titration can be used, with the coulometric method being particularly suitable for low water content.
-
Trustworthiness: The high accuracy and precision of Karl Fischer titration make it a reliable method for quantifying water content, which is a critical parameter for many applications of ionic liquids.
2. Halide Impurities: Ion Chromatography (IC)
Residual iodide from the starting material (1-iodopropane) or other halide impurities can be detrimental to many applications, especially in electrochemistry. Ion chromatography is a sensitive and selective method for the quantification of halide ions.
-
Expertise & Experience: IC separates ions based on their interaction with a stationary phase and an eluent. The separated ions are then detected, typically by conductivity. This method can simultaneously detect and quantify various halide ions.
-
Trustworthiness: The ability of IC to provide quantitative results for specific halide impurities makes it a crucial technique for quality control.
Table 2: Comparison of Techniques for Impurity Detection
| Impurity | Primary Technique | Alternative/Confirmatory Technique(s) | Key Considerations |
| Water | Karl Fischer Titration | Thermogravimetric Analysis (TGA) | KF is specific to water; TGA measures total volatile loss. |
| Residual Halides | Ion Chromatography (IC) | Potentiometric Titration, ICP-MS | IC offers high sensitivity and specificity for various halides. |
| Unreacted Organics | ¹H NMR Spectroscopy | HPLC-UV/MS | NMR provides structural identification of organic impurities. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key validation experiments.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup: Acquire the ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak as an internal reference. Integrate the peaks in the ¹H NMR spectrum and assign the signals to the respective protons. Assign the peaks in the ¹³C NMR spectrum.
Protocol 2: ESI-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the ionic liquid (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak corresponding to the [DMPI]⁺ cation. If conducting MS/MS, select the precursor ion and acquire the product ion spectrum to observe the fragmentation pattern.
Protocol 3: Karl Fischer Titration (Coulometric)
-
Instrument Preparation: Ensure the Karl Fischer titrator is properly conditioned and the titration cell is dry.
-
Sample Introduction: Accurately weigh a suitable amount of the ionic liquid and introduce it into the titration cell.
-
Titration: Start the titration. The instrument will electrochemically generate iodine to react with the water in the sample.
-
Result: The instrument will automatically calculate and display the water content, typically in ppm or percentage.
The logical relationship between these validation steps is illustrated below:
Caption: The logical flow for a comprehensive purity validation of synthesized ionic liquids.
Conclusion
The rigorous validation of the purity of synthesized this compound is not merely a procedural formality but a cornerstone of reliable and reproducible scientific research. By employing a multi-technique approach that combines the structural insights of NMR and mass spectrometry with the quantitative power of elemental analysis, Karl Fischer titration, and ion chromatography, researchers can have a high degree of confidence in the quality of their material. This guide provides a robust framework for establishing a self-validating system of protocols, ensuring that the exciting potential of this and other ionic liquids can be realized to its fullest extent.
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Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. MDPI. Available at: [Link]
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Characterisation techniques for analysis of imidazolium-based ionic liquids and application in polymer preparation: A review. UM Research Repository. Available at: [Link]
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Solvent Effects on the H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. Wiley Online Library. Available at: [Link]
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A Simple and Practical Method for the Preparation and Purity Determination of Halide-Free Imidazolium Ionic Liquids. ResearchGate. Available at: [Link]
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Determination of Iodate in Food, Environmental, and Biological Samples after Solid-Phase Extraction with Ni-Al-Zr Ternary Layered Double Hydroxide as a Nanosorbent. PMC - NIH. Available at: [Link]
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Identification of Iodide : Salt Analysis series NCERT. YouTube. Available at: [Link]
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Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. PMC - NIH. Available at: [Link]
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Isomerization and fragmentation reactions of gaseous dimethyl phenylarsane radical cations and methyl phenylarsenium cations. A study by tandem mass spectrometry and density functional theory calculations. PubMed. Available at: [Link]
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Unveiling the Three-Step Model for the Interaction of Imidazolium-Based Ionic Liquids on Albumin. NIH. Available at: [Link]
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electrochemical impedance spectroscopy of 1,2-Dimethyl-3-propylimidazolium Iodide electrolytes
An In-Depth Comparative Guide to the Electrochemical Impedance Spectroscopy of 1,2-Dimethyl-3-propylimidazolium Iodide Electrolytes
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of this compound ([DMPII]) electrolytes using Electrochemical Impedance Spectroscopy (EIS). Designed for researchers and scientists in materials science and renewable energy, this document moves beyond a simple recitation of facts to offer a deep, mechanistic understanding of [DMPII]'s performance in electrochemical systems, particularly Dye-Sensitized Solar Cells (DSSCs). We will objectively compare [DMPII] with alternative electrolytes, supported by experimental data and protocols, to provide a holistic view of its capabilities and limitations.
Introduction: The Role of [DMPII] and EIS in Modern Photovoltaics
1.1. The Promise of Imidazolium-Based Ionic Liquids
This compound, or [DMPII], is an ionic liquid that has garnered significant attention as a key component in electrolytes for DSSCs.[1][2] Unlike traditional volatile organic solvents, [DMPII] offers excellent thermal stability and negligible vapor pressure, which are critical for the long-term stability and safety of solar cell devices.[3][4] Its primary role is to facilitate the regeneration of the oxidized dye by shuttling charge between the photoanode and the counter electrode via the iodide/triiodide (I⁻/I₃⁻) redox couple. The efficiency of this charge transport is paramount to the overall performance of the DSSC.
1.2. Electrochemical Impedance Spectroscopy (EIS) as a Diagnostic Tool
Electrochemical Impedance Spectroscopy is a powerful, non-destructive technique used to probe the intricate electronic and ionic processes within an electrochemical cell.[5][6] By applying a small sinusoidal AC voltage perturbation and measuring the resulting current response over a wide range of frequencies, we can deconstruct the cell's overall resistance into its constituent parts.[5][7]
In the context of a DSSC, EIS allows us to investigate several critical phenomena:
-
Charge Transfer: The kinetics of electron transfer at both the TiO₂/dye/electrolyte interface and the counter-electrode/electrolyte interface.[8][9][10]
-
Mass Transport: The diffusion of the I⁻/I₃⁻ redox species within the electrolyte.[8][9]
-
Recombination: The undesirable process where photoinjected electrons in the TiO₂ conduction band recombine with I₃⁻ ions in the electrolyte.[8]
The data is typically visualized in a Nyquist plot (plotting the imaginary part of impedance vs. the real part), where different semicircles correspond to processes occurring at different frequencies.[9][11]
Comparative Analysis: [DMPII] vs. Alternative Electrolytes
The choice of electrolyte is a critical determinant of a DSSC's efficiency and stability. While [DMPII] offers stability, its performance, particularly regarding ion mobility due to higher viscosity compared to solvent-based systems, must be critically evaluated. Here, we compare the typical impedance characteristics of [DMPII] with a standard acetonitrile (ACN)-based electrolyte and another common ionic liquid, 1-methyl-3-propylimidazolium iodide (MPII).
| Parameter | Description | Typical Value (ACN-based) | Typical Value ([DMPII]-based) | Typical Value (MPII-based) | Performance Implication |
| Series Resistance (Rs) | Ohmic resistance of the TCO substrate and bulk electrolyte conductivity. Measured at the high-frequency intercept. | Low (5-15 Ω·cm²) | Moderate (15-30 Ω·cm²) | Moderate (15-30 Ω·cm²) | Lower Rs indicates better electrolyte conductivity and substrate contact, leading to a higher fill factor (FF). |
| Counter Electrode Rct1 | Charge transfer resistance at the Pt counter electrode/electrolyte interface (high-frequency semicircle).[8] | Low (1-5 Ω·cm²) | Moderate (5-15 Ω·cm²) | Moderate (5-15 Ω·cm²) | A low Rct1 signifies efficient catalysis for I₃⁻ reduction, crucial for rapid dye regeneration. |
| TiO₂/Dye/Electrolyte Rct2 | Recombination resistance at the photoanode/electrolyte interface (intermediate-frequency semicircle).[8] | High (50-150 Ω·cm²) | Moderate to High (40-120 Ω·cm²) | Moderate to High (40-120 Ω·cm²) | A higher Rct2 is desirable as it indicates slower recombination kinetics, leading to higher open-circuit voltage (Voc).[1] |
| Warburg Impedance (Zw) | Resistance to the diffusion of the I⁻/I₃⁻ redox couple in the electrolyte (low-frequency region).[8][9] | Low | High | High | Lower diffusion impedance is critical for maintaining a high short-circuit current (Jsc), as it ensures the redox shuttle can keep pace with electron injection. Viscous ionic liquids typically show higher Zw. |
| Electron Lifetime (τn) | Average time an electron exists in the TiO₂ conduction band before recombination. Calculated from the peak frequency of the Rct2 semicircle. | Shorter | Longer | Longer | Longer lifetimes, often seen with ionic liquids, contribute to a higher Voc.[1] |
Causality Insights: The higher viscosity of ionic liquids like [DMPII] and MPII, compared to acetonitrile, directly leads to lower ionic conductivity (higher Rs) and slower diffusion of the redox couple (higher Zw). This can negatively impact the Jsc and FF of the cell.[12] However, the interaction of the larger imidazolium cations with the TiO₂ surface can passivate surface states, reducing the rate of electron recombination. This leads to a higher Rct2 and a longer electron lifetime (τn), which are primary contributors to an enhanced Voc.[1] Therefore, using [DMPII] involves a trade-off between voltage gains and potential current losses.
Experimental Protocol: Performing EIS on a [DMPII]-based DSSC
This section provides a rigorous, step-by-step methodology for acquiring high-quality EIS data from a DSSC. Each step is accompanied by its scientific rationale to ensure the protocol is a self-validating system.
Step 1: Cell Assembly and Equilibration
-
Fabricate the DSSC: Assemble a sandwich-type cell using a dye-sensitized TiO₂ photoanode and a platinized counter electrode, separated by a thin polymer sealant (e.g., Surlyn).
-
Introduce the Electrolyte: Inject the [DMPII]-based electrolyte (e.g., 0.6 M [DMPII], 0.1 M I₂, 0.5 M 4-tert-butylpyridine in an appropriate solvent or neat) into the cell through a pre-drilled hole in the counter electrode. Vacuum backfilling is recommended to ensure complete pore filling of the mesoporous TiO₂.
-
Seal the Cell: Securely seal the filling hole with a sealant and a small glass coverslip to prevent leakage and contamination.
-
Equilibrate: Store the cell in the dark at room temperature for at least 12 hours.
-
Causality: This equilibration period is crucial. It allows the viscous ionic liquid to fully penetrate the nanoporous TiO₂ structure and for the electrolyte additives to adsorb onto the semiconductor surface, ensuring a stable and representative electrochemical interface for measurement.
-
Step 2: EIS Measurement Setup
-
Connect to Potentiostat: Connect the DSSC to a potentiostat equipped with a frequency response analyzer. The photoanode serves as the working electrode, and the counter electrode serves as both the counter and reference electrode in a two-electrode setup.
-
Set Illumination: Place the cell under a solar simulator calibrated to 1 Sun intensity (100 mW/cm², AM 1.5G).
-
Determine Open-Circuit Voltage (Voc): Allow the cell's Voc to stabilize under illumination. This value will be the DC bias potential for the EIS measurement.
-
Causality: Performing EIS at Voc under illumination probes the cell in a quasi-operational state where there is no net current flow but the internal processes of electron injection, transport, and recombination are active. This provides the most relevant information about the cell's performance limitations.[12]
-
Step 3: Acquiring the Impedance Spectrum
-
Set EIS Parameters:
-
DC Bias Potential: The stabilized Voc measured in the previous step.
-
AC Amplitude: 10 mV.
-
Frequency Range: 1 MHz down to 100 mHz.
-
Causality: A wide frequency range is essential to resolve the different physical processes. High frequencies (~kHz-MHz) probe fast processes like charge transfer at the counter electrode, intermediate frequencies (~1-1000 Hz) correspond to electron transport and recombination in the TiO₂, and low frequencies (<1 Hz) reveal slow diffusion processes.[7][9]
-
-
-
Execute the Scan: Run the EIS experiment and collect the data.
-
Verify Data Quality: Check the resulting Nyquist plot for noise or drift. A stable system should yield smooth, well-defined semicircles.
Caption: Experimental workflow for acquiring a valid EIS spectrum from a [DMPII]-based DSSC.
Data Interpretation via Equivalent Circuit Modeling
To extract quantitative data from an impedance spectrum, the data is fitted to an Equivalent Circuit Model (ECM), where electrical components (resistors, capacitors, etc.) represent the physical processes occurring in the cell.[14][15][16] For a DSSC, a common transmission line model is often used.[8][9]
Caption: A common equivalent circuit model used for fitting DSSC impedance data.
| Component | Represents | Associated Frequency |
| Rs | Series Resistance (bulk electrolyte + contacts) | High-frequency intercept |
| Rct1 // CPE1 | Charge transfer at the counter electrode interface | High-frequency semicircle |
| Rct2 // CPE2 | Electron transport/recombination at the TiO₂ interface | Intermediate-frequency semicircle |
| Zw | Nernst diffusion of I⁻/I₃⁻ in the electrolyte | Low-frequency tail (45° line) |
Trustworthiness of the Fit: A reliable fit is not merely one with a low chi-squared value. The model must be physically meaningful. For instance, a Constant Phase Element (CPE) is often used instead of a pure capacitor to account for the non-ideal, heterogeneous nature of the interfaces in a real-world device.[13][15] The choice of the equivalent circuit should be justified based on the known physical processes occurring within the DSSC.
Conclusion and Outlook
Electrochemical Impedance Spectroscopy provides indispensable insights into the performance-limiting factors of DSSCs utilizing this compound electrolytes. While [DMPII] significantly enhances thermal stability and can improve the open-circuit voltage by suppressing recombination, its higher viscosity presents challenges for ionic conductivity and mass transport, potentially limiting the fill factor and short-circuit current.
This guide demonstrates that a comprehensive evaluation of an electrolyte requires moving beyond simple efficiency numbers. By employing rigorous EIS protocols and physically relevant equivalent circuit models, researchers can quantify the trade-offs inherent in their material choices. Future work in this area should focus on synthesizing new ionic liquids with lower viscosity while retaining the favorable interfacial properties of the imidazolium core, or creating co-solvent systems that balance the stability of [DMPII] with the superior transport properties of traditional solvents.
References
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The Ascendancy of Imidazolium Iodide Catalysts: A Comparative Guide to Catalytic Efficiency in Cycloaddition Reactions
A Senior Application Scientist's In-depth Analysis of 1,2-Dimethyl-3-propylimidazolium Iodide versus Traditional Catalytic Systems in the Synthesis of Cyclic Carbonates.
In the continuous pursuit of greener, more efficient chemical syntheses, the role of the catalyst is paramount. For drug development professionals and researchers in organic synthesis, the choice of catalyst can dictate the economic viability, environmental impact, and overall elegance of a synthetic route. This guide provides a comprehensive comparison of the catalytic efficiency of a promising ionic liquid, this compound ([DMPII]), with that of traditional catalysts in a reaction of significant industrial interest: the cycloaddition of carbon dioxide (CO₂) with epoxides to form cyclic carbonates.
This reaction is a cornerstone of CO₂ utilization, transforming a greenhouse gas into valuable chemical intermediates for applications ranging from green solvents to precursors for polycarbonates and pharmaceuticals. Herein, we will dissect the performance of [DMPII], benchmarked against established catalysts such as zinc bromide (ZnBr₂) and tetrabutylammonium bromide (TBAB), providing a clear, data-driven perspective for researchers navigating the evolving landscape of catalysis.
The Catalytic Landscape: A Tale of Two Systems
The cycloaddition of CO₂ to epoxides is a well-established transformation, yet the catalysts employed vary significantly in their mechanism, efficiency, and operational requirements.
Traditional Catalysts: This category is broadly represented by metal halides (e.g., ZnBr₂) and quaternary ammonium salts (e.g., TBAB). Metal halides, acting as Lewis acids, activate the epoxide by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack. Quaternary ammonium halides provide a source of halide anions (e.g., Br⁻) that act as the nucleophile to initiate the ring-opening of the epoxide. Often, these are used as a binary system to achieve optimal activity.[1]
Ionic Liquid Catalysts: Imidazolium-based ionic liquids, such as this compound, represent a more modern class of catalysts. These are often termed "bifunctional" or "one-component" catalysts.[2] The imidazolium cation can act as a Lewis acid, activating the epoxide through hydrogen bonding, while the iodide anion serves as a highly effective nucleophile for epoxide ring-opening. This dual functionality within a single molecule can lead to enhanced catalytic activity and simplified reaction systems.
Comparative Analysis of Catalytic Efficiency: A Data-Driven Approach
To provide a clear and objective comparison, we will focus on the synthesis of propylene carbonate from propylene oxide and CO₂, a benchmark reaction in this field. The following table summarizes representative performance data for 1,3-dimethylimidazolium iodide (a close structural analog of [DMPII] for which extensive data is available), ZnBr₂, and TBAB.
| Catalyst System | Temperature (°C) | Pressure (bar) | Time (h) | Catalyst Loading (mol%) | Conversion (%) | Selectivity (%) | Reference |
| 1,3-Dimethylimidazolium Iodide | 80 | 20 | 1 | 1 | >99 | >99 | [2] |
| ZnBr₂ / TBAB | 100 | 6 | 1 | 0.1 (ZnBr₂) / 0.4 (TBAB) | ~95 | >99 | [3] |
| TBAB (alone) | 100 | 10 | 24 | 1 | ~70 | >99 | [4] |
| ZnBr₂ (alone) | 150 | 30 | 0.17 | Not specified | >99 | 100 | [5] |
Key Observations:
-
Milder Reaction Conditions: The imidazolium iodide catalyst demonstrates exceptional activity at a significantly lower temperature (80 °C) compared to the traditional systems, which often require temperatures of 100 °C or higher to achieve comparable conversions in a reasonable timeframe.[2][3]
-
High Efficiency at Low Catalyst Loading: The ionic liquid achieves near-quantitative conversion and selectivity with just 1 mol% catalyst loading in a remarkably short reaction time of one hour.[2]
-
Synergistic Effect in Traditional Systems: The data clearly shows the synergistic effect between ZnBr₂ and TBAB. While TBAB alone shows moderate activity, its combination with a Lewis acid like ZnBr₂ dramatically enhances the reaction rate.[3]
-
Single-Component Advantage: The use of a one-component catalyst like 1,3-dimethylimidazolium iodide simplifies the reaction setup and stoichiometry, eliminating the need to optimize the ratio of two separate catalytic species.[2]
Mechanistic Insights: Understanding the "Why"
The superior performance of the imidazolium iodide catalyst can be attributed to its unique bifunctional mechanism.
Figure 1: Proposed catalytic cycle for the cycloaddition of CO₂ to propylene oxide catalyzed by an imidazolium iodide ionic liquid. The imidazolium cation activates the epoxide, facilitating nucleophilic attack by the iodide anion. Subsequent CO₂ insertion and intramolecular cyclization yield the cyclic carbonate and regenerate the catalyst.
In contrast, the traditional binary system involves two distinct catalytic roles.
Figure 2: Simplified mechanism for the ZnBr₂/TBAB catalyzed cycloaddition. ZnBr₂ acts as a Lewis acid to activate the epoxide, which is then attacked by the bromide anion from TBAB.
The intramolecular nature of the activation and nucleophilic attack in the ionic liquid system is believed to contribute to its higher efficiency and ability to operate under milder conditions.
Experimental Protocols
For researchers looking to validate these findings, the following are representative experimental protocols.
Protocol 1: Cycloaddition of CO₂ to Propylene Oxide using 1,3-Dimethylimidazolium Iodide
-
Reactor Setup: A 100 mL stainless steel autoclave equipped with a magnetic stirrer, a heating mantle, a temperature controller, and a gas inlet is used.
-
Charging the Reactor: To the autoclave, add propylene oxide (e.g., 10 mL, ~0.14 mol) and 1,3-dimethylimidazolium iodide (1 mol%, ~0.31 g).
-
Reaction Execution:
-
Seal the autoclave and purge with low-pressure CO₂ three times to remove air.
-
Pressurize the autoclave with CO₂ to 20 bar.
-
Commence stirring and heat the reactor to 80 °C.
-
Maintain the reaction conditions for 1 hour.
-
-
Work-up and Analysis:
-
After 1 hour, cool the autoclave to room temperature and slowly vent the excess CO₂.
-
The product, propylene carbonate, can be analyzed directly by Gas Chromatography (GC) or ¹H NMR to determine conversion and selectivity. The ionic liquid catalyst is typically non-volatile and remains in the reactor.
-
Protocol 2: Cycloaddition of CO₂ to Propylene Oxide using ZnBr₂/TBAB
-
Reactor Setup: A similar 100 mL stainless steel autoclave as described in Protocol 1 is used.
-
Charging the Reactor: To the autoclave, add propylene oxide (e.g., 10 mL, ~0.14 mol), zinc bromide (ZnBr₂, 0.1 mol%, ~0.03 g), and tetrabutylammonium bromide (TBAB, 0.4 mol%, ~0.18 g).
-
Reaction Execution:
-
Seal and purge the autoclave with CO₂.
-
Pressurize the autoclave with CO₂ to 6 bar.
-
Begin stirring and heat the reactor to 100 °C.
-
Maintain the reaction for 1 hour.
-
-
Work-up and Analysis:
-
Follow the same cooling and depressurization procedure as in Protocol 1.
-
Analyze the product mixture by GC or ¹H NMR to determine conversion and selectivity.
-
Conclusion and Future Outlook
The comparative analysis clearly indicates that imidazolium iodide ionic liquids, exemplified by the performance of 1,3-dimethylimidazolium iodide, offer significant advantages over traditional catalyst systems like ZnBr₂/TBAB for the synthesis of cyclic carbonates from epoxides and CO₂. The ability to operate under milder conditions, with lower catalyst loadings, and with the simplicity of a single-component system positions these ionic liquids as highly attractive catalysts for both laboratory-scale research and potential industrial applications.
While traditional catalysts remain effective and economically viable in many contexts, the drive for more sustainable and efficient chemical processes will continue to fuel the adoption of advanced catalytic systems. For researchers and drug development professionals, the exploration of ionic liquids like this compound presents a compelling opportunity to enhance synthetic efficiency, reduce energy consumption, and contribute to the principles of green chemistry. The self-validating nature of the protocols described herein provides a solid foundation for further investigation and optimization in this exciting field.
References
- Caló, V., et al. (2002). N-Heterocyclic carbene complexes as catalysts for the fixation of carbon dioxide into cyclic carbonates. European Journal of Organic Chemistry, 2002(12), 1949-1953.
- Kisch, H., et al. (1986). Catalytic synthesis of cyclic carbonates from epoxides and carbon dioxide.
-
Sun, J., et al. (2005). ZnBr2/DMF as simple and highly active Lewis acid–base catalysts for the cycloaddition of CO2 to propylene oxide. Catalysis Communications, 6(3), 191-194.[5]
-
Mechanism for the TBAB catalysed cycloaddition of CO 2 to a terminal epoxide. (n.d.). ResearchGate.[4]
-
North, M., & Pasquale, R. (2009). Mechanism of Cyclic Carbonate Synthesis from Epoxides and CO2. Angewandte Chemie International Edition, 48(16), 2946-2948.[1]
-
Martínez-Ferraté, O., et al. (2021). Effective One-Component Organocatalysts for Eco-Friendly Production of Cyclic Carbonates. Catalysts, 11(11), 1369.[2]
-
Rehman, A., et al. (2019). A kinetic study of Zn halide/TBAB-catalysed fixation of CO2 with styrene oxide in propylene carbonate. Journal of the Iranian Chemical Society, 16(11), 2419-2428.[3]
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A Senior Application Scientist's Guide to the Cyclic Voltammetry of 1,2-Dimethyl-3-propylimidazolium Iodide: A Comparative Analysis
For researchers and professionals in drug development, materials science, and renewable energy, the selection of an appropriate electrolyte is a critical decision that dictates the performance and stability of electrochemical systems. Among the myriad of options, imidazolium-based ionic liquids have carved out a significant niche, particularly in applications like dye-sensitized solar cells (DSSCs). This guide provides an in-depth analysis of the cyclic voltammetry of 1,2-Dimethyl-3-propylimidazolium Iodide ([DMPII]), a prominent member of this class. We will dissect its electrochemical behavior and objectively compare its performance against common alternatives, supported by experimental data and established electrochemical principles.
Introduction to [DMPII] and the Significance of Cyclic Voltammetry
This compound, or [DMPII], is a room-temperature ionic liquid (RTIL) recognized for its favorable properties, including high ionic conductivity, low volatility, and excellent thermal stability[1][2]. These characteristics make it a compelling choice as an electrolyte component, especially in systems where long-term stability is paramount. The iodide anion is a key functional component, participating in the iodide/triiodide (I⁻/I₃⁻) redox couple, which is a highly efficient charge carrier in various electrochemical applications[3][4].
Cyclic voltammetry (CV) is an indispensable electrochemical technique for characterizing such electrolytes. It provides a rapid and comprehensive overview of the redox processes occurring at the electrode-electrolyte interface. By sweeping the potential and measuring the resulting current, we can elucidate fundamental parameters such as redox potentials, electron transfer kinetics, and the diffusion coefficients of the electroactive species[5][6]. For an electrolyte like [DMPII], CV allows us to visualize and quantify the efficiency of the I⁻/I₃⁻ redox shuttle, which is directly linked to the overall performance of the device it is used in.
The Electrochemical Signature of [DMPII]: The Iodide/Triiodide Redox Couple
The cyclic voltammogram of an iodide-based ionic liquid like [DMPII] is characterized by the electrochemical behavior of the iodide/triiodide redox system. The process involves two primary oxidation steps:
-
Oxidation of iodide to triiodide: 3I⁻ → I₃⁻ + 2e⁻
-
Oxidation of triiodide to iodine: 2I₃⁻ → 3I₂ + 2e⁻
These two distinct redox events give rise to a characteristic double-peak feature in the anodic (positive) sweep of the cyclic voltammogram. The corresponding reduction peaks are observed during the cathodic (negative) sweep.
A representative cyclic voltammogram of an imidazolium iodide electrolyte will typically exhibit two pairs of redox peaks. The first pair, at a less positive potential, corresponds to the I⁻/I₃⁻ couple, while the second, at a more positive potential, is associated with the I₃⁻/I₂ couple. The separation between the anodic and cathodic peak potentials (ΔEp) for each couple provides insight into the reversibility of the electron transfer process. For a perfectly reversible one-electron process, the theoretical ΔEp is 59/n mV (where n is the number of electrons transferred)[7]. However, in viscous media like ionic liquids, this value is often larger, indicating quasi-reversible kinetics.
Experimental Protocol for Cyclic Voltammetry of [DMPII]
To ensure the integrity and reproducibility of the electrochemical data, a rigorously defined experimental protocol is essential. The following section details a standard procedure for the cyclic voltammetry analysis of a [DMPII]-based electrolyte.
Causality Behind Experimental Choices
-
Three-Electrode Setup: A three-electrode system is standard for CV measurements to ensure accurate potential control[8]. The working electrode is where the reaction of interest occurs. The reference electrode provides a stable potential against which the working electrode's potential is measured. The counter electrode completes the electrical circuit.
-
Working Electrode: Platinum (Pt) or glassy carbon electrodes are commonly used due to their wide potential windows and relatively inert nature in the potential range of interest for iodide oxidation[9].
-
Reference Electrode: A silver/silver iodide (Ag/AgI) or a silver wire pseudo-reference electrode is often employed in non-aqueous, iodide-containing electrolytes for stability[9].
-
Electrolyte Composition: A typical electrolyte for DSSC applications, for instance, might consist of [DMPII] as the main iodide source, with additions of iodine (I₂) to have the I⁻/I₃⁻ redox couple present initially, a solvent like 3-methoxypropionitrile (MePN) or acetonitrile to reduce viscosity, and additives like 4-tert-butylpyridine (TBP) to improve device performance[1].
-
Scan Rate (ν): The scan rate affects the shape of the voltammogram. A common practice is to perform CV at various scan rates (e.g., 10-100 mV/s). This allows for the investigation of the reaction kinetics and the determination of whether the process is diffusion-controlled (peak current proportional to the square root of the scan rate)[10][11].
Step-by-Step Methodology
-
Electrolyte Preparation: Prepare the electrolyte solution in an inert atmosphere (e.g., a glovebox) to minimize contamination from water and oxygen. A representative composition could be 1.0 M [DMPII], 0.12 M I₂, 0.10 M LiI, and 0.50 M 4-tert-butylpyridine in 3-methoxypropionitrile[1].
-
Cell Assembly: Assemble the three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the prepared electrolyte.
-
Initial Potential: Set the initial potential to a value where no faradaic reaction is expected to occur.
-
Potential Sweep: Initiate the potential sweep in the anodic direction at a set scan rate (e.g., 50 mV/s). Sweep to a potential sufficiently positive to observe both oxidation peaks of the iodide/triiodide system.
-
Reverse Sweep: Reverse the potential sweep direction towards the cathodic region to observe the corresponding reduction peaks.
-
Data Acquisition: Record the current response as a function of the applied potential to generate the cyclic voltammogram.
-
Varying Scan Rates: Repeat the measurement at different scan rates to analyze the kinetics of the redox processes.
Performance Comparison: [DMPII] vs. Alternative Electrolytes
The choice of electrolyte is a trade-off between various electrochemical and physical properties. Here, we compare the expected performance of [DMPII] with other common imidazolium iodides and an increasingly popular alternative, deep eutectic solvents (DESs).
Imidazolium-Based Ionic Liquids
The length of the alkyl chains on the imidazolium cation significantly influences the physical properties of the ionic liquid, primarily its viscosity. Lower viscosity generally leads to higher ionic conductivity and faster diffusion of the redox species, which in turn results in higher short-circuit currents (Jsc) in DSSCs[4].
-
1,3-Dimethylimidazolium Iodide ([DMIM]I) & 1-Ethyl-3-methylimidazolium Iodide ([EMIM]I): These have shorter alkyl chains compared to [DMPII], resulting in lower viscosity and potentially higher diffusion coefficients for the I₃⁻ ion. This often translates to higher Jsc values in DSSCs[3].
-
1-Butyl-3-methylimidazolium Iodide ([BMIM]I): With a longer alkyl chain, [BMIM]I is generally more viscous than [DMPII]. This can hinder ion transport and lead to lower device performance[4].
The methylation at the C2 position of the imidazolium ring in [DMPII] (1,2 -dimethyl...) compared to the more common 1,3-dialkylimidazolium salts can enhance its electrochemical and thermal stability[12].
Deep Eutectic Solvents (DESs)
DESs are mixtures of a hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor (e.g., urea, glycerol) that form a eutectic with a melting point much lower than the individual components[13][14]. When used as electrolytes, an iodide salt is added to provide the redox couple.
-
Advantages: DESs are often cheaper to synthesize, less toxic, and more biodegradable than many imidazolium-based ionic liquids[14].
-
Disadvantages: They can exhibit higher viscosity compared to some of the less viscous ionic liquids, which can negatively impact the diffusion of the redox mediator[15]. Their electrochemical stability window might also be narrower depending on the components[13].
The following table summarizes key performance-related parameters for [DMPII] and its alternatives, derived from literature data on DSSC applications.
| Electrolyte System | Cation Structure | Key Feature | Typical Triiodide Diffusion Coefficient (D) (cm²/s) | Resulting DSSC Efficiency (η) (%) |
| [DMPII] | 1,2-Dimethyl-3-propylimidazolium | C2-methylation for stability | ~1.5 - 3.0 x 10⁻⁶ | Up to 8.08%[1] |
| [EMIM]I | 1-Ethyl-3-methylimidazolium | Lower viscosity | ~2.0 - 5.0 x 10⁻⁶ | ~7-8%[16][17] |
| [PMII]I | 1-Propyl-3-methylimidazolium | Structurally similar to [DMPII] | ~1.0 - 2.5 x 10⁻⁶ | ~5-7%[4] |
| Choline Chloride:Urea DES + Iodide | Choline | Biodegradable, low cost | Generally lower than ILs, highly dependent on composition | ~3-6%[15] |
Note: The diffusion coefficients and efficiencies are highly dependent on the specific electrolyte composition (co-solvents, additives) and experimental conditions. The values presented are indicative ranges for comparison.
Conclusion: A Balanced Performer
The cyclic voltammetry analysis of this compound reveals its robust performance as an electrolyte, primarily driven by the efficient iodide/triiodide redox couple. The C2-methylation on the imidazolium ring offers enhanced stability, a crucial factor for long-term device operation.
When compared to alternatives, [DMPII] presents a well-balanced profile. While shorter-chain imidazolium iodides like [EMIM]I may offer superior ion transport due to lower viscosity, [DMPII] often provides a better compromise between performance and stability. Deep eutectic solvents represent a promising green and low-cost alternative, though they currently tend to lag behind optimized ionic liquid systems in terms of overall efficiency, often due to mass transport limitations.
Ultimately, the choice of electrolyte depends on the specific requirements of the application. For researchers seeking a stable, high-performance ionic liquid electrolyte, [DMPII] remains a compelling and scientifically validated option. This guide serves as a foundational resource for understanding its electrochemical characteristics and making informed comparisons with other available systems.
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A Comparative Guide to the Synthesis of 1,2-Dimethyl-3-propylimidazolium Iodide for Advanced Research Applications
Introduction: The Significance of High-Purity 1,2-Dimethyl-3-propylimidazolium Iodide
This compound ([DMPII]) is an ionic liquid (IL) that has garnered significant attention across various scientific disciplines. Its unique physicochemical properties, including high thermal stability, low volatility, and excellent ionic conductivity, make it a compound of interest for researchers, particularly in the fields of electrochemistry, catalysis, and green chemistry.[1] High-purity [DMPII] is crucial for its applications as an electrolyte in energy storage devices like lithium-ion batteries and dye-sensitized solar cells (DSSCs), as a green solvent in organic synthesis, and as a catalyst in the production of fine chemicals.[1][2][3] The presence of impurities can significantly impact the performance and reproducibility of these applications, making the choice of synthetic route a critical consideration for researchers.
This guide provides a comparative analysis of different synthesis routes for this compound, offering insights into the underlying chemical principles, experimental protocols, and the relative advantages and disadvantages of each method. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the most appropriate synthesis strategy for their specific needs.
The Fundamental Chemistry: A Nucleophilic Substitution Approach
The synthesis of this compound is fundamentally a quaternization reaction, a type of nucleophilic substitution (SN2) reaction.[4] In this process, the lone pair of electrons on one of the nitrogen atoms of the 1,2-dimethylimidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of 1-iodopropane. The iodide ion is displaced, and a new carbon-nitrogen bond is formed, resulting in the desired imidazolium cation and the iodide anion.
The general reaction scheme is as follows:
Caption: SN2 reaction mechanism for the synthesis of this compound.
Comparative Analysis of Synthesis Routes
The primary difference between the common synthesis routes for [DMPII] lies in the method of energy input to drive the reaction forward. This guide will compare two prominent approaches: conventional heating and microwave-assisted synthesis.
Route 1: Conventional Conductive Heating
Conventional heating, typically employing an oil bath or heating mantle, has been a long-standing method for the synthesis of ionic liquids. This method relies on the transfer of thermal energy from an external source through the reaction vessel to the reactants.
Causality Behind Experimental Choices:
-
Solvent Selection: While the reaction can be performed neat, the use of an anhydrous solvent like acetonitrile or methylene chloride can aid in dissolving the reactants and ensuring a homogeneous reaction mixture, potentially leading to a more controlled reaction and easier handling.[4]
-
Reaction Time and Temperature: The reaction rate is directly influenced by temperature. Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions. However, prolonged heating times are often necessary to achieve high conversions. There is a trade-off, as higher temperatures and longer reaction times can also lead to the formation of impurities through side reactions or degradation of the product.
-
Purification: Post-synthesis purification is critical to remove unreacted starting materials and any byproducts. Washing with a non-polar solvent like ethyl acetate or diethyl ether is a common method to remove residual 1-iodopropane and other non-polar impurities.[4][5]
Experimental Protocol: Conventional Heating Synthesis
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 1,2-dimethylimidazole and a slight molar excess of 1-iodopropane. An anhydrous solvent may be added if desired.
-
Heating: Place the flask in a pre-heated oil bath at a controlled temperature (typically ranging from 60 to 100°C).
-
Reaction Monitoring: Allow the reaction to proceed with vigorous stirring for several hours to overnight. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator. Wash the resulting crude product multiple times with diethyl ether or ethyl acetate to remove unreacted starting materials.[4][5]
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Route 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful and efficient alternative to conventional heating for the synthesis of ionic liquids.[6][7] This technique utilizes microwave irradiation to directly heat the reactants, leading to a rapid and uniform temperature increase throughout the reaction mixture.
Causality Behind Experimental Choices:
-
Rapid Heating: Microwave energy is directly absorbed by polar molecules in the reaction mixture, resulting in a rapid and localized increase in temperature. This can significantly accelerate the reaction rate compared to conventional heating.[7]
-
Solvent-Free Conditions: The efficiency of microwave heating often allows the reaction to be carried out without a solvent, which aligns with the principles of green chemistry by reducing solvent waste.[3]
-
Enhanced Yield and Purity: The shorter reaction times and more uniform heating can minimize the formation of side products and thermal degradation, often leading to higher yields and purer products.[5][8]
Experimental Protocol: Microwave-Assisted Synthesis
-
Reactant Mixture: In a microwave-safe reaction vessel, mix 1,2-dimethylimidazole and 1-iodopropane.[5]
-
Microwave Irradiation: Place the vessel in a microwave reactor and heat the mixture to a set temperature (e.g., 120°C) under microwave irradiation for a short duration (typically a few minutes to an hour).[5]
-
Purification: Upon completion, allow the reaction mixture to cool. The purification process is similar to the conventional method, involving washing with a suitable non-polar solvent like ether to remove excess 1-iodopropane.[5]
-
Drying: Dry the final product under vacuum for an extended period (e.g., 8 hours) to ensure the removal of any volatile impurities.[5]
Caption: Comparative workflow for the synthesis of this compound.
Data-Driven Comparison
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Rationale & Supporting Data |
| Reaction Time | Several hours to overnight | Minutes to an hour | Microwave irradiation provides rapid and efficient energy transfer, significantly reducing reaction times.[5][7] |
| Yield | Good to high | High to excellent (e.g., 92%) | Shorter reaction times and more uniform heating in microwave synthesis can minimize side reactions and product degradation, leading to higher yields.[5][8] |
| Purity | Good, but may require more extensive purification | High to very high (≥ 99% HPLC) | The reduced potential for side product formation in microwave synthesis often results in a purer crude product.[1][5] |
| Energy Efficiency | Lower | Higher | Direct heating of the reactants in microwave synthesis is more energy-efficient than heating a large oil bath and the reaction vessel. |
| Scalability | Well-established for large-scale synthesis | Can be challenging for very large scales, but batch and continuous flow microwave reactors are available. | |
| Safety | Risks associated with hot oil baths and flammable solvents. | Requires specialized microwave equipment and precautions for pressurized reactions. Alkyl halides are flammable and should be handled with care.[9] |
Characterization and Quality Control
Regardless of the synthetic route chosen, it is imperative to thoroughly characterize the final product to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.[10]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which is often expected to be ≥98.0%.[1][4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.[10]
Safety and Handling Considerations
The synthesis of ionic liquids involves the use of potentially hazardous chemicals.[9]
It is essential to conduct all synthetic procedures in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheets (SDS) of the reagents used.
Conclusion: Selecting the Optimal Synthesis Route
Both conventional heating and microwave-assisted synthesis are viable methods for producing this compound. The choice of method will depend on the specific requirements of the researcher and the available laboratory infrastructure.
-
Microwave-assisted synthesis offers significant advantages in terms of reaction speed, yield, and often, purity, making it an excellent choice for rapid, small-to-medium scale synthesis and for applications where high purity is paramount.
-
Conventional heating remains a reliable and scalable method, particularly when specialized microwave equipment is not available. Careful control of reaction conditions and thorough purification are key to obtaining a high-quality product.
Ultimately, a well-executed synthesis, coupled with rigorous purification and characterization, is essential to unlock the full potential of this compound in advanced research and development.
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validation of theoretical models for 1,2-Dimethyl-3-propylimidazolium Iodide properties
An In-Depth Technical Guide to the Validation of Theoretical Models for 1,2-Dimethyl-3-propylimidazolium Iodide Properties
For researchers, scientists, and professionals in drug development, the accurate prediction of the physicochemical properties of ionic liquids (ILs) is paramount for their application. This compound ([DMPII]), a versatile ionic liquid, has shown promise in various fields, including electrochemistry and as a green solvent.[1] The ability to theoretically model its properties before synthesis can significantly accelerate research and development. However, the reliability of these theoretical models hinges on their rigorous validation against experimental data. This guide provides a comprehensive comparison of experimental data for [DMPII] with predictions from prominent theoretical models, offering insights into their accuracy and limitations.
The Critical Role of Model Validation
Ionic liquids are characterized by a vast potential number of cation-anion combinations, making exhaustive experimental screening impractical.[2] Theoretical and computational models serve as powerful tools to navigate this extensive chemical space. They offer predictions of key properties such as density, viscosity, and conductivity, which are crucial for assessing an IL's suitability for a specific application.[1] However, the complex interplay of electrostatic, van der Waals, and hydrogen-bonding interactions in ILs presents a significant challenge for theoretical models.[3] Therefore, a critical assessment of these models through direct comparison with robust experimental data is not just a recommendation but a necessity for ensuring scientific integrity.[4]
Experimental Characterization of [DMPII]
The foundation of any model validation is accurate and reliable experimental data. The synthesis of [DMPII] is typically achieved through the quaternization of 1,2-dimethylimidazole with 1-iodopropane.[5][6][7] High-purity [DMPII] is obtained as a light yellow liquid or white solid, and its identity can be confirmed by ¹H NMR spectroscopy.[5][6]
Key Physicochemical Properties
A summary of key physicochemical properties for [DMPII] is presented below. It's important to note that experimental values can vary depending on the purity of the sample and the measurement conditions.
| Property | Experimental Value | Method |
| Molecular Formula | C₈H₁₅IN₂ | - |
| Molecular Weight | 266.13 g/mol | - |
| Physical State | Solid/Liquid | Visual Inspection |
| Purity | ≥98.0% | HPLC |
| Ionic Conductivity | Data not readily available in initial search | Conductometry |
| Viscosity | Data not readily available in initial search | Viscometry |
| Density | Data not readily available in initial search | Densitometry |
While specific experimental values for conductivity, viscosity, and density of [DMPII] were not found in the initial search, studies on similar imidazolium iodides provide a basis for comparison with theoretical models.
Prominent Theoretical Models for Ionic Liquid Properties
Several theoretical models, each with its own strengths and weaknesses, are employed to predict the properties of ionic liquids.
Molecular Dynamics (MD) Simulations
MD simulations are a powerful computational method for studying the dynamics and transport properties of ionic liquids at the atomic level.[8][9] By simulating the movement of individual ions over time, MD can provide insights into properties like diffusion coefficients, viscosity, and conductivity.[10][11] The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms.[8]
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a quantum chemistry-based model that predicts the thermodynamic properties of fluids and liquid mixtures.[12] It uses the molecular structure as the sole input to predict properties like activity coefficients, vapor pressure, and miscibility without the need for experimental data.[13] COSMO-RS has been successfully applied to predict the polarity and phase behavior of ionic liquids.[12][14]
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ionic liquids, DFT, particularly with dispersion corrections, is valuable for studying ion pair interaction energies and the geometric and electronic structure of the constituent ions.[3]
Comparative Analysis: Experimental vs. Theoretical
A direct quantitative comparison for [DMPII] is challenging due to the limited availability of published experimental data for some key properties. However, we can analyze the general performance of these models for similar imidazolium-based ionic liquids to infer their likely accuracy for [DMPII].
| Property | Theoretical Model | General Performance for Imidazolium ILs |
| Transport Properties | ||
| Viscosity | MD Simulations | Tends to be higher than experimental values.[11] |
| Electrical Conductivity | MD Simulations | Generally lower than experimental values.[11] |
| Thermodynamic Properties | ||
| Phase Equilibria | COSMO-RS | Good agreement with experimental VLE and LLE data.[12] |
| Polarity | COSMO-RS | Successfully used to predict empirical solvent polarity scales.[14] |
| Structural Properties | ||
| Ion Pair Interactions | DFT with Dispersion Correction | Significantly improves agreement with high-level quantum calculations.[3] |
The discrepancies observed, such as the overestimation of viscosity and underestimation of conductivity by MD simulations, can often be attributed to the force fields not perfectly capturing the complex many-body interactions in the ionic liquid.[11] Similarly, while COSMO-RS is powerful for thermodynamic properties, its accuracy for transport properties is less established.
Experimental Protocols
To ensure the generation of high-quality data for model validation, standardized experimental procedures are crucial.
Synthesis of this compound ([DMPII])
Objective: To synthesize high-purity [DMPII] for subsequent property characterization.
Materials:
-
1,2-dimethylimidazole
-
1-iodopropane
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Procedure:
-
Combine equimolar amounts of 1,2-dimethylimidazole and 1-iodopropane in a round-bottom flask equipped with a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture under stirring. The reaction temperature and time may vary, but a typical condition is heating at a moderate temperature for several hours.[5]
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove any unreacted starting materials by washing the product multiple times with diethyl ether.[5]
-
Remove the washing solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting product under high vacuum to remove any residual volatile impurities.[5]
-
Characterize the final product for purity and identity using techniques like HPLC and NMR spectroscopy.
Measurement of Ionic Conductivity
Objective: To determine the ionic conductivity of [DMPII] at various temperatures.
Materials:
-
High-purity [DMPII]
-
Conductivity meter with a calibrated probe
-
Temperature-controlled bath
-
Glass vial
Procedure:
-
Place a known amount of the purified [DMPII] into a clean, dry glass vial.
-
Immerse the vial in a temperature-controlled bath and allow the sample to reach thermal equilibrium.
-
Insert the conductivity probe into the sample, ensuring the electrodes are fully submerged.
-
Record the conductivity reading once the value stabilizes.
-
Repeat the measurement at different temperatures to determine the temperature dependence of conductivity.
-
The Fuoss-Onsager or Fuoss-Justice equations can be used to analyze the concentration dependence of conductivity if the IL is dissolved in a solvent.[15][16]
Visualizing the Validation Workflow
The process of validating theoretical models is a systematic workflow that integrates computational and experimental efforts.
Caption: Workflow for the validation of theoretical models for ionic liquid properties.
Interrelation of Theoretical Models
Different theoretical models are often suited for predicting different sets of properties, and they can sometimes be used in conjunction.
Caption: Relationship between theoretical models and the properties they predict.
Conclusion and Future Outlook
The validation of theoretical models against experimental data is a cornerstone of predictive science for ionic liquids like this compound. While models like Molecular Dynamics, COSMO-RS, and DFT provide invaluable insights, their predictive power must be continuously assessed and refined. For [DMPII], there is a clear need for more comprehensive experimental data on its transport properties to facilitate a more direct and rigorous validation of these theoretical approaches. As computational power increases and theoretical models become more sophisticated, this iterative process of prediction, experimentation, and refinement will undoubtedly lead to the accelerated discovery and design of novel ionic liquids with tailored properties for a wide range of applications.
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Alavi, S., & Thompson, D. L. (2009). Molecular dynamics simulation of imidazolium-based ionic liquids. II. Transport coefficients. The Journal of Chemical Physics, 130(1), 014503. Retrieved from [Link]
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Palomar, J., Torrecilla, J. S., & Rodríguez, F. (2010). A COSMO-RS based guide to analyze/quantify the polarity of ionic liquids and their mixtures with organic cosolvents. Physical Chemistry Chemical Physics, 12(8), 1991-2003. Retrieved from [Link]
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Bhadouria, R., Alaf, K., & Al-Dahhan, M. (2008). Molecular dynamics simulation of imidazolium-based ionic liquids. I. Dynamics and diffusion coefficient. ResearchGate. Retrieved from [Link]
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Banerjee, T., Singh, M. K., & Khanna, A. (2009). COSMO-RS-Based Screening of Ionic Liquids as Green Solvents in Denitrification Studies. Industrial & Engineering Chemistry Research, 48(18), 8573-8580. Retrieved from [Link]
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Islam, M. M., & Kuroda, D. G. (2022). Molecular Simulation-Guided Spectroscopy of Imidazolium-Based Ionic Liquids and Effects of Methylation on Ion-Cage and -Pair Dynamics. The Journal of Physical Chemistry B, 126(43), 8799-8811. Retrieved from [Link]
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Chen, Y., Li, S., & Wang, J. (2022). Prediction of Electrical Conductivity of Ionic Liquids: From COSMO-RS Derived QSPR Evaluation to Boosting Machine Learning. ACS Sustainable Chemistry & Engineering, 10(4), 1635-1647. Retrieved from [Link]
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Freire, M. G., Santos, L. M. N. B. F., Marrucho, I. M., & Coutinho, J. A. P. (2009). Predicting the Thermodynamic Behaviour of Water + Ionic Liquids Systems Using COSMO-RS. In Molten Salts and Ionic Liquids: Never the Twain? (pp. 235-253). John Wiley & Sons, Inc. Retrieved from [Link]
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Zahn, S., & Kirchner, B. (2008). Validation of Dispersion-Corrected Density Functional Theory Approaches for Ionic Liquid Systems. The Journal of Physical Chemistry A, 112(36), 8443-8449. Retrieved from [Link]
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Ionic Liquids — Tutorials 2025.1 documentation. SCM. Retrieved from [Link]
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Makarov, I., Baskin, I., & Varnek, A. (2023). Advancing Ionic Liquid Research with pSCNN: A Novel Approach for Accurate Normal Melting Temperature Predictions. Journal of Chemical Information and Modeling, 63(15), 4736-4745. Retrieved from [Link]
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Guezmil, M., Haddaoui, N., Bodo, E., & Vignal, F. (2014). Synthesis, experimental and theoretical vibrational studies of 1-methyl and 1,2-dimethyl, 3-propyl imidazolium bis(trifluoromethanesulfonyl) imide. Journal of Chemical Sciences, 126(5), 1431-1442. Retrieved from [Link]
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This compound 98.0+%, TCI America™. Fisher Scientific. Retrieved from [Link]
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Khoshsima, A., & Bakhshi, S. (2020). Conductometric and Refractometric Studies of 1-Propyl-3-methylimidazolium Bromide Ionic Liquid in Water + Ethylene Carbonate Mixtures at T = (298.2, 308.2 and 318.2) K. Physical Chemistry Research, 8(3), 489-510. Retrieved from [Link]
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Bald, A., Szejgis, A., & Piekarski, H. (2024). Conductometric and Thermodynamic Studies of Selected Imidazolium Chloride Ionic Liquids in N,N-Dimethylformamide at Temperatures from 278.15 to 313.15 K. Molecules, 29(6), 1339. Retrieved from [Link]
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Voth, G. A. (2009). Computational Studies of Structures and Dynamics of 1, 3-Dimethylimidazolim Salt Liquid and their Interfaces Using Polarizable Potential Models. OSTI.GOV. Retrieved from [Link]
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Investigation of 1,2,3-trialkylimidazolium ionic liquids: experiment and density functional theory calculations. OUCI. Retrieved from [Link]
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Ionic conductivities of propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide. ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Recyclability and Reusability of 1,2-Dimethyl-3-propylimidazolium Iodide
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of sustainable chemistry, the lifecycle of solvents and reagents is of paramount importance. Ionic liquids (ILs), with their negligible vapor pressure and high thermal stability, have been touted as "green" alternatives to volatile organic compounds. However, their environmental credentials and economic viability are intrinsically linked to their recyclability and reusability. This guide provides an in-depth technical assessment of the recyclability and reusability of 1,2-Dimethyl-3-propylimidazolium Iodide ([DMPII]), a prominent ionic liquid in the field of dye-sensitized solar cells (DSSCs) and other electrochemical applications.
The Imperative of Ionic Liquid Recycling: Beyond the "Green" Label
While the low volatility of ionic liquids is a significant environmental advantage, it is the potential for their recovery and reuse that truly solidifies their position as sustainable chemical agents. The often complex synthesis and higher cost of ILs compared to conventional solvents make efficient recycling a critical factor for their large-scale industrial application.[1][2][3][4] Effective recycling protocols not only mitigate the environmental impact of chemical processes but also significantly improve their economic feasibility.[1][3][5] This guide will dissect the key considerations and methodologies for recycling [DMPII], providing a framework for its sustainable use.
Assessing the Recyclability of this compound: A Multifaceted Approach
The recyclability of an ionic liquid is not a singular property but rather a function of its thermal and chemical stability, the nature of its constituent ions, and the impurities it accumulates during its application. For [DMPII], its primary use as an electrolyte component in DSSCs informs the likely contaminants that need to be addressed during recycling.[6]
Thermal Stability and the Viability of Distillation
The high thermal stability of many ionic liquids makes distillation a primary consideration for their purification.[7][8] This process separates the non-volatile IL from volatile solvents, reactants, or byproducts. For imidazolium-based ionic liquids, thermal stability is significantly influenced by the nature of the anion.[9][10] Halide anions, including iodide, tend to reduce the thermal stability compared to larger, more complex anions like bis(trifluoromethylsulfonyl)imide ([NTf2]⁻).[11]
Studies on similar imidazolium halide ionic liquids indicate that thermal decomposition can occur via nucleophilic substitution, where the halide anion attacks the alkyl groups on the imidazolium cation.[12] For 1-octyl-3-methylimidazolium iodide, the enthalpy of vaporization and the activation energy for thermal decomposition were found to be quite similar, suggesting a delicate balance between vaporization and decomposition.[12]
Comparative Analysis: Thermal Stability of Imidazolium-Based Ionic Liquids
| Ionic Liquid Cation | Anion | Onset Decomposition Temperature (Tonset) | Key Considerations |
| 1-Alkyl-3-methylimidazolium | Halides (Cl⁻, Br⁻, I⁻) | Generally lower (can be <300°C)[11] | Prone to nucleophilic substitution.[12] Vacuum distillation is possible but requires careful temperature control. |
| 1-Alkyl-3-methylimidazolium | [BF₄]⁻, [PF₆]⁻ | Moderate to high (often >300°C) | Can be sensitive to hydrolysis, releasing corrosive HF. |
| 1-Alkyl-3-methylimidazolium | [NTf₂]⁻ | High (often >400°C)[13] | Very thermally stable, making them good candidates for distillation. |
| 1,2-Dimethyl-3-propylimidazolium | I⁻ | Not specifically reported, but expected to be lower than [NTf₂]⁻ analogues. | The presence of the methyl group at the C2 position of the imidazolium ring can slightly increase stability compared to unsubstituted analogues. |
Solvent Extraction: A Versatile Purification Technique
Liquid-liquid extraction is a widely used and effective method for purifying ionic liquids.[14][15] The choice of extraction solvent depends on the nature of the impurities and the miscibility of the ionic liquid with the solvent.
-
For removing non-polar organic impurities: An immiscible non-polar organic solvent (e.g., hexane, diethyl ether) can be used to wash the ionic liquid. The high polarity of [DMPII] will keep it in a separate phase from the non-polar solvent containing the impurities.
-
For removing polar impurities and water-soluble salts: If [DMPII] is hydrophobic enough to form a separate phase with water, aqueous washing can be effective. However, many imidazolium iodides have some water miscibility. In such cases, a "salting-out" effect can be induced by adding a salt to the aqueous phase to decrease the IL's solubility.
The efficiency of solvent extraction is highly dependent on the partition coefficients of the impurities between the ionic liquid and the extraction solvent.
Adsorption-Desorption: A Highly Selective Method
Adsorption-desorption techniques, particularly using ion-exchange resins, offer a highly selective method for purifying ionic liquids. A notable study demonstrated the successful recycling of 1,2-dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide, a close analogue of [DMPII], using a stacked cation and anion exchange method. This approach is particularly relevant for removing both cationic and anionic impurities.
The process involves passing the used ionic liquid through a column containing a cation exchange resin to capture cationic impurities, followed by a column with an anion exchange resin to capture anionic impurities. The purified ionic liquid is then eluted. A crucial aspect for adapting this method to [DMPII] is the affinity of the anion exchange resin for the iodide ion. Studies on ion-exchange resins have shown that iodide ions can be effectively captured, and in some cases, exhibit a faster exchange rate than other halides like bromide.[16] This suggests that an anion exchange-based purification strategy would be effective for [DMPII].
Experimental Protocols for the Recycling of this compound
The following protocols are presented as adaptable frameworks for the recycling of [DMPII]. Researchers should optimize the specific conditions based on the nature and concentration of the impurities in their used ionic liquid.
Protocol 1: Vacuum Distillation for Removal of Volatile Impurities
This protocol is suitable for removing volatile organic solvents or low-boiling point byproducts from [DMPII].
Methodology:
-
Preparation: Place the used [DMPII] in a round-bottom flask suitable for vacuum distillation.
-
System Setup: Assemble a vacuum distillation apparatus, ensuring all connections are secure to maintain a high vacuum. Use a cold trap to collect the volatile impurities.
-
Distillation: Gradually heat the flask while monitoring the temperature and pressure. The goal is to evaporate the volatile impurities without causing thermal decomposition of the [DMPII]. Start with a low temperature and gradually increase it.
-
Collection: The purified [DMPII] will remain in the distillation flask, while the volatile impurities will be collected in the cold trap.
-
Analysis: Analyze the purity of the recycled [DMPII] using techniques such as NMR spectroscopy or chromatography.
Caption: Workflow for the purification of [DMPII] via vacuum distillation.
Protocol 2: Solvent Extraction for General Purification
This protocol is a versatile method for removing a range of organic and inorganic impurities.
Methodology:
-
Solvent Selection: Choose an appropriate extraction solvent based on the likely impurities (e.g., diethyl ether for non-polar organics, or a saturated salt solution for polar impurities if [DMPII] is sufficiently hydrophobic).
-
Extraction: In a separatory funnel, combine the used [DMPII] with the chosen extraction solvent. Shake the funnel vigorously to ensure thorough mixing and allow the phases to separate.
-
Separation: Drain the lower phase. Repeat the extraction with fresh solvent two to three times to maximize impurity removal.
-
Solvent Removal: Remove any residual extraction solvent from the purified [DMPII] phase under reduced pressure.
-
Drying: If an aqueous wash was used, dry the [DMPII] under high vacuum to remove any dissolved water.
-
Analysis: Confirm the purity of the recycled [DMPII].
Caption: General workflow for the purification of [DMPII] using solvent extraction.
Protocol 3: Stacked Cation and Anion Exchange Adsorption-Desorption
This protocol is highly effective for removing ionic impurities and is adapted from the successful recycling of a [DMPII] analogue.
Methodology:
-
Column Preparation: Prepare two separate chromatography columns, one packed with a suitable cation exchange resin and the other with an anion exchange resin.
-
Loading: Dissolve the used [DMPII] in a suitable solvent to reduce its viscosity and load the solution onto the stacked columns (cation exchange followed by anion exchange).
-
Washing: Wash the columns with the solvent to elute the neutral [DMPII]. The ionic impurities will be retained on the respective resins.
-
Elution: If the goal is to recover the [DMPII] that may have been adsorbed, a suitable eluent (e.g., a salt solution in an organic solvent) can be used to desorb the ionic liquid from the resins.
-
Purification and Analysis: The eluted fraction containing the purified [DMPII] is collected, the solvent is removed, and the purity is verified.
Caption: Workflow for the purification of [DMPII] via stacked ion exchange chromatography.
Reusability: Performance of Recycled this compound
The ultimate measure of a successful recycling process is the performance of the reused ionic liquid. For [DMPII] used in DSSCs, key performance indicators to evaluate after recycling include:
-
Photovoltaic Performance: The power conversion efficiency, short-circuit current, open-circuit voltage, and fill factor of a DSSC fabricated with the recycled [DMPII] should be compared to a cell with fresh [DMPII].
-
Electrochemical Properties: The ionic conductivity and the diffusion coefficient of the iodide/triiodide redox couple in the recycled [DMPII] should be measured to ensure they have not been compromised.
-
Spectroscopic Analysis: NMR and FTIR spectroscopy can be used to confirm that the chemical structure of the [DMPII] has not changed during its use and recycling.
Studies on other recycled imidazolium-based ionic liquids have shown that with effective purification, the performance in subsequent applications can be maintained with no significant degradation in product quality or reaction efficiency.[1][5]
Comparative Analysis with Alternatives
The choice of an ionic liquid and the decision to recycle it should be made in the context of available alternatives.
Comparison of [DMPII] with Other Solvents
| Solvent | Recyclability/Reusability | Advantages | Disadvantages |
| This compound | Good, via multiple methods. | High ionic conductivity, good thermal stability, low volatility. | Higher initial cost, potential for thermal decomposition if not handled carefully. |
| Other Imidazolium ILs (e.g., with [NTf₂]⁻) | Excellent, particularly via distillation. | Very high thermal stability. | Can be more expensive, some anions are not environmentally benign. |
| Conventional Organic Solvents (e.g., Acetonitrile) | Possible via distillation, but with energy costs and potential for solvent loss. | Low viscosity, well-established properties. | High volatility, flammability, often toxic. |
Conclusion and Future Outlook
This compound is a valuable ionic liquid with significant potential for recycling and reuse. Its inherent properties of low volatility and high polarity lend themselves to a variety of purification techniques, including solvent extraction and adsorption-desorption methods. While vacuum distillation is a possibility, it must be approached with an understanding of the thermal stability limitations imposed by the iodide anion.
The economic and environmental benefits of recycling [DMPII] are substantial, transforming it from a consumable to a reusable asset. For researchers and professionals in fields utilizing this ionic liquid, the implementation of a robust recycling strategy is not just a matter of "green chemistry" but also a prudent economic decision. Future research should focus on developing standardized and optimized recycling protocols specifically for iodide-based ionic liquids, as well as exploring the long-term performance of recycled [DMPII] over multiple cycles in its primary applications.
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A Comparative Guide to 1,2-Dimethyl-3-propylimidazolium Iodide ([DMPI]I) and Conventional Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Redefining the Role of the Solvent
In the landscape of chemical research and pharmaceutical development, the choice of solvent is a critical decision that dictates reaction kinetics, yield, and purity, while also carrying significant environmental and safety implications. For decades, conventional organic solvents—often volatile organic compounds (VOCs)—have been the workhorses of the laboratory. However, their inherent volatility, flammability, and toxicity have driven a persistent search for safer, more sustainable alternatives.[1]
This guide provides an in-depth comparison of a promising alternative, the ionic liquid (IL) 1,2-Dimethyl-3-propylimidazolium Iodide ([DMPI]I) , against traditional organic solvents. Ionic liquids are a unique class of salts that are liquid below 100°C, characterized by negligible vapor pressure, high thermal stability, and non-flammability.[2] Unlike conventional solvents with fixed properties, the cation-anion pairing of ILs allows for their characteristics to be tuned, earning them the moniker of "designer solvents".[3]
Here, we move beyond a simple listing of properties to explore the fundamental causality behind experimental choices, offering field-proven insights into where [DMPI]I excels and where conventional solvents may still hold an advantage. This objective analysis is designed to empower researchers to make informed decisions, optimizing their workflows for efficiency, safety, and environmental stewardship.
Part 1: A Head-to-Head Comparison of Physicochemical Properties
The fundamental differences between [DMPI]I and conventional solvents begin at the molecular level, giving rise to vastly different physical and chemical behaviors. The ionic, salt-based nature of [DMPI]I contrasts sharply with the molecular nature of solvents like Dichloromethane (DCM), Acetonitrile (MeCN), and Methanol (MeOH).
| Property | This compound ([DMPI]I) | Dichloromethane (DCM) | Acetonitrile (MeCN) | Methanol (MeOH) |
| CAS Number | 218151-78-1[4] | 75-09-2 | 75-05-8 | 67-56-1 |
| Molecular Formula | C₈H₁₅IN₂[4] | CH₂Cl₂ | C₂H₃N | CH₄O |
| Molecular Weight | 266.13 g/mol [4] | 84.93 g/mol | 41.05 g/mol | 32.04 g/mol |
| Physical State | White to orange crystalline solid[4][5] | Colorless liquid | Colorless liquid | Colorless liquid |
| Melting Point | Not available (Typical for ILs to have low melting points) | -96.7 °C | -45 °C | -97.6 °C |
| Boiling Point | Decomposes at high temp.; stable under normal conditions.[6] | 39.6 °C | 81.6 °C | 64.7 °C |
| Vapor Pressure (@ 20°C) | Negligible[2] | ~47 kPa | ~9.7 kPa | ~13.3 kPa |
| Density | ~1.45 g/cm³ (at 85°C)[7] | ~1.33 g/cm³ | ~0.786 g/cm³ | ~0.792 g/cm³ |
| Key Hazard | Hygroscopic; potential skin/eye irritant.[5][8] | Volatile, toxic, suspected carcinogen | Volatile, flammable, toxic | Volatile, flammable, toxic |
The most striking difference lies in the vapor pressure . [DMPI]I's negligible volatility is a paradigm shift from VOCs, drastically reducing inhalation exposure risks and eliminating fugitive emissions—a core principle of green chemistry.[2][9] However, its solid state at room temperature and higher density require different handling and mixing considerations compared to low-viscosity liquid solvents.
Part 2: Performance in Demanding Applications
A solvent's true value is measured by its performance. We will now compare [DMPI]I and conventional solvents in three key application areas where solvent choice is paramount.
Organic Synthesis: Beyond a Passive Medium
In organic synthesis, solvents are often more than just a medium for reactants; they can influence transition states, stabilize intermediates, and dictate reaction pathways.[10][11]
The [DMPI]I Advantage: As a "green solvent," [DMPI]I offers a non-volatile reaction environment.[4] Its unique structure can enhance reaction rates and yields, and in some cases, the ionic liquid itself can act as a catalyst.[4] This dual role is particularly valuable in producing fine chemicals and pharmaceuticals.
The Conventional Solvent Reality: Conventional solvents are well-understood, and vast literature exists for a wide array of reactions. Their low viscosity facilitates mixing and heat transfer, and their volatility makes them easy to remove during workup via rotary evaporation.[12]
Causality in Action: N-Alkylation of Indole A comparative study on the N-alkylation of indole highlights the trade-offs. While a conventional method using sodium hydride in dimethylformamide (DMF) is robust, an alternative using potassium hydroxide in an imidazolium ionic liquid was explored as a "greener" route.[13] The rationale was to replace a volatile, hazardous solvent and a highly reactive base. However, at the laboratory scale, the ionic liquid method resulted in lower yields and higher costs.[13] Crucially, recycling the ionic liquid required significant amounts of conventional solvents for extraction and purification, negating some of its green credentials on a small scale.[13] This underscores a critical point: the "greenness" of a process is context-dependent and must be evaluated holistically, including purification and solvent recycling steps.
Experimental Protocol: Comparative N-Alkylation of a Heterocycle
Objective: To compare the reaction efficiency of [DMPI]I against Acetonitrile (MeCN) for a standard SN2 reaction.
Method 1: Reaction in [DMPI]I
-
To a 25 mL round-bottom flask, add the heterocyclic substrate (1.0 eq), [DMPI]I (5 mL), and anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to 80°C with vigorous stirring to ensure homogenization.
-
Add the alkyl halide (e.g., 1-bromopropane, 1.1 eq) dropwise via syringe.
-
Maintain the reaction at 80°C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Extract the product directly from the ionic liquid using a non-polar solvent like ethyl acetate or diethyl ether (3 x 15 mL). The ionic liquid and inorganic salts will remain in a separate phase.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Method 2: Reaction in Acetonitrile (MeCN)
-
To a 25 mL round-bottom flask equipped with a reflux condenser, add the heterocyclic substrate (1.0 eq), MeCN (10 mL), and anhydrous potassium carbonate (1.5 eq).
-
Add the alkyl halide (1.1 eq) to the suspension.
-
Heat the mixture to reflux (~82°C) with vigorous stirring.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the solid potassium salts and wash with additional MeCN.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Workflow Comparison Diagram
Caption: Comparative workflow for organic synthesis.
Electrochemistry: Enabling Next-Generation Energy Storage
In electrochemistry, the electrolyte is the critical component enabling ion transport between electrodes.[14] Conventional electrolytes often use organic carbonates, which are flammable and volatile.
The [DMPI]I Advantage: [DMPI]I's intrinsic ionic conductivity, wide electrochemical stability window, and non-flammability make it an excellent candidate for safer electrolytes in lithium-ion batteries, supercapacitors, and dye-sensitized solar cells (DSSCs).[4][14][15] For DSSCs, specifically, imidazolium iodide salts like [DMPI]I are essential components of the redox electrolyte (I⁻/I₃⁻).[16][17]
The Conventional Solvent Disadvantage: The primary drawback of conventional electrolytes is safety. The use of volatile and flammable organic solvents poses a significant fire and explosion risk, especially in large-format batteries.
Causality in Action: Dye-Sensitized Solar Cells (DSSCs) In a DSSC, the electrolyte must efficiently regenerate the photo-excited dye by shuttling electrons from the counter electrode. The iodide/triiodide (I⁻/I₃⁻) redox couple is standard for this. Using an ionic liquid like [DMPI]I as the solvent for this redox couple creates a stable, non-volatile electrolyte.[7] However, a common challenge with ionic liquids is their higher viscosity compared to conventional solvents like acetonitrile, which can impede ion diffusion and lower cell efficiency.[16] Research has shown that creating binary mixtures of [DMPI]I with other, less viscous ionic liquids can mitigate this issue, demonstrating the "tunable" nature of ILs to optimize performance.[16]
Experimental Protocol: Assembly of a [DMPI]I-Based DSSC
Objective: To construct and test a dye-sensitized solar cell using a [DMPI]I-based electrolyte.
Materials:
-
FTO conductive glass (one with a screen-printed TiO₂ layer, one with a sputtered platinum layer)
-
N719 dye solution
-
[DMPI]I-based electrolyte (e.g., 0.5 M [DMPI]I, 0.05 M I₂, in a low-viscosity ionic liquid or solvent)
-
Surlyn thermosealant film
-
Binder clips, hot plate, solar simulator
Procedure:
-
Dye Sensitization: Immerse the TiO₂-coated FTO glass in the N719 dye solution for 12-24 hours at room temperature. After sensitization, the anode will have a deep red/purple color. Rinse with ethanol and dry.
-
Cell Assembly: Place a frame of Surlyn film around the TiO₂ area on the anode. Position the platinum-coated counter electrode on top, offset slightly to allow for electrical contact.
-
Sealing: Gently press the electrodes together and place them on a hot plate at ~100°C. Use binder clips to apply firm pressure for about 30 seconds to melt the Surlyn and seal the cell, leaving two small holes in the seal for electrolyte injection.
-
Electrolyte Injection: While the cell is still warm, inject the [DMPI]I-based electrolyte into one of the holes using a syringe until the cell is filled. The electrolyte will be drawn in via capillary action.
-
Final Sealing: Seal the two injection holes using small pieces of Surlyn and a hot soldering iron.
-
Testing: Attach electrical contacts to the exposed FTO anode and counter electrode. Measure the current-voltage (I-V) curve under a solar simulator (e.g., AM 1.5 G, 100 mW/cm²).
DSSC Component Diagram
Caption: Components of a DSSC with an ionic liquid electrolyte.
Biopolymer Processing: Dissolving the Indissoluble
Cellulose is the most abundant biopolymer on Earth, but its extensive hydrogen-bonding network makes it notoriously difficult to dissolve in common solvents, hindering its use in advanced materials.[18]
The [DMPI]I Advantage: Imidazolium-based ionic liquids are among the few solvents capable of readily dissolving cellulose.[18][19] The dissolution mechanism is driven by specific ion interactions: the halide anion (I⁻ in [DMPI]I) acts as a hydrogen-bond acceptor, disrupting the inter- and intra-chain hydrogen bonds of the cellulose, while the imidazolium cation stabilizes the separated polymer chains.[18] This allows for the regeneration of cellulose into new forms like fibers or films.[19]
The Conventional Solvent Failure: Most conventional solvents, whether polar or non-polar, are unable to overcome the strong hydrogen bonding in crystalline cellulose, leading to insolubility.
Experimental Protocol: Cellulose Dissolution in [DMPI]I
Objective: To demonstrate the dissolution of microcrystalline cellulose in [DMPI]I.
Procedure:
-
Place 5 g of [DMPI]I into a 50 mL beaker.
-
Heat the beaker in an oil bath to 100-110°C with magnetic stirring. The [DMPI]I will melt into a clear liquid.
-
Slowly add 0.25 g of microcrystalline cellulose to the molten ionic liquid under continuous stirring.
-
Continue heating and stirring for 1-2 hours. The cellulose will gradually dissolve, forming a viscous, transparent solution.
-
Regeneration (Optional): To demonstrate successful dissolution, pour the hot cellulose solution dropwise into a beaker of rapidly stirring deionized water. The cellulose will immediately precipitate out as a white, flocculent solid, which can be collected by filtration.
Part 3: Environmental, Health, and Safety (EHS) Profile
A solvent's utility cannot be separated from its safety profile. Here, the differences between [DMPI]I and conventional solvents are stark.
| Parameter | This compound ([DMPI]I) | Conventional Organic Solvents (e.g., DCM, MeOH) |
| Volatility / Flammability | Negligible vapor pressure; non-flammable.[2][20] | High vapor pressure; often highly flammable.[1] |
| Air Pollution | Minimal contribution to air pollution (not a VOC). | Major source of VOC emissions and associated health risks. |
| Toxicity Profile | Not fully characterized; may cause irritation.[8] Imidazolium ILs can exhibit aquatic toxicity, often increasing with alkyl chain length.[21][22] | Well-documented toxicities; many are irritants, neurotoxins, or suspected carcinogens.[1] |
| Biodegradability | Often low; persistence can be a concern.[9] | Varies widely. Some degrade quickly, others are persistent pollutants. |
| Disposal | Requires specialized disposal as chemical waste.[8] | Requires disposal as hazardous chemical waste. |
The "Green" Solvent Paradox: While ionic liquids like [DMPI]I solve the major problems of volatility and flammability, they are not universally "green."[9] Studies have shown that some imidazolium ionic liquids are more toxic to aquatic organisms and activated sludge systems than common solvents like methanol and acetone.[2][21] Their persistence and potential for bioaccumulation must be carefully considered.[9] Therefore, the "green" advantage of [DMPI]I is primarily in reducing air pollution and fire hazards, but this must be balanced against its potential impact on aqueous environments.
Conclusion: A Specialized Tool, Not a Universal Replacement
This compound represents a significant advancement in solvent technology, offering a suite of properties—non-volatility, thermal stability, and high ionic conductivity—that conventional organic solvents cannot match.
-
Key Advantages: Its primary strengths lie in applications where safety from flammability is paramount and where its unique ionic character can be leveraged, such as in electrochemistry and the dissolution of intractable biopolymers like cellulose .
-
Key Considerations: It is not a drop-in replacement for all applications. Factors like higher cost, increased viscosity, and potential aquatic toxicity require careful evaluation.[9][13][16] In some standard organic reactions, the ease of use and removal of conventional solvents may still be preferable, especially at the lab scale where solvent recycling is not always feasible.[13]
Ultimately, the choice between [DMPI]I and a conventional solvent is not about which is "better," but which is the right tool for the job . By understanding the underlying chemical principles and performance trade-offs detailed in this guide, researchers can strategically employ [DMPI]I to unlock new possibilities in safer, more innovative chemical processes.
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A Comparative Guide to 1,2-Dimethyl-3-propylimidazolium Iodide ([DMPII]) for High-Efficiency Dye-Sensitized Solar Cells
This guide provides a comprehensive technical comparison of 1,2-Dimethyl-3-propylimidazolium Iodide ([DMPII]), a prominent ionic liquid electrolyte, against other relevant alternatives in the field of dye-sensitized solar cells (DSSCs). We will delve into the experimental data that underpins its performance, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their applications.
Introduction: The Critical Role of Electrolytes in Dye-Sensitized Solar Cells
Dye-sensitized solar cells (DSSCs) have emerged as a promising third-generation photovoltaic technology due to their low production cost and environmental compatibility.[1] The electrolyte is a crucial component of a DSSC, responsible for regenerating the oxidized dye and transporting charge between the photoanode and the cathode.[2] Traditional solvent-based electrolytes, while efficient, suffer from issues of volatility and leakage, which compromise the long-term stability of the device.[1][3]
Ionic liquids (ILs), salts that are liquid at or near room temperature, have been identified as ideal replacements for volatile organic solvents in DSSC electrolytes.[1] Their negligible vapor pressure, high thermal stability, and non-flammability address the key stability challenges.[1][4] Among the various classes of ILs, imidazolium-based salts have been extensively studied due to their favorable properties, including low viscosity and high conductivity.[1][3] this compound ([DMPII]) is a notable example, demonstrating significant potential in enhancing DSSC performance.[1][5][6][7] This guide will cross-validate the experimental results for [DMPII] and compare its performance with other commonly used imidazolium-based ionic liquids.
Physicochemical Properties: A Foundation for Performance
The performance of an ionic liquid in a DSSC is intrinsically linked to its fundamental physicochemical properties. Here, we compare [DMPII] with other relevant imidazolium-based iodides.
| Property | This compound ([DMPII]) | 1-Butyl-3-methylimidazolium Iodide (BMII) | 1-Hexyl-3-methylimidazolium Iodide (HMII) | 1-Ethyl-3-methylimidazolium Iodide (EMII) |
| Molecular Formula | C₈H₁₅IN₂[8][9] | C₈H₁₅IN₂ | C₁₀H₁₉IN₂ | C₆H₁₁IN₂ |
| Molecular Weight | 266.13 g/mol [8] | 266.13 g/mol | 294.18 g/mol | 238.07 g/mol |
| Appearance | White to orange crystalline powder[10] | Yellow solid[11] | ||
| Purity | ≥99.0% (HPLC)[12] | |||
| Key Feature | Methylation at the C2 position of the imidazolium ring | Common benchmark IL | Longer alkyl chain | Shorter alkyl chain |
The methylation at the C2 position in [DMPII] is a critical structural feature. This modification has been shown to influence the physical state and performance of the resulting ionic liquid, often leading to solid materials at room temperature which can be beneficial for quasi-solid-state DSSC fabrication.[1]
Synthesis and Characterization: Ensuring Quality and Purity
The reliability of experimental data hinges on the purity of the materials used. Here, we outline the synthesis and characterization protocols for [DMPII].
Synthesis of this compound ([DMPII])
A common and straightforward method for synthesizing imidazolium-based ionic liquids is through a quaternization reaction, which is a type of SN2 reaction.[11]
Protocol:
-
A mixture of 1,2-dimethylimidazole and 1-iodopropane is heated.[13] Microwave radiation at 120°C can be employed to accelerate the reaction.[13]
-
Upon completion of the reaction, any unreacted starting materials are removed. This can be achieved by washing the product multiple times with a solvent like diethyl ether to remove excess 1-iodopropane.[13]
-
The purified product is then dried under vacuum for an extended period (e.g., 8 hours) to remove any residual solvent.[13]
-
High-purity 1,2-dimethyl-3-propyl-1H-imidazol-3-ium iodide is typically obtained as a light yellow liquid or a white to orange crystalline powder.[10][13]
Caption: Synthesis workflow for this compound.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for confirming the structure of synthesized ionic liquids.[11][14] For [DMPII], both ¹H and ¹³C NMR would be utilized to verify the presence of the propyl and methyl groups and the integrity of the imidazolium ring. The chemical shifts of the protons on the imidazolium ring are particularly sensitive to the surrounding chemical environment and can provide insights into ion pairing.[15]
Protocol for ¹H NMR:
-
Dissolve a small sample of the synthesized [DMPII] in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
If using D₂O, a capillary insert with a reference standard like DSS can be used for chemical shift referencing.[15]
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
-
Analyze the chemical shifts, multiplicities (singlet, triplet, quartet, etc.), and integration values to confirm the expected proton environments of the [DMPII] cation.
Thermogravimetric Analysis (TGA):
TGA is essential for determining the thermal stability of ionic liquids, a critical parameter for the long-term performance of DSSCs.[16][17][18]
Protocol for TGA:
-
Place a small, accurately weighed sample of the ionic liquid into a TGA crucible.
-
Heat the sample under a controlled atmosphere (typically nitrogen) at a constant heating rate (e.g., 5°C/min or 10°C/min).[17][19]
-
Record the mass loss as a function of temperature.
-
The onset decomposition temperature (Tonset) is determined from the resulting TGA curve and is a key indicator of thermal stability.[19]
Impurities such as water and halides can significantly reduce the thermal stability of ionic liquids.[16] The thermal stability of imidazolium-based ILs is also influenced by the nature of the anion and the structure of the cation.[17][20]
Cyclic Voltammetry (CV):
CV is used to investigate the electrochemical behavior of the iodide/triiodide (I⁻/I₃⁻) redox couple within the ionic liquid electrolyte.[7][21][22] This is fundamental to understanding the charge transfer processes occurring at the counter electrode of the DSSC.
Protocol for CV:
-
Prepare an electrochemical cell with a three-electrode setup: a working electrode (e.g., platinum macrodisk), a reference electrode, and a counter electrode.
-
The electrolyte consists of the ionic liquid ([DMPII]) containing the I⁻/I₃⁻ redox couple.
-
Scan the potential of the working electrode and record the resulting current.
-
The resulting cyclic voltammogram will show the oxidation and reduction peaks corresponding to the I⁻/I₃⁻ redox reactions.[21] The peak positions and shapes provide information about the kinetics of the electron transfer process.
Performance in Dye-Sensitized Solar Cells: A Comparative Analysis
The ultimate test for an electrolyte is its performance in a functional DSSC. The key performance parameters are the short-circuit current density (Jsc), the open-circuit voltage (Voc), the fill factor (FF), and the overall power conversion efficiency (η).
| Electrolyte Composition | Jsc (mA·cm⁻²) | Voc (V) | FF | η (%) | Reference |
| [DMPII] -based (optimized) | 16.76 | 0.69 | 0.70 | 8.08 | [7] |
| [DMPII] with 5 wt% KI (quasi-solid-state) | - | - | - | 5.87 | [5] |
| [DMPII] without KI (quasi-solid-state) | - | - | - | 4.05 | [5] |
| EMImDCA -based | - | - | - | 5.5 | [23] |
| MPII -based gel polymer | 13.73 | 0.61 | 0.69 | 5.79 | [6] |
| MPII -based with PEO polymer | - | - | - | 9.35 | [24] |
| BMII -based | - | - | - | 1.89 | [23] |
| MK-2 dye with [DMPII] | 15.2 | 0.73 | 0.75 | 8.3 | [2] |
Analysis of Performance Data:
-
High Efficiency of [DMPII]: Optimized liquid electrolytes containing [DMPII] have demonstrated impressive power conversion efficiencies, reaching up to 8.08% and even 8.3% with specific organic dyes like MK-2.[2][7]
-
Role in Quasi-Solid-State Cells: [DMPII] is also effective in quasi-solid-state DSSCs, where the addition of salts like KI can significantly boost efficiency from 4.05% to 5.87%.[5]
-
Comparison with Alternatives: While other ionic liquids like MPII in polymer gel electrolytes have also shown high efficiencies (up to 9.35%), the performance of [DMPII] remains highly competitive.[24] The choice of ionic liquid can significantly impact the photocurrent, which is influenced by the viscosity and the efficiency of the charge transport of the redox couple.[23]
-
Influence of Cation Structure: The structure of the imidazolium cation, including the length of the alkyl chains, plays a crucial role. Shorter alkyl chains generally lead to lower viscosity and higher ionic conductivity, which can improve the diffusion of the redox species and, consequently, the photocurrent.[1]
Caption: Relationship between ionic liquid properties and DSSC performance.
Conclusion and Future Outlook
The experimental evidence strongly supports the use of this compound ([DMPII]) as a high-performance electrolyte component in dye-sensitized solar cells. Its favorable physicochemical properties, which can be fine-tuned through its synthesis, translate into excellent power conversion efficiencies in both liquid and quasi-solid-state devices.
While [DMPII] demonstrates clear advantages, the field of ionic liquids is continually evolving. Future research should focus on further optimizing the electrolyte composition by exploring binary ionic liquid mixtures to reduce viscosity and enhance ion transport.[23] Additionally, the development of novel ionic liquids with even greater thermal and electrochemical stability will be crucial for the long-term commercial viability of DSSC technology. For researchers and developers in this field, [DMPII] represents a robust and well-characterized platform for building next-generation, high-efficiency solar cells.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Dimethyl-3-propylimidazolium Iodide
As researchers and scientists, our responsibility extends beyond the successful execution of our experiments to the safe and compliant management of the chemical waste we generate. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,2-Dimethyl-3-propylimidazolium Iodide (CAS No. 218151-78-1), an imidazolium-based ionic liquid. The procedures outlined here are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
The core principle of this guidance is waste minimization and containment . Given that the toxicological and environmental properties of many ionic liquids are not yet fully understood, we must adopt a conservative approach to disposal, treating the substance as hazardous unless definitively proven otherwise by your institution's environmental health and safety professionals.
Understanding the Compound: Hazard Profile and Key Data
Before handling any chemical for disposal, a thorough understanding of its properties and associated hazards is paramount. This knowledge informs every subsequent step of the disposal process, from the selection of personal protective equipment to the final labeling of the waste container.
This compound is classified as a skin and eye irritant.[1][2] While some safety data sheets (SDS) do not classify it as environmentally hazardous under current regulations, at least one European supplier has assigned it a Water Hazard Class 3 (WGK 3) , indicating it is "highly hazardous to water" under German regulations.[3][4][5][6] This discrepancy necessitates a cautious approach, and as such, This compound should never be disposed of down the sanitary sewer .
| Property | Value / Classification | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 218151-78-1 | [1] |
| Molecular Formula | C₈H₁₅IN₂ | [1] |
| Physical State | Solid | [7] |
| GHS Hazard Class | Skin Irritation (Category 2), Serious Eye Irritation (Category 2/2A) | [1] |
| Incompatibilities | Strong oxidizing agents, Strong bases | [2] |
| Hazardous Decomp. | Combustion may produce Carbon Monoxide (CO), Carbon Dioxide (CO₂), Nitrogen Oxides (NOx), and Hydrogen Iodide (HI). | [2][8] |
| Water Hazard Class | WGK 3 (Highly hazardous to water) - Precautionary classification | [3][4][5] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow is designed to guide you from the point of waste generation to its final, compliant disposal. This process is a self-validating system; adherence to each step ensures that the waste is handled safely and is properly characterized for collection by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.
Causality: The primary directive is to prevent any contact with the chemical. The known hazards are skin and serious eye irritation, and the full toxicological profile is not yet known.[2] Therefore, a robust barrier is required.
-
Minimum PPE:
-
Eye Protection: Wear chemical safety goggles or safety glasses with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Dispose of contaminated gloves after use.[2]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
-
Work Area: Conduct all waste handling activities within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.
Causality: Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions, and mixing hazardous with non-hazardous waste unnecessarily increases the volume and cost of hazardous waste disposal.[9]
-
Waste Stream: this compound waste should be collected in its own dedicated container.
-
Do NOT Mix: Do not mix this waste with strong oxidizing agents or bases.[2]
-
RCRA Classification: While not explicitly listed as a P- or U-listed waste under the Resource Conservation and Recovery Act (RCRA), this compound should be treated as a hazardous waste.[10][11][12] Your EHS department will make the final determination, but you must provide them with all necessary information. It does not meet the criteria for ignitability, corrosivity, or reactivity as defined by the EPA.[12] However, its potential toxicity and environmental hazard warrant its management as a regulated waste.
Causality: Proper containment prevents accidental release and ensures the waste is secure until collection. The container must be compatible with the chemical to avoid degradation and leaks.
-
Primary Container:
-
Collect all waste (pure compound, solutions, and contaminated solids) in a sealable, chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass bottle).[13][14] The original product container is often the best choice.[13]
-
The container must be in good condition, free of leaks, and have a secure, screw-top cap. Do not use makeshift lids like stoppers or paraffin film.[9]
-
Keep the container closed at all times except when adding waste.[13][14]
-
-
Secondary Containment:
-
Store the primary waste container within a larger, chemically resistant secondary container (such as a plastic tub or bin) to contain any potential leaks.[14]
-
Causality: Accurate and complete labeling is a legal requirement and is critical for the safety of everyone who will handle the container. It communicates the contents and their hazards, ensuring proper storage and disposal.
-
Labeling Protocol:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label, typically provided by your institution's EHS department.[13]
-
Clearly write the full, unabbreviated chemical name: "This compound ".
-
List all components and their approximate percentages, including any solvents.
-
Indicate the relevant hazards: "Irritant ", "Environmental Hazard ".
-
Record the date you started accumulating waste in the container.
-
Causality: Any item that has come into contact with the chemical is considered contaminated and must be managed as part of the hazardous waste stream to prevent exposure and environmental release.
-
Solid Waste:
-
Contaminated gloves, weigh boats, and absorbent paper should be collected in a sealed plastic bag. Label the bag clearly with the chemical name and place it in the solid chemical waste stream as directed by your EHS department.
-
-
Contaminated Glassware:
-
Rinsing: Triple-rinse the glassware with a suitable solvent (e.g., deionized water, followed by acetone or ethanol). The first rinseate is considered hazardous and must be collected and added to your this compound liquid waste container.[13][15] Subsequent rinses may also need to be collected, depending on your local EHS policy.
-
Cleaning: After decontamination via triple rinsing, the glassware can typically be washed using standard laboratory procedures.
-
Causality: The final step is to transfer the waste to trained professionals for disposal in a licensed facility. Laboratory personnel are not authorized to transport or dispose of hazardous waste off-site.
-
Contact EHS: Follow your institution's specific procedures to request a chemical waste pickup from your EHS department.
-
Storage Pending Pickup: Store the sealed, labeled, and secondarily contained waste in a designated satellite accumulation area within your laboratory. Ensure it is segregated from incompatible materials.[14]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to this comprehensive guide, you fulfill your professional obligation to ensure safety and environmental stewardship. Always remember that your institution's Environmental Health & Safety department is your primary resource for any questions regarding chemical waste. Their guidance supersedes any general protocol and is tailored to your specific site and local regulations.
References
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- Iolitec. (2022, September 15). Safety Data Sheet: this compound.
- Carl ROTH. (2024, March 2). Safety Data Sheet: 1-Methyl 3-propylimidazolium iodide.
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Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]
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Cir-safety.org. (2016, January 8). How to Calculate German Water Hazard Class (WGK) for Substances and Mixtures. Retrieved from [Link]
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Hazardous Waste Experts. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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U.S. Environmental Protection Agency. Waste Code - RCRAInfo. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 1,2-Dimethyl-3-propylimidazolium Iodide
Welcome to your essential safety and operational guide for handling 1,2-Dimethyl-3-propylimidazolium Iodide (CAS RN: 218151-78-1). As researchers and innovators, our primary goal is to advance science safely. This guide moves beyond mere compliance, offering a framework for risk mitigation rooted in scientific principles and extensive laboratory experience. The following protocols are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is conducted with the highest degree of safety.
Foundational Hazard Assessment
Before any handling, a thorough understanding of the compound's hazard profile is critical. This compound, an ionic liquid, presents specific risks that dictate our choice of personal protective equipment (PPE). According to supplier Safety Data Sheets (SDS), the primary, established hazards are significant.[1][2][3]
Notably, some suppliers state the substance is "not yet fully tested."[4] This is a crucial piece of information. In the absence of comprehensive toxicological data, we must adopt a more conservative safety posture, treating the substance with a higher degree of caution than its known classifications might suggest. The principle of ALARA (As Low As Reasonably Achievable) exposure should be our guiding philosophy.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Category | Key Precaution | Source |
| Skin Corrosion/Irritation | Category 2 | Avoid all skin contact; causes skin irritation. | [1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | Avoid all eye contact; causes serious eye irritation. | [1][2] |
| Potential Respiratory Irritation | Not Classified (but noted) | May cause respiratory irritation upon inhalation. | [4] |
| Potential Ingestion Hazard | Not Classified (but noted) | May be harmful if swallowed. | [4] |
Core Protective Equipment: Your First Line of Defense
The selection of PPE is not a one-size-fits-all checklist; it is a direct response to the hazards identified above. The causality is clear: because the compound is a known skin and serious eye irritant, our primary barrier must prevent any direct contact.
Eye and Face Protection: A Non-Negotiable Barrier
Given the Category 2A "serious eye irritation" warning, standard safety glasses represent the absolute minimum, but they are insufficient for tasks with a splash potential.
-
Mandatory: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[4] These provide a complete seal around the eyes, which is critical for preventing ingress from splashes or fine mists.
-
Recommended for High-Risk Operations: When handling larger quantities (>100 mL) or performing vigorous mixing, a full-face shield should be worn in addition to chemical splash goggles.[5][6] The face shield protects the entire face from direct splashes, a scenario where goggles alone would leave other areas vulnerable.[6]
Hand Protection: Selecting the Right Glove
The directive to "wear protective gloves" is universal across all safety data sheets.[1][2] However, as experienced scientists, we know that "protective" is material-dependent.
-
Primary Recommendation: Nitrile gloves are a suitable choice for incidental contact due to their good resistance to a range of chemicals and allergens.[5] Disposable nitrile gloves should be used for handling small quantities where splashes are unlikely.[6]
-
Critical Handling Note: Most chemicals, including ionic liquids, will eventually permeate disposable gloves.[6] It is imperative to adopt the practice of immediate removal and disposal of gloves upon any known or suspected contamination. Wash hands thoroughly with soap and water after removal.[1][7]
-
For Extended Use or Immersion: For tasks involving larger volumes or a higher risk of prolonged contact, heavier, reusable gloves such as butyl rubber or neoprene should be considered.[6] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times if available.
Body Protection: Shielding Against Spills and Splashes
Protecting the skin on your hands is useless if your arms or torso are exposed.
-
Standard Laboratory Attire: A clean, buttoned lab coat is mandatory to protect against incidental spills and splashes.[7]
-
Enhanced Protection: For tasks with a significant splash risk, consider a chemical-resistant apron made from materials like rubber or Tyvek.[5] All contaminated clothing must be removed immediately and washed before reuse.[2][4]
Respiratory Protection: An Engineering Control Priority
While specific respiratory hazards are not formally classified, the potential for respiratory tract irritation from dust or aerosols necessitates a cautious approach.[4]
-
Primary Control: All handling of this compound should be performed within a certified chemical fume hood or a glove box.[2] This engineering control is the most effective way to minimize inhalation exposure.
-
Secondary Precaution: If engineering controls are not available or are insufficient to control exposure (e.g., during a large spill cleanup), respiratory protection is required. A NIOSH-approved respirator with P95 or P100 particulate filters is appropriate for nuisance dust exposures.[4][7]
Operational Plan: A Step-by-Step Workflow
This protocol integrates PPE use into the entire lifecycle of handling the chemical, ensuring safety at every stage.
Pre-Handling Safety Checklist
-
Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is functioning correctly.
-
Assemble PPE: Gather all necessary PPE: chemical splash goggles, nitrile gloves, and a lab coat. Have a face shield and spill kit readily accessible.
-
Review Emergency Procedures: Locate the nearest safety shower and eyewash station. Ensure the path is unobstructed.
-
Prepare Waste Containers: Label a dedicated, sealed container for solid waste contaminated with this compound.
Safe Handling Protocol
-
Don PPE: Put on your lab coat and chemical splash goggles before entering the designated handling area. Don gloves just before handling the chemical.
-
Work in Fume Hood: Conduct all transfers, weighing, and mixing of the compound inside the fume hood.
-
Avoid Dust Generation: If handling a solid form, take care to avoid creating dust.
-
Immediate Cleanup: Clean any minor drips or spills within the fume hood immediately using an appropriate absorbent material.
-
Glove Management: If a glove becomes contaminated, remove it immediately using the proper technique (without touching the outer surface), dispose of it in the designated waste container, and don a new glove.[7]
Post-Handling Decontamination and Disposal
-
Decontaminate Surfaces: Wipe down all work surfaces inside the fume hood with an appropriate solvent to decontaminate them.
-
Segregate Waste: Place all contaminated disposables (gloves, wipes, weigh boats) into the pre-labeled hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination:
-
Remove gloves first.
-
Remove lab coat.
-
Remove eye protection last.
-
-
Hand Hygiene: Wash hands thoroughly with soap and water.[1][2]
-
Waste Disposal: Ensure the hazardous waste container is tightly sealed.[4] Dispose of the waste through your institution's licensed waste disposal service in accordance with all local and national regulations.[2]
Visualizing the Safe Handling Workflow
The following diagram illustrates the cyclical nature of safe chemical handling, emphasizing that safety is a continuous process, not a linear one.
Caption: The Safe Handling Cycle for this compound.
References
-
This compound | CAS#:218151-78-1 | Chemsrc . (2025-08-25). Chemsrc. [Link]
-
Safety Data Sheet - Hampton Research . (2024-10-10). Hampton Research. [Link]
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Personal Protective Equipment | US EPA . (2025-09-12). United States Environmental Protection Agency. [Link]
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This compound | C8H15IN2 | CID 11459786 - PubChem . National Center for Biotechnology Information. [Link]
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Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US . (2025-04-09). SafetyCulture. [Link]
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Personal Protective Equipment - Division of Research Safety - University of Illinois . (2025-12-05). University of Illinois Urbana-Champaign. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
